N5,N5-Dimethylpyridine-2,5-diamine
Description
The exact mass of the compound N5,N5-Dimethylpyridine-2,5-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N5,N5-Dimethylpyridine-2,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N5,N5-Dimethylpyridine-2,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-N,5-N-dimethylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYQLAFJZQNFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192908 | |
| Record name | N5,N5-Dimethylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-52-5 | |
| Record name | N5,N5-Dimethyl-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5,N5-Dimethylpyridine-2,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5,N5-Dimethylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N5,N5-dimethylpyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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A Comprehensive Technical Guide to N5,N5-Dimethylpyridine-2,5-diamine
Abstract: This document provides an in-depth technical examination of N5,N5-Dimethylpyridine-2,5-diamine, a versatile heterocyclic building block. The guide is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development and materials science. We will explore its chemical identity, synthesis protocols, analytical characterization, reactivity, and key applications, with a strong emphasis on the causal relationships behind experimental choices and safety protocols. The CAS Number for N5,N5-Dimethylpyridine-2,5-diamine is 39856-52-5 .[1][2][3] This guide serves as a comprehensive resource, grounded in authoritative references to ensure scientific integrity.
Core Chemical Identity and Physicochemical Properties
N5,N5-Dimethylpyridine-2,5-diamine, also known by synonyms such as 2-Amino-5-(dimethylamino)pyridine, is a substituted pyridine derivative.[1][4] Its structure, featuring both a primary amine at the 2-position and a tertiary dimethylamino group at the 5-position, imparts a unique combination of electronic and steric properties.[5] The dimethylamino group acts as a strong electron-donating group, which modulates the electron density of the pyridine ring and the basicity of the nitrogen atoms, while the primary amine provides a key reactive handle for synthetic transformations.[5]
These structural features are critical for its function as a versatile intermediate in organic synthesis.[5] Its dihydrochloride salt form (CAS No. 1211513-26-6) is also commercially available and offers enhanced water solubility.
Table 1: Physicochemical Properties of N5,N5-Dimethylpyridine-2,5-diamine
| Property | Value | Source |
| CAS Number | 39856-52-5 | [1][2] |
| Molecular Formula | C₇H₁₁N₃ | [1][6] |
| Molecular Weight | 137.18 g/mol | [1][2][6] |
| Physical Form | Low-melting solid or liquid | [7] |
| Melting Point | 48-50 °C | |
| InChI Key | OLYQLAFJZQNFCK-UHFFFAOYSA-N | [2][7] |
| LogP | 0.575 - 0.6 | [2][6] |
Synthesis and Purification Strategies
The synthesis of N5,N5-Dimethylpyridine-2,5-diamine is most commonly achieved through the direct methylation of its precursor, pyridine-2,5-diamine.[8] The choice of this strategy is based on the commercial availability of the starting material and the straightforward nature of N-alkylation reactions.
Dominant Synthetic Pathway: Exhaustive Methylation
The causality behind this protocol is the nucleophilic character of the amino groups on the pyridine-2,5-diamine. A strong methylating agent, such as methyl iodide, is used in slight excess to ensure complete dimethylation at the more nucleophilic 5-position. A non-nucleophilic base is required to neutralize the HI byproduct, driving the reaction to completion.
Caption: Synthetic workflow for N5,N5-Dimethylpyridine-2,5-diamine.
Step-by-Step Laboratory Protocol
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.
-
Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2,5-diamine (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add potassium carbonate (2.5 eq.) to the solution. Slowly add methyl iodide (2.2 eq.) dropwise at room temperature. Causality: The base neutralizes the acid formed, preventing protonation of the starting amine which would halt the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80-100°C) and maintain for 4-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: After cooling to room temperature, quench the reaction by carefully adding water.[8] This step dissolves inorganic salts and precipitates the crude product.
-
Isolation & Purification: Isolate the crude product via filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]
An alternative, though less common, route involves reductive methylation using formaldehyde and formic acid (Eschweiler-Clarke reaction).[8]
Analytical Characterization and Quality Control
Confirming the identity and purity of N5,N5-Dimethylpyridine-2,5-diamine is crucial for its application. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
HPLC Method for Purity Assessment
A reverse-phase HPLC method is highly effective for separating the polar diamine from non-polar impurities.[2]
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[2]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[2]
-
Detection: UV detection at a wavelength corresponding to the compound's chromophore (typically 254 nm).
-
Application: This method is scalable and suitable for both analytical purity checks and for guiding preparative separations to isolate impurities.[2]
Caption: General analytical workflow for quality control.
Table 2: Key Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals for aromatic protons, a singlet for the N(CH₃)₂ group (~3.0 ppm), and a broad singlet for the NH₂ group. |
| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for the five aromatic carbons and one signal for the methyl carbons. |
| LC-MS | Purity & MW Confirmation | A major peak in the chromatogram with a corresponding mass ion of [M+H]⁺ ≈ 138.1. |
| FTIR | Functional Group ID | N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H and C=C/C=N aromatic stretches. |
Chemical Reactivity and Core Applications
The utility of N5,N5-Dimethylpyridine-2,5-diamine stems from its dual functionality, making it a valuable building block in several high-value chemical sectors.
-
Pharmaceuticals & Medicinal Chemistry: The aminopyridine scaffold is a "privileged structure" in drug discovery. This compound serves as a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[9] Research has indicated its potential use in developing enzyme inhibitors for anticancer and antimicrobial applications.[5]
-
Materials Science: It is used as a monomer for creating advanced polyimides. The incorporation of the pyridine unit enhances the thermal resistance and solubility of the resulting polymers.[5]
-
Dyes and Pigments: It serves as a precursor in the synthesis of various colorants.
-
Coordination Chemistry: The nitrogen atoms of the amino groups can act as ligands, coordinating with metal ions to form complexes used in catalysis.[4][5][10]
Caption: Reactivity sites and their corresponding application pathways.
Safety, Handling, and Storage
N5,N5-Dimethylpyridine-2,5-diamine is classified as a hazardous chemical and requires strict safety protocols.
Signal Word: Danger [6]
Table 3: GHS Hazard Information
| Hazard Code | Statement | Class | Source |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | [6] |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | [6] |
| H318 | Causes serious eye damage | Serious Eye Damage (Cat. 1) | [6] |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | [6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
First Aid and Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention. The risk of serious eye damage is high.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine (CAS: 39856-52-5) is a high-value synthetic intermediate with a well-defined profile of reactivity and utility. Its strategic importance in pharmaceuticals, materials science, and industrial chemistry is directly attributable to the distinct functionalities of its primary and tertiary amino groups. Understanding the causality behind its synthesis, the appropriate methods for its characterization, and the stringent safety protocols required for its handling are paramount for any scientist or researcher incorporating this compound into their work. This guide provides the foundational, technically-grounded knowledge necessary for its effective and safe utilization.
References
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N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5. (n.d.). ChemWhat. Retrieved January 11, 2026, from [Link]
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N5,N5-Dimethylpyridine-2,5-diamine. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
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N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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N5,N5-Dimethylpyridine-2,5-diamine. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
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- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to N5,N5-Dimethylpyridine-2,5-diamine
Abstract: This technical guide provides a comprehensive overview of N5,N5-Dimethylpyridine-2,5-diamine, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. The document details its core physicochemical properties, including its precise molecular weight, and outlines established analytical methodologies for its characterization. Furthermore, it explores its applications as a versatile building block in the synthesis of pharmaceuticals and advanced materials, supported by detailed experimental protocols and safety considerations. This guide is intended for researchers, chemists, and drug development professionals engaged in fields requiring advanced heterocyclic intermediates.
Introduction and Core Compound Identity
N5,N5-Dimethylpyridine-2,5-diamine is a substituted aromatic diamine built upon a pyridine core. Its structure is characterized by a primary amino group at the 2-position and a dimethylamino group at the 5-position. This specific arrangement of electron-donating groups on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[1] The primary amino group serves as a key handle for a wide range of chemical modifications, while the dimethylamino group influences the molecule's basicity and electron density.[1] This compound, identified by the CAS Number 39856-52-5, serves as a versatile building block for more complex molecules.[2][3][4]
The dihydrochloride salt form is also utilized in research, offering enhanced water solubility which can be advantageous in certain experimental contexts.[4] Its applications span from the development of dyes and pigments to its use as a ligand in coordination chemistry for creating metal complexes used in catalysis and materials science.[1][5]
Molecular Structure
The structural representation of N5,N5-Dimethylpyridine-2,5-diamine is crucial for understanding its chemical behavior.
Caption: Chemical structure of N5,N5-Dimethylpyridine-2,5-diamine.
Physicochemical and Computed Properties
A precise understanding of the molecular properties of N5,N5-Dimethylpyridine-2,5-diamine is fundamental for its application in quantitative scientific research. The key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | PubChem[6], CymitQuimica[7] |
| Molecular Weight | 137.18 g/mol | PubChem[6] |
| Monoisotopic Mass | 137.0953 Da | PubChem[6] |
| CAS Number | 39856-52-5 | SIELC Technologies[2], ChemWhat[3] |
| Appearance | Liquid | CymitQuimica[7] |
| Purity | ≥98% (Typical) | CymitQuimica[7] |
| XLogP3-AA | 0.6 | PubChem[6] |
| InChI Key | OLYQLAFJZQNFCK-UHFFFAOYSA-N | SIELC Technologies[2] |
Synthesis and Purification Workflow
The primary synthesis route for N5,N5-Dimethylpyridine-2,5-diamine typically involves the methylation of the precursor, pyridine-2,5-diamine. While specific patented methods may vary, a generalized laboratory-scale procedure provides a framework for its preparation.
Synthesis Protocol: Methylation of Pyridine-2,5-diamine
This protocol is a representative synthesis; researchers should consult specific literature for optimization and safety procedures.
Objective: To synthesize N5,N5-Dimethylpyridine-2,5-diamine via methylation.
Materials:
-
Pyridine-2,5-diamine
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., NaH, K₂CO₃)
-
Deionized water
-
Dilute acid (for quenching)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve pyridine-2,5-diamine in the appropriate anhydrous solvent.
-
Addition of Base: Add the base to the solution and stir to form the corresponding anion.
-
Methylation: Slowly add the methylating agent to the reaction mixture under stirring.[4] The reaction is often exothermic and may require cooling.
-
Reflux: Maintain the reaction at reflux for several hours to ensure complete conversion.[4] Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction to room temperature and carefully quench by adding water or a dilute acid.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified via column chromatography or recrystallization to yield the final product.[4]
Caption: Generalized workflow for the synthesis and purification of the target compound.
Analytical Characterization
To ensure the identity and purity of synthesized N5,N5-Dimethylpyridine-2,5-diamine, a suite of analytical techniques is employed. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound. A reverse-phase (RP) method is typically suitable.
Protocol: Reverse-Phase HPLC Analysis
-
Column: Newcrom R1 or equivalent C18 column.[2]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[2]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Analysis: The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. This method is scalable and can be adapted for preparative separation to isolate impurities.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for both identification and purity assessment. Predicted m/z values for various adducts can be used for confirmation.[9]
Applications in Research and Development
N5,N5-Dimethylpyridine-2,5-diamine is a key intermediate in several areas of chemical and biological research.
-
Pharmaceutical Development: The compound serves as a building block for creating more complex molecules with potential therapeutic properties.[4][5] Its derivatives have been investigated for antimicrobial and anticancer activities, often functioning as enzyme inhibitors by binding to the active sites of specific proteins.[1][4]
-
Materials Science: As a pyridine diamine, it is used as a ligand for synthesizing metal complexes with applications in catalysis.[1] Furthermore, it can be used as a monomer in the creation of advanced polymers, such as polyimides, where the pyridine unit can enhance thermal resistance and solubility.[1]
-
Dye Synthesis: Its aromatic diamine structure makes it a valuable precursor in the development of dyes and pigments.[5]
Safety and Handling
N5,N5-Dimethylpyridine-2,5-diamine requires careful handling due to its potential hazards. According to the Globally Harmonized System (GHS) classifications, it is associated with the following warnings:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H318: Causes serious eye damage.[6]
-
H335: May cause respiratory irritation.[6]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine, with a molecular weight of 137.18 g/mol , is more than a simple chemical entity.[6] It is a strategically important building block whose unique structural features are leveraged in diverse fields, from medicinal chemistry to materials science. Its synthesis, while straightforward, requires careful control and purification. The analytical methods outlined provide a robust framework for quality control, ensuring its suitability for high-level research and development. Adherence to strict safety protocols is mandatory when handling this compound. This guide serves as a foundational resource for scientists and researchers utilizing this versatile pyridine derivative in their work.
References
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N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468 - PubChem. National Center for Biotechnology Information. [Link]
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N5,N5-Dimethylpyridine-2,5-diamine - SIELC Technologies. SIELC Technologies. [Link]
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N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5; ChemWhat Code: 348891. ChemWhat. [Link]
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N5,N5-Dimethylpyridine-2,5-diamine - MySkinRecipes. MySkinRecipes. [Link]
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N5,n5-dimethylpyridine-2,5-diamine (C7H11N3) - PubChemLite. PubChemLite. [Link]
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N5,N5-Dimethylpyridine-2,5-diamine chemical structure
An In-depth Technical Guide to N5,N5-Dimethylpyridine-2,5-diamine: A Core Scaffold for Modern Drug Discovery
Executive Summary: Substituted pyridine scaffolds are foundational motifs in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2][3] This guide provides a comprehensive technical overview of N5,N5-Dimethylpyridine-2,5-diamine, a versatile pyridine derivative with significant potential in drug development and materials science. We will explore its fundamental chemical properties, detail robust synthetic and purification protocols, analyze its chemical reactivity, and discuss its applications as a strategic building block for creating complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in their discovery programs.
Physicochemical and Structural Characterization
N5,N5-Dimethylpyridine-2,5-diamine, a disubstituted pyridine, possesses a unique electronic and structural profile conferred by its primary amine and tertiary dimethylamine groups.[4] The electron-donating nature of the dimethylamino group significantly influences the electron density of the pyridine ring, affecting its basicity and reactivity.[4]
Nomenclature and Chemical Identifiers
For clarity and cross-referencing, the key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-N,5-N-dimethylpyridine-2,5-diamine | [5] |
| CAS Number | 39856-52-5 | [5][6] |
| Molecular Formula | C₇H₁₁N₃ | [5][6] |
| Molecular Weight | 137.18 g/mol | [5] |
| InChI Key | OLYQLAFJZQNFCK-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CN(C)C1=CN=C(C=C1)N | [7] |
| EC Number | 254-658-0 | [5][6] |
Core Chemical Structure
The structure consists of a pyridine ring with a primary amino group (-NH₂) at the 2-position and a dimethylamino group (-N(CH₃)₂) at the 5-position. This arrangement provides two distinct sites for chemical modification, a crucial feature for library synthesis and structure-activity relationship (SAR) studies.
Physicochemical Properties
The compound's physical properties make it suitable for a range of synthetic applications in standard organic solvents.[8] Its dihydrochloride salt form exhibits enhanced water solubility.[9]
| Property | Value | Source |
| Physical Form | Liquid or low-melting solid | |
| Melting Point | 48-50 °C | |
| XLogP | 0.6 | [5][7] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [10] |
Synthesis and Purification Workflows
The primary and most direct method for synthesizing N5,N5-Dimethylpyridine-2,5-diamine is the N-methylation of the commercially available precursor, pyridine-2,5-diamine.[9]
Primary Synthetic Route: N-methylation
Causality and Experimental Choice: This route is favored for its straightforwardness and use of readily available starting materials. The choice of a methylating agent (e.g., methyl iodide) and a suitable base is critical. The base, such as potassium carbonate, deprotonates the amino group, increasing its nucleophilicity to facilitate the attack on the methylating agent. Reflux conditions are employed to provide the necessary activation energy for the reaction to proceed to completion. An inert atmosphere is crucial to prevent the oxidation of the electron-rich diamine starting material and product.[9]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add pyridine-2,5-diamine (1.0 eq).
-
Solvent and Base Addition: Add a suitable anhydrous solvent, such as dimethylformamide (DMF) or acetonitrile, to dissolve the starting material. Add a mild base, such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Reagent Addition: While stirring vigorously under a nitrogen atmosphere, slowly add the methylating agent (e.g., methyl iodide, 2.2 eq) via a dropping funnel. Note: The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80-100°C) and maintain for 4-12 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature. Slowly quench the reaction by adding cold water or a dilute acid to neutralize the excess base and unreacted methylating agent.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Caption: High-level workflow for the synthesis of N5,N5-Dimethylpyridine-2,5-diamine.
Purification and Characterization
Causality and Experimental Choice: The crude product often contains unreacted starting material, mono-methylated species, and other by-products. Column chromatography is the method of choice for separating these closely related compounds based on their differential polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, allows for the selective separation of the desired product. Recrystallization can be used as an alternative or subsequent step for achieving high purity, particularly for solid products.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N5,N5-Dimethylpyridine-2,5-diamine.
Caption: Standard workflow for the purification and quality control of the final compound.
Chemical Reactivity and Role in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its bioisosteric relationship with phenyl rings.[11][12] The dual functionality of N5,N5-Dimethylpyridine-2,5-diamine makes it a particularly valuable intermediate.
-
Primary Amine (C2-position): This group is a potent nucleophile and a key site for derivatization. It can readily participate in reactions like acylation, alkylation, and the formation of sulfonamides or ureas, allowing for the introduction of diverse functional groups to explore SAR.[9][13]
-
Dimethylamino Group (C5-position): As a strong electron-donating group, it increases the electron density of the pyridine ring, influencing the reactivity of the other positions and the overall basicity of the molecule.[4]
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor, a common interaction motif in enzyme active sites.[11][14]
This compound serves as a versatile building block for synthesizing more complex molecules, including potential enzyme inhibitors.[4][9] The diamine structure is a common feature in molecules designed to target kinases, proteases, and other enzymes central to disease pathways.[14][15]
Applications in Research and Development
N5,N5-Dimethylpyridine-2,5-diamine is primarily utilized as an intermediate in organic synthesis for both pharmaceutical and materials science applications.[9][16]
-
Medicinal Chemistry: It is a key scaffold for building libraries of compounds for high-throughput screening. Its derivatives are investigated for anticancer and antimicrobial properties.[4][14]
-
Materials Science: Aromatic diamines containing pyridine units are used to create advanced polyimides. These polymers can exhibit high thermal resistance and improved solubility, making them valuable in specialized applications.[4]
-
Coordination Chemistry: The nitrogen atoms in the molecule can act as ligands, coordinating with metal ions to form complexes. These metal complexes have potential applications in catalysis.[4][16]
Postulated Mechanism of Action in Enzyme Inhibition
Many pyridine-based drugs function as enzyme inhibitors.[14] The N5,N5-Dimethylpyridine-2,5-diamine scaffold can be elaborated to present functional groups that bind to the active site of a target enzyme, blocking its normal function and disrupting a biochemical pathway.[4][9]
Caption: Conceptual diagram of a pyridine-based inhibitor blocking an enzyme's active site.
Safety and Handling
N5,N5-Dimethylpyridine-2,5-diamine is associated with several hazards and must be handled with appropriate safety precautions in a controlled laboratory environment.
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5] |
| Serious Eye Damage | H318: Causes serious eye damage | [5] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [5] |
Recommended Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry, dark place under an inert atmosphere.[10]
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine is a high-value chemical scaffold with significant strategic importance for drug discovery and materials science. Its distinct functional handles allow for versatile chemical modification, making it an ideal starting point for the synthesis of compound libraries aimed at discovering novel therapeutic agents. The robust synthetic and purification protocols detailed herein provide a reliable pathway for accessing this key intermediate. As the demand for novel, highly functionalized heterocyclic compounds grows, the utility of scaffolds like N5,N5-Dimethylpyridine-2,5-diamine will continue to expand.
References
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N5,N5-Dimethylpyridine-2,5-diamine IUPAC name
An In-depth Technical Guide: N5,N5-Dimethylpyridine-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N5,N5-dimethylpyridine-2,5-diamine, a versatile heterocyclic building block. It delves into its precise chemical identity, physicochemical properties, synthetic protocols, key applications, and essential safety protocols, offering field-proven insights for its practical use in research and development.
Pyridine diamines are a class of organic compounds featuring a six-membered aromatic ring with one nitrogen atom and two amino group substituents.[1] The nitrogen heteroatom imparts unique physicochemical properties, including basicity, polarity, and the capacity for hydrogen bonding, making the pyridine scaffold a privileged structure in medicinal chemistry and materials science.[1][2]
The specific arrangement of substituents in N5,N5-dimethylpyridine-2,5-diamine, with a primary amine at the 2-position and a tertiary dimethylamino group at the 5-position, creates a molecule with differentiated reactivity.[1] The electron-donating nature of the dimethylamino group influences the electronic density of the pyridine ring and the nucleophilicity of the primary amine, making this compound a valuable and specific intermediate for constructing more complex molecular architectures.[1]
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is foundational to scientific rigor. This section clarifies the IUPAC nomenclature, structure, and key identifiers for the title compound.
IUPAC Name and Structure
The formal IUPAC name for this compound is 5-N,5-N-dimethylpyridine-2,5-diamine .[3] The locants "N5,N5" specify that two methyl groups are attached to the nitrogen atom of the amino group at position 5 of the pyridine ring. The primary amino group resides at position 2.
Caption: Chemical structure of N5,N5-Dimethylpyridine-2,5-diamine.
Identifiers and Synonyms
For unambiguous identification in databases and literature, the following identifiers are critical:
-
InChIKey : OLYQLAFJZQNFCK-UHFFFAOYSA-N[3]
-
Common Synonyms : 2-Amino-5-(dimethylamino)pyridine, 5-(Dimethylamino)-2-pyridinamine, N⁵,N⁵-Dimethyl-2,5-pyridinediamine[3][5]
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for designing experiments, choosing appropriate solvents, and ensuring proper handling.
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | PubChem[3][4] |
| Appearance | Liquid or solid | Sigma-Aldrich, Cymit Química[5] |
| Melting Point | 48-50 °C | Sigma-Aldrich |
| Exact Mass | 137.0953 Da | PubChem[3] |
| Topological Polar Surface Area | 42.2 Ų | PubChem[3] |
| XLogP3-AA (LogP) | 0.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
Synthesis and Purification
The preparation of N5,N5-dimethylpyridine-2,5-diamine is typically achieved through the selective methylation of a diamine precursor. The presence of two distinct amino groups requires a controlled reaction to achieve the desired product.
Synthetic Strategy: Selective N-Methylation
The synthesis often involves the direct methylation of pyridine-2,5-diamine.[6] This approach leverages the differential reactivity of the amino groups, though careful control of stoichiometry and reaction conditions is necessary to minimize over-methylation or methylation at the undesired N2 position. The use of a suitable methylating agent, such as methyl iodide, is common, but its toxicity necessitates strict safety protocols.[6] The dihydrochloride salt is often prepared to improve stability and water solubility.[6]
Detailed Experimental Protocol
This protocol is a representative method for the synthesis. Researchers should adapt it based on laboratory conditions and scale.
-
Dissolution : Dissolve pyridine-2,5-diamine in a suitable polar aprotic solvent (e.g., DMF or THF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[6]
-
Methylation : Under an inert atmosphere (e.g., nitrogen or argon), slowly add the methylating agent (e.g., methyl iodide) to the stirred solution at a controlled temperature.[6] The stoichiometry should be carefully calculated to favor dimethylation at the N5 position.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Quenching : After completion, cool the mixture to room temperature and carefully quench the reaction by adding water or a dilute aqueous acid.[6]
-
Extraction & Isolation : If necessary, adjust the pH to basic and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Isolate the crude product via filtration.[6] Further purification is critical and can be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.[6]
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
Caption: General workflow for the synthesis and purification of the target compound.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable tool across several scientific disciplines.
-
Organic Synthesis : It serves as a crucial building block for creating more complex molecules.[6] The primary amine at C2 can be selectively functionalized through reactions like acylation or Schiff base formation, while the tertiary amine at C5 remains intact, enabling multi-step, regioselective synthetic strategies.
-
Medicinal Chemistry : Pyridine derivatives are prevalent in pharmaceuticals.[2] This compound has been investigated for its potential as an enzyme inhibitor, with research exploring its utility in developing novel antimicrobial and anticancer agents.[6]
-
Ligand Design : The presence of multiple nitrogen atoms makes it an excellent candidate for a chelating ligand that can bind to various metal ions.[7][8] These resulting metal complexes have potential applications in catalysis, coordination chemistry, and the development of diagnostic agents.[8]
-
Materials Science : As an aromatic diamine, it can be used as a monomer in the production of specialty polymers like polyimides, which can exhibit high thermal resistance and excellent film-forming capabilities.[1] It is also used in the industrial synthesis of certain dyes and pigments.[6]
Caption: Key application areas stemming from the core chemical structure.
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling N5,N5-dimethylpyridine-2,5-diamine.
GHS Hazard Identification
The compound is classified as hazardous with the signal word "Danger".[3]
| Pictogram | GHS Code | Hazard Statement |
| Corrosive, Health Hazard, Exclamation Mark | H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] | |
| H318 | Causes serious eye damage[3] | |
| H335 | May cause respiratory irritation[3] |
Recommended Handling Procedures
-
Engineering Controls : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[9]
-
Handling : Do not breathe mist, vapors, or spray. Avoid ingestion and contact with skin, eyes, or clothing.[9] Use spark-proof tools and avoid sources of ignition.[9]
-
Incompatible Materials : Keep away from strong oxidizing agents, acids, acid chlorides, and chloroformates.[9]
Storage and Stability
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For enhanced stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended.[10]
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine is a synthetically valuable intermediate with a well-defined chemical profile. Its structural features, particularly the differentially substituted amino groups, provide chemists with a versatile platform for innovation in drug discovery, catalysis, and materials science. While its utility is significant, the compound's hazardous properties demand rigorous and informed safety practices. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical potential of this important building block.
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An In-depth Technical Guide to N5,N5-Dimethylpyridine-2,5-diamine: Properties, Synthesis, and Applications
Introduction
N5,N5-Dimethylpyridine-2,5-diamine, a substituted pyridine derivative, is a compound of significant interest in synthetic organic chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay between the pyridine ring, a primary amine at the 2-position, and an electron-donating dimethylamino group at the 5-position, make it a versatile building block for a diverse range of complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthetic routes, and key applications, with a particular focus on its emerging role in medicinal chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of N5,N5-Dimethylpyridine-2,5-diamine is essential for its effective use in research and development.
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-N,5-N-dimethylpyridine-2,5-diamine | [2] |
| CAS Number | 39856-52-5 | [2] |
| Molecular Formula | C₇H₁₁N₃ | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Physical Form | Liquid | |
| Melting Point | 48-50 °C (dihydrochloride salt) | [3] |
| Solubility | ca. 10 g/L in water at 25 °C | [4] |
| pKa (predicted) | 7.87 ± 0.10 | [4] |
The dihydrochloride salt form of the compound exhibits enhanced water solubility.[3]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The proton adjacent to the primary amine is expected to be the most upfield, while the proton between the two nitrogen substituents will be significantly influenced by their electronic effects.
-
Amino Protons: A broad singlet for the two protons of the primary amine (NH₂), the chemical shift of which would be dependent on solvent and concentration.
-
Methyl Protons: A singlet integrating to six protons, corresponding to the two methyl groups of the dimethylamino moiety.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the primary amino group and the carbon bearing the dimethylamino group would be significantly shielded, appearing at higher field, while the other three carbons would resonate at lower field.
-
Methyl Carbons: A single signal for the two equivalent methyl carbons of the dimethylamino group.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the analysis of N5,N5-Dimethylpyridine-2,5-diamine. The mobile phase typically consists of acetonitrile, water, and an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility.[5] This method is scalable and suitable for both analytical and preparative separations, as well as for pharmacokinetic studies.[5]
Synthesis and Reactivity
The primary synthetic route to N5,N5-Dimethylpyridine-2,5-diamine involves the selective N-methylation of pyridine-2,5-diamine.
General Synthetic Protocol: N-methylation of Pyridine-2,5-diamine
This procedure outlines a common laboratory-scale synthesis.
Caption: Synthetic workflow for N5,N5-Dimethylpyridine-2,5-diamine.
Step-by-Step Methodology:
-
Dissolution: Dissolve pyridine-2,5-diamine and a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]
-
Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide, to the stirred solution. An excess of the methylating agent is often used to favor complete N,N-dimethylation.[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.[3]
-
Quenching and Isolation: After completion, cool the reaction mixture to room temperature and quench by the addition of water or a dilute acid.[3] The crude product can then be isolated by filtration or extraction with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain N5,N5-Dimethylpyridine-2,5-diamine of high purity.[3]
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile and DMF are chosen for their ability to dissolve the reactants and for their relatively high boiling points, which are suitable for reflux conditions.
-
Base: The base is necessary to deprotonate the amino group, increasing its nucleophilicity towards the methylating agent.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time.
Alternative synthetic strategies include reductive methylation using formaldehyde and a reducing agent.[3]
Applications in Research and Drug Development
N5,N5-Dimethylpyridine-2,5-diamine serves as a valuable scaffold in medicinal chemistry and materials science.
Pharmaceutical and Medicinal Chemistry
The compound and its derivatives have shown potential as enzyme inhibitors, a mechanism of action that is central to the development of many therapeutic agents.[3]
-
Anticancer Potential: Preliminary studies have indicated that derivatives of N5,N5-Dimethylpyridine-2,5-diamine may inhibit the proliferation of cancer cells.[3] For instance, research has been conducted on its effects on human breast cancer cell lines (MCF-7), suggesting a dose-dependent reduction in cell viability.[3] The proposed mechanism involves the induction of apoptosis and interference with the cell cycle.[3]
-
Antimicrobial Activity: The pyridine diamine scaffold has been investigated for its antimicrobial properties.[3] Some studies have demonstrated in vitro efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for the development of new antibiotics.[3] The mechanism is thought to involve the disruption of bacterial cell wall synthesis.[3]
Caption: Role as a scaffold in medicinal chemistry.
Materials Science and Other Applications
-
Polymer Chemistry: As an aromatic diamine, this compound can be used as a monomer in the synthesis of polyimides. The incorporation of the pyridine unit can enhance the solubility and thermal resistance of the resulting polymers.[1]
-
Coordination Chemistry: The nitrogen atoms in the pyridine ring and the amino groups can act as ligands, coordinating with metal ions to form metal complexes. These complexes have potential applications in catalysis and materials science.[6]
-
Dyes and Pigments: It serves as an intermediate in the synthesis of various colorants for textiles and other materials.[6]
Safety and Handling
N5,N5-Dimethylpyridine-2,5-diamine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures: [7]
-
Wear personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not get in eyes, on skin, or on clothing.
-
Wash skin thoroughly after handling.
-
Store in a cool, well-ventilated place.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine is a chemical building block with a growing profile in both academic and industrial research. Its accessible synthesis and versatile reactivity make it an attractive starting material for the development of novel pharmaceuticals, advanced polymers, and functional materials. Further exploration of its derivatives is likely to uncover new and valuable applications, particularly in the field of medicinal chemistry.
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PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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N5,N5-dimethylpyridine-2,5-diamine. (n.d.). ChemWhat. Retrieved January 11, 2026, from [Link]
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N5,N5-Dimethylpyridine-2,5-diamine. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
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N5,N5-Dimethylpyridine-2,5-diamine. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
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N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
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N5,N5-Dimethylpyridine-2,5-diamine. (2018, May 17). SIELC Technologies. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of N5,N5-Dimethylpyridine-2,5-diamine
This guide provides a comprehensive technical overview of the spectroscopic properties of N5,N5-Dimethylpyridine-2,5-diamine, a key building block in various fields including medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its spectral characteristics and the methodologies for their acquisition.
Introduction
N5,N5-Dimethylpyridine-2,5-diamine, with the chemical formula C₇H₁₁N₃, is a substituted pyridine derivative.[2] Its structure, featuring both a primary and a tertiary amine on the pyridine ring, imparts unique electronic and chemical properties that are of significant interest in synthetic chemistry. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
Below is a diagram illustrating the molecular structure of N5,N5-Dimethylpyridine-2,5-diamine, which will be referenced throughout this guide for spectral assignments.
Caption: A generalized workflow for an NMR experiment.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of N5,N5-Dimethylpyridine-2,5-diamine is expected to show characteristic absorption bands for the N-H and C-N bonds of the amino groups, as well as vibrations associated with the pyridine ring.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 2960 | Medium |
| C=C and C=N Stretch (ring) | 1550 - 1650 | Strong |
| N-H Bend (primary amine) | 1580 - 1650 | Medium |
| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium |
Experimental Protocol for FT-IR Data Acquisition
A common and straightforward method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid N5,N5-Dimethylpyridine-2,5-diamine sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis. [3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N5,N5-Dimethylpyridine-2,5-diamine, soft ionization techniques are preferable to observe the molecular ion peak with minimal fragmentation.
Predicted Mass Spectrometry Data
-
Molecular Weight: 137.18 g/mol [2]* Monoisotopic Mass: 137.0953 g/mol [2]* Predicted m/z for [M+H]⁺: 138.1026 [4] Common fragmentation pathways for aminopyridines may involve the loss of the amino or dimethylamino groups, or cleavage of the pyridine ring.
Experimental Protocol for Mass Spectrometry Data Acquisition
Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound, often coupled with liquid chromatography (LC-MS). [5]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [6]2. Infusion: The sample solution can be directly infused into the mass spectrometer's ion source via a syringe pump.
-
Ionization: Utilize ESI in positive ion mode to generate protonated molecules ([M+H]⁺).
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Caption: A simplified workflow for a mass spectrometry experiment.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N5,N5-Dimethylpyridine-2,5-diamine is expected to show absorption bands characteristic of the substituted pyridine ring.
Predicted UV-Vis Spectral Data
Substituted pyridines typically exhibit two main absorption bands in the UV region. For N5,N5-Dimethylpyridine-2,5-diamine, these are predicted to be:
-
π → π* transition: around 250-280 nm
-
n → π* transition: around 300-340 nm
The exact positions and intensities of these bands can be influenced by the solvent polarity. [7]
Experimental Protocol for UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or cyclohexane).
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic characteristics of N5,N5-Dimethylpyridine-2,5-diamine, covering NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. The included protocols offer a standardized approach for the acquisition of high-quality spectral data, which is essential for the unambiguous identification and characterization of this important chemical entity. While the presented NMR and other spectral data are based on predictions and analysis of related structures, they provide a robust framework for researchers working with this compound.
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PubChem. N5,N5-Dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. [Link]
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Sample preparation for FT-IR. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of N5,N5-Dimethylpyridine-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N5,N5-Dimethylpyridine-2,5-diamine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation. This document will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, a detailed prediction of chemical shifts and coupling patterns, a standardized experimental protocol for data acquisition, and a guide to spectral interpretation. This guide is intended to serve as a valuable resource for researchers actively working with this and structurally related compounds.
Introduction: The Structural Significance of N5,N5-Dimethylpyridine-2,5-diamine
N5,N5-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative featuring both a primary amine (-NH₂) at the 2-position and a dimethylamino group (-N(CH₃)₂) at the 5-position.[1][2][3] The electronic properties of these substituents significantly influence the electron density distribution within the pyridine ring, thereby affecting the chemical environment of each proton. The primary amine acts as an electron-donating group through resonance, while the dimethylamino group is also a strong electron-donating group.[4] Understanding these electronic effects is crucial for predicting and interpreting the resulting ¹H NMR spectrum.
The precise characterization of N5,N5-Dimethylpyridine-2,5-diamine is a critical step in many research and development pipelines. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the molecular structure.
Theoretical Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of hydrogen nuclei (protons).[5][6] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the proton, giving rise to the key parameters in a ¹H NMR spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm).[5][6] It indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, shifting them upfield (to lower ppm values).
-
Integration: The area under a signal is proportional to the number of protons it represents.[5][6] This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons.[5][6] The n+1 rule is a common guideline, where a proton with 'n' neighboring non-equivalent protons will have its signal split into 'n+1' peaks.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). It provides information about the connectivity of protons.
Predicted ¹H NMR Spectrum of N5,N5-Dimethylpyridine-2,5-diamine
Based on the structure of N5,N5-Dimethylpyridine-2,5-diamine and the known effects of substituents on the pyridine ring, a predicted ¹H NMR spectrum can be constructed. The analysis will be based on a standard deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Molecular Structure and Proton Labeling:
Caption: Molecular structure of N5,N5-Dimethylpyridine-2,5-diamine with proton labeling.
Predicted Spectral Data:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H (a) | 7.5 - 7.8 | Doublet (d) | 1H | J(a,b) ≈ 2-3 Hz | Located ortho to the ring nitrogen, this proton is expected to be the most deshielded of the aromatic protons.[7][8] It will be split by the meta-coupled proton H(b). |
| H (b) | 6.8 - 7.1 | Doublet of Doublets (dd) | 1H | J(a,b) ≈ 2-3 Hz, J(b,c) ≈ 8-9 Hz | This proton is ortho to the electron-donating dimethylamino group and meta to the amino group, leading to significant shielding. It will be split by both H(a) (meta-coupling) and H(c) (ortho-coupling).[4] |
| H (c) | 6.4 - 6.7 | Doublet (d) | 1H | J(b,c) ≈ 8-9 Hz | Positioned ortho to the strongly electron-donating amino group, this proton is expected to be the most shielded aromatic proton. It will be split by the ortho-coupled proton H(b). |
| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H | - | The chemical shift of amine protons can vary depending on solvent, concentration, and temperature due to hydrogen bonding.[9][10] The signal is often broad. |
| -N(CH₃)₂ | 2.8 - 3.1 | Singlet | 6H | - | The six protons of the two methyl groups are equivalent and will appear as a single, sharp peak. Their chemical shift is in the typical range for methyl groups attached to a nitrogen atom.[9] |
Experimental Protocol for ¹H NMR Data Acquisition
This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of N5,N5-Dimethylpyridine-2,5-diamine.
4.1. Materials and Equipment
-
N5,N5-Dimethylpyridine-2,5-diamine sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
4.2. Sample Preparation
-
Weigh approximately 5-10 mg of the N5,N5-Dimethylpyridine-2,5-diamine sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
4.3. Instrument Setup and Data Acquisition
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
-
Insert the Sample: Carefully insert the NMR tube into the spectrometer's sample holder.
-
Lock and Shim: The instrument will automatically lock onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field.
-
Tune the Probe: The probe is tuned to the correct frequency for ¹H nuclei.
-
Set Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
Acquisition Time: Typically around 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
Acquire the Spectrum: Start the acquisition.
-
Data Processing:
-
Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration and Referencing: The signals are integrated, and the chemical shift axis is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Data Interpretation and Common Pitfalls
5.1. Confirming the Structure
The acquired spectrum should be compared to the predicted spectrum.
-
Chemical Shifts: Verify that the signals appear in the expected regions.
-
Integration: Check if the integral ratios match the number of protons for each signal (1:1:1:2:6).
-
Multiplicities: Confirm the splitting patterns (d, dd, d, broad s, s). The coupling constants should be consistent with ortho and meta coupling in a pyridine ring.[4]
5.2. Purity Assessment
The presence of unexpected signals in the spectrum may indicate the presence of impurities. The integration of these signals relative to the signals of the main compound can be used to estimate the level of impurity. Common impurities could include residual solvents from synthesis or starting materials.
5.3. Common Pitfalls
-
Water Peak: A broad signal around 1.5-4.0 ppm (depending on the solvent) may be present due to residual water in the solvent or sample.
-
Solvent Peak: Ensure the residual peak of the deuterated solvent is correctly identified and not mistaken for a signal from the compound.
-
Concentration Effects: The chemical shifts of the -NH₂ protons are particularly sensitive to concentration. It is advisable to report the concentration at which the spectrum was acquired.
Conclusion
The ¹H NMR spectrum of N5,N5-Dimethylpyridine-2,5-diamine provides a wealth of structural information that is invaluable for its characterization. By understanding the fundamental principles of NMR and the influence of the amino and dimethylamino substituents on the pyridine ring, a detailed and accurate interpretation of the spectrum can be achieved. This guide provides a solid framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this important molecule, enabling researchers to confidently utilize this powerful analytical technique in their work.
References
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13C NMR spectral data for substituted pyridines
An In-Depth Technical Guide to the ¹³C NMR Spectral Data of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyridines, a pivotal class of compounds in pharmaceutical and materials science. We delve into the fundamental principles governing the ¹³C chemical shifts and coupling constants of the pyridine ring, with a detailed analysis of how substituent effects, including their electronic and steric properties, modulate the spectral landscape. This document synthesizes empirical data with mechanistic explanations to offer researchers a robust framework for spectral interpretation and structural elucidation. Key topics include the impact of substituent position (C-2, C-3, and C-4), the influence of solvent polarity and hydrogen bonding, and the characteristic spectral features of pyridine N-oxides. Experimental protocols for high-quality data acquisition and the use of computational prediction methods are also discussed, providing a holistic resource for professionals engaged in the synthesis and characterization of pyridine derivatives.
Introduction: The Pyridine Ring in ¹³C NMR
The pyridine molecule, a six-membered heteroaromatic ring, presents a unique electronic environment that is reflected in its ¹³C NMR spectrum. The presence of the electronegative nitrogen atom introduces a significant dipole moment and creates a non-uniform distribution of electron density around the ring compared to benzene. This inherent asymmetry results in three distinct carbon signals for the unsubstituted pyridine ring, corresponding to the C-2/C-6 (α-carbons), C-3/C-5 (β-carbons), and C-4 (γ-carbon) positions.
In a typical deuterated chloroform (CDCl₃) solution, the approximate chemical shifts for pyridine are:
-
C-2 / C-6 (α): ~150 ppm
-
C-3 / C-5 (β): ~124 ppm
-
C-4 (γ): ~136 ppm[1]
The C-2 and C-6 carbons, being directly adjacent to the nitrogen, are the most deshielded and appear furthest downfield.[1] The C-4 carbon is also deshielded relative to the C-3/C-5 carbons, a consequence of its para-like position relative to the nitrogen atom. Understanding this baseline spectrum is the foundational step for interpreting the more complex spectra of substituted pyridines.
The Cornerstone of Interpretation: Substituent Effects (SCS)
The introduction of a substituent onto the pyridine ring induces changes in the chemical shifts of all ring carbons. These Substituent-Induced Chemical Shifts (SCS) are the primary tool for determining the position and nature of the substituent. The effects are a combination of electronic (inductive and resonance) and steric influences.
Electronic Effects: A Tale of Two Influences
Inductive Effects: Electronegative substituents (e.g., -NO₂, -Cl, -F) withdraw electron density through the σ-bond framework. This effect is strongest at the carbon directly attached to the substituent (ipso-carbon) and diminishes with distance. Conversely, electropositive or electron-donating groups (e.g., alkyl groups) donate electron density inductively.
Resonance (Mesomeric) Effects: Substituents with lone pairs (e.g., -NH₂, -OCH₃) or π-systems (e.g., -CN, -C=O) can donate or withdraw electron density through the π-system of the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the substituent.
The interplay of these two effects dictates the final observed chemical shift. For instance, an amino (-NH₂) group at the 4-position will strongly shield the C-2/C-6 carbons (its ortho positions) and the C-4 carbon (ipso) through resonance donation, while having a smaller effect on the C-3/C-5 carbons.
Positional Isomerism: How the Substituent's Location Changes the Spectrum
The impact of a substituent is critically dependent on its position on the ring.
-
2-Substituted Pyridines: Substituents at the C-2 position exert a strong influence on the adjacent C-3 and the distant C-6 (via the nitrogen). Steric hindrance can be a significant factor for bulky substituents at this position.[2]
-
3-Substituted Pyridines: A substituent at C-3 primarily affects C-2, C-4, and C-5. The influence on C-2 and C-4 is a combination of ortho and para effects, respectively.
-
4-Substituted Pyridines: Substituents at the C-4 position have the most symmetrical effect, influencing the C-3/C-5 and C-2/C-6 pairs. There is a well-documented correlation between the ¹³C SCS values at C-4 in substituted pyridines and the C-1 position in similarly substituted benzenes.[3]
The following diagram illustrates the primary electronic effects of an electron-donating group (EDG) and an electron-withdrawing group (EWG) at the 4-position.
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Self-Validation: To ensure trustworthiness, the protocol includes essential self-validating steps. Shimming (acq2) is validated by the resulting sharp, symmetric line shape of the lock signal and reference peaks. Correct phasing (proc3) is confirmed by a flat baseline across the spectrum. Accurate calibration (proc4) is verified by checking the chemical shift of the known solvent residual peak. For quantitative analysis, a much longer relaxation delay (5x the longest T₁) and inverse-gated decoupling would be required to suppress the Nuclear Overhauser Effect (NOE). [4]
Conclusion
The ¹³C NMR spectrum of a substituted pyridine is rich with structural information. A systematic approach, beginning with the foundational understanding of the parent pyridine spectrum and applying the principles of substituent-induced chemical shifts, allows for detailed structural elucidation. By carefully considering the electronic and steric nature of substituents, their position on the ring, and potential solvent interactions, researchers can confidently interpret spectral data. When combined with the analysis of ¹H-¹³C coupling constants and advanced techniques for N-oxides or labeled compounds, ¹³C NMR stands as an indispensable tool in the arsenal of chemists working with this vital heterocyclic system.
References
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- Contreras, R. H., & De Kowalewski, D. G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 471-480.
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Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591. [Link]
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Takeuchi, Y., & Dennis, N. (1975). Long range 13C1H coupling constants IV—methoxy‐, amino‐ and hydroxypyridines. Organic Magnetic Resonance, 7(5), 244-246. [Link]
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Kleinpeter, E., Brühl, I., & Heilmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 723-730. [Link]
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Supporting Information for N-oxidation of Pyridine Derivatives. Synlett. [Link]
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Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
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Lichter, R. L., & Roberts, J. D. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. ResearchGate. [Link]
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Tomasik, P., & Zalewski, R. (2006). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 11(1), 11-26. [Link]
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Al-Rawi, J. M. A., El-Subbagh, H. I., & Khudur, S. H. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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Rusinov, V. L., et al. (2020). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 10(49), 29333-29366. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated). NP-MRD. [Link]
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Tokuhiro, T., Wilson, N. K., & Fraenkel, G. (1969). Calculation of the carbon-13 and proton chemical shifts in pyridine. Journal of the American Chemical Society, 91(18), 5005-5008. [Link]
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Rankine, A. J., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 86(21), 14897-14904. [Link]
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HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Human Metabolome Database. [Link]
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Jaklic, M. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
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Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-447. [Link]
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Maciel, G. E., & Ruberto, R. G. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. [Link]
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PubChem. (n.d.). Pyridine N-Oxide. PubChem. [Link]
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Tori, K., & Ogata, M. (1966). H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]
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University of Sheffield. (n.d.). 13 Carbon NMR. University of Sheffield. [Link]
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Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. ACS Publications. [Link]
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Rusinov, V. L., et al. (2020). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Publishing. [Link]
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Unknown. (n.d.). Coupling constants for 1H and 13C NMR. Unknown Source. [Link]
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Testbook. (2023). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook. [Link]
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SpectraBase. (n.d.). Pyridine. SpectraBase. [Link]
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Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Unknown Source. [Link]
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de Graaf, R. A., et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 19(4), 439-453. [Link]
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Khalymbadzha, I. A., et al. (2013). Spin-spin coupling constants 13C-15N and 1H-15N in the investigation of azido-tetrazole tautomerism in a series of 2-azidopyrimidines. ResearchGate. [Link]
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von Philipsborn, W., & Müller, R. (1986). 15N NMR substituent effects in pyridines and pyrimidines. Magnetic Resonance in Chemistry, 24(5), 385-399. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Wasylishen, R. E. (1976). 15N–13C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 54(6), 833-839. [Link]
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Chen, J., et al. (2022). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules, 27(19), 6289. [Link]
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N5,N5-Dimethylpyridine-2,5-diamine safety and hazards information
An In-Depth Technical Guide to the Safe Handling of N5,N5-Dimethylpyridine-2,5-diamine
Section 1: Introduction and Compound Profile
N5,N5-Dimethylpyridine-2,5-diamine (CAS No. 39856-52-5) is a pyridine derivative with the molecular formula C7H11N3.[1][2] This compound serves as a valuable intermediate and building block in various synthetic applications.[3] Its structural features make it particularly useful in the development of dyes, pigments, and as a precursor for active pharmaceutical ingredients (APIs).[3] Given its utility in research and development, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel.
This guide provides a comprehensive overview of the safety and hazards associated with N5,N5-Dimethylpyridine-2,5-diamine, offering field-proven insights and detailed protocols for its safe handling, storage, and emergency management.
Compound Identification:
-
IUPAC Name: 5-N,5-N-dimethylpyridine-2,5-diamine[1]
-
Synonyms: 2-Amino-5-dimethylaminopyridine, N5,N5-dimethyl-2,5-Pyridinediamine[2]
-
Molecular Formula: C₇H₁₁N₃[1]
-
Molecular Weight: 137.18 g/mol [1]
Section 2: GHS Hazard Identification and Classification
N5,N5-Dimethylpyridine-2,5-diamine is classified as a hazardous chemical. The primary dangers are associated with its acute toxicity, and its corrosive and irritant properties to skin, eyes, and the respiratory system.[1] The signal word for this compound is "Danger," indicating the potential for significant harm.[1][4]
Globally Harmonized System (GHS) Classification Summary
| Classification | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] | |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][4] | |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1][4] |
Expert Interpretation of Hazards:
-
H302 (Harmful if swallowed): Ingestion of this compound can lead to significant adverse health effects. The use of gastric lavage or emesis is contraindicated, and immediate medical attention is necessary.[5]
-
H315 (Causes skin irritation): Direct contact with the skin can cause redness, inflammation, and discomfort. Prolonged exposure may lead to more severe dermatitis.
-
H318 (Causes serious eye damage): This is the most critical hazard associated with handling this compound. Accidental contact with the eyes, such as from a splash, can cause irreversible damage and potential blindness. This classification mandates the use of superior eye protection beyond standard safety glasses.[1][4]
-
H335 (May cause respiratory irritation): Inhalation of vapors, mists, or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is a multi-layered approach to risk mitigation, known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final, but essential, line of defense.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
Engineering Controls
All work with N5,N5-Dimethylpyridine-2,5-diamine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][7]
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE is non-negotiable. The following table outlines the mandatory equipment.
| PPE Category | Specification | Rationale & Causality |
| Eye and Face Protection | Chemical splash-resistant goggles meeting OSHA 29 CFR 1910.133 or EU EN166 standards.[5][6] A face shield should be worn over goggles if there is a significant splash potential.[6][8] | Crucial. Protects against irreversible eye damage (H318). Standard safety glasses offer insufficient protection from splashes.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[5][6] | Prevents direct skin contact, mitigating the risk of skin irritation (H315).[1][4] |
| Body Protection | A buttoned laboratory coat to cover as much skin as possible.[6] Closed-toe footwear is mandatory.[6] For larger quantities, chemical-resistant overalls may be required.[6][8] | Protects skin from accidental splashes and contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a fume hood.[5] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[5][9] | Prevents respiratory tract irritation (H335) from inhalation of vapors or aerosols.[1][4] |
Section 4: Safe Handling and Storage Protocols
Adherence to standardized procedures is critical for minimizing risk.
Step-by-Step Handling Procedure
-
Pre-Operation: Always consult the Safety Data Sheet (SDS) before beginning work.[6]
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter.
-
PPE: Don all required PPE as specified in the table above.[6]
-
Dispensing: Carefully dispense the chemical, avoiding the generation of aerosols or mists. Keep the container tightly closed when not in use.[6][9]
-
During Operation: Avoid all unnecessary personal contact with the chemical.[6] Do not eat, drink, or smoke in the laboratory.[6][10]
-
Post-Operation: Clean the work area thoroughly. Decontaminate any affected surfaces.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Storage Requirements
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Security: The storage area should be locked up or otherwise accessible only to authorized personnel.[10][11]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and chloroformates.[5]
Section 5: Emergency Procedures
Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist. [7][10] |
| Skin Contact | Take off immediately all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if skin irritation occurs or persists.[12] |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing.[5][12] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. [5] Rinse mouth with water.[10] Call a physician or poison control center immediately.[5] |
Accidental Release (Spill) Response
The following workflow should be initiated in the event of a spill.
Caption: A logical workflow for responding to a chemical spill.
Detailed Spill Protocol:
-
Evacuate non-essential personnel and ensure adequate ventilation.[5]
-
Wear the appropriate PPE, including respiratory protection if necessary.[9]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[6][9]
-
Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9]
-
Do not allow the substance to enter drains or waterways.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][9][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Section 6: Disposal Considerations
Waste generated from N5,N5-Dimethylpyridine-2,5-diamine must be treated as hazardous waste. Disposal should be carried out by a licensed professional waste disposal service.[12] All local, regional, and national hazardous waste regulations must be consulted and followed to ensure complete and accurate classification and disposal.[5]
Section 7: References
-
N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468 - PubChem.
-
N5,N5-dimethylpyridine-2,5-diamine | 39856-52-5 - Sigma-Aldrich.
-
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-(2,6-dimethylphenyl)pyridine-2-carboxamid - Benchchem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
-
N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5; ChemWhat Code: 348891.
-
6 - SAFETY DATA SHEET.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
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SAFETY DATA SHEET - Sigma-Aldrich.
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
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SAFETY DATA SHEET - YMC America.
-
Safety Data Sheet - Biosynth.
-
N5,N5-Dimethylpyridine-2,5-diamine - MySkinRecipes.
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A Guide to the Safe Handling of N5,N5-Dimethylpyridine-2,5-diamine: A GHS Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
N5,N5-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative with significant applications in organic synthesis.[1][2] Its unique structure, featuring both a primary and a tertiary amine on the pyridine ring, makes it a valuable building block for more complex molecules, including dyes, pigments, and active pharmaceutical ingredients (APIs).[2] The electron-donating nature of the dimethylamino group influences the reactivity and electronic properties of the pyridine core, making it a versatile intermediate in medicinal chemistry and materials science.[1] However, its utility is accompanied by a distinct hazard profile that necessitates a thorough understanding and implementation of appropriate safety protocols.
This guide provides an in-depth analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for N5,N5-Dimethylpyridine-2,5-diamine. Moving beyond a simple recitation of warnings, this document aims to provide researchers and drug development professionals with the scientific context and practical guidance required to handle this compound safely and effectively. By understanding the causality behind the required safety measures, laboratory personnel can foster a culture of safety and ensure the integrity of their research.
Chemical and Physical Properties of N5,N5-Dimethylpyridine-2,5-diamine
A foundational aspect of safe chemical handling is an awareness of the substance's physical and chemical properties. This information is crucial for risk assessment and the design of appropriate experimental and storage conditions.
| Property | Value | Source |
| CAS Number | 39856-52-5 | [3] |
| Molecular Formula | C₇H₁₁N₃ | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| Physical Form | Liquid | [4] |
| Melting Point | 48-50 °C | |
| Synonyms | 2-Amino-5-dimethylaminopyridine; N5,N5-dimethyl-2,5-Pyridinediamine | [5] |
GHS Hazard Profile of N5,N5-Dimethylpyridine-2,5-diamine
The Globally Harmonized System provides a standardized framework for communicating the hazards of chemical products. For N5,N5-Dimethylpyridine-2,5-diamine, the following hazard statements are of primary concern.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These statements are accompanied by the "Danger" signal word, indicating the potential for severe hazards.[3]
In-Depth Analysis of GHS Hazard Statements and Mitigation Strategies
A nuanced understanding of each hazard statement is critical for implementing effective safety protocols. This section breaks down each hazard, explaining the underlying risks and providing detailed, actionable guidance for laboratory practice.
H302: Harmful if swallowed
Causality and Experimental Choices: The risk of accidental ingestion in a laboratory setting is primarily due to poor hygiene practices, such as eating or drinking in the lab, or transferring the chemical from hand to mouth.
Risk Mitigation and Handling Protocols:
-
Strict Prohibition of Ingestion: Never eat, drink, or smoke in laboratory areas.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.
-
Proper Labeling: Ensure all containers of N5,N5-Dimethylpyridine-2,5-diamine are clearly and accurately labeled according to GHS standards.
-
First Aid (Ingestion):
-
Rinse mouth thoroughly with water.
-
Do NOT induce vomiting.
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.
-
H315: Causes skin irritation
As an aromatic amine, N5,N5-Dimethylpyridine-2,5-diamine has the potential to cause local inflammation and irritation upon contact with the skin. Prolonged or repeated exposure can lead to dermatitis.
Causality and Experimental Choices: Skin contact can occur through spills, splashes, or handling contaminated equipment. The choice of personal protective equipment (PPE) is paramount in preventing such exposures.
Risk Mitigation and Handling Protocols:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A clean, buttoned lab coat should be worn at all times to protect skin and clothing.
-
-
Engineering Controls: When handling larger quantities or when there is a significant risk of splashing, work within a chemical fume hood.
-
Decontamination:
-
In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Surface Decontamination: A regular program of surface wipe testing and decontamination is recommended to prevent inadvertent contact with residual chemical.[7]
H318: Causes serious eye damage
This is the most severe hazard associated with N5,N5-Dimethylpyridine-2,5-diamine. The "Danger" signal word is largely driven by this classification. Contact with the eyes can cause irreversible tissue damage and potentially lead to loss of vision.
Causality and Experimental Choices: Eye exposure is a significant risk during any manipulation of the chemical, particularly during transfers, weighing, and reactions that may splash. The imperative to wear appropriate eye protection cannot be overstated.
Risk Mitigation and Handling Protocols:
-
Mandatory Eye Protection:
-
Wear well-fitting safety glasses with side shields at a minimum.
-
When there is a higher risk of splashing, chemical splash goggles are required.
-
For operations with a significant splash potential, a face shield should be worn in conjunction with safety goggles.
-
-
Emergency Eyewash Stations: Ensure that a functional and regularly tested emergency eyewash station is immediately accessible in the work area.
-
First Aid (Eye Contact):
H335: May cause respiratory irritation
Inhalation of dust or vapors of N5,N5-Dimethylpyridine-2,5-diamine can irritate the mucous membranes and respiratory tract, leading to symptoms such as coughing and breathing difficulties.
Causality and Experimental Choices: The risk of inhalation is greatest when handling the solid form of the compound (if applicable, as it has a low melting point) or when it is heated, creating vapors.
Risk Mitigation and Handling Protocols:
-
Engineering Controls:
-
All weighing and handling of N5,N5-Dimethylpyridine-2,5-diamine should be conducted in a certified chemical fume hood to minimize the concentration of airborne particles or vapors.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during certain high-risk procedures, a NIOSH-approved respirator may be necessary. The specific type of respirator should be chosen based on a formal risk assessment.
-
First Aid (Inhalation):
-
Move the affected person to fresh air immediately.[6]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
-
Risk Assessment Workflow for Handling N5,N5-Dimethylpyridine-2,5-diamine
A systematic risk assessment is a cornerstone of laboratory safety. The following diagram illustrates a typical workflow for assessing and mitigating the risks associated with using a new or hazardous chemical like N5,N5-Dimethylpyridine-2,5-diamine.
Caption: A stepwise workflow for chemical risk assessment.
Experimental Protocol: Illustrative Synthesis Using N5,N5-Dimethylpyridine-2,5-diamine
To contextualize the necessary safety precautions, the following is a representative (hypothetical) protocol for a reaction where N5,N5-Dimethylpyridine-2,5-diamine is used as a nucleophile. This protocol is for illustrative purposes only and must be adapted and fully risk-assessed before any laboratory work is undertaken.
Reaction: Acylation of N5,N5-Dimethylpyridine-2,5-diamine with an acid chloride.
Materials:
-
N5,N5-Dimethylpyridine-2,5-diamine
-
Acid Chloride (e.g., benzoyl chloride)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine)
Step-by-Step Methodology with Integrated Safety Insights:
-
Preparation and Setup (in a chemical fume hood):
-
Causality: All manipulations are performed in a fume hood to mitigate the inhalation hazard (H335) from the volatile solvent and any potential vapors from the reactants.
-
Assemble dry glassware under an inert atmosphere (e.g., nitrogen or argon). This prevents reaction with atmospheric moisture.
-
-
Reagent Weighing and Dissolution:
-
Causality: Wear safety goggles and nitrile gloves. Weigh N5,N5-Dimethylpyridine-2,5-diamine in a disposable weigh boat inside the fume hood. The use of disposable materials minimizes the spread of contamination.
-
Dissolve the diamine in the anhydrous solvent within the reaction flask.
-
-
Addition of Base and Acid Chloride:
-
Causality: Add the tertiary amine base. This will neutralize the HCl byproduct of the reaction. The reaction can be exothermic, so the acid chloride is added dropwise via a syringe or dropping funnel, especially on a larger scale. This controlled addition prevents a runaway reaction and potential splashing. A face shield is recommended during this step due to the heightened risk of splashes.
-
Maintain the reaction at a controlled temperature (e.g., 0 °C in an ice bath) to manage the reaction rate.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Causality: Quench the reaction by carefully adding water or a mild aqueous acid. This should be done slowly as it can also be exothermic.
-
Perform an aqueous extraction to separate the product. All transfers of liquids should be done carefully to avoid splashes.
-
The organic layers are dried and the solvent is removed under reduced pressure (rotary evaporation). The apparatus should be within a fume hood or have appropriate trapping to capture solvent vapors.
-
Purify the crude product, for example, by column chromatography.
-
-
Waste Disposal:
-
All chemical waste (liquid and solid) must be disposed of in appropriately labeled hazardous waste containers.
-
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine is a valuable reagent for chemical synthesis, but its utility is intrinsically linked to its hazardous properties. A comprehensive understanding of its GHS hazard statements—Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335)—is the first step toward safe handling. For researchers, scientists, and drug development professionals, this knowledge must be translated into a robust safety culture that emphasizes the consistent use of engineering controls, appropriate personal protective equipment, and diligent laboratory practices. By integrating these principles into every stage of the experimental workflow, from planning to waste disposal, the risks associated with N5,N5-Dimethylpyridine-2,5-diamine can be effectively managed, ensuring both the safety of laboratory personnel and the successful advancement of scientific research.
References
- BenchChem. (n.d.). N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | 1211513-26-6.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- ChemWhat. (n.d.). N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5; ChemWhat Code: 348891.
- European Review for Medical and Pharmacological Sciences. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)
- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
- MySkinRecipes. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine.
- National Center for Biotechnology Information. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468. PubChem.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Sigma-Aldrich. (n.d.). N5,N5-dimethylpyridine-2,5-diamine | 39856-52-5.
- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
- SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines.
- UK Health Security Agency. (n.d.). Pyridine: incident management. GOV.UK.
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An In-depth Technical Guide to N5,N5-Dimethylpyridine-2,5-diamine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N5,N5-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative that has garnered interest in medicinal chemistry and organic synthesis. Its unique structural features, including a primary amino group at the 2-position and a dimethylamino group at the 5-position, make it a versatile building block for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of N5,N5-Dimethylpyridine-2,5-diamine, with a particular focus on its role as an enzyme inhibitor with potential antimicrobial and anticancer activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
N5,N5-Dimethylpyridine-2,5-diamine, also known as 2-Amino-5-(dimethylamino)pyridine, is a diamine derivative of pyridine. Its fundamental properties are summarized in the table below. The presence of two amino groups with different substitution patterns influences its electronic properties, basicity, and reactivity. The dihydrochloride salt is often used to improve water solubility.[1]
| Property | Value | Source |
| CAS Number | 39856-52-5 | [2] |
| Molecular Formula | C₇H₁₁N₃ | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | Liquid | |
| Melting Point | 48-50 °C | |
| InChI Key | OLYQLAFJZQNFCK-UHFFFAOYSA-N | |
| Canonical SMILES | CN(C)C1=CC=C(N=C1)N | [3] |
Synthesis of N5,N5-Dimethylpyridine-2,5-diamine
The synthesis of N5,N5-Dimethylpyridine-2,5-diamine can be approached through several synthetic routes. A common strategy involves a multi-step sequence starting from a readily available pyridine derivative.
Synthetic Pathway via Nitration, Reduction, and Dimethylation
A plausible and frequently employed synthetic route involves the initial nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amino group, and subsequent exhaustive methylation of the newly introduced amino group.
A general representation of this synthetic approach is outlined below:
Figure 1: General synthetic scheme for N5,N5-Dimethylpyridine-2,5-diamine.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative experimental protocol based on established chemical transformations for the synthesis of related compounds. Researchers should optimize these conditions for their specific laboratory setup and scale.
Step 1: Synthesis of 2-Amino-5-nitropyridine
This step involves the nitration of 2-aminopyridine. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such transformations.[4]
-
Procedure: To a stirred solution of concentrated sulfuric acid, 2-aminopyridine is added portion-wise while maintaining a low temperature (e.g., 0-5 °C) using an ice bath. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise, ensuring the temperature remains controlled. After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) for a specified period. The reaction is then quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to precipitate the product. The crude 2-amino-5-nitropyridine is then collected by filtration, washed, and dried.
Step 2: Synthesis of Pyridine-2,5-diamine
The reduction of the nitro group in 2-amino-5-nitropyridine to a primary amine yields pyridine-2,5-diamine. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[5]
-
Procedure (using Fe/HCl): A mixture of 2-amino-5-nitropyridine, iron powder, and a solvent such as aqueous ethanol is heated. Concentrated hydrochloric acid is added portion-wise to initiate and sustain the reduction. The reaction is monitored until the starting material is consumed. The reaction mixture is then made basic, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield pyridine-2,5-diamine.
Step 3: Synthesis of N5,N5-Dimethylpyridine-2,5-diamine
The final step is the exhaustive methylation of the 5-amino group of pyridine-2,5-diamine. Reagents like methyl iodide or a combination of formaldehyde and formic acid (Eschweiler-Clarke reaction) can be employed for this N,N-dimethylation.
-
Procedure (using methyl iodide): Pyridine-2,5-diamine is dissolved in a suitable solvent, and a base is added. Methyl iodide is then added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete. The product is then isolated by extraction and purified by a suitable method such as column chromatography.
Spectroscopic Characterization
Mass Spectrometry (MS)
Predicted mass spectrometry data suggests the following m/z values for various adducts of N5,N5-Dimethylpyridine-2,5-diamine:
| Adduct | Predicted m/z |
| [M+H]⁺ | 138.10257 |
| [M+Na]⁺ | 160.08451 |
| [M-H]⁻ | 136.08801 |
| [M]⁺ | 137.09474 |
(Data from PubChemLite)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for the structural elucidation of N5,N5-Dimethylpyridine-2,5-diamine. While specific spectra are not available, the expected chemical shifts can be predicted based on the structure and comparison with similar pyridine derivatives.
-
1H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, a singlet for the two methyl groups of the dimethylamino substituent, and a broad singlet for the protons of the primary amino group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
13C NMR: The spectrum would display distinct signals for the carbon atoms of the pyridine ring and the methyl carbons of the dimethylamino group. The chemical shifts of the ring carbons would be influenced by the electron-donating effects of the amino and dimethylamino groups.
Infrared (IR) Spectroscopy
The IR spectrum of N5,N5-Dimethylpyridine-2,5-diamine would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic ring and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.
Biological Activity and Therapeutic Potential
N5,N5-Dimethylpyridine-2,5-diamine and its derivatives have shown promise as biologically active molecules, primarily functioning as enzyme inhibitors. This activity underpins their potential applications in the development of new therapeutic agents.
Enzyme Inhibition
The core structure of N5,N5-Dimethylpyridine-2,5-diamine serves as a scaffold for the design of enzyme inhibitors. By binding to the active site or allosteric sites of specific enzymes, these compounds can modulate their activity and interfere with biochemical pathways. This mechanism of action is central to their potential use in treating various diseases.
Anticancer Potential
Several studies have investigated the anticancer properties of pyridine-2,5-diamine derivatives. The proposed mechanism of action involves the inhibition of kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For instance, derivatives of quinazoline-2,5-diamine have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune signaling, suggesting a potential role in cancer immunotherapy.[6][7] Similarly, imidazo[4,5-b]pyridine-based compounds have been explored as inhibitors of Aurora kinases and other kinases implicated in cancer.[8][9][10]
Figure 2: Proposed mechanism of action for N5,N5-Dimethylpyridine-2,5-diamine derivatives as kinase inhibitors in cancer.
Antimicrobial Activity
Derivatives of pyridine-2,5-diamine have also demonstrated promising antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve the disruption of bacterial cell membranes. The cationic nature of these compounds can facilitate interaction with the negatively charged components of bacterial membranes, leading to membrane depolarization, permeabilization, and ultimately, cell death.[11] The broad-spectrum activity of some diamine compounds against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, highlights their potential as a new class of antibiotics.[11][12]
Applications in Organic Synthesis
Beyond its biological activities, N5,N5-Dimethylpyridine-2,5-diamine is a valuable building block in organic synthesis. The presence of two nucleophilic amino groups with different reactivities allows for selective functionalization, making it a versatile precursor for the synthesis of more complex heterocyclic compounds. It can be utilized in the preparation of dyes, pigments, and as a ligand in coordination chemistry.
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine is a molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its versatile synthesis and the potential for derivatization make it an attractive scaffold for the design of novel enzyme inhibitors with potential applications as anticancer and antimicrobial agents. Further research is warranted to fully elucidate its biological targets, mechanism of action, and to optimize its therapeutic potential through structural modifications. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.
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The Pivotal Role of Diamines as Versatile Building Blocks in Nanotechnology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diamines, organic compounds containing two amino functional groups, have emerged as indispensable building blocks in the field of nanotechnology.[1] Their unique chemical properties, including their reactivity and ability to act as linkers, make them fundamental components in the synthesis and functionalization of a wide array of nanomaterials.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of diamines in nanotechnology, with a particular focus on their application in the development of advanced materials for drug delivery and other biomedical applications. We will explore the causality behind experimental choices in utilizing diamines, from nanoparticle surface modification to the construction of complex supramolecular structures. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
Introduction: The Fundamental Importance of Diamines
Diamines are a class of organic molecules characterized by the presence of two amine (-NH2) groups.[1] These functional groups impart a high degree of reactivity, allowing diamines to participate in a variety of chemical reactions, most notably in polymerization and as versatile linkers.[1][2] Their significance in materials science is well-established, serving as key monomers in the synthesis of polyamides, polyimides, and polyureas.[2] In the realm of nanotechnology, the bifunctional nature of diamines allows them to act as molecular bridges, connecting and organizing nanoscale components into functional architectures. This ability to direct the assembly of nanomaterials is central to their utility in creating sophisticated systems for a range of applications.
Diamines in the Synthesis and Functionalization of Nanoparticles
The surface properties of nanoparticles are a critical determinant of their behavior and efficacy in biological systems. Diamines play a crucial role in modifying these surfaces, thereby enhancing their functionality for specific applications.
Surface Functionalization for Enhanced Cellular Interaction
Surface functionalization of nanoparticles with diamines, such as 1,3-diaminopropane, imparts a positive surface charge at physiological pH.[3] This positive charge is advantageous for biomedical applications as it enhances the interaction of nanoparticles with the negatively charged cell membranes, thereby facilitating cellular uptake.[3] The primary amine groups also serve as versatile handles for the covalent attachment of various bioactive molecules, including drugs, targeting ligands, and imaging agents.[3]
Experimental Protocol: Functionalization of Silica Nanoparticles with Diaminopropane
Objective: To introduce primary amine groups onto the surface of silica nanoparticles to enhance their suitability for biomedical applications.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Ammonium hydroxide
-
(3-Aminopropyl)triethoxysilane (APTES)
Methodology:
-
Synthesis of Silica Nanoparticles:
-
In a flask, combine 50 mL of ethanol and 5 mL of deionized water.
-
Add 2 mL of ammonium hydroxide to the solution.
-
While stirring vigorously, add 3 mL of TEOS.
-
Continue stirring at room temperature for 12 hours to allow for the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation and wash three times with ethanol.[3]
-
-
Surface Functionalization:
-
Resuspend the washed silica nanoparticles in 100 mL of fresh ethanol.
-
Add 1 mL of APTES.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the functionalized nanoparticles by centrifugation and wash thoroughly with ethanol to remove excess silane.
-
Dry the diaminopropane-functionalized silica nanoparticles under vacuum.[3]
-
Diamines as Structure-Directing Agents
In the synthesis of nanoparticles, diamines can act as structure-directing agents, influencing the morphology and size of the resulting nanocrystals. For instance, in the synthesis of iron oxide nanoparticles (IONPs), the introduction of ethylene diamine (EDA) or diethylene triamine (DTA) can lead to the formation of IONPs with spherical, tetrahedral, or nanoplate morphologies.[4] The interplay between the diamine and the solvent plays a crucial role in the stabilization and growth of different crystal facets.[4]
Diagram: Role of Diamines as Structure-Directing Agents
Caption: Influence of diamines on the morphology of iron oxide nanoparticles.
Diamine-Based Nanomaterials for Drug Delivery
The precise control over drug release kinetics is a central goal in drug delivery system design. Diamines are instrumental in creating nanocarriers with tunable drug release profiles.
Modulating Drug Release through Crosslinking
The choice of diamine as a crosslinking agent in the synthesis of nanoparticles significantly impacts the physicochemical properties of the nanocarrier, including its size, stability, and drug release behavior.[5] The chain length and flexibility of the diamine are critical factors that modulate the crosslinking density and hydrophobicity of the nanoparticle matrix.[5]
-
Longer Diamine Chains: Tend to create a more entangled and less permeable nanoparticle matrix, leading to slower, more sustained drug release.[5]
-
Shorter Diamine Chains: Can result in a more rapid, burst-like release.[5]
-
Higher Crosslinking Density: Generally increases the stability of the nanoparticle and slows down the drug release rate.[5]
Table 1: Impact of Diamine Chain Length on Drug Release from Silica Nanoparticles
| Nanoparticle System | Diamine Used | Drug Model | Key Findings on Drug Release | Reference |
| Silica Nanoparticles | Poly(propyleneglycol)bis(2-aminopropyl) ether (D230, D400, D2000, D4000) | Thymoquinone-Melatonin (TQ-MLT) | The rate of drug release decreased as the diamine polymer chain length increased (D230 > D400 > D2000 > D4000). | [5] |
Diagram: Factors Influencing Drug Release
Caption: Factors influencing drug release from diamine-crosslinked nanoparticles.[5]
Diamines in Dendrimer-Based Drug Delivery
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Diamine linkers are crucial in the synthesis of certain types of dendrimers, such as those based on melamine.[6][7] The reactivity of the amine groups in the diamine linkers can be precisely controlled, allowing for a stepwise and convergent synthesis of dendrimers.[6][7] These dendrimers can encapsulate drug molecules within their interior voids, offering a promising platform for targeted drug delivery.
Diamines as Linkers in Advanced Nanomaterials
The ability of diamines to act as molecular linkers extends to the construction of more complex and highly ordered nanomaterials, such as metal-organic frameworks and self-assembled monolayers.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[8][9] Diamine-functionalized linkers can be incorporated into MOFs to enhance their properties for specific applications, such as CO2 capture.[9] The amine groups provide additional binding sites, increasing the material's affinity for CO2. Furthermore, the flexibility of the diamine linkers can impart dynamic properties to the MOF structure, influencing its adsorption and separation capabilities.[10]
Self-Assembled Monolayers and Supramolecular Structures
Diamines can self-assemble on surfaces, such as silver nanoparticles, acting as linkers to induce the formation of "hot spots" where the electromagnetic field is greatly enhanced.[11] This phenomenon is exploited in surface-enhanced Raman scattering (SERS) for the sensitive detection of molecules.[11] In supramolecular chemistry, diamines can participate in the formation of complex structures, such as hexagonal nanotubes, through hydrogen bonding and other non-covalent interactions.[12]
Diamines in the Construction of Molecular Machines
The field of molecular machinery aims to create nanoscale devices that can perform specific tasks in response to external stimuli.[13][14] Diamines can be incorporated as components in the design of such machines. For example, in a rotaxane, a ring-like molecule threaded onto a shaft, diamine-containing units can be used to control the movement of the ring along the shaft through changes in their electrostatic properties.[15] This controlled molecular motion is a fundamental principle in the development of artificial molecular machines.[15]
Conclusion and Future Perspectives
Diamines are undeniably versatile and powerful building blocks in the nanotechnologist's toolkit. Their bifunctionality, tunable reactivity, and ability to direct self-assembly have enabled significant advancements in the design and fabrication of a wide range of nanomaterials. From enhancing the cellular uptake of nanoparticles to controlling drug release profiles and forming the basis of complex molecular machines, the impact of diamines is profound and far-reaching.
Future research will likely focus on the development of novel diamines with increasingly sophisticated functionalities. The synthesis of diamines from renewable, bio-based sources is also a growing area of interest, aligning with the principles of green and sustainable chemistry.[16][17] As our understanding of nano-bio interactions deepens, the rational design of diamine-based nanomaterials for personalized medicine and targeted therapies will continue to be a major driver of innovation in the field.
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A Technical Guide to the Synthesis of Chiral Building Blocks from Biomass: Strategies and Applications
Abstract: The paradigm shift from a fossil-fuel-based economy to a sustainable, bio-based one necessitates innovative approaches to chemical synthesis. Chiral building blocks, essential for the pharmaceutical, agrochemical, and fine chemical industries, represent a high-value target for this transition. Biomass, with its inherent chirality and chemical functionality, offers a unique and renewable feedstock for their production.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core strategies for synthesizing chiral building blocks from biomass. We will dissect the two primary methodologies: the "chiral pool" approach, which seeks to preserve the intrinsic stereocenters of biomass-derived molecules, and the asymmetric synthesis approach, which creates chirality from achiral bio-based platform chemicals. This guide emphasizes the causality behind experimental choices, details self-validating protocols, and provides a framework for leveraging chemo-catalytic, biocatalytic, and microbial fermentation techniques to unlock the potential of biomass as a source of enantiopure compounds.
Part 1: Introduction - The Imperative for Bio-Based Chiral Synthesis
The Significance of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications in biological systems. The therapeutic effect of many drugs is dependent on a single enantiomer, with the other often being inactive or, in some cases, harmful. This biological specificity drives the immense demand for enantiomerically pure compounds, making their synthesis a cornerstone of modern drug discovery and development.[2][3] The synthesis of chiral building blocks—versatile, enantiopure intermediates—is therefore a critical enabling technology for the efficient construction of complex, stereochemically defined molecules.[]
Biomass as a Sustainable and Chiral Feedstock
Lignocellulosic biomass is the most abundant renewable carbon source on Earth and is composed of cellulose, hemicellulose, and lignin.[5] Unlike petrochemical feedstocks, which are typically achiral, many of the molecular constituents of biomass, particularly the C5 and C6 sugars derived from cellulose and hemicellulose, are inherently chiral. This intrinsic chirality makes biomass an ideal starting point for "chiral pool" synthesis, where the existing stereocenters are carried through to the final product.[6] Furthermore, biomass can be converted into a variety of achiral platform chemicals, such as furfural and levulinic acid, which serve as versatile prochiral substrates for asymmetric catalysis.[5][7]
Core Strategies: A Tale of Two Approaches
The synthesis of chiral chemicals from biomass predominantly follows two distinct strategies:
-
Preserving Inherent Stereocenters (The "Chiral Pool" Approach): This strategy leverages the existing chirality of natural biomass components. Complex cascade reactions are designed to selectively modify the biomass-derived molecule while keeping one or more of its original stereocenters intact.[6] This method elegantly bypasses the need to create new stereocenters, directly utilizing nature's synthetic precision.
-
Asymmetric Synthesis from Achiral Platforms: This approach first involves the conversion of biomass into achiral platform chemicals (e.g., furfural, 5-hydroxymethylfurfural, levulinic acid). Asymmetric catalysis is then employed to introduce chirality, transforming these prochiral molecules into valuable enantiopure products.[6][7]
This guide will explore both strategies, providing technical details and actionable protocols for their implementation.
Part 2: Strategy I - Leveraging the Biomass "Chiral Pool"
Principle: Preservation of Inherent Stereocenters
The chiral pool strategy is predicated on the direct use of readily available, enantiopure natural products as starting materials.[6] Carbohydrates derived from (hemi)cellulose are the most prominent examples. The key challenge and art of this approach lie in the precise chemical manipulation—often involving protection, activation, and bond cleavage—to transform the raw chiral molecule into a useful building block without racemization or loss of the desired stereochemical information.[6]
Cellulose-Derived Chiral Platforms: Levoglucosan and Levoglucosenone
Cellulose, a polymer of β-D-glucose, can be thermally decomposed via pyrolysis to yield anhydro-sugars, most notably levoglucosan (LG) and levoglucosenone (LGO).[8][9]
-
Levoglucosan (1,6-anhydro-β-D-glucopyranose): This molecule is a versatile building block where the pyranose ring is locked in a rigid conformation, which allows for high regiochemical and stereochemical control during synthesis.[9] Its three hydroxyl groups can be modified to create tailored polysaccharides and other chiral intermediates.[10]
-
Levoglucosenone: This bicyclic enone is an exceptionally valuable chiral synthon produced from cellulose pyrolysis.[8] The 1,6-anhydro bridge locks the ring into a specific conformation, sterically hindering one face of the molecule and thus providing excellent facial selectivity for a wide range of asymmetric transformations.[1] Its α,β-unsaturated ketone functionality makes it a prime candidate for Michael additions, cycloadditions, and epoxidations.
Caption: Workflow for the production of Levoglucosenone from cellulose pyrolysis.
This protocol is a conceptual synthesis based on established chemical transformations. Researchers should consult primary literature for detailed reaction conditions and safety procedures.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, dissolve levoglucosan (1.0 eq) in a suitable high-boiling point solvent (e.g., sulfolane).
-
Catalyst Addition: Under a nitrogen atmosphere, add a strong acid catalyst, such as sulfuric acid (H₂SO₄), typically at a low molar percentage.
-
Reaction: Heat the mixture to a high temperature (e.g., 180-220 °C) while stirring vigorously. The reaction involves the elimination of two water molecules. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure levoglucosenone.
Lignin as an Untapped Chiral Resource
Lignin is a complex aromatic polymer that has long been considered a low-value byproduct. However, its structure contains numerous chiral centers, particularly within the prevalent β-O-4 linkages.[6] These linkages have specific stereoisomers (erythro and threo forms), meaning that lignin is not optically active as a bulk polymer but is composed of chiral subunits.[11][12] The primary challenge is the development of selective depolymerization methods that can cleave the C-O or C-C bonds while preserving the stereochemistry of these centers.[6] Success in this area would unlock lignin as a vast and underutilized chiral pool for aromatic building blocks.[13]
Part 3: Strategy II - Asymmetric Synthesis from Achiral Bio-Platform Chemicals
Principle: Creating Chirality from Prochiral Molecules
This strategy is central to sustainable chemistry, transforming abundant, achiral platform molecules derived from biomass into high-value, enantiopure compounds.[7] The success of this approach hinges on the efficiency and selectivity of the catalyst—whether it be a chemical, enzymatic, or whole-cell system—to control the formation of a new stereocenter.[6]
Furfural- and HMF-Derived Building Blocks
Furfural (from hemicellulose) and 5-Hydroxymethylfurfural (HMF, from cellulose) are two of the most important biomass-derived platform chemicals.[14][15][16] Their furan ring and aldehyde functionalities make them exceptionally versatile starting materials for a vast array of transformations.[14][17][18]
Caption: Chemo-enzymatic cascade for the synthesis of chiral amines from furanic platforms.
A powerful example of this strategy is the synthesis of valuable chiral amines using a chemo-enzymatic cascade.[19] Prochiral ketones are first synthesized from biomass-derived compounds like furfural through chemical catalysis (e.g., an aldol condensation-reduction step).[20] These ketones are then converted into optically pure chiral amines using a highly selective biocatalyst, such as an immobilized ω-transaminase enzyme, often achieving high yields (>95%) and near-perfect enantiomeric excess (~100% ee).[19][20]
This protocol outlines the key steps of the chemo-enzymatic process described by Corma et al. It is for illustrative purposes and requires adaptation based on specific substrates and enzymes.[20]
Step 1: Synthesis of Prochiral Ketone (e.g., 4-(4-methoxyphenyl)-2-butanone)
-
Catalyst Preparation: Prepare a bifunctional base-metal catalyst, such as Palladium nanoparticles supported on Magnesium Oxide (Pd/MgO).
-
Reaction: In a high-pressure reactor, combine a biomass-derived starting material (e.g., anethole or a related compound) with acetone in the presence of the Pd/MgO catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) and heat to the desired temperature. The reaction proceeds as a one-pot aldol condensation followed by selective hydrogenation.
-
Purification: After the reaction, filter the catalyst and purify the resulting liquid to isolate the prochiral ketone.
Step 2: Biocatalytic Asymmetric Transamination
-
Enzyme Immobilization: Immobilize an ω-transaminase (ATA) onto a suitable support, such as a 2D zeolite (e.g., ITQ-2), through electrostatic interactions to enhance stability and reusability.[20]
-
Reaction: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), incubate the immobilized enzyme with the prochiral ketone synthesized in Step 1.
-
Amino Donor: Add an amino donor, such as isopropylamine, which also serves to shift the reaction equilibrium towards the product. Pyridoxal 5'-phosphate (PLP) is added as a necessary cofactor for the enzyme.
-
Conversion & Extraction: Allow the reaction to proceed at a controlled temperature (e.g., 30-40 °C) until maximum conversion is achieved. Extract the chiral amine product from the aqueous phase using an organic solvent (e.g., ethyl acetate) and purify.
Levulinic Acid as a Versatile Prochiral Synthon
Levulinic acid (LA), readily accessible from C6 sugars, is another key achiral platform molecule.[7] Its ketone and carboxylic acid functionalities provide two distinct handles for chemical modification.
-
Asymmetric Reductive Amination: Chiral Ru/bisphosphine catalysts can perform direct asymmetric reductive amination of LA to produce enantioenriched 5-methylpyrrolidinone, a valuable chiral building block, with excellent enantioselectivity (up to 96% ee).[21]
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of the ketone group in LA leads to chiral γ-valerolactone (GVL), a green solvent and a precursor to other chemicals.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru/Bisphosphine | Levulinic Acid | (R)-5-Methylpyrrolidinone | 89 | 96 | [21] |
| Chiral Rh-Diphosphine | Levulinic Acid | (S)-γ-Valerolactone | >99 | 98 | (Representative) |
| Ketoreductase (KRED) | Ethyl Levulinate | (R)-Ethyl 4-hydroxypentanoate | 95 | >99 | (Representative) |
| Table 1: Comparison of selected catalytic systems for the asymmetric conversion of levulinic acid. |
Lignin-Derived Aromatics as Starting Materials
Simple aromatic compounds like vanillin and ferulic acid can be obtained from lignin depolymerization or from other plant sources like wheat bran.[22][23] These molecules can be converted into valuable chiral products. For instance, engineered strains of Pseudomonas putida have been developed to convert vanillic acid into 3-carboxy-cis,cis-muconate, which can then be chemically converted to racemic 3-carboxymuconolactone (3CML).[24] Further engineering has enabled the production of optically pure 4S-3CML, demonstrating a viable pathway from lignin-derived aromatics to chiral polymer building blocks.[24]
Part 4: Enabling Technologies and Methodologies
The successful synthesis of chiral building blocks from biomass relies on a toolkit of advanced catalytic technologies. The choice of technology depends on the desired transformation, substrate compatibility, and process economics.
-
Chemo-catalysis: This involves the use of metal complexes with chiral ligands to induce stereoselectivity.[3] Asymmetric hydrogenation, oxidation, and C-C bond-forming reactions are common examples.[2] Heterogeneous catalysts offer advantages in terms of separation and reusability.[6]
-
Biocatalysis: This employs isolated enzymes to perform highly specific and selective transformations under mild, aqueous conditions.[25] Key enzyme classes include ketoreductases (KREDs) for reducing ketones to chiral alcohols, and transaminases (ATAs) for converting ketones to chiral amines.[19][20]
-
Microbial Fermentation: This uses whole microbial cells (wild-type or engineered) as self-contained biocatalysts.[26] The cell's metabolic pathways are harnessed to convert simple biomass-derived sugars into more complex chiral molecules like lactic acid or amino acids.[27][28] This approach is particularly powerful for multi-step syntheses.[29]
Caption: Comparison of primary catalytic routes from achiral biomass platforms to chiral products.
Part 5: Challenges and Future Outlook
Economic Viability
The widespread adoption of bio-based chiral synthesis hinges on its economic competitiveness with established petrochemical routes. Key factors influencing viability include the cost of feedstock and its pretreatment, the efficiency and lifetime of the catalytic system (whether chemical or biological), and the energy requirements for product separation and purification.[6] Life-cycle analyses suggest that while some current routes are energy-intensive, the potential for carbon-negative processes could offset costs.[6]
Scaling and Process Integration
Translating laboratory-scale successes to industrial production remains a significant hurdle. This requires robust and scalable processes that can be integrated into a larger biorefinery concept. For example, chemo-enzymatic cascades need to be optimized for continuous or semi-continuous operation to be industrially relevant.[19][20]
The Horizon: Novel Catalysts and Platforms
The future of this field is bright, with ongoing research focused on discovering and engineering more efficient catalysts. This includes the development of novel biomass-derived catalysts, such as single-atom catalysts (SACs) supported on bio-char, which promise high efficiency and sustainability.[30] Additionally, the exploration of new, underutilized platform molecules from all fractions of biomass—including lignin and triglycerides—will continue to expand the portfolio of accessible chiral building blocks.
Part 6: References
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From Biomass to Chiral Chemicals via Chemocatalysis: Advances and Prospects†. (2025). Vertex AI Search.
-
Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (2022). ResearchGate.
-
Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (2022). Oxford Academic.
-
Chiral Carbohydrate Building Blocks with a New Perspective: Revisited. American Chemical Society.
-
Catalytic asymmetric transformation of platform chemicals derived from lignocellulosic biomass. RSC Publishing.
-
Levoglucosan: a promising platform molecule?. (2020). Green Chemistry (RSC Publishing).
-
Sustainable Nonenantioselective Production and Stereochemical Characterization of the Lignin‐Derived Chiral Building Block 3‐Carboxymuconolactone. (2026). ResearchGate.
-
Catalytic asymmetric transformation of platform chemicals derived from lignocellulosic biomass. ResearchGate.
-
Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. PubMed Central.
-
Are Lignins Optically Active?. USDA ARS.
-
Levoglucosenone: A Chiral Platform Molecule Produced from Biomass. (2022). ACS Community.
-
Convenient synthesis of chiral lignin model compounds via optical resolution: Four stereoisomers of guaiacylglycerol-β-guaiacyl ether and both enantiomers of 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy) -propan-1-one (erone). (2025). ResearchGate.
-
CHAPTER 15: Biomass-derived Platform Chemicals. (2021). The Royal Society of Chemistry.
-
Chapter 7: Catalytic Conversion of Lignin-derived Aromatic Compounds into Chemicals. The Royal Society of Chemistry.
-
Stereoregular functionalized polysaccharides via cationic ring-opening polymerization of biomass-derived levoglucosan. PMC - NIH.
-
Microbial production of building block chemicals and polymers. Korea Advanced Institute of Science and Technology.
-
Contribution of Fermentation Technology to Building Blocks for Renewable Plastics. MDPI.
-
Revolutionary biomass-derived catalysts pave the way for sustainable chemical production. (2024). EurekAlert!.
-
The stereochemistry and conformation of lignin as judged by X-ray crystallographic investigation of lignin model compounds: Arylglycerol β-guaiacyl ethers. ResearchGate.
-
Precision Chiral Building Block Synthesis. BOC Sciences.
-
Transformation of Biomass into Commodity Chemicals Using Enzymes or Cells. ACS Publications.
-
Microbial Production of Biodegradable Lactate-Based Polymers and Oligomeric Building Blocks From Renewable and Waste Resources. Frontiers.
-
Recent catalytic innovations in furfural transformation. Green Chemistry (RSC Publishing).
-
5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of its Recent Applications Towards Fine Chemicals. (2019). PubMed.
-
Whole-Cell Bioconversion of Renewable Biomasses-Related Aromatics to cis,cis-Muconic Acid. (2023). ACS Sustainable Chemistry & Engineering.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Dove Medical Press.
-
An Overview of Biorefinery Derived Platform Chemicals from a Cellulose and Hemicellulose Biorefinery. PMC - NIH.
-
5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications. Green Chemistry (RSC Publishing).
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025). ResearchGate.
-
Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives. Green Chemistry (RSC Publishing).
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- 6. From Biomass to Chiral Chemicals via Chemocatalysis: Advances and Prospects<sup>†</sup> [cjcp.ustc.edu.cn]
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- 9. Levoglucosan: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G [pubs.rsc.org]
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A Comprehensive Technical Guide to N5,N5-Dimethylpyridine-2,5-diamine: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth analysis of N5,N5-Dimethylpyridine-2,5-diamine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical identifiers, physicochemical properties, synthesis methodologies, and its emerging applications, particularly in the realm of kinase inhibition for oncology and antimicrobial research. This document is structured to provide not just data, but also the scientific rationale behind the application of this versatile molecule.
Core Identification and Nomenclature
Precise identification of chemical entities is paramount for reproducible research. N5,N5-Dimethylpyridine-2,5-diamine is known by several synonyms, and it is crucial to distinguish it from its structural isomer, N2,N2-Dimethylpyridine-2,5-diamine. The N5,N5-isomer, the focus of this guide, is characterized by the dimethylamino group at the 5-position of the pyridine ring.
Structural Isomerism: A Point of Clarity
A common source of confusion arises from the closely related isomer, N2,N2-Dimethylpyridine-2,5-diamine (CAS: 4928-43-2). In this isomer, the dimethylamino group is at the 2-position. This seemingly minor structural difference significantly alters the electronic properties and reactivity of the molecule, making accurate identification by CAS number essential.
| N5,N5-Dimethylpyridine-2,5-diamine | |
| Structure |
| N2,N2-Dimethylpyridine-2,5-diamine | |
| Structure |
Comprehensive Identifiers
For unambiguous reference, the following table summarizes the key identifiers for N5,N5-Dimethylpyridine-2,5-diamine.
| Identifier Type | Value | Source(s) |
| Primary Name | N5,N5-Dimethylpyridine-2,5-diamine | IUPAC |
| CAS Number | 39856-52-5 | [1][2] |
| PubChem CID | 5743468 | [1] |
| EINECS | 254-658-0 | [2][3] |
| Molecular Formula | C7H11N3 | [1][3] |
| Molecular Weight | 137.18 g/mol | [1] |
| InChI Key | OLYQLAFJZQNFCK-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CN(C)C1=CN=C(C=C1)N | [1] |
| Synonyms | 2-Amino-5-(dimethylamino)pyridine, N5,N5-dimethyl-2,5-Pyridinediamine, 5-(Dimethylamino)pyridin-2-amine, N3,N3-Dimethylpyridine-3,6-diamine | [2] |
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and biological assays.
| Property | Value | Source(s) |
| Physical State | Solid, crystalline powder | Vendor Data |
| Melting Point | 48-50 °C | Vendor Data |
| pKa (predicted) | The pKa of 2-aminopyridine is approximately 6.8. The electron-donating dimethylamino group at the 5-position is expected to increase the basicity of the ring nitrogen. | [4][5][6] |
| Solubility | The dihydrochloride salt is freely soluble in water and alcohols. The free base is anticipated to be soluble in a range of organic solvents such as methanol, ethanol, and DMSO. | [7][8] |
| LogP (predicted) | 0.575 | [3] |
Spectroscopic Data (Predicted)
While experimental spectra are the gold standard, predicted spectral data provide a valuable reference for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the two methyl groups of the dimethylamino substituent, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the amino and dimethylamino groups.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the nitrogen atoms will be shifted downfield.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyridine ring.[9]
Synthesis and Purification
N5,N5-Dimethylpyridine-2,5-diamine can be synthesized through several routes, with the Buchwald-Hartwig amination being a modern and efficient method.[10][11] This palladium-catalyzed cross-coupling reaction offers high yields and good functional group tolerance.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-Amino-5-bromopyridine
-
Dimethylamine (2.0 M solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Sealable reaction tube
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (2 mol%), and dppp (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add the dimethylamine solution (1.5 eq) to the reaction mixture via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N5,N5-Dimethylpyridine-2,5-diamine.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of N5,N5-Dimethylpyridine-2,5-diamine, particularly the presence of two modifiable nitrogen atoms with different electronic properties, make it a valuable scaffold in medicinal chemistry.[12][13][14][15]
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[16] The 2,5-diaminopyridine scaffold is a known "privileged structure" in the design of kinase inhibitors. N5,N5-Dimethylpyridine-2,5-diamine can serve as a versatile starting material for the synthesis of libraries of compounds to be screened against various kinases. For example, derivatives of diaminopyrimidines, which are structurally related, have been developed as potent inhibitors of Bruton's tyrosine kinase (Btk), a target in B-cell malignancies.[17] The amino group at the 2-position can be functionalized to interact with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The dimethylamino group at the 5-position can be used to modulate solubility and occupy other regions of the binding pocket to enhance potency and selectivity.[18]
Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have shown a broad spectrum of antimicrobial activities. The N5,N5-Dimethylpyridine-2,5-diamine scaffold can be utilized to synthesize novel compounds with potential antibacterial and antifungal properties. The amino groups provide handles for the introduction of various pharmacophores known to be active against microbial targets.[7]
Safety and Handling
N5,N5-Dimethylpyridine-2,5-diamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide has provided a comprehensive overview of its key identifiers, properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific endeavors. As with any chemical research, a thorough understanding of its properties and safe handling practices is essential for successful and responsible innovation.
References
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Synthesis of N5,N5-Dimethylpyridine-2,5-diamine from N,N-diMethyl-6-nitropyridin-3-aMine
An Application Guide for the Synthesis of N5,N5-Dimethylpyridine-2,5-diamine from N,N-dimethyl-6-nitropyridin-3-amine
Introduction: The Significance of Pyridine Diamines
Pyridine diamines are a class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science.[1] Their unique structure, featuring an aromatic pyridine ring with two amino substituents, imparts specific electronic properties and hydrogen bonding capabilities.[1] The target molecule, N5,N5-Dimethylpyridine-2,5-diamine, is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty dyes.[2][3] Its applications are noted in anticancer and antimicrobial research, where it can function as an enzyme inhibitor.[2] This guide provides a detailed, reliable protocol for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor, N,N-dimethyl-6-nitropyridin-3-amine.
Synthetic Strategy: The Reduction of Aromatic Nitro Compounds
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Among the various methods available, catalytic hydrogenation stands out for its efficiency, high yields, and clean reaction profiles, often producing water as the only byproduct.[4]
The chosen synthetic route involves the reduction of the nitro group on N,N-dimethyl-6-nitropyridin-3-amine using hydrogen gas in the presence of a palladium on activated carbon (Pd/C) catalyst. This method has been reported to produce N5,N5-Dimethylpyridine-2,5-diamine in high yield (94%).[1]
Mechanism Insight: Palladium on carbon is a highly effective heterogeneous catalyst for this transformation. The high surface area of the activated carbon support allows for efficient adsorption of both the hydrogen gas and the nitroaromatic substrate.[5] On the catalyst surface, diatomic hydrogen (H₂) is dissociated into reactive hydrogen atoms. These atoms are then transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the desired amine.[6]
Caption: Reaction scheme for the synthesis of N5,N5-Dimethylpyridine-2,5-diamine.
Experimental Protocol: Catalytic Hydrogenation
This protocol details the procedure for the reduction of N,N-dimethyl-6-nitropyridin-3-amine on a laboratory scale. It is imperative that all steps are performed with strict adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[7]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| N,N-dimethyl-6-nitropyridin-3-amine | C₇H₉N₃O₂ | 167.17 | 38772-04-2 | Starting material.[8] |
| Palladium on Carbon (10 wt. %) | Pd/C | - | 7440-05-3 | Catalyst. Handle with care; pyrophoric. |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent. |
| Hydrogen Gas (High Purity) | H₂ | 2.02 | 1333-74-0 | Reducing agent. Extremely flammable. |
| Nitrogen Gas (Inert) | N₂ | 28.01 | 7727-37-9 | For purging the system. |
| Celite® (or other filter aid) | - | - | 61790-53-2 | For filtration of the catalyst. |
Workflow Overview
Caption: General experimental workflow for catalytic hydrogenation.
Step-by-Step Procedure
-
Reactor Setup: In a high-pressure hydrogenation vessel (autoclave), add N,N-dimethyl-6-nitropyridin-3-amine (1.0 eq). Add anhydrous ethanol as the solvent (approx. 10-15 mL per gram of substrate). Add 10% Palladium on Carbon (typically 5-10 mol% relative to the substrate).
-
Rationale: Ethanol is a common solvent for hydrogenations as it solubilizes many organic substrates and is relatively inert under these conditions. The catalyst loading is a critical parameter that can be optimized for reaction efficiency and cost.[6]
-
-
System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen gas to ~50 psi and then carefully venting. Repeat this cycle 3-5 times to ensure all oxygen is removed from the vessel.
-
Rationale: Removing all air (oxygen) from the reactor is a critical safety step to prevent the formation of an explosive mixture with hydrogen gas.[5]
-
-
Hydrogenation: After the final nitrogen purge, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to a designated temperature (e.g., room temperature to 50 °C) if required.
-
Rationale: Vigorous stirring is essential to ensure good contact between the substrate, the gaseous hydrogen, and the solid catalyst surface, maximizing the reaction rate.[6]
-
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete when hydrogen consumption ceases. This can be confirmed by analytical techniques like TLC or LC-MS on a carefully degassed aliquot.
-
Cooling and Venting: Once the reaction is complete, stop the heating (if any) and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel with nitrogen gas 3-5 times to remove any residual hydrogen.[6]
-
Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to recover any residual product.
-
Safety Note: The Pd/C catalyst is saturated with hydrogen and is highly pyrophoric upon exposure to air, especially when dry. Never allow the catalyst filter cake to dry completely in the open air. [5] Keep it wet with solvent (ethanol or water) during and after filtration.
-
-
Product Isolation: Combine the filtrate and washes. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. The resulting residue is the crude N5,N5-Dimethylpyridine-2,5-diamine, which can be further purified if necessary.
Product Characterization
The identity and purity of the synthesized N5,N5-Dimethylpyridine-2,5-diamine should be confirmed using standard analytical techniques.
-
HPLC/LC-MS: Can be used to assess the purity of the product and confirm its molecular weight (137.18 g/mol ).[9][10]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The disappearance of the nitro group and the appearance of a new primary amine signal (NH₂) are key indicators of a successful reaction.
Safety and Hazard Management
The catalytic hydrogenation of nitroaromatic compounds is a potentially hazardous procedure that requires strict safety protocols.[6][7]
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air over a wide concentration range (4-76%).[5] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. The system must be checked for leaks before introducing hydrogen.
-
Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is "activated" with hydrogen), can ignite spontaneously upon contact with air.[5][7] The catalyst must be handled wet at all times. For disposal, the wet catalyst should be placed in a separate, labeled waste container and submerged in water.[5]
-
Exothermic Reaction: The reduction of a nitro group is a highly exothermic process.[11] The reaction temperature should be carefully monitored. For larger-scale reactions, an external cooling bath should be readily available to manage any potential thermal runaway.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves are mandatory. The entire apparatus should be operated behind a blast shield.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Inactive or insufficient catalyst. 2. Insufficient hydrogen pressure. 3. Poor mixing. | 1. Use fresh catalyst or increase catalyst loading. 2. Increase hydrogen pressure (within the safe limits of the equipment). 3. Ensure vigorous stirring throughout the reaction. |
| Low Yield | 1. Catalyst poisoning by impurities in the substrate or solvent. 2. Product loss during workup/filtration. | 1. Purify the starting material before the reaction. Use high-purity, anhydrous solvent. 2. Ensure the catalyst filter cake is thoroughly washed with the reaction solvent. |
| Product Darkens/Decomposes | The product may be sensitive to air or light. | Handle the final product under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place.[9] |
References
- Benchchem.
- Benchchem. N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | 1211513-26-6.
- Benchchem. N5,N5-Dimethylpyridine-2,5-diamine | 39856-52-5.
- MySkinRecipes. N5,N5-Dimethylpyridine-2,5-diamine.
- BLD Pharm. 39856-52-5|N5,N5-Dimethylpyridine-2,5-diamine.
- SIELC Technologies. N5,N5-Dimethylpyridine-2,5-diamine - SIELC Technologies.
- Chandra, T., & Zebrowski, J. P.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds.
- PubChem. N5,N5-Dimethylpyridine-2,5-diamine.
- Stanford Environmental Health & Safety.
- Aaronchem. N,N-dimethyl-6-nitropyridin-3-amine.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
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Palladium-catalyzed synthesis of N5,N5-Dimethylpyridine-2,5-diamine
An Application Guide to the Palladium-Catalyzed Synthesis of N5,N5-Dimethylpyridine-2,5-diamine
Introduction
N5,N5-Dimethylpyridine-2,5-diamine is a valuable substituted pyridine derivative that serves as a key building block in organic synthesis.[1] Its unique structure, featuring both a primary and a tertiary amino group on the pyridine core, makes it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The synthesis of such heteroaromatic amines often requires robust and efficient methods to form the crucial carbon-nitrogen (C-N) bond. The Buchwald-Hartwig amination has emerged as a premier and powerful palladium-catalyzed cross-coupling reaction for this purpose, offering a broad substrate scope and functional group tolerance where classical methods may fall short.[3][4]
This document provides a detailed guide for researchers and drug development professionals on the synthesis of N5,N5-Dimethylpyridine-2,5-diamine, leveraging the principles of the Buchwald-Hartwig amination. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss key optimization parameters, and outline essential safety precautions.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or sulfonate) and an amine.[5][6] The reaction's success hinges on a catalytic cycle that masterfully orchestrates the activation of both coupling partners.
Mechanistic Overview
The catalytic cycle is generally accepted to proceed through three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst. This Pd(0) species undergoes oxidative addition into the carbon-halide bond (e.g., C-Cl or C-Br) of the pyridine substrate to form a Pd(II) complex.[7][8][9] This is widely considered the rate-determining step of the reaction.[8]
-
Amine Coordination and Deprotonation: The amine nucleophile (dimethylamine) then coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[6][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and yields the N5,N5-Dimethylpyridine-2,5-diamine product. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Optimization
The success of the synthesis relies on the careful selection of several key components. For a challenging substrate like a substituted aminopyridine, optimization is critical.
-
Palladium Precatalyst : Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are effective. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[5][11] The choice often depends on air stability and ease of handling, with modern pre-formed catalysts (e.g., G4-palladacycles) offering high reactivity and convenience.
-
Ligand Selection : The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich and potentially coordinating heteroaryl halides, bulky, electron-rich phosphine ligands are essential.[3] Ligands like Xantphos, BINAP, dppf, or specialized Buchwald ligands (e.g., XPhos, BrettPhos) are commonly employed to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.[10][12]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the palladium center.[10] Sodium tert-butoxide (NaOtBu) is a highly effective and common choice.[7] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, particularly for sensitive substrates where a milder base is required.[6][10]
-
Solvent : Anhydrous, aprotic polar solvents are necessary to ensure the stability of the catalyst and reagents. Toluene, dioxane, and THF are the most common choices.[6][11][13] The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[13]
-
Amine Source : Dimethylamine can be used as a gas, a solution in a solvent like THF, or as its hydrochloride salt with an additional equivalent of base. Using a solution is often the most convenient and safest method for laboratory-scale reactions.[7]
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed synthesis of N5,N5-Dimethylpyridine-2,5-diamine from 2-chloro-5-aminopyridine and dimethylamine.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 2-Chloro-5-aminopyridine | 128.56 | 1.0 | 1.0 |
| Dimethylamine (2.0 M solution in THF) | 45.08 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 (2 mol% Pd) |
| Xantphos | 578.68 | 0.04 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | ~5 mL | - |
| Schlenk flask or sealed reaction vial | - | 1 | - |
| Magnetic stir bar | - | 1 | - |
| Inert gas supply (Argon or Nitrogen) | - | - | - |
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add sodium tert-butoxide (135 mg, 1.4 mmol).[11]
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (18.4 mg, 0.02 mmol) and Xantphos (23.2 mg, 0.04 mmol).[6][11]
-
Add 2-chloro-5-aminopyridine (128.6 mg, 1.0 mmol) to the flask.[14]
-
Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
-
Reagent Addition:
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Carefully unseal the flask and quench the reaction by the slow addition of water (~10 mL).[13]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[13]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[14]
-
-
Purification:
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield the final product, N5,N5-Dimethylpyridine-2,5-diamine.[13] Analytical methods such as reverse-phase HPLC can be used to assess purity.[15]
-
Safety Precautions
Strict adherence to safety protocols is mandatory when performing this synthesis.
-
Palladium Catalysts : Palladium catalysts, especially when finely divided like Pd/C, can be pyrophoric and may ignite flammable solvents.[16][17] Handle in an inert atmosphere and avoid generating dust.[18] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[19]
-
Dimethylamine : This reagent is toxic and volatile. Handle only in a well-ventilated chemical fume hood.[20]
-
Sodium tert-butoxide : This is a strong, corrosive base. Avoid contact with skin and eyes. Handle in a glovebox or under an inert atmosphere as it is moisture-sensitive.
-
Solvents : Toluene and THF are flammable. Keep away from ignition sources.[16]
-
Inert Atmosphere : The reaction must be conducted under an inert atmosphere (argon or nitrogen) to protect the sensitive catalyst and reagents from oxygen and moisture.[13][17]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd or ligand). | Ensure all reagents and solvents are anhydrous and the reaction is set up under a strictly inert atmosphere. Use fresh catalyst and ligand.[13] |
| Insufficient temperature. | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Inappropriate ligand or base. | Screen alternative bulky phosphine ligands or a stronger base like LiHMDS.[11][12] | |
| Side Reactions | Hydrodehalogenation of the starting material. | This can occur if water is present. Ensure rigorously dry conditions. |
| Formation of diaryl ether (from base). | Lower the reaction temperature. This is more common with alkoxide bases at high temperatures. | |
| Difficult Purification | Residual palladium catalyst in the product. | Filter the crude reaction mixture through a pad of Celite before concentration.[6] Use palladium scavenging agents if necessary. |
| Co-elution of product with byproducts. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.[21] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a highly effective and reliable strategy for the synthesis of N5,N5-Dimethylpyridine-2,5-diamine. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. Understanding the underlying mechanism and adhering to stringent safety and handling protocols are paramount for the successful and safe execution of this powerful transformation in a laboratory setting.
References
- Wikipedia.
- Benchchem. N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | 1211513-26-6.
- Chemistry LibreTexts.
- ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Alfa Chemistry. Buchwald-Hartwig Coupling.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Benchchem. N5,N5-Dimethylpyridine-2,5-diamine | 39856-52-5.
- ResearchGate.
- PMC - NIH. Palladium-catalysed methylene C(sp3)
- Benchchem.
- SIELC Technologies. N5,N5-Dimethylpyridine-2,5-diamine.
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- Sigma-Aldrich.
- PubMed - NIH.
- Honrel.
- Standard Oper
- SIFCO ASC.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Benchchem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
- MySkinRecipes. N5,N5-Dimethylpyridine-2,5-diamine.
- PubChem. N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468.
- Sigma-Aldrich. N5,N5-dimethylpyridine-2,5-diamine | 39856-52-5.
- Benchchem.
- Benchchem.
- ResearchGate.
- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- SciSpace.
- MDPI.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
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A Robust Reversed-Phase HPLC Method for the Quantification of N5,N5-Dimethylpyridine-2,5-diamine
An Application Note:
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N5,N5-Dimethylpyridine-2,5-diamine. This compound is a key intermediate in pharmaceutical and chemical synthesis, making its precise analysis critical for quality control and process monitoring.[1][2] The method addresses the common analytical challenges associated with polar aromatic amines, such as poor retention and peak asymmetry, by utilizing a C18 stationary phase with an acidified mobile phase.[3] The protocol herein provides comprehensive guidance on instrumentation, sample preparation, and method validation, ensuring reliable and reproducible results for researchers and drug development professionals.
Introduction and Scientific Principle
N5,N5-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative whose analysis by HPLC can be challenging. As a basic and hydrophilic compound, it is prone to exhibiting poor retention on conventional reversed-phase columns and can interact with active sites on the silica backbone, resulting in significant peak tailing.[3][4] This method overcomes these issues through careful selection of the stationary and mobile phases.
The core of this method is Reversed-Phase Chromatography on a C18 column. The nonpolar C18 stationary phase retains the aromatic pyridine ring of the analyte. The key to achieving optimal chromatography lies in the composition of the mobile phase, a gradient of water and acetonitrile with a formic acid modifier.
The critical role of the acidic modifier (Formic Acid): The addition of 0.1% formic acid is fundamental to the success of this separation. Its function is twofold:
-
Analyte Protonation: As a basic compound, N5,N5-Dimethylpyridine-2,5-diamine is protonated in the acidic mobile phase. This ensures it exists in a single, consistent ionic state, leading to predictable retention and a sharp peak.
-
Silanol Suppression: Residual silanol groups on the silica surface of the HPLC column are acidic and can cause strong, undesirable ionic interactions with the basic analyte, leading to severe peak tailing.[3] The low pH of the mobile phase suppresses the ionization of these silanols, effectively masking them and promoting a clean, symmetric peak shape.
The use of formic acid also ensures the method is compatible with mass spectrometry (MS) detection, as it is a volatile modifier, unlike non-volatile acids such as phosphoric acid.[5] A gradient elution, starting with a higher aqueous content, ensures the retention of the polar analyte, while the increasing organic concentration facilitates its timely elution, providing excellent separation from potential impurities within a short analysis time.
Materials and Instrumentation
All reagents should be of HPLC grade or higher.
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary pump, autosampler, column thermostat, photodiode array (PDA) detector |
| Chromatographic Column | C18 Reversed-Phase Column | |
| Dimensions: 4.6 x 150 mm; Particle Size: 5 µm (or similar) | ||
| Data Acquisition | Chromatography Data System (CDS) | |
| Chemicals & Reagents | N5,N5-Dimethylpyridine-2,5-diamine | Reference Standard (>98% purity) |
| Acetonitrile (ACN) | HPLC Grade | |
| Water | Deionized (DI) or Milli-Q Water (>18 MΩ·cm) | |
| Formic Acid (FA) | LC-MS Grade | |
| Consumables | HPLC Vials | 2 mL, with caps and septa |
| Syringe Filters | 0.45 µm, PTFE or Nylon | |
| Volumetric Flasks | Class A (various sizes) | |
| Pipettes | Calibrated micropipettes |
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
To 999 mL of DI water in a 1 L flask, add 1 mL of formic acid. Mix thoroughly and degas.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
To 999 mL of acetonitrile in a 1 L flask, add 1 mL of formic acid. Mix thoroughly and degas.
-
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Combine 500 mL of acetonitrile and 500 mL of DI water.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of N5,N5-Dimethylpyridine-2,5-diamine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.
-
Sample Preparation
-
Accurately weigh the sample containing N5,N5-Dimethylpyridine-2,5-diamine.
-
Dissolve the sample in a known volume of Diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC System Parameters
The following parameters provide a validated starting point and can be adjusted based on the specific system and column used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | PDA Detector, monitor at 254 nm (or analyte λmax) |
| Run Time | 15 minutes |
| Gradient Program: | |
| Time (min) | % Mobile Phase A |
| 0.0 | 95 |
| 10.0 | 5 |
| 12.0 | 5 |
| 12.1 | 95 |
| 15.0 | 95 |
Analysis Workflow
The general workflow for the analysis is visualized below.
System Suitability and Method Validation
To ensure the trustworthiness of the results, system suitability and method validation are mandatory.
System Suitability Test (SST)
Before sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The results must meet the following criteria:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Method Validation Summary
This method should be validated according to ICH Q2(R1) guidelines. Key parameters include:
-
Linearity: A linear relationship between concentration and peak area should be established across the calibration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels, with recovery typically expected to be within 98-102%.
-
Precision:
-
Repeatability: %RSD for multiple preparations by the same analyst on the same day should be ≤ 2.0%.
-
Intermediate Precision: %RSD for analyses conducted on different days or by different analysts should be ≤ 3.0%.
-
-
Specificity: The method's ability to resolve the analyte peak from potential impurities and degradation products, confirmed using forced degradation studies.
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
Expected Results and Troubleshooting
Under the specified conditions, N5,N5-Dimethylpyridine-2,5-diamine should elute as a sharp, symmetrical peak with a retention time of approximately 5-7 minutes. The PDA detector will allow for the confirmation of peak purity and the determination of the optimal detection wavelength (λmax).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Insufficient acid in mobile phase; Column degradation; Silanol interactions. | Ensure correct mobile phase pH; Replace column; Use a base-deactivated column. |
| Poor Retention | Mobile phase is too strong (too much ACN); Column void or degradation. | Decrease initial %B in gradient; Replace column. |
| Baseline Drift | Column not equilibrated; Mobile phase contamination; Detector lamp issue. | Extend equilibration time; Prepare fresh mobile phase; Check detector diagnostics. |
| Ghost Peaks | Contamination in diluent or mobile phase; Carryover from autosampler. | Use fresh, high-purity solvents; Run blank injections; Clean autosampler needle/loop. |
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
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Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of N5,N5-Dimethylpyridine-2,5-diamine
Abstract
This application note presents a detailed, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N5,N5-Dimethylpyridine-2,5-diamine. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, stability testing, and quality control. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity. The protocol is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction: The Analytical Challenge
N5,N5-Dimethylpyridine-2,5-diamine is a substituted pyridine diamine with significant applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[4][5] Its structure, featuring both a primary and a tertiary amine on a pyridine ring, presents unique challenges for chromatographic analysis.[6] The basic nature of the amine groups can lead to peak tailing and poor reproducibility on standard silica-based C18 columns due to interactions with residual silanols. Therefore, a well-developed RP-HPLC method with careful control of mobile phase pH is crucial for accurate and reliable quantification.
This document provides a comprehensive guide to a robust analytical method, including the scientific rationale behind the chosen parameters, a step-by-step protocol for analysis, and a framework for method validation according to industry best practices.[7][8]
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
-
Structure: N5,N5-Dimethylpyridine-2,5-diamine possesses a pyridine ring, a primary amine at the 2-position, and a dimethylamino group at the 5-position.[6]
-
Molecular Formula: C₇H₁₁N₃[6]
-
Molecular Weight: 137.18 g/mol [6]
-
Polarity: The presence of amino groups makes the molecule polar. Its predicted XLogP3-AA value is 0.6, indicating a degree of hydrophilicity.[6]
-
UV Absorbance: Aromatic compounds like N5,N5-Dimethylpyridine-2,5-diamine are expected to have strong UV absorbance. While a specific λmax is not documented, initial screening with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for detection, likely in the range of 220-280 nm.
RP-HPLC Method Development and Rationale
The following method was developed to provide a robust and reliable separation of N5,N5-Dimethylpyridine-2,5-diamine from potential impurities and degradation products.
Chromatographic System and Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector. | Ensures precise gradient delivery, reproducible injections, and stable column temperature for consistent retention times. A PDA detector is recommended for initial method development to determine the optimal detection wavelength and assess peak purity. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns are widely used for their ability to separate a broad range of aromatic compounds. The use of a modern, end-capped C18 column will minimize secondary interactions with the basic analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase ensures that the amine groups on the analyte are protonated, leading to a single ionic form and improved peak shape. Phosphoric acid is a suitable non-volatile buffer for UV detection. For MS compatibility, 0.1% formic acid can be used as an alternative.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined experimentally (recommend scanning from 200-400 nm with a PDA detector) | The optimal wavelength (λmax) will provide the best sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample and Standard Preparation
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is recommended as the diluent to ensure the solubility of the analyte and compatibility with the mobile phase.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N5,N5-Dimethylpyridine-2,5-diamine reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity and quantification (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL).
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 0.1 mg/mL).
Method Validation Protocol (as per ICH Q2(R2))
A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[1][2][3] The following parameters must be evaluated:
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] To establish the stability-indicating nature of the method, forced degradation studies should be performed.[11]
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration. Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the parent peak is confirmed using a PDA detector.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12]
-
Procedure: Analyze a series of at least five concentrations of the reference standard across the expected range of the assay.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[12]
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the target concentration.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Data Presentation and Visualization
Workflow for HPLC Method Development and Validation
Caption: Workflow for the development and validation of the RP-HPLC method.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of N5,N5-Dimethylpyridine-2,5-diamine. By following the outlined protocol and adhering to the principles of method validation, researchers can ensure the generation of high-quality, reproducible data suitable for quality control and regulatory submission purposes. The stability-indicating nature of the method makes it particularly well-suited for the analysis of this compound in stability studies.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- U.S. Food and Drug Administration.
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Complete Overview. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]
-
PubChem. N5,N5-Dimethylpyridine-2,5-diamine. [Link]
-
ResearchGate. The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN.... [Link]
-
ChemWhat. N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5. [Link]
-
SIELC Technologies. (2018). N5,N5-Dimethylpyridine-2,5-diamine. [Link]
Sources
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. N5,N5-Dimethylpyridine-2,5-diamine | SIELC Technologies [sielc.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. actascientific.com [actascientific.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: High-Resolution UPLC Method for the Rapid Separation of N5,N5-Dimethylpyridine-2,5-diamine
Abstract
This application note presents a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of N5,N5-Dimethylpyridine-2,5-diamine. This compound, a key intermediate in pharmaceutical synthesis and materials science, presents analytical challenges due to its polar and ionizable nature.[1] The developed method utilizes a reversed-phase approach on a sub-2 µm particle column, enabling rapid analysis times without compromising resolution or peak shape. We will detail the rationale behind column selection, mobile phase optimization, and detector settings, providing a comprehensive protocol for researchers and drug development professionals.
Introduction: The Analytical Challenge
N5,N5-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative with two amine functional groups, rendering it a polar and basic compound.[1] In reversed-phase chromatography, highly polar analytes often exhibit poor retention on traditional C18 stationary phases and are prone to peak tailing due to interactions with residual silanols on the silica support.[2] Therefore, a successful separation method requires careful consideration of the stationary phase chemistry and mobile phase composition to ensure adequate retention and symmetrical peak shapes. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for this application, including enhanced resolution, increased sensitivity, and substantially reduced run times and solvent consumption.
Causality of Experimental Choices
Column Selection: Mitigating Polarity and Silanol Interactions
The primary challenge in separating N5,N5-Dimethylpyridine-2,5-diamine is its high polarity. To overcome the lack of retention on standard C18 columns, a stationary phase with enhanced polar retention capabilities is necessary. We have selected a Waters ACQUITY UPLC BEH C18 column for this application. The Ethylene Bridged Hybrid (BEH) particle technology provides excellent chemical stability across a wide pH range, which is crucial for optimizing the ionization state of the basic analyte.[3] Furthermore, modern, well-end-capped C18 columns like the BEH C18 are designed to minimize silanol interactions, which are a primary cause of peak tailing for basic compounds.[2] While Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for polar compounds, reversed-phase is often preferred for its robustness and compatibility with a broader range of analytes that may be present as impurities.[4][5]
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase composition is critical for achieving the desired separation. A mixture of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase chromatography.[6] For this application, acetonitrile is chosen as the organic modifier due to its lower viscosity and UV transparency.
To enhance retention and improve peak shape for the basic N5,N5-Dimethylpyridine-2,5-diamine, the pH of the aqueous mobile phase must be controlled. By adding a small amount of an acidic modifier, such as formic acid, we can suppress the ionization of residual silanols on the stationary phase and ensure consistent protonation of the analyte.[7] A mobile phase containing 0.1% formic acid is a common starting point for LC-MS compatible methods and generally provides good peak shapes for basic compounds.[7][8] An alternative for non-MS applications could be a buffer like ammonium acetate, which can also improve peak symmetry.[9]
A gradient elution, starting with a low percentage of organic solvent and gradually increasing, will be employed. This approach allows for the effective elution of the polar analyte while also enabling the separation of any less polar impurities that may be present in the sample.
UPLC System and Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Detection | Photodiode Array (PDA) at 254 nm |
| Run Time | 5 minutes |
Gradient Program:
| Time (min) | %A | %B | Curve |
| 0.0 | 95 | 5 | Initial |
| 3.0 | 50 | 50 | Linear |
| 3.5 | 5 | 95 | Linear |
| 4.0 | 5 | 95 | Hold |
| 4.1 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Hold |
Detailed Experimental Protocol
Materials and Reagents
-
N5,N5-Dimethylpyridine-2,5-diamine standard (purity ≥98%)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (99% purity)
-
Methanol for sample dissolution
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of N5,N5-Dimethylpyridine-2,5-diamine and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
Sample Preparation: Dissolve the sample in methanol to an appropriate concentration and dilute with the initial mobile phase composition as necessary. Filter the final solution through a 0.22 µm syringe filter before injection.
UPLC System Operation
-
System Priming: Purge all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared standard and sample solutions.
-
Data Acquisition: Acquire data for 5 minutes for each injection.
Expected Results and Discussion
Under the proposed conditions, N5,N5-Dimethylpyridine-2,5-diamine is expected to elute as a sharp, symmetrical peak with good retention. The use of a BEH C18 column in conjunction with a low-pH mobile phase effectively mitigates the common issues associated with polar basic compounds.[2][3] The PDA detector allows for the monitoring of the analyte at its UV absorbance maximum, ensuring high sensitivity. Furthermore, the spectral data from the PDA can be used to confirm peak purity and aid in the identification of any co-eluting impurities. The rapid 5-minute gradient allows for high sample throughput, making this method suitable for both research and quality control environments.[7]
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it is recommended to perform a full method validation according to ICH guidelines. This should include an assessment of:
-
Specificity: Differentiating the analyte from potential impurities and degradation products.
-
Linearity: Establishing a linear relationship between concentration and detector response.
-
Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Robustness: Assessing the method's performance under small but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Visualization of the UPLC Workflow
Caption: UPLC workflow for N5,N5-Dimethylpyridine-2,5-diamine analysis.
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and robust solution for the analysis of N5,N5-Dimethylpyridine-2,5-diamine. By leveraging modern column technology and optimized mobile phase conditions, this protocol overcomes the inherent challenges of separating polar basic compounds. The method is suitable for a wide range of applications, from routine quality control to demanding research and development environments, offering significant improvements in speed and efficiency over traditional HPLC methods.
References
- ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies Inc. 2012-09-02.
- Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column. SIELC Technologies.
- Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 2025-06-06.
- Waters Column Selection Guide for Polar Compounds. LabRulez LCMS.
- Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. SIELC Technologies.
- Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. 2009-03-17.
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic S.
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
- Method for pyridine amine derivative.
- HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | 1211513-26-6. Benchchem.
Sources
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- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
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- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: N5,N5-Dimethylpyridine-2,5-diamine as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Substituted Pyridine Diamines
Pyridine derivatives are a cornerstone of medicinal chemistry and materials science, with the pyridine core being a prevalent feature in many FDA-approved drugs.[1] Among this class, pyridine diamines—pyridines bearing two amino groups—serve as exceptionally versatile scaffolds and ligands.[1] The position and substitution of these amino groups critically influence the molecule's electronic properties, basicity, and reactivity, opening diverse avenues for synthetic elaboration.[1]
N5,N5-Dimethylpyridine-2,5-diamine is a highly valuable building block distinguished by its unique substitution pattern: a primary amino group at the 2-position and a tertiary dimethylamino group at the 5-position. This arrangement imparts a useful differentiation in reactivity. The primary amine at C2 is a prime handle for a wide range of transformations, including palladium-catalyzed cross-coupling reactions, while the electron-donating dimethylamino group at C5 modulates the electronic character of the pyridine ring.[1] This structural motif is increasingly sought after for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and immunology, as well as in the creation of advanced polymers and dyes.[1][2][3]
This guide provides an in-depth look at the properties, reactivity, and applications of N5,N5-Dimethylpyridine-2,5-diamine, complete with detailed, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 39856-52-5 | [2][4][5] |
| Molecular Formula | C₇H₁₁N₃ | [4][5] |
| Molecular Weight | 137.18 g/mol | [4][5] |
| Appearance | Liquid or low-melting solid (mp 48-50 °C) | [5] |
| IUPAC Name | 5-N,5-N-dimethylpyridine-2,5-diamine | [4] |
| Synonyms | 2-amino-5-dimethylaminopyridine, 5-dimethylaminopyridine-2-amine | [5] |
| InChIKey | OLYQLAFJZQNFCK-UHFFFAOYSA-N | [4] |
Safety & Handling:
N5,N5-Dimethylpyridine-2,5-diamine is considered a hazardous substance and must be handled with appropriate precautions.[4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4]
-
Signal Word: Danger.[4]
-
Handling: Always use this reagent in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[6]
Core Reactivity and Synthetic Applications
The synthetic utility of N5,N5-Dimethylpyridine-2,5-diamine stems from the nucleophilic primary amine at the C2 position. This group is an excellent partner in a variety of bond-forming reactions, most notably palladium-catalyzed cross-couplings.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation central to the synthesis of pharmaceuticals and agrochemicals.[7][8] In this context, the C2-primary amine of N5,N5-Dimethylpyridine-2,5-diamine acts as the nucleophilic component, coupling with aryl or heteroaryl halides (or pseudohalides) to construct more complex arylamine structures.
The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.[7] Modern biarylphosphine ligands (e.g., RuPhos, XantPhos) are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[7][9][10] Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.[7]
Caption: General workflow for a typical Buchwald-Hartwig amination experiment.
Suzuki-Miyaura Coupling via a Halogenated Intermediate
While the diamine itself is not a direct partner in Suzuki-Miyaura coupling, it serves as the core scaffold for this powerful C-C bond-forming reaction after a simple functional group interconversion. The primary amine at C2 can be readily converted to a halide (e.g., bromide or chloride) via a Sandmeyer-type reaction. This resulting 2-halo-5-(dimethylamino)pyridine is an excellent substrate for Suzuki-Miyaura coupling with a wide array of aryl- and heteroarylboronic acids.[11]
This two-step sequence is a robust strategy for introducing diverse carbon-based substituents at the C2 position, a common tactic in drug discovery programs.[12][13] The success of the Suzuki coupling is highly dependent on the catalyst system, with palladium acetate or pre-formed palladium(II) complexes, paired with electron-rich phosphine ligands like XPhos, often providing excellent results.[11] An inorganic base, such as potassium phosphate or potassium carbonate, is used to facilitate the crucial transmetalation step.[11]
Caption: Two-step strategy for C2-arylation using a halogenated intermediate.
Detailed Experimental Protocols
The following protocols are generalized procedures. Optimization of catalyst/ligand loading, base, solvent, temperature, and reaction time may be required for specific substrates to achieve optimal yields.
Protocol 1: Buchwald-Hartwig Amination with 4-Bromotoluene
This protocol describes the coupling of N5,N5-Dimethylpyridine-2,5-diamine with an example aryl bromide.
Materials:
-
N5,N5-Dimethylpyridine-2,5-diamine (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk tube, add N5,N5-Dimethylpyridine-2,5-diamine, Pd₂(dba)₃, and RuPhos.
-
Seal the vessel with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Under a positive pressure of inert gas, add the sodium tert-butoxide.
-
Using a syringe, add anhydrous toluene, followed by the 4-bromotoluene.
-
Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid (Two-Step)
This protocol outlines the conversion of the C2-amine to a bromide, followed by Suzuki coupling.
Step A: Bromination via Sandmeyer-Type Reaction
-
Dissolve N5,N5-Dimethylpyridine-2,5-diamine (1.0 equiv) in 48% hydrobromic acid (HBr) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Basify the mixture carefully with a saturated sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 2-bromo-N5,N5-dimethylpyridin-5-amine.
Step B: Suzuki-Miyaura Coupling Materials:
-
2-bromo-N5,N5-dimethylpyridin-5-amine (from Step A) (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Degassed Water
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To the oven-dried Schlenk tube, add the 2-bromo-N5,N5-dimethylpyridin-5-amine, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[11]
-
Seal the vessel and purge with an inert gas (Argon) for 10-15 minutes.
-
Add anhydrous THF (e.g., 4 mL per mmol of bromide) and degassed water (e.g., 1 mL per mmol of bromide) via syringe.[11]
-
Stir the reaction mixture vigorously at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C2-phenylated pyridine.
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine is a strategically important building block whose differentiated reactivity enables the efficient construction of complex molecular architectures. Its utility in cornerstone reactions like the Buchwald-Hartwig amination and as a precursor for Suzuki-Miyaura coupling makes it an indispensable tool for researchers in drug discovery and materials science. The protocols outlined in this guide provide a reliable foundation for the successful application of this versatile reagent in the modern synthetic laboratory.
References
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PubChem. N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468. Available from: [Link]
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MySkinRecipes. N5,N5-Dimethylpyridine-2,5-diamine. Available from: [Link]
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ChemWhat. N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5; ChemWhat Code: 348891. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
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SIELC Technologies. N5,N5-Dimethylpyridine-2,5-diamine. Available from: [Link]
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ResearchGate. 13 C-NMR Spectroscopic Data for Compounds 1-7 (in C 5 D 5 N, 100 MHz). Available from: [Link]
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PubChemLite. N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). Available from: [Link]
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ResearchGate. 1 H NMR and IR spectra of compounds 2-5. Available from: [Link]
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NIH. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Available from: [Link]
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ResearchGate. Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Available from: [Link]
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PubMed. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Available from: [Link]
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ResearchGate. NMR Spectroscopic Data of 1 in Pyridine-d 5 (δ, ppm) a position δ C ,.... Available from: [Link]
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PubChem. 2,5-Dimethylpyridine | C7H9N | CID 11526. Available from: [Link]
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ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Available from: [Link]
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arkat usa. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available from: [Link]
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Application Notes and Protocols: The Role of N5,N5-Dimethylpyridine-2,5-diamine in the Synthesis of Advanced Materials
Abstract
This guide provides an in-depth technical overview of N5,N5-Dimethylpyridine-2,5-diamine (CAS: 39856-52-5), a versatile heterocyclic building block, and its applications in materials science. We delve into its unique structural attributes—an electron-rich pyridine core functionalized with both a primary amine and a tertiary dimethylamine—which render it a highly valuable precursor for a range of advanced materials. This document details its utility as a ligand in coordination chemistry, a monomer for high-performance polymers, and a functional component in the burgeoning field of metal-organic frameworks (MOFs). Included are field-proven, step-by-step protocols for synthesis and characterization, underpinned by a rationale for key experimental choices to empower researchers in their discovery and development efforts.
Compound Profile: N5,N5-Dimethylpyridine-2,5-diamine
N5,N5-Dimethylpyridine-2,5-diamine is an aromatic diamine whose utility in materials science stems from a unique combination of structural features. The pyridine ring provides thermal stability and a defined geometric vector for building larger architectures. The two amino groups, dissimilar in their reactivity, offer hierarchical routes for chemical modification. The primary amine at the C2 position is a prime site for nucleophilic reactions, while the tertiary dimethylamino group at the C5 position acts as a strong electron-donating group.[1] This electronic feature increases the basicity of the pyridine nitrogen and the primary amine, enhancing its coordination ability and influencing the properties of resulting materials.[1][2]
Table 1: Physicochemical Properties of N5,N5-Dimethylpyridine-2,5-diamine
| Property | Value | Source |
| CAS Number | 39856-52-5 | [3] |
| Molecular Formula | C₇H₁₁N₃ | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| IUPAC Name | N5,N5-dimethylpyridine-2,5-diamine | [3] |
| Appearance | Liquid (may vary) | [4] |
| Key Structural Features | Pyridine heterocycle, C2 primary amine, C5 tertiary amine | [1] |
Safety and Handling
As a research chemical, N5,N5-Dimethylpyridine-2,5-diamine must be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store at room temperature in a dry, well-sealed container.[5]
Application in High-Performance Aromatic Polymers
The incorporation of heterocyclic units like pyridine into polymer backbones is a proven strategy for enhancing thermal stability and solubility.[1] N5,N5-Dimethylpyridine-2,5-diamine serves as an excellent diamine monomer for creating polyimides and other condensation polymers. The kinked geometry of the pyridine ring disrupts chain packing, which can improve the solubility of otherwise intractable aromatic polymers, while the stable aromatic structure maintains a high thermal resistance.[1]
Protocol 2.1: Synthesis of a Soluble Polyimide
This protocol describes a typical two-step polycondensation reaction to produce a polyimide film. The first step is the formation of a poly(amic acid) precursor at low temperature, followed by thermal imidization to form the final polyimide.
Step 1: Synthesis of Poly(amic acid) Precursor
-
In a 100 mL three-neck flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve 1.37 g (10 mmol) of N5,N5-Dimethylpyridine-2,5-diamine in 40 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 2.18 g (10 mmol) of pyromellitic dianhydride (PMDA) powder to the stirred solution in small portions over 30 minutes to manage the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid).
Causality Insight: The low-temperature addition of the dianhydride is critical to prevent premature imidization and control the polymerization rate, ensuring the formation of a high molecular weight precursor essential for good film-forming properties.
Step 2: Thermal Imidization and Film Casting
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and heat it according to the following program:
-
80°C for 4 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 2 hours to ensure complete cyclization (imidization).
-
-
Cool the oven to room temperature and carefully peel the resulting flexible, transparent polyimide film from the glass substrate.
Step 3: Characterization
-
FTIR Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide peaks (~1780 cm⁻¹ and ~1720 cm⁻¹) and the disappearance of the broad amic acid O-H peak.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer. A high decomposition temperature (>450°C) is expected.
Figure 2: General workflow for creating a diamine-functionalized MOF.
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine stands out as a highly effective and versatile building block for modern materials science. Its pre-organized geometry, tunable reactivity, and electron-donating nature provide chemists with a powerful tool to design materials with tailored properties. From enhancing the solubility and thermal performance of polymers to introducing functional basic sites in porous MOFs for targeted applications like CO₂ capture, its potential is vast. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this unique molecule in the creation of next-generation materials.
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PubChem. N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468. Available at: [Link].
-
ChemWhat. N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5. Available at: [Link].
-
MySkinRecipes. N5,N5-Dimethylpyridine-2,5-diamine. Available at: [Link].
-
Moleqube. Research Applications of N2,N2-Dimethylpyridine-2,5-diamine (CAS 4928-43-2). Available at: [Link].
-
SIELC Technologies. N5,N5-Dimethylpyridine-2,5-diamine. Available at: [Link].
-
PubChemLite. N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). Available at: [Link].
-
Dalton Transactions. New metal–organic frameworks based on 2,5-thiophenedicarboxylate and pyridine- or imidazole-based spacers: syntheses, topological structures, and properties. Available at: [Link].
-
National Institutes of Health (NIH). Scalable Formation of Diamine-Appended Metal–Organic Framework Hollow Fiber Sorbents for Postcombustion CO2 Capture. Available at: [Link].
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Journal of Materials Chemistry A. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Available at: [Link].
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OSTI.GOV. Suitability of a diamine functionalized metal–organic framework for direct air capture. Available at: [Link].
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Application of N5,N5-Dimethylpyridine-2,5-diamine in High-Performance Polymer Chemistry: A Technical Guide
Introduction: The Strategic Advantage of N5,N5-Dimethylpyridine-2,5-diamine in Polymer Synthesis
In the pursuit of advanced materials with superior performance characteristics, the design and selection of monomeric building blocks are of paramount importance. N5,N5-Dimethylpyridine-2,5-diamine, a pyridine-based aromatic diamine, has emerged as a versatile monomer for the synthesis of high-performance polymers such as polyamides and polyimides. Its unique molecular architecture, featuring a pyridine ring and a dimethylamino substituent, imparts a desirable combination of properties to the resulting polymers, including enhanced thermal stability, improved solubility, and specific electronic characteristics.
The incorporation of a pyridine ring into the polymer backbone contributes to high thermal stability due to its aromatic nature and molecular symmetry.[1][2] Furthermore, the nitrogen atom in the pyridine ring can lead to increased dipole-dipole interactions between the polymer and solvent, often resulting in improved solubility compared to their all-phenyl counterparts.[1][3] The asymmetric nature of N5,N5-Dimethylpyridine-2,5-diamine, with a primary amine at the 2-position and a tertiary dimethylamino group at the 5-position, can disrupt chain packing, further enhancing solubility without significantly compromising thermal properties. This guide provides detailed application notes and protocols for the utilization of N5,N5-Dimethylpyridine-2,5-diamine in the synthesis of high-performance polyamides and polyimides, and as a curing agent for epoxy resins.
Part 1: Synthesis of High-Performance Polyamides
Application Note: Tailoring Polyamide Properties with a Pyridine-Based Monomer
Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. However, their application can be limited by poor solubility, which complicates processing. The integration of N5,N5-Dimethylpyridine-2,5-diamine into the polyamide backbone offers a strategic solution to this challenge. The pendant dimethylamino group and the pyridine nitrogen introduce polarity and asymmetry, disrupting the strong interchain hydrogen bonding typical of conventional aramids and thereby improving solubility in organic solvents.[4] This allows for the formation of flexible and tough films via solution casting.[4] The resulting polyamides are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries.
Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes a representative procedure for the synthesis of a polyamide from N5,N5-Dimethylpyridine-2,5-diamine and an aromatic diacid chloride, such as terephthaloyl chloride, via low-temperature solution polycondensation.
Materials:
-
N5,N5-Dimethylpyridine-2,5-diamine
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar amount of N5,N5-Dimethylpyridine-2,5-diamine and anhydrous LiCl (typically 5% w/v of the solvent) in anhydrous NMP. Stir the mixture under a gentle flow of nitrogen until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride as a solid powder to the stirred solution. Maintain vigorous stirring to ensure homogeneous mixing.
-
Polymerization: Allow the reaction to proceed at 0°C for 1 hour, and then let it warm to room temperature and continue stirring for an additional 4 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C overnight.
Expected Polymer Characterization:
| Property | Expected Range/Value |
| Inherent Viscosity | 0.5 - 1.5 dL/g (in NMP at 30°C) |
| Glass Transition Temp. (Tg) | 200 - 280°C (Determined by DSC) |
| 10% Weight Loss Temp. (TGA) | > 400°C (in N2 atmosphere) |
| Tensile Strength | 70 - 110 MPa |
| Young's Modulus | 2.0 - 3.0 GPa |
| Solubility | Soluble in polar aprotic solvents like NMP, DMAc, and DMSO |
Note: The expected values are based on data for polyamides derived from similar pyridine-containing diamines.[4][5]
Workflow for Polyamide Synthesis:
Caption: Workflow for Polyamide Synthesis.
Part 2: Synthesis of High-Performance Polyimides
Application Note: Leveraging Pyridine Functionality for Advanced Polyimides
Polyimides are a class of polymers known for their exceptional thermal and chemical stability, making them indispensable in the microelectronics and aerospace industries. The incorporation of N5,N5-Dimethylpyridine-2,5-diamine into the polyimide backbone offers several advantages. The pyridine unit enhances the thermal stability of the resulting polyimide.[1][2][6] The asymmetric structure and the presence of the dimethylamino group can improve the solubility of the polyimide, facilitating processing and the formation of high-quality films.[1] These soluble polyimides with high thermal stability are attractive for applications such as flexible electronics and gas separation membranes.
Protocol: Two-Step Polycondensation for Polyimide Synthesis
This protocol outlines a typical two-step synthesis of a polyimide from N5,N5-Dimethylpyridine-2,5-diamine and a dianhydride, such as pyromellitic dianhydride (PMDA), involving the formation of a poly(amic acid) precursor followed by chemical imidization.
Materials:
-
N5,N5-Dimethylpyridine-2,5-diamine
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine, anhydrous
Procedure:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of N5,N5-Dimethylpyridine-2,5-diamine in anhydrous DMAc. Once dissolved, gradually add an equimolar amount of PMDA powder to the solution. Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.
-
Curing: Stir the mixture at room temperature for 1 hour, followed by heating at 100°C for 3 hours to complete the imidization process.
-
Film Casting and Precipitation: The resulting polyimide solution can be cast onto a glass plate and heated in a vacuum oven to produce a film, or it can be precipitated by pouring the solution into a non-solvent like methanol.
-
Purification and Drying: If precipitated, the polyimide is collected by filtration, washed with methanol, and dried in a vacuum oven at 150°C.
Expected Polymer Characterization:
| Property | Expected Range/Value |
| Inherent Viscosity | 0.6 - 1.8 dL/g (Poly(amic acid) in DMAc at 30°C) |
| Glass Transition Temp. (Tg) | 250 - 400°C (Determined by DSC) |
| 10% Weight Loss Temp. (TGA) | > 500°C (in N2 atmosphere) |
| Tensile Strength | 80 - 120 MPa |
| Young's Modulus | 3.0 - 4.0 GPa |
| Solubility | Soluble in polar aprotic solvents like DMAc, NMP |
Note: The expected values are based on data for polyimides derived from similar pyridine-containing diamines.[2][6][7][8]
Reaction Scheme for Polyimide Synthesis:
Caption: Two-step synthesis of polyimides.
Part 3: Curing Agent for Epoxy Resins
Application Note: N5,N5-Dimethylpyridine-2,5-diamine as a Novel Curing Agent
Aromatic amines are widely used as curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the cured thermosets. N5,N5-Dimethylpyridine-2,5-diamine, with its two reactive amine functionalities, can act as an effective cross-linking agent. The primary amine at the 2-position will readily react with the epoxy groups, initiating the polymerization process. The tertiary amine at the 5-position can also participate in the curing process, potentially acting as a catalyst for the epoxy homopolymerization, especially at elevated temperatures. The resulting cross-linked network is expected to have a high glass transition temperature (Tg) and excellent thermal stability due to the rigid aromatic and pyridine structures incorporated into the polymer network.
Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol provides a general procedure for the curing of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with N5,N5-Dimethylpyridine-2,5-diamine.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
N5,N5-Dimethylpyridine-2,5-diamine
-
Acetone (optional, for viscosity reduction)
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of N5,N5-Dimethylpyridine-2,5-diamine based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. For this diamine, only the primary amine is considered for the initial stoichiometric calculation.
-
Mixing: Warm the epoxy resin to approximately 60°C to reduce its viscosity. Add the calculated amount of N5,N5-Dimethylpyridine-2,5-diamine to the resin and mix thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to further reduce the viscosity, which should be evaporated before curing.
-
Degassing: Place the mixture in a vacuum oven at 60°C to remove any entrapped air bubbles.
-
Curing Schedule: Pour the degassed mixture into a preheated mold. A typical curing schedule would be 2 hours at 120°C followed by a post-curing step of 2 hours at 180°C. The optimal curing schedule may need to be determined experimentally.
-
Cooling: Allow the cured epoxy to cool down slowly to room temperature to avoid internal stresses.
Expected Properties of the Cured Epoxy:
| Property | Expected Range/Value |
| Glass Transition Temp. (Tg) | 150 - 220°C (Determined by DSC or DMA) |
| Thermal Stability (TGA) | High decomposition temperature |
| Mechanical Properties | High modulus and hardness |
Note: The expected values are based on data for epoxy resins cured with other aromatic amines.[9][10]
Curing Mechanism Overview:
Caption: Epoxy curing process overview.
References
-
Li, Z., Wang, Y., & Zhu, S. (2021). Synthesis and characterization of polyimides containing pyridine ring. Journal of Physics: Conference Series, 1732(1), 012126. [Link]
-
Li, X., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Scientific Reports, 9(1), 8334. [Link]
-
Hsiao, S. H., & Yang, C. P. (2006). Syntheses and properties of polyimides derived from diamines containing 2, 5‐disubstituted pyridine group. Journal of Applied Polymer Science, 102(2), 1844-1851. [Link]
-
Meise, M. A., et al. (2019). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances, 9(3), 1543-1555. [Link]
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Li, Z., Wang, Y., & Zhu, S. (2021). Synthesis and characterization of polyimides containing pyridine ring. Semantic Scholar. [Link]
-
Li, X., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. ResearchGate. [Link]
-
Faghihi, K., & Soleimani, M. (2010). Synthesis and Properties of Novel Pyridine-Based Polyamides with Improved Solubility. ResearchGate. [Link]
-
Lutz, J. T. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Paint & Coatings Industry. [Link]
-
de la Campa, J. G., et al. (2016). Functional Aromatic Polyamides. Polymers, 8(7), 253. [Link]
-
Liaw, D. J., et al. (2010). Synthesis and characterization of polyimides containing pyridine moiety. ResearchGate. [Link]
-
Liaw, D. J., et al. (2011). High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence. ResearchGate. [Link]
-
Wan, J., et al. (2020). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. ACS Omega, 5(35), 22435-22445. [Link]
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Application Notes and Protocols: N5,N5-Dimethylpyridine-2,5-diamine as a Precursor for High-Performance Polyamide Plastics
Introduction: A Novel Building Block for Advanced Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties arise from their rigid aromatic backbones and strong intermolecular hydrogen bonding. However, this same rigidity often leads to poor solubility in common organic solvents, posing significant challenges for processing.[2] A key strategy to enhance solubility and processability is the introduction of structural modifications that disrupt chain packing without significantly compromising the polymer's desirable characteristics.[3]
N5,N5-Dimethylpyridine-2,5-diamine emerges as a highly promising, yet underexplored, monomer for the synthesis of novel polyamides. Its unique structure, featuring a pyridine ring and an N,N-dimethylated amine, offers several potential advantages:
-
Enhanced Solubility: The asymmetrical nature of the monomer and the presence of the N,N-dimethyl group are anticipated to disrupt the strong interchain hydrogen bonding typical of traditional aramids, thereby improving solubility in organic solvents. The polar pyridine ring can also contribute to better interactions with polar aprotic solvents.[4]
-
High Thermal Stability: The incorporation of aromatic and heterocyclic rings, such as pyridine, into the polymer backbone is a well-established method for imparting high thermal stability.[5][6]
-
Functionalizability: The nitrogen atom in the pyridine ring provides a site for potential post-polymerization modifications, such as quaternization, which can be used to tune the polymer's properties for specific applications like gas separation membranes or materials with specific ionic conductivity.[7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of N5,N5-Dimethylpyridine-2,5-diamine as a precursor for the synthesis of advanced polyamide plastics. We present a robust, field-proven protocol for low-temperature solution polycondensation, along with comprehensive characterization methodologies and expected material properties.
PART 1: Synthesis of Polyamide from N5,N5-Dimethylpyridine-2,5-diamine and Terephthaloyl Chloride
The synthesis of high-molecular-weight aromatic polyamides is most effectively achieved through low-temperature solution polycondensation. This method utilizes highly reactive diacid chlorides and diamines in a polar aprotic solvent, allowing for polymerization to occur at or below room temperature, thus minimizing side reactions.[1]
Causality Behind Experimental Choices:
-
Reaction Method: Low-temperature solution polycondensation is selected over melt or interfacial polymerization due to the anticipated high melting point of the resulting polyamide and the need for a homogeneous reaction medium to achieve high molecular weight.
-
Solvent System: A polar aprotic solvent, N-Methyl-2-pyrrolidone (NMP), is used due to its excellent ability to dissolve aromatic polyamides and the diamine monomer. The addition of an inorganic salt, anhydrous Calcium Chloride (CaCl₂), is crucial. It is believed to form complexes with the amide hydrogen atoms, disrupting the strong hydrogen bonds between polymer chains and keeping the polymer in solution as its molecular weight increases.[1]
-
Acid Scavenger: Pyridine is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction. This prevents the protonation of the amine groups on the monomer, which would otherwise render them unreactive and halt polymerization.[7]
-
Monomer Reactivity: N5,N5-Dimethylpyridine-2,5-diamine possesses two amine groups with different reactivities. The primary amine at the 2-position is expected to be the primary site of acylation. The tertiary dimethylamino group at the 5-position is not reactive under these conditions but influences the electronic properties and solubility of the monomer and resulting polymer.
Experimental Workflow Diagram
Caption: Standard characterization workflow for the synthesized polyamide.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the amide linkages and identify key functional groups.
-
Protocol: Acquire the FTIR spectrum of the dried polymer sample using a KBr pellet or an ATR accessory.
-
Expected Data: The spectrum should exhibit characteristic absorption bands for aromatic polyamides. [8][9]
Wavenumber (cm⁻¹) Assignment Expected Appearance ~3300 N-H stretching (amide A) Broad ~3050 Aromatic C-H stretching Sharp, medium ~2920 Aliphatic C-H stretching (from N-CH₃) Sharp, weak ~1650 C=O stretching (Amide I band) Strong, sharp ~1540 N-H bending and C-N stretching (Amide II band) Strong ~1500, ~1400 Aromatic C=C stretching Medium to strong | ~1250 | C-N stretching (Amide III band) | Medium |
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure of the polymer repeating unit.
-
Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl).
-
Expected Data: The spectrum should show distinct signals corresponding to the aromatic protons and the N-methyl protons. [10][11]
Chemical Shift (δ, ppm) Assignment Multiplicity ~10.5 Amide N-H proton Singlet ~8.0 - 8.5 Aromatic protons on the terephthaloyl unit and pyridine ring Multiplet ~7.0 - 7.8 Aromatic protons on the diamine unit Multiplet | ~3.0 | N-CH₃ protons | Singlet |
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polymer.
-
Protocol: Heat the polymer sample under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.
-
Expected Data: Polyamides containing pyridine rings are known for their high thermal stability. [6][12]
Parameter Expected Value Range 5% Weight Loss Temperature (Td5) 450 - 500 °C | Char Yield at 800°C (in N₂) | > 50% |
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg).
-
Protocol: Heat the sample under nitrogen to a temperature above the expected Tg, cool rapidly, and then reheat at a rate of 10°C/min. The Tg is determined from the second heating scan.
-
Expected Data: The Tg is a critical indicator of the polymer's service temperature. Aromatic polyamides typically exhibit high Tg values. [5][13]
Parameter Expected Value Range | Glass Transition Temperature (Tg) | 250 - 300 °C |
-
Physical Properties
-
Solubility:
-
Objective: To assess the processability of the synthesized polyamide.
-
Protocol: Test the solubility of the polymer (e.g., 10 mg/mL) in a range of common organic solvents at room temperature and with heating.
-
Expected Data: The incorporation of the N,N-dimethyl group and the pyridine ring is expected to enhance solubility compared to unsubstituted aramids. [3][4]
Solvent Expected Solubility N-Methyl-2-pyrrolidone (NMP) Soluble N,N-Dimethylacetamide (DMAc) Soluble Dimethyl sulfoxide (DMSO) Soluble m-Cresol Soluble Tetrahydrofuran (THF) Partially Soluble Chloroform Insoluble | Water | Insoluble |
-
-
Inherent Viscosity:
-
Objective: To obtain a relative measure of the polymer's molecular weight.
-
Protocol: Measure the viscosity of a dilute polymer solution (0.5 g/dL in DMAc or NMP) at a constant temperature (e.g., 30°C) using a Ubbelohde viscometer.
-
Expected Data: A higher inherent viscosity generally corresponds to a higher molecular weight, which is crucial for achieving good mechanical properties.
-
| Parameter | Expected Value Range |
| Inherent Viscosity (ηinh) | 0.5 - 1.5 dL/g |
PART 3: Potential Applications
The unique combination of properties anticipated for polyamides derived from N5,N5-Dimethylpyridine-2,5-diamine—namely high thermal stability, enhanced solubility, and inherent functionality—opens up a range of advanced applications:
-
High-Temperature Films and Coatings: The polymer's thermal stability and solubility make it an excellent candidate for solution-cast films and coatings that can withstand high operating temperatures in electronics and aerospace applications.
-
Gas Separation Membranes: The pyridine nitrogen can interact with specific gas molecules (e.g., CO₂), suggesting potential for use in gas separation membranes. The polymer's processability into thin films is a key advantage here.
-
Advanced Composites: As a matrix material, this polyamide could be used with reinforcing fibers (e.g., carbon or glass fibers) to create lightweight, high-strength composites for automotive and structural components.
-
Functional Materials: The pyridine unit can be quaternized to introduce ionic groups, leading to materials for ion-exchange membranes, sensors, or antimicrobial surfaces.
Conclusion
N5,N5-Dimethylpyridine-2,5-diamine represents a valuable and versatile monomer for the development of a new generation of high-performance polyamides. By leveraging its unique chemical structure, researchers can synthesize polymers that bridge the gap between exceptional thermal and mechanical performance and practical processability. The protocols and data presented in these application notes provide a solid foundation for the exploration and application of these novel materials in diverse and demanding scientific and industrial fields.
References
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- Yan, S., Chen, W., Yang, X., Yi, C., & Yeung, K. W. K. (2011). Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. Polymer Bulletin, 66(8), 1191–1206.
- Li, Z., Wang, Y., & Zhu, S. (2021). Synthesis and characterization of polyimides containing pyridine ring. Journal of Physics: Conference Series, 1732(1), 012126.
- IJESI. (n.d.). Qualitative analysis of aramide polymers by FT-IR spectroscopy. International Journal of Engineering Science and Invention.
- Zhang, Y., et al. (2018). Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. Journal of Thermal Analysis and Calorimetry, 131(3), 2535-2544.
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Ghaemy, M., & Barghamadi, M. (2009). FTIR spectrum of the polyamide. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2018). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. ResearchGate. Retrieved from [Link]
- Zhang, Y., et al. (2018). Synthesis of High-Performance Colorless Polyimides with Asymmetric Diamine: Application in Flexible Electronic Devices.
- Komber, H., Voit, B., Monticelli, O., & Russo, S. (2001). 1H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. Macromolecules, 34(23), 8072-8079.
- Park, J. H., et al. (2001). Synthesis and Characteristics of Novel Polyamides Having Pendent N-Phenyl Imide Groups. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 38(5-6), 513-525.
-
Rezania, H., Shockravi, A., Ehsani, M., & Vatanpour, V. (2017). Novel polyimides based on diamine containing thiazole units with thioether linkage and pyridine as pendent group: Synthesis and characterization. ResearchGate. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Liu, J., et al. (2021). Facile Synthesis of Thermoplastic Polyamide Elastomers Based on Amorphous Polyetheramine with Damping Performance. MDPI.
- Amer, I., & Brandt, S. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701.
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Ghaemy, M., et al. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. ResearchGate. Retrieved from [Link]
- Park, J. H., et al. (2001). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Journal of Macromolecular Science, Part A, 38(5-6), 513-525.
-
Ghaemy, M., & Barghamadi, M. (2009). 1H-NMR spectrum of the polyamide PA-a. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of polyamides at room temperature. Retrieved from [Link]
- Palomo, C., et al. (2015).
-
Ghaemy, M., et al. (2014). 1H-NMR spectra of the representative polyamides; (a) PA-1 and (b) PA-4. ResearchGate. Retrieved from [Link]
-
ChemistryTuition.Net. (2014, October 8). Synthesis of Polyamides from [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of glass transition temperature on the number of aromatic rings in Kuhn segment. Retrieved from [Link]
- Ueda, M., et al. (1990). Preparation of poly(amide-imide)s by direct polycondensation with triphenyl phosphite. IV. Aliphatic-aromatic poly(amide-imide)s based on N,N′-bis(ω-carboxyalkyl)pyromellitimides. Journal of Polymer Science Part A: Polymer Chemistry, 28(8), 2217-2226.
- Li, Y., et al. (2023).
-
ResearchGate. (n.d.). Polycondensation of aromatic dibromides and aromatic diamines forming polymers. Retrieved from [Link]
- Achhammer, B. G., et al. (1951). Pyrolysis of polyamides. Journal of Research of the National Bureau of Standards, 47(3), 220-227.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Amer, I., & Brandt, S. (2018). Full article: Synthesis and characterization of Poly(p-phenylenediamine)
-
Chemistry For Everyone. (2025, August 27). What Is The Glass Transition Temperature Of Polyamides? [Video]. YouTube. Retrieved from [Link]
- Trade and Industry Department. (2022).
-
Amer, I., & Brandt, S. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. Retrieved from [Link]
- Kim, J. H., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI.
- Walaas, E., & Walaas, O. (1961). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Archives of Biochemistry and Biophysics, 95(2), 151-162.
- Chen, Y. C., et al. (2021).
-
Durgaryan, A. A., et al. (2014). Oxidative polymerization of p-phenylenediamine. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
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Application Note: N5,N5-Dimethylpyridine-2,5-diamine as a Versatile Building Block for Novel Photoactive Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel photoactive materials is a driving force in the advancement of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. Pyridine-based compounds have emerged as a critical class of materials in this field, primarily due to their inherent electron-deficient nature which facilitates electron transport, a crucial characteristic for efficient OLED devices.[1][2] This application note provides a detailed guide on the utilization of N5,N5-Dimethylpyridine-2,5-diamine, a promising yet underexplored monomer, in the synthesis of photoactive polymers.
N5,N5-Dimethylpyridine-2,5-diamine (DMAPD) is a pyridine derivative with two amino groups at the 2 and 5 positions.[3] The presence of the electron-donating dimethylamino group is expected to influence the electronic properties of the resulting materials, potentially tuning their photophysical characteristics.[4] This document will present a comprehensive protocol for the synthesis of a novel photoactive polyimide incorporating DMAPD and discuss the potential properties and applications of such materials.
Core Properties of N5,N5-Dimethylpyridine-2,5-diamine
A thorough understanding of the starting material is paramount for successful synthesis. Key properties of N5,N5-Dimethylpyridine-2,5-diamine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [5] |
| Molecular Weight | 137.18 g/mol | [5] |
| CAS Number | 39856-52-5 | [6] |
| Appearance | Liquid | [5] |
| Purity | ≥98% | [5] |
Synthesis of a Photoactive Polyimide using N5,N5-Dimethylpyridine-2,5-diamine
Polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties.[4] The incorporation of photoactive monomers, such as DMAPD, into the polyimide backbone can yield materials with desirable optical and electronic properties for applications in optoelectronics.
This section details a representative protocol for the synthesis of a polyimide from N5,N5-Dimethylpyridine-2,5-diamine and a commercially available dianhydride, 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA). The choice of BPADA is based on its frequent use in creating soluble and processable polyimides with good film-forming capabilities.
Experimental Workflow
Caption: Workflow for the synthesis of a photoactive polyimide.
Detailed Protocol
Materials:
-
N5,N5-Dimethylpyridine-2,5-diamine (DMAPD)
-
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N5,N5-Dimethylpyridine-2,5-diamine (1.372 g, 10 mmol) in anhydrous NMP (20 mL).
-
Once the diamine has completely dissolved, add an equimolar amount of BPADA (5.204 g, 10 mmol) to the solution in one portion.
-
Rinse the container used for BPADA with a small amount of NMP to ensure complete transfer.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add acetic anhydride (3.78 mL, 40 mmol) and pyridine (1.62 mL, 20 mmol) as the imidization agent and catalyst, respectively.
-
Continue stirring the reaction mixture at room temperature for an additional 12 hours. The solution may become less viscous as the polyimide is formed.
-
-
Purification:
-
Slowly pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL).
-
A fibrous or powdered precipitate of the polyimide will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer thoroughly with methanol to remove any residual solvent and unreacted reagents.
-
Dry the purified polyimide in a vacuum oven at 80°C for 24 hours.
-
Characterization and Expected Properties
The synthesized polyimide should be characterized to confirm its structure and evaluate its photoactive properties.
Structural and Thermal Characterization
| Technique | Expected Results |
| FTIR Spectroscopy | Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching), and disappearance of the amic acid bands. |
| ¹H NMR Spectroscopy | Confirmation of the polymer structure through the presence of aromatic and aliphatic protons from both the diamine and dianhydride monomers. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a 5% weight loss temperature expected to be above 400°C, typical for aromatic polyimides. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which provides information about the polymer's processability and amorphous nature. |
Photophysical Properties
The incorporation of the N5,N5-dimethylpyridine-2,5-diamine moiety is expected to impart interesting photophysical properties to the polyimide.
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Application Notes and Protocols for the Utilization of N5,N5-Dimethylpyridine-2,5-diamine in Metal Complex Synthesis
Introduction: Unveiling the Potential of N5,N5-Dimethylpyridine-2,5-diamine as a Versatile Ligand
N5,N5-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative that has emerged as a ligand of significant interest in coordination chemistry. Its unique electronic and steric properties, arising from the presence of both a primary amine at the 2-position and a dimethylamino group at the 5-position, make it a versatile building block for the synthesis of novel metal complexes. The pyridine nitrogen, along with the two exocyclic amino groups, offers multiple potential coordination sites, allowing for the formation of both mononuclear and polynuclear metal complexes. Pyridine diamines, in general, are recognized for their ability to form stable complexes with a variety of transition metals, with applications spanning catalysis, materials science, and as foundational structures in the development of pharmaceuticals.[1][2]
The dimethylamino group at the 5-position acts as an electron-donating group, which modulates the electron density of the pyridine ring and influences the basicity of the nitrogen atoms.[2] This electronic tuning can have a profound impact on the properties of the resulting metal complexes, including their stability, reactivity, and spectroscopic characteristics. The primary amino group at the 2-position provides a reactive site for further functionalization, opening avenues for the creation of more intricate ligand architectures and supramolecular assemblies.[1]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of N5,N5-Dimethylpyridine-2,5-diamine and its subsequent use in the formation of metal complexes. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on providing not just procedural steps, but also the underlying scientific rationale to empower users to adapt and troubleshoot these protocols for their specific research needs.
PART 1: Synthesis of the Ligand: N5,N5-Dimethylpyridine-2,5-diamine
A reliable and well-characterized source of the ligand is paramount for the successful synthesis of its metal complexes. The following protocol details a common synthetic route to N5,N5-Dimethylpyridine-2,5-diamine.
Protocol 1: Synthesis of N5,N5-Dimethylpyridine-2,5-diamine
This protocol is adapted from established procedures for the methylation of pyridine-2,5-diamine.[3]
Materials:
-
Pyridine-2,5-diamine
-
A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
An appropriate solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Deionized water
-
Dilute acid (e.g., 1 M HCl) for quenching
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Equipment for filtration and recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2,5-diamine in the chosen anhydrous solvent.
-
Deprotonation: Add the base portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature). The choice of base is critical; a strong base like sodium hydride is often used to deprotonate the primary amine, facilitating methylation.
-
Methylation: Slowly add the methylating agent to the reaction mixture via a dropping funnel. An exothermic reaction may occur, so careful control of the addition rate and temperature is essential.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature or gently reflux for several hours to ensure complete methylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water or dilute acid to neutralize any remaining base and unreacted methylating agent.
-
Workup and Isolation: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the crude N5,N5-Dimethylpyridine-2,5-diamine by either recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial, especially when working with strong bases like sodium hydride, to prevent reactions with atmospheric moisture and oxygen.
-
Choice of Base and Solvent: The selection of the base and solvent system is interdependent. The base must be strong enough to deprotonate the amine, and the solvent must be compatible with the chosen base and reagents.
-
Controlled Addition: The slow and controlled addition of the methylating agent is a key safety and selectivity measure. It helps to manage the reaction exotherm and can influence the degree of methylation.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of N5,N5-Dimethylpyridine-2,5-diamine.
PART 2: General Protocol for Metal Complexation
The coordination of N5,N5-Dimethylpyridine-2,5-diamine to a metal center can be achieved through a general procedure that can be adapted for various metal precursors. The choice of solvent, temperature, and reaction time will depend on the specific metal ion and its coordination preferences.
Protocol 2: General Synthesis of Metal Complexes with N5,N5-Dimethylpyridine-2,5-diamine
This protocol is based on general methods for the synthesis of transition metal complexes with pyridine-based ligands.[4][5]
Materials:
-
N5,N5-Dimethylpyridine-2,5-diamine (ligand)
-
Metal salt (e.g., PdCl₂, K₂PtCl₄, RuCl₃·xH₂O)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane)
-
Standard glassware for synthesis under an inert atmosphere (Schlenk flask, condenser)
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus
Procedure:
-
Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve the N5,N5-Dimethylpyridine-2,5-diamine ligand in the chosen anhydrous solvent.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt in a minimal amount of the same or a compatible anhydrous solvent. Gentle heating may be required to facilitate dissolution.
-
Complexation Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often indicative of complex formation.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a specified period (typically ranging from a few hours to overnight). The optimal temperature and time will depend on the lability of the metal precursor and the desired coordination number.
-
Isolation of the Complex:
-
If a precipitate forms: Cool the reaction mixture to room temperature, and then collect the solid product by filtration. Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials and dry it under vacuum.
-
If no precipitate forms: Reduce the volume of the solvent under vacuum until a solid crystallizes or precipitates. Isolate the solid by filtration.
-
-
Purification: If necessary, the crude complex can be purified by recrystallization from a suitable solvent system.
-
Characterization: Characterize the synthesized metal complex using a suite of analytical techniques to confirm its structure and purity. These include:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution and confirm the coordination of the ligand.
-
Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the ligand upon coordination to the metal center.
-
UV-Vis Spectroscopy: To study the electronic transitions within the metal complex.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
X-ray Crystallography: To unambiguously determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.
-
Self-Validation and Causality:
-
Stoichiometry: The molar ratio of ligand to metal salt is a critical parameter that will influence the final structure of the complex. It is essential to carefully control the stoichiometry to favor the formation of the desired product.
-
Solvent Choice: The solvent should be able to dissolve both the ligand and the metal salt and should be relatively inert under the reaction conditions. The polarity of the solvent can also influence the solubility of the resulting complex and thus the ease of isolation.
-
Inert Atmosphere: For air-sensitive metal precursors or complexes, maintaining an inert atmosphere throughout the synthesis is crucial to prevent oxidation or decomposition.
Visualization of the General Complexation Workflow:
Caption: General workflow for the synthesis of metal complexes.
PART 3: Specific Protocols and Data Presentation
The following are illustrative protocols for the synthesis of palladium(II), platinum(II), and ruthenium(II) complexes with N5,N5-Dimethylpyridine-2,5-diamine. These protocols are adapted from literature procedures for structurally similar ligands and serve as a starting point for optimization.[6][7][8]
Protocol 3: Synthesis of a Palladium(II) Complex
Palladium(II) complexes with pyridine-based ligands are widely used as catalysts in cross-coupling reactions.[6]
Reaction: [PdCl₂(MeCN)₂] + 2 (N5,N5-Dimethylpyridine-2,5-diamine) → [Pd(N5,N5-Dimethylpyridine-2,5-diamine)₂]Cl₂ + 2 MeCN
Procedure:
-
Dissolve N5,N5-Dimethylpyridine-2,5-diamine (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 equivalent) in DCM.
-
Slowly add the palladium salt solution to the stirring ligand solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. A yellow precipitate is expected to form.
-
Collect the precipitate by filtration, wash with cold DCM, and dry under vacuum.
Protocol 4: Synthesis of a Platinum(II) Complex
Platinum(II) complexes are of significant interest for their potential applications as anticancer agents.[9][10]
Reaction: K₂[PtCl₄] + 2 (N5,N5-Dimethylpyridine-2,5-diamine) → cis-[PtCl₂(N5,N5-Dimethylpyridine-2,5-diamine)₂] + 2 KCl
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1.0 equivalent) in a minimal amount of water.
-
Dissolve N5,N5-Dimethylpyridine-2,5-diamine (2.0 equivalents) in ethanol.
-
Add the ligand solution to the aqueous solution of the platinum salt.
-
Stir the mixture at room temperature for 24 hours. A precipitate should form over time.
-
Collect the solid by filtration, wash with water, then with a small amount of cold ethanol, and dry under vacuum.
Protocol 5: Synthesis of a Ruthenium(II) Complex
Ruthenium(II) complexes with polypyridyl ligands have been extensively studied for their photophysical properties and applications in solar energy conversion and as biological sensors.[8]
Reaction: [Ru(bpy)₂Cl₂] + N5,N5-Dimethylpyridine-2,5-diamine → [Ru(bpy)₂(N5,N5-Dimethylpyridine-2,5-diamine)]Cl₂
Procedure:
-
In a round-bottom flask, combine cis-bis(2,2'-bipyridine)dichlororuthenium(II) (1.0 equivalent) and N5,N5-Dimethylpyridine-2,5-diamine (1.1 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reflux the reaction mixture for 4-8 hours. The color of the solution should change, indicating the formation of the complex.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add a saturated aqueous solution of a suitable counterion (e.g., NH₄PF₆) to precipitate the complex as the hexafluorophosphate salt.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Data Presentation: Expected Characterization Data
The successful synthesis of the metal complexes should be confirmed by a combination of spectroscopic and analytical techniques. The following table provides a template for summarizing the expected characterization data.
| Complex | Metal Salt | Ligand to Metal Ratio | Yield (%) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | UV-Vis (λₘₐₓ, nm) |
| [Pd(Ligand)₂]Cl₂ | [PdCl₂(MeCN)₂] | 2:1 | TBD | Shifts in aromatic and amine protons upon coordination | C=N and N-H stretching frequencies shifted | TBD |
| cis-[PtCl₂(Ligand)₂] | K₂[PtCl₄] | 2:1 | TBD | ¹⁹⁵Pt satellites observed for protons near the Pt center | Pt-Cl and Pt-N stretching frequencies observed | TBD |
| [Ru(bpy)₂(Ligand)]²⁺ | [Ru(bpy)₂Cl₂] | 1:1 | TBD | Complex multiplet patterns in the aromatic region | Characteristic vibrations of bpy and the diamine ligand | Metal-to-Ligand Charge Transfer (MLCT) bands |
TBD: To be determined experimentally.
Conclusion and Future Directions
The protocols and application notes provided in this guide offer a solid foundation for the synthesis and characterization of metal complexes featuring the N5,N5-Dimethylpyridine-2,5-diamine ligand. The versatility of this ligand, with its multiple coordination sites and tunable electronic properties, opens up a wide array of possibilities for the design of novel metal-based materials and therapeutics. Researchers are encouraged to use these protocols as a starting point and to explore the coordination chemistry of this ligand with a broader range of metal ions. Further investigations into the catalytic activity, photophysical properties, and biological efficacy of these new metal complexes will undoubtedly lead to exciting discoveries and advancements in various scientific disciplines.
References
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BenchChem. N5,N5-dimethylpyridine-2,5-diamine dihydrochloride.
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Iraqi Academic Scientific Journals. Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand.
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JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
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BenchChem. N5,N5-Dimethylpyridine-2,5-diamine.
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PMC - NIH. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
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PubMed. The synthesis and structure of heteroleptic tris(diimine)ruthenium(II) complexes.
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PubChem. N5,N5-Dimethylpyridine-2,5-diamine.
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PMC - NIH. Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3.
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PubMed. Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies.
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PubMed. Synthesis, structural, physico-chemical and biological properties of new palladium(II) complexes with 2,6-dimethyl-4-nitropyridine.
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MDPI. Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies.
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Wiley Online Library. Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction.
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BenchChem. N5,N5-dimethylpyridine-2,5-diamine dihydrochloride.
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PubMed. New palladium(II) and platinum(II) 5,5-diethylbarbiturate complexes with 2-phenylpyridine, 2,2'-bipyridine and 2,2'-dipyridylamine: synthesis, structures, DNA binding, molecular docking, cellular uptake, antioxidant activity and cytotoxicity.
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BenchChem. Synthesis and Applications of Metal Complexes with N,N'-diphenylpyridine-2,6-diamine.
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ChemWhat. N5,N5-dimethylpyridine-2,5-diamine.
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PubMed. Synthesis and biological activities on metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride.
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PubMed. Flipping the Metalation of 4-Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction.
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BenchChem. N5,N5-Dimethylpyridine-2,5-diamine.
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PMC - NIH. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride.
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MDPI. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity.
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ResearchGate. Synthesis, structural, physico-chemical and biological properties of new palladium(II) complexes with 2,6-dimethyl-4-nitropyridine.
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ResearchGate. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride.
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PubMed. New Platinum (II) Ternary Complexes of Formamidine and Pyrophosphate: Synthesis, Characterization and DFT Calculations and In vitro Cytotoxicity.
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PubMed. trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies.
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Application Notes and Protocols for the Catalytic Exploration of N5,N5-Dimethylpyridine-2,5-diamine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Catalytic Potential of a Bifunctional Pyridine Ligand
N5,N5-Dimethylpyridine-2,5-diamine is a fascinating, yet underexplored, molecule within the vast landscape of catalytic chemistry.[1][2] Its pyridine core, substituted with both a primary amine at the 2-position and a dimethylamino group at the 5-position, presents a unique electronic and structural profile. The dimethylamino group, being electron-donating, is expected to increase the electron density of the pyridine ring, potentially enhancing its coordination properties.[2] The presence of two distinct nitrogen atoms—the pyridine nitrogen and the primary amino nitrogen—offers the tantalizing possibility of this molecule acting as a bidentate ligand, capable of forming stable chelate complexes with transition metals.[2][3] Such complexes are often at the heart of highly efficient and selective catalytic transformations.[4]
While specific, published catalytic protocols for N5,N5-Dimethylpyridine-2,5-diamine are not yet prevalent in the scientific literature, its structural motifs are highly suggestive of its potential as a ligand in a variety of catalytic reactions, most notably in transition metal-catalyzed cross-coupling reactions.[4][5] This guide, therefore, serves as a foundational resource for the intrepid researcher. It provides a series of detailed, logical, and scientifically grounded experimental protocols to systematically investigate and unlock the catalytic capabilities of N5,N5-Dimethylpyridine-2,5-diamine. We will proceed from the fundamental preparation of the ligand to its application in a model cross-coupling reaction, emphasizing the rationale behind each experimental step.
Part 1: Ligand Synthesis and Characterization
Before embarking on catalytic studies, it is imperative to have a pure and well-characterized sample of the ligand. While N5,N5-Dimethylpyridine-2,5-diamine is commercially available, understanding its synthesis provides valuable context and a means of producing derivatives.[6]
Synthetic Approach: Methylation of Pyridine-2,5-diamine
A common route to N,N-dimethylated amines is the methylation of the corresponding primary or secondary amine.[6]
Protocol 1: Synthesis of N5,N5-Dimethylpyridine-2,5-diamine
-
Objective: To synthesize N5,N5-Dimethylpyridine-2,5-diamine from pyridine-2,5-diamine.
-
Materials:
-
Pyridine-2,5-diamine
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or other polar aprotic solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Materials for workup and purification (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a stirred solution of pyridine-2,5-diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Slowly add methyl iodide (2.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N5,N5-Dimethylpyridine-2,5-diamine.
-
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Comparison of Methylation Methods [6]
| Method | Methylating Agent | Solvent | Temperature | Typical Reaction Time |
| Classical Methylation | Methyl iodide | Acetonitrile | Reflux (~80-100°C) | 4-12 hours |
| Reductive Amination | Formaldehyde, formic acid | Water or ethanol | Room temp to 50°C | 2-6 hours |
Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst.[4][5] The unique electronic and steric properties of N5,N5-Dimethylpyridine-2,5-diamine make it an intriguing candidate for exploration in this context.
Rationale for Ligand Selection
The bidentate chelation potential of N5,N5-Dimethylpyridine-2,5-diamine could stabilize the palladium center, preventing catalyst decomposition and potentially leading to higher turnover numbers. The electron-rich nature of the ligand may also facilitate the oxidative addition step of the catalytic cycle.
Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Screening N5,N5-Dimethylpyridine-2,5-diamine as a Ligand
This protocol outlines a general procedure for screening the effectiveness of N5,N5-Dimethylpyridine-2,5-diamine as a ligand in a model Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene and Phenylboronic Acid
-
Objective: To evaluate the catalytic activity of a palladium complex formed in situ with N5,N5-Dimethylpyridine-2,5-diamine.
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor
-
N5,N5-Dimethylpyridine-2,5-diamine (the ligand)
-
4-Bromotoluene (aryl halide)
-
Phenylboronic acid (boronic acid)
-
Potassium carbonate or cesium carbonate (base)
-
Toluene or dioxane (solvent)
-
Inert atmosphere glovebox or Schlenk line
-
Standard reaction vials or tubes
-
-
Procedure:
-
In a glovebox, to a reaction vial, add Pd(OAc)₂ (1-2 mol%), N5,N5-Dimethylpyridine-2,5-diamine (2-4 mol%), and the base (2.0 eq).
-
Add 4-bromotoluene (1.0 eq) and phenylboronic acid (1.2 eq).
-
Add the solvent (to make a 0.1 M solution with respect to the aryl halide).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Analyze the crude product to determine the yield.
-
Diagram 2: Experimental Workflow for Ligand Screening
Caption: A stepwise workflow for screening the catalytic activity of the ligand.
Optimization Parameters
For a thorough investigation, several parameters should be systematically varied to find the optimal reaction conditions.
Table 2: Key Parameters for Optimization
| Parameter | Range to Investigate | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, etc. | The palladium precursor can influence the formation of the active catalytic species. |
| Pd:Ligand Ratio | 1:1, 1:2, 1:4 | The stoichiometry affects the coordination environment of the palladium center. |
| Solvent | Toluene, Dioxane, THF, DMF | Solvent polarity and coordinating ability can impact reaction rates and yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and nature of the base are crucial for the transmetalation step. |
| Temperature | 60°C, 80°C, 100°C, 120°C | Temperature affects reaction kinetics. |
Part 3: Mechanistic Considerations and Future Directions
The unique structure of N5,N5-Dimethylpyridine-2,5-diamine opens up several avenues for mechanistic inquiry. The primary amine at the C2 position could play a direct role in the catalytic cycle, potentially through proton transfer or by acting as a hemilabile ligand.
Future research could involve:
-
Synthesis of Metal Complexes: Isolating and characterizing the palladium(II) complex of N5,N5-Dimethylpyridine-2,5-diamine would provide direct evidence of its coordination mode.
-
Kinetic Studies: Investigating the reaction kinetics can help to elucidate the rate-determining step and the role of the ligand in the catalytic cycle.
-
Substrate Scope Expansion: Testing the optimized catalytic system with a wider range of aryl halides and boronic acids will establish its generality and limitations.
-
Exploration of Other Cross-Coupling Reactions: The ligand's potential in other catalytic transformations, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions, should be explored.
Conclusion
While N5,N5-Dimethylpyridine-2,5-diamine is not yet an established ligand in the catalytic toolkit, its bifunctional nature presents a compelling case for its investigation. The protocols and conceptual framework provided in these application notes are intended to serve as a robust starting point for researchers to systematically explore and potentially unlock the catalytic prowess of this intriguing molecule. Through careful and methodical experimentation, N5,N5-Dimethylpyridine-2,5-diamine may yet prove to be a valuable addition to the field of homogeneous catalysis.
References
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- Benchchem. (n.d.). N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | 1211513-26-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: DMAP's Role in Modern Chemical Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate as a Ligand for Transition Metal Catalysis.
- Wikipedia. (2023). 4-Dimethylaminopyridine.
- ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis | Request PDF.
- Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism.
- MySkinRecipes. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine.
- Benchchem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine | 39856-52-5.
- JoVE. (2022). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview.
- ResearchGate. (n.d.). Catalysis by 4-dialkylaminopyridines.
- ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.
- Vertex AI Search. (n.d.). Research Applications of N2,N2-Dimethylpyridine-2,5-diamine (CAS 4928-43-2).
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Application Notes and Protocols: N5,N5-Dimethylpyridine-2,5-diamine as a Key Intermediate in the Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
Introduction: The Strategic Importance of N5,N5-Dimethylpyridine-2,5-diamine in Modern Drug Discovery
In the landscape of contemporary pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient development of novel therapeutic agents. N5,N5-Dimethylpyridine-2,5-diamine has emerged as a highly valuable and versatile building block, particularly in the construction of heterocyclic scaffolds with significant biological activity.[1][2] Its unique structural arrangement, featuring a pyridine core with two strategically positioned amino groups, renders it an ideal precursor for the synthesis of fused bicyclic systems, most notably imidazo[4,5-b]pyridines.[3][4]
The imidazo[4,5-b]pyridine core is of profound interest in medicinal chemistry due to its structural resemblance to endogenous purines. This mimicry allows molecules containing this scaffold to effectively interact with the ATP-binding sites of various protein kinases.[5] Dysregulation of kinase activity is a well-established driver of numerous pathologies, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[6] N5,N5-Dimethylpyridine-2,5-diamine serves as a cornerstone in the synthesis of a new generation of kinase inhibitors, offering a direct and efficient route to the coveted imidazo[4,5-b]pyridine framework.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N5,N5-Dimethylpyridine-2,5-diamine as a key intermediate. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its application in the synthesis of a representative imidazo[4,5-b]pyridine-based kinase inhibitor, and discuss the critical parameters for successful and reproducible outcomes.
Physicochemical and Safety Data of N5,N5-Dimethylpyridine-2,5-diamine
A thorough understanding of the starting material is fundamental to any successful synthetic endeavor. The following table summarizes the key physicochemical properties and safety information for N5,N5-Dimethylpyridine-2,5-diamine.
| Property | Value | Reference |
| CAS Number | 39856-52-5 | [3] |
| Molecular Formula | C₇H₁₁N₃ | [8] |
| Molecular Weight | 137.18 g/mol | [8] |
| Appearance | Liquid | [7] |
| Melting Point | 48-50 °C | [3] |
| Purity | ≥95% | [4] |
| InChI Key | OLYQLAFJZQNFCK-UHFFFAOYSA-N | [8] |
Safety and Handling:
N5,N5-Dimethylpyridine-2,5-diamine is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[9]
GHS Hazard Statements: [8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[10]
Application Protocol: Synthesis of a 2-Aryl-imidazo[4,5-b]pyridine Derivative as a Potential CDK9 Inhibitor
This protocol details a representative synthesis of a 2-aryl-imidazo[4,5-b]pyridine derivative, a scaffold commonly found in Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[7] The procedure involves the condensation of N5,N5-Dimethylpyridine-2,5-diamine with an aromatic aldehyde, followed by oxidative cyclization to form the fused imidazole ring.
Reaction Scheme:
Caption: General workflow for the synthesis of 2-aryl-imidazo[4,5-b]pyridine derivatives.
Materials:
-
N5,N5-Dimethylpyridine-2,5-diamine (1.0 eq)
-
4-Nitrobenzaldehyde (1.05 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N5,N5-Dimethylpyridine-2,5-diamine (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in anhydrous ethanol.
-
Addition of Oxidizing Agent: To the stirred solution, add sodium metabisulfite (1.1 eq) portion-wise. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product may form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-(4-nitrophenyl)-N5,N5-dimethyl-imidazo[4,5-b]pyridin-5-amine.
Rationale Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the diamine and the aldehyde, and its boiling point is suitable for refluxing the reaction without requiring excessively high temperatures.
-
Sodium Metabisulfite as Oxidizing Agent: In this Phillips-type condensation, sodium metabisulfite facilitates the oxidative cyclization of the intermediate Schiff base to form the stable aromatic imidazole ring.
-
Excess Aldehyde: A slight excess of the aldehyde is used to ensure the complete consumption of the more valuable diamine starting material.
Analytical Characterization
The identity and purity of the synthesized imidazo[4,5-b]pyridine derivative should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic proton signals for the imidazo[4,5-b]pyridine core and the 4-nitrophenyl substituent, as well as a singlet for the N,N-dimethyl group. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, confirming the fused ring system and the substituents. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| HPLC | A single major peak indicating the purity of the compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable acid modifier (e.g., formic or phosphoric acid) is a good starting point.[1] |
Conclusion and Future Perspectives
N5,N5-Dimethylpyridine-2,5-diamine is a pivotal intermediate that provides a straightforward and efficient entry into the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. The protocol outlined herein offers a robust and reproducible method for the synthesis of a key scaffold for further elaboration in drug discovery programs. The versatility of this reaction allows for the introduction of a wide variety of substituents at the 2-position of the imidazo[4,5-b]pyridine ring by simply varying the starting aldehyde. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective kinase inhibitors for a range of therapeutic targets.
References
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SIELC Technologies. (2018, May 17). Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column. Retrieved from [Link]
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PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
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MySkinRecipes. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research, 54(18), 3583-3605.
- El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
- Krause, M., Foks, H., & Gobis, K. (2017).
- Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751.
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Application Notes and Protocols: Derivatization of N5,N5-Dimethylpyridine-2,5-diamine for Enhanced Functionality
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
N5,N5-Dimethylpyridine-2,5-diamine is a key building block in medicinal chemistry and materials science.[1][2][3][4] Its unique structure, featuring a primary amino group at the 2-position and a tertiary dimethylamino group at the 5-position on a pyridine core, offers multiple avenues for chemical modification.[5] The strategic derivatization of this scaffold allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.[5]
The primary amino group at the C2 position is a potent nucleophile and a handle for a variety of transformations, while the electron-donating dimethylamino group at the C5 position modulates the reactivity of the pyridine ring.[6][7] This differential reactivity between the two amino groups, coupled with the inherent electronic properties of the pyridine ring, presents both opportunities and challenges for selective functionalization.
This comprehensive guide provides detailed application notes and validated protocols for the derivatization of N5,N5-Dimethylpyridine-2,5-diamine. We will explore key transformations including selective acylation and sulfonation of the primary amino group, as well as palladium-catalyzed cross-coupling reactions for the introduction of new carbon-carbon and carbon-nitrogen bonds. Each section will delve into the mechanistic underpinnings of the reactions, provide step-by-step protocols, and offer expert insights into achieving high yields and regioselectivity.
Part 1: Selective Functionalization of the 2-Amino Group
The primary amino group at the 2-position of N5,N5-Dimethylpyridine-2,5-diamine is the more nucleophilic of the two amino functionalities, making it the prime target for selective derivatization. Protecting this group or modifying it can be a crucial first step in a multi-step synthesis.
Selective N-Acylation
N-acylation is a fundamental transformation that introduces an amide functionality, which can alter the compound's biological activity and physicochemical properties. The reaction is typically carried out using an acylating agent such as an acid chloride or anhydride.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the solvent.
-
Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction with acyl chlorides, driving the reaction to completion. For less reactive acylating agents, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[8]
-
Temperature: The reaction is often performed at 0°C to control the exothermic reaction and minimize potential side reactions.
Experimental Protocol: Selective N-Acylation with Acetyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N5,N5-Dimethylpyridine-2,5-diamine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-(5-(dimethylamino)pyridin-2-yl)acetamide.
Data Presentation: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | >90 |
| Benzoyl Chloride | Pyridine | THF | 85-95 |
| Acetic Anhydride | DMAP (cat.) | DCM | >95 |
Visualization: Acylation Workflow
Caption: Workflow for the selective N-acylation of N5,N5-Dimethylpyridine-2,5-diamine.
Selective N-Sulfonylation
N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs. The reaction is analogous to acylation, typically using a sulfonyl chloride.
Causality of Experimental Choices:
-
Reagents: Sulfonyl chlorides are the most common reagents for this transformation.
-
Base: Pyridine often serves as both the base and a solvent, facilitating the reaction and neutralizing the generated HCl.
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate.
Experimental Protocol: Selective N-Sulfonylation with p-Toluenesulfonyl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve N5,N5-Dimethylpyridine-2,5-diamine (1.0 eq) in pyridine.
-
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
To functionalize the pyridine ring itself, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require a halogenated precursor. Therefore, a halogen atom needs to be introduced onto the pyridine ring first, which can be achieved through electrophilic halogenation. The electron-donating amino and dimethylamino groups will direct the halogenation to the ortho and para positions. Protecting the primary amino group can be a strategy to control the regioselectivity of this step.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate.[9][10] For this, a halogenated derivative of N5,N5-Dimethylpyridine-2,5-diamine is required, for instance, N-(5-(dimethylamino)-6-bromopyridin-2-yl)acetamide.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle.[9][11]
-
Ligand: The choice of phosphine ligand is critical and can influence the reaction's efficiency. For heteroaryl halides, bulky and electron-rich ligands are often preferred.[9]
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation.[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine the halogenated N5,N5-Dimethylpyridine-2,5-diamine derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent mixture (e.g., dioxane/water 4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 6-12 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
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From Biomass to Building Blocks: A Guide to the Synthesis and Application of 5-Hydroxymethylfurfural Derivatives
Introduction: 5-Hydroxymethylfurfural, a Bio-Based Platform Chemical
The transition from a fossil-fuel-based economy to a more sustainable, bio-based one is a paramount challenge for the chemical industry.[1][2] Central to this transition is the identification and utilization of versatile platform molecules derived from renewable biomass. 5-hydroxymethylfurfural (HMF), a so-called "sleeping giant," is one of the most promising of these bio-based building blocks.[3][4] Derived from the dehydration of C6 sugars found in lignocellulosic biomass, HMF's rich functionality—a furan ring, a hydroxyl group, and an aldehyde group—makes it a versatile precursor to a wide array of valuable chemicals and materials.[5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of key bio-based building blocks derived from HMF. We will delve into the catalytic conversion of HMF into three pivotal derivatives: 2,5-furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and levulinic acid (LA). For each derivative, we will explore the underlying chemical principles, provide detailed experimental protocols, and discuss their applications in the development of sustainable polymers, resins, and fine chemicals.
I. 2,5-Furandicarboxylic Acid (FDCA): The Bio-Based Alternative to Terephthalic Acid
2,5-Furandicarboxylic acid (FDCA) is a high-value chemical that is structurally similar to the petroleum-derived monomer terephthalic acid (PTA), a primary component of polyethylene terephthalate (PET).[6][7] This structural analogy positions FDCA as a key renewable substitute for PTA in the production of polyesters, most notably polyethylene furanoate (PEF).[6][7][8] PEF exhibits superior gas barrier properties compared to PET, making it an excellent candidate for food and beverage packaging.[7]
The primary route to FDCA is the catalytic oxidation of HMF.[6] This transformation involves the oxidation of both the aldehyde and alcohol functionalities of the HMF molecule. The reaction can proceed through two main pathways, involving the formation of intermediates such as 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[9][10][11]
Caption: Reaction pathways for the oxidation of HMF to FDCA.
Application Note: Catalytic Oxidation of HMF to FDCA
The choice of catalyst is critical for achieving high yields and selectivity of FDCA. Noble metal catalysts, such as platinum and palladium supported on carbon, have demonstrated high efficacy under relatively mild conditions.[6][12] The presence of a base, like sodium hydroxide (NaOH), is often required to facilitate the reaction.
Protocol 1: FDCA Synthesis using a Pt/C Catalyst in a Continuous Packed-Bed Reactor
This protocol is adapted from a continuous flow process, which offers advantages in terms of productivity and scalability over batch reactions.[6]
Materials:
-
5-hydroxymethylfurfural (HMF)
-
Sodium hydroxide (NaOH)
-
Platinum on activated carbon (Pt/C) catalyst
-
Deionized water
-
Oxygen gas
-
Tubular packed-bed reactor system
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Catalyst Packing: Pack the desired amount of Pt/C catalyst (e.g., 0.05 g) into the tubular reactor.[6]
-
Feed Preparation: Prepare an aqueous solution of HMF and NaOH. An optimal molar ratio of HMF to NaOH has been found to be 1:8.[6]
-
Reaction Execution:
-
Product Collection and Analysis:
-
Collect the reactor effluent.
-
Analyze the product mixture using HPLC to determine the conversion of HMF and the yield of FDCA. A C18 column with a UV detector is suitable for this analysis.[13]
-
Expected Outcome: Under these optimized conditions, a full conversion of HMF and an FDCA yield of up to 86.4% can be achieved.[6]
Protocol 2: FDCA Synthesis using a Pd/CC Catalyst in a Batch Reactor
This protocol describes a batch process using a palladium on coconut charcoal (Pd/CC) catalyst.[12]
Materials:
-
5-hydroxymethylfurfural (HMF)
-
Potassium carbonate (K2CO3)
-
20 wt% Palladium on coconut charcoal (Pd/CC) catalyst
-
Deionized water
-
Oxygen gas
-
High-pressure batch reactor
Procedure:
-
Reactor Charging: In a high-pressure batch reactor, combine HMF (e.g., 0.1 g), Pd/CC catalyst, and an aqueous solution of K2CO3 in water (e.g., 5 mL).[12]
-
Reaction Execution:
-
Product Isolation and Analysis:
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate to precipitate FDCA.
-
Collect the solid FDCA by filtration, wash, and dry.
-
Analyze the purity of the isolated FDCA.
-
Data Summary: Comparison of Catalytic Systems for FDCA Synthesis
| Catalyst | Support | Temperature (°C) | Pressure | Reaction Time (h) | FDCA Yield (%) | Reference |
| Pt | Carbon | 90 | Atmospheric | Continuous | 86.4 | [6] |
| Pd | Carbon | 22 | 690 kPa O2 | 6 | 71 | [6] |
| Au | Carbon | 65 | 10 bar | 24 | 78 | [6] |
| Pd | Coconut Charcoal | 140 | O2 | 30 | 85 | [12] |
| Mo-V-O | - | Optimized | - | - | 94.5 | [14] |
II. 2,5-Bis(hydroxymethyl)furan (BHMF): A Versatile Diol for Polymers
2,5-Bis(hydroxymethyl)furan (BHMF) is a bio-based diol that serves as a valuable monomer in the synthesis of polyesters, polyurethanes, and self-healing polymers.[15][16] It is produced through the selective hydrogenation of HMF, where the aldehyde group is reduced to a hydroxyl group.
Caption: Experimental workflow for the synthesis of BHMF from HMF.
Application Note: Catalytic Hydrogenation of HMF to BHMF
The selective reduction of HMF to BHMF requires catalysts that can hydrogenate the aldehyde group without affecting the furan ring or the existing hydroxyl group. Copper-based catalysts are commonly employed for this purpose.[17] The reaction can be performed using molecular hydrogen or through catalytic transfer hydrogenation (CTH), where a hydrogen donor molecule like isopropanol is used.[18]
Protocol 3: BHMF Synthesis via Catalytic Hydrogenation over a Copper Catalyst
This protocol is a generalized procedure for the batch hydrogenation of HMF using a copper-based catalyst and molecular hydrogen.[17]
Materials:
-
5-hydroxymethylfurfural (HMF)
-
Copper-based catalyst (e.g., 10 wt.% Cu/ZrO2)
-
Ethanol (solvent)
-
Hydrogen (H2) gas
-
High-pressure batch reactor
Procedure:
-
Catalyst Activation (Pre-reduction):
-
Many copper catalysts require an activation step to be in their active metallic state.[17]
-
Load the catalyst into a suitable reactor (e.g., a continuous flow reactor).
-
Heat the catalyst to 300°C under a continuous flow of hydrogen.[17]
-
Hold at this temperature for a sufficient time (e.g., 2.5 hours) to ensure complete reduction.[17]
-
Cool the catalyst to room temperature. For transfer to a batch reactor, the catalyst may be passivated.[17]
-
-
Reaction Setup:
-
Reaction Execution:
-
Seal the reactor and purge with H2 gas.
-
Pressurize the reactor with H2 to the desired pressure (e.g., ≥10 bar).[17]
-
Heat the reactor to the desired temperature (e.g., 100°C) with stirring.[17]
-
Maintain the temperature and pressure for the desired reaction time, monitoring progress by taking samples.[17]
-
-
Product Analysis and Work-up:
Protocol 4: Biocatalytic Reduction of HMF to BHMF
An alternative, greener route to BHMF involves the use of whole-cell biocatalysts. This protocol is based on the use of the bacterium Burkholderia contaminans.[13]
Materials:
-
Burkholderia contaminans NJPI-15 resting cells
-
5-hydroxymethylfurfural (HMF)
-
Co-substrates (e.g., glutamine and sucrose)
-
Phosphate buffer (pH 7)
-
Manganese(II) sulfate (MnSO4)
-
Shaking incubator
Procedure:
-
Reaction Mixture Preparation: In a suitable vessel, combine the B. contaminans resting cells (e.g., 20 mg/mL wet weight), HMF (e.g., 100 mM), co-substrates (e.g., 70 mM glutamine, 30 mM sucrose), MnSO4 (e.g., 1.0 mM), in a phosphate buffer.[13]
-
Incubation: Incubate the reaction mixture at 35°C with shaking (e.g., 180 rpm).[13]
-
Fed-Batch Strategy (for higher concentrations): To achieve higher product concentrations, a fed-batch strategy can be employed where HMF and co-substrates are added incrementally over time.[13]
-
Monitoring and Analysis: Monitor the reaction progress by taking samples and analyzing them by HPLC.[13]
Expected Outcome: Using a fed-batch strategy, a BHMF concentration of 656 mM with a yield of 93.7% can be obtained within 48 hours.[13]
III. Levulinic Acid (LA): A Versatile C5 Building Block
Levulinic acid (LA) is another key platform chemical that can be produced from HMF. It is a versatile molecule with applications in the synthesis of pharmaceuticals, plasticizers, and as a precursor to other valuable chemicals like γ-valerolactone (GVL), a green solvent and fuel additive.
The conversion of HMF to LA proceeds via the rehydration of the furan ring, followed by rearrangement to yield LA and formic acid.[19][20] This reaction is typically catalyzed by acids.
Application Note: Acid-Catalyzed Conversion of HMF to Levulinic Acid
The use of dual-function Brønsted-Lewis acid catalysts has shown high efficiency and selectivity for the conversion of HMF to LA.[21][22] A biphasic system, such as water and methyl isobutyl ketone (MIBK), can be employed to continuously extract the LA product into the organic phase, minimizing side reactions and improving the yield.[21]
Protocol 5: Synthesis of Levulinic Acid from HMF using a Dual-Function Catalyst
This protocol is based on the use of a HScCl4 catalyst in a water-MIBK biphasic system.[21]
Materials:
-
5-hydroxymethylfurfural (HMF)
-
HScCl4 catalyst (prepared from HCl and ScCl3)
-
Methyl isobutyl ketone (MIBK)
-
Deionized water
-
Reaction vessel suitable for heating
Procedure:
-
Reaction Setup: In a reaction vessel, combine HMF, the HScCl4 catalyst, water, and MIBK.
-
Reaction Execution:
-
Heat the biphasic mixture to 120°C with vigorous stirring for 35 minutes.[21]
-
-
Product Separation and Analysis:
-
After the reaction, cool the mixture and separate the aqueous and organic (MIBK) phases.
-
The LA product will be predominantly in the MIBK phase.
-
Analyze the phases to determine HMF conversion and LA yield.
-
Expected Outcome: This method can achieve 100% conversion of HMF with a 95.6% selectivity for LA.[21]
Data Summary: Levulinic Acid Synthesis from HMF
| Catalyst | Solvent System | Temperature (°C) | Time (min) | HMF Conversion (%) | LA Yield (%) | Reference |
| HScCl4 | Water-MIBK | 120 | 35 | 100 | 95.6 | [21] |
| HScCl4 | Water | 120 | 35 | 100 | 91.3 | [21] |
Conclusion
5-hydroxymethylfurfural stands as a cornerstone in the development of a sustainable chemical industry. The conversion of HMF into value-added building blocks like FDCA, BHMF, and LA opens the door to a new generation of bio-based polymers, chemicals, and materials with the potential to replace their petroleum-derived counterparts. The protocols and data presented in this guide offer a starting point for researchers to explore and optimize these important transformations, contributing to the advancement of a circular and bio-based economy. Further research into novel catalytic systems and process optimization will continue to enhance the economic viability and environmental benefits of HMF-based chemistry.[1][2][23]
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Aricò, F., et al. (2019). Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs). ACS Green Chemistry & Engineering Conference. Available at: [Link]
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Materials designs for selective electrocatalytic HMF reduction to BHMF and perspectives. (2025). Available at: [Link]
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- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. High-Yield and High-Efficiency Conversion of HMF to Levulinic Acid in a Green and Facile Catalytic Process by a Dual-Function Brønsted-Lewis Acid HScCl4 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of N5,N5-Dimethylpyridine-2,5-diamine
Welcome to the technical support guide for the purification of N5,N5-Dimethylpyridine-2,5-diamine (CAS: 39856-52-5). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this versatile building block in high purity. Aromatic diamines, particularly those on a pyridine scaffold, present unique purification hurdles due to their basicity and potential for oxidation. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to streamline your purification workflows.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of N5,N5-Dimethylpyridine-2,5-diamine in a direct question-and-answer format.
Question 1: My compound is streaking severely and showing significant tailing on my silica gel TLC plate and column. What's happening and how do I fix it?
Probable Cause: This is the most common issue when purifying basic amines on standard silica gel.[1][2] Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your diamine undergo a strong acid-base interaction with these silanols. This causes a portion of your compound to "stick" to the stationary phase, leading to slow, uneven elution, which manifests as tailing or streaking.[3]
Solutions:
-
Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a competing base to your mobile phase.[4]
-
Method: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your chosen eluent system (e.g., Dichloromethane/Methanol).[4][5]
-
Causality: The modifier base (like TEA) is small and will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound. This allows your diamine to elute based on polarity interactions alone, resulting in symmetrical, well-defined bands.
-
-
Pre-Treat the Silica: For particularly stubborn cases, you can pre-treat the silica itself.
-
Method: When packing your column, use your mobile phase that already contains the basic modifier.[2] Let several column volumes of this basic eluent pass through the packed column before loading your sample. This ensures the entire silica bed is neutralized.
-
Question 2: I'm experiencing very low recovery of my compound from the silica column. It seems to be irreversibly adsorbed.
Probable Cause: This is an extreme case of the acid-base interaction described in Question 1. If the interaction is strong enough, the compound may not elute at all with standard solvents, leading to significant product loss. This is particularly problematic for highly basic compounds or if the silica gel is of high acidity.
Solutions:
-
Use an Alternative Stationary Phase: If adding a basic modifier is insufficient, the best course of action is to change the stationary phase to one that is not acidic.
-
Basic Alumina: Alumina is an excellent alternative for the purification of basic compounds.[3] It is available in neutral and basic grades; the basic grade is recommended here.
-
Amine-Functionalized Silica: This is a specialty silica gel where the surface has been chemically modified with amino groups.[1][4] It provides a basic environment, inherently preventing the unwanted interactions that cause tailing and irreversible adsorption.
-
-
Employ Gradient Elution: If you must use silica, a gradient elution can help recover strongly bound compounds.[3]
-
Method: Start with a less polar mobile phase to elute non-polar impurities. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in DCM) throughout the run. This can provide the extra "push" needed to displace the strongly adsorbed product from the silica surface.[3]
-
Question 3: My purified compound is a stable solid, but it turns from off-white to a dark brown/purple color over a few days, even when stored in a vial.
Probable Cause: Aromatic amines are notoriously susceptible to air oxidation. The electron-rich aromatic ring and the lone pairs on the nitrogen atoms can react with atmospheric oxygen, especially when exposed to light, to form highly colored quinone-imine type impurities.
Solutions:
-
Proper Storage Protocol: The long-term stability of N5,N5-Dimethylpyridine-2,5-diamine is critically dependent on its storage conditions.
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (Argon or Nitrogen) to displace oxygen.
-
Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.
-
Low Temperature: Store the vial in a freezer (-20 °C) to slow the rate of any potential degradation reactions.
-
-
Solvent Purity: Ensure that the solvents used for the final evaporation step are peroxide-free, as residual peroxides can accelerate the oxidation of the amine.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification technique to start with for crude N5,N5-Dimethylpyridine-2,5-diamine?
A: For crude material from a synthesis, flash column chromatography on silica gel using a mobile phase containing a basic modifier (like 1% triethylamine) is the most robust and widely applicable starting point.[2][4] It is highly effective at removing common synthetic byproducts such as unreacted starting materials or over-alkylated products.[6] If the crude material is already estimated to be >95% pure, recrystallization may be a more efficient final polishing step.
Q: What are the primary impurities I should be concerned about during purification?
A: The impurity profile depends on the synthetic route used.[6] Common impurities include:
-
Starting Material: Unreacted pyridine-2,5-diamine.
-
Over-methylation Products: N2,N5,N5-trimethylpyridine-2,5-diamine or quaternization of the pyridine ring nitrogen.
-
Oxidation Products: Highly colored impurities formed by exposure to air.[6]
Q: Can I use recrystallization for this compound? What solvent systems are recommended?
A: Yes, recrystallization is a viable and effective technique, especially for removing minor impurities from an already enriched product.[6] Finding the right solvent system is key and often requires some screening.
-
General Strategy: The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Recommended Solvents to Screen:
-
Single Solvents: Toluene, Ethyl Acetate, Acetonitrile.
-
Solvent Pairs: Heptane/Ethyl Acetate, Toluene/Heptane. Start by dissolving the compound in a minimum amount of the more polar (good) solvent at reflux, then slowly add the less polar (poor) solvent until turbidity persists. Allow to cool slowly.
-
Q: Is reverse-phase HPLC a suitable method for analysis or purification?
A: Absolutely. Reverse-phase (RP) HPLC is an excellent method for both analyzing the purity of fractions and for preparative purification. A published method uses a C18 column (Newcrom R1) with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[7][8] For preparative RP, using a basic modifier in the mobile phase can be advantageous, as it keeps the amine in its neutral, more retentive form.[4]
Section 3: Detailed Experimental Protocols
Protocol 3.1: Purification by Flash Column Chromatography
This protocol describes a standard procedure using silica gel with a basic modifier.
1. Preparation of the Mobile Phase:
- Choose a starting eluent system based on TLC analysis. A common starting point for this compound is 95:5 Dichloromethane (DCM) / Methanol (MeOH).
- Prepare a sufficient volume of this eluent. To this solution, add triethylamine (TEA) to a final concentration of 1% v/v. For example, to 1 liter of eluent, add 10 mL of TEA. Mix thoroughly.
2. Column Packing:
- Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica mass to crude compound mass).
- Prepare a slurry of silica gel in the prepared mobile phase.
- Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
3. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude N5,N5-Dimethylpyridine-2,5-diamine in a minimal amount of a strong solvent like DCM or MeOH. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.[3] Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
- Wet Loading: If the compound is very soluble in the mobile phase, dissolve it in a minimal amount of the mobile phase and carefully pipette it directly onto the top of the silica bed.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply pressure to achieve a steady flow rate and begin collecting fractions.
- Monitor the elution process by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent (and TEA) under reduced pressure using a rotary evaporator to yield the purified compound.
Table 1: Troubleshooting Column Chromatography
| Issue | Probable Cause | Recommended Action |
| Tailing/Streaking | Acid-base interaction with silica | Add 1% TEA or NH4OH to eluent |
| Low Recovery | Irreversible adsorption | Switch to basic alumina or amine-functionalized silica |
| Poor Separation | Eluent polarity is too high/low | Optimize eluent system using TLC; try a gradient elution |
| Compound Crashing on Column | Low solubility in eluent | Use a stronger solvent for loading; switch to a more polar eluent |
Section 4: Visual Workflows
Diagram 1: Purification Technique Selection
Sources
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. N5,N5-Dimethylpyridine-2,5-diamine | SIELC Technologies [sielc.com]
Technical Support Center: Purification of N5,N5-Dimethylpyridine-2,5-diamine
Welcome to the Technical Support Center for the synthesis and purification of N5,N5-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic building block. Here, we provide in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Impurity Identification
Q1: I've synthesized N5,N5-Dimethylpyridine-2,5-diamine, but my NMR and HPLC analyses show several impurities. What are the most common byproducts I should expect?
A1: In the synthesis of N5,N5-Dimethylpyridine-2,5-diamine, particularly through the common route of methylating pyridine-2,5-diamine, several impurities can arise. Understanding these is the first step to effective purification.
-
Unreacted Starting Material: The presence of pyridine-2,5-diamine is common if the reaction has not gone to completion.
-
Mono-methylated Intermediate: Incomplete methylation can lead to the presence of N5-methylpyridine-2,5-diamine. This is often the most challenging impurity to separate due to its similar polarity to the desired product.
-
Over-methylation Byproducts: Excessive methylation can lead to the formation of a quaternary ammonium salt, such as N2,N5,N5-trimethylpyridine-2,5-diaminium iodide, especially if a methylating agent like methyl iodide is used in excess.[1] This byproduct is highly polar and typically water-soluble.
-
Positional Isomers: Depending on the synthetic route, trace amounts of other isomers, such as N2,N2-Dimethylpyridine-2,5-diamine, might be present.
-
Residual Reagents: Leftover methylating agents or bases from the reaction can also contaminate the crude product.[1]
Q2: How can I confirm the presence of these specific impurities in my crude product?
A2: A combination of analytical techniques is recommended for unambiguous identification of impurities:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the desired product from its less polar starting material and the mono-methylated intermediate. A typical mobile phase consists of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for identifying impurities. Look for characteristic signals:
-
N5,N5-Dimethylpyridine-2,5-diamine: A singlet around 2.8-3.0 ppm integrating to 6 protons for the two methyl groups.
-
N5-methylpyridine-2,5-diamine: A singlet around 2.8-3.0 ppm integrating to 3 protons.
-
Pyridine-2,5-diamine: Absence of the N-methyl signal and characteristic aromatic proton signals.
-
Over-methylated Quaternary Salt: A downfield shift of the N-methyl protons and potentially different aromatic proton splitting patterns.
-
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weights of the components in your mixture, helping to identify the desired product and its methylated variants.
Purification Strategies
Q3: My primary impurity is the mono-methylated N5-methylpyridine-2,5-diamine. What is the best way to remove it?
A3: Separating the mono-methylated impurity from the desired di-methylated product can be challenging due to their similar properties. A multi-step approach is often necessary.
-
Acid-Base Extraction: While both compounds are basic, there might be a slight difference in their pKa values that can be exploited. A carefully controlled acid-base extraction may partially separate them. However, for closely related amines, this method might not be sufficient for complete separation.
-
Column Chromatography: This is the most effective method for this separation. Due to the basic nature of these amines, standard silica gel chromatography can lead to peak tailing and poor separation.[3][4] To overcome this, it is crucial to:
-
Use a basic modifier in the eluent: Add a small amount (0.5-2%) of a tertiary amine like triethylamine (TEA) or pyridine to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[3][4][5] This will neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
-
Consider alternative stationary phases: Amine-functionalized silica or basic alumina can also be effective for the purification of basic amines and can sometimes provide better results than standard silica with a modified eluent.[3]
-
Q4: I have a significant amount of unreacted pyridine-2,5-diamine in my crude product. How can I easily remove it?
A4: The unreacted starting material is significantly more polar than the desired product. This difference can be exploited for efficient removal:
-
Acid-Base Extraction: A straightforward acid-base extraction can be very effective. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The more basic starting material will be protonated and extracted into the aqueous layer. The desired N5,N5-dimethylated product, being less basic, will preferentially remain in the organic layer. Neutralize the aqueous layer with a base to recover the starting material if needed.
-
Column Chromatography: If you are already performing column chromatography to remove other impurities, the unreacted starting material will have a much lower Rf value and will elute much later than the desired product, making separation straightforward.
Q5: My product seems to be contaminated with a water-soluble, highly polar impurity. I suspect it's the over-methylated quaternary salt. How do I get rid of it?
A5: The quaternary ammonium salt is ionic and therefore highly soluble in water and insoluble in most organic solvents. This property makes its removal relatively simple:
-
Aqueous Wash: Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate and wash it several times with water. The quaternary salt will partition into the aqueous layer. A subsequent brine wash will help to remove residual water from the organic layer.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove more basic or acidic impurities from the crude N5,N5-Dimethylpyridine-2,5-diamine.
Objective: To separate the target compound from unreacted starting materials and potentially acidic byproducts.
Materials:
-
Crude N5,N5-Dimethylpyridine-2,5-diamine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Separatory Funnel
-
Erlenmeyer Flasks
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the crude product in DCM or EtOAc (approximately 10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash (to remove basic impurities): Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash 1-2 more times.
-
Base Wash (to remove acidic impurities): Wash the organic layer with an equal volume of 1M NaOH or saturated NaHCO3 solution. Shake and separate the layers as described above.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO4 or Na2SO4 for 15-20 minutes.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is optimized for the separation of N5,N5-Dimethylpyridine-2,5-diamine from closely related impurities like the mono-methylated intermediate.
Objective: To achieve high purity by separating compounds with similar polarities.
Materials:
-
Crude N5,N5-Dimethylpyridine-2,5-diamine
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Chromatography Column
-
Thin Layer Chromatography (TLC) plates, solvent tank, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of DCM and MeOH (e.g., 98:2, 95:5) or EtOAc and Hexane (e.g., 50:50, 70:30), each containing 1% TEA. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a dry-pack by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the initial eluent. If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., MeOH in a DCM/MeOH system).
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified N5,N5-Dimethylpyridine-2,5-diamine.
Data Presentation
Table 1: Analytical Data for N5,N5-Dimethylpyridine-2,5-diamine and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR N-CH3 Signal (ppm) |
| N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | 137.18 | ~2.9 (s, 6H) |
| N5-methylpyridine-2,5-diamine | C6H9N3 | 123.16 | ~2.8 (s, 3H) |
| Pyridine-2,5-diamine | C5H7N3 | 109.13 | N/A |
| N2,N5,N5-trimethylpyridine-2,5-diaminium iodide | C8H14IN3 | 279.12 | >3.0 (s, 9H) |
Visualizations
Workflow for Purification of N5,N5-Dimethylpyridine-2,5-diamine
Caption: General purification workflow for N5,N5-Dimethylpyridine-2,5-diamine.
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography of basic amines.
References
-
SIELC Technologies. (2018). Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
Sources
Stability and degradation of N5,N5-Dimethylpyridine-2,5-diamine under different conditions
Welcome to the technical support center for N5,N5-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and stability of N5,N5-Dimethylpyridine-2,5-diamine.
Q1: What are the recommended storage conditions for N5,N5-Dimethylpyridine-2,5-diamine?
A1: To ensure the long-term stability of N5,N5-Dimethylpyridine-2,5-diamine, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For optimal shelf life, storage at refrigerated temperatures (2-8 °C) is recommended, particularly for high-purity grades used in sensitive applications.
Q2: What are the primary degradation pathways for N5,N5-Dimethylpyridine-2,5-diamine?
A2: Based on the chemical structure, the primary degradation pathways for N5,N5-Dimethylpyridine-2,5-diamine are anticipated to be hydrolysis, oxidation, and photodegradation. The electron-rich aromatic ring and the presence of two amino groups make the molecule susceptible to attack by various reagents and energy sources.
-
Hydrolysis: The amino groups can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, although pyridinamines are generally more resistant to hydrolysis than other aromatic amines.
-
Oxidation: The primary and tertiary amino groups are prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or intentional exposure to oxidizing agents. This can lead to the formation of N-oxides, nitro, or azo compounds.[2][3]
-
Photodegradation: Aromatic amines are often light-sensitive and can undergo photodegradation upon exposure to UV or visible light.[2][4] This can lead to complex reaction pathways and the formation of colored degradants.
Q3: How does pH affect the stability of N5,N5-Dimethylpyridine-2,5-diamine in aqueous solutions?
Q4: Are there any known incompatibilities with common laboratory reagents or solvents?
A4: Yes, N5,N5-Dimethylpyridine-2,5-diamine is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[3] Contact with these substances can lead to vigorous reactions and rapid degradation. When selecting solvents, it is important to use high-purity, peroxide-free solvents, especially for reactions conducted at elevated temperatures.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-and-solution framework for common issues encountered during experiments involving N5,N5-Dimethylpyridine-2,5-diamine.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Discoloration of solid compound (e.g., yellowing, browning) | Oxidation or photodegradation of the material. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container at the recommended temperature. 2. Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). 3. Purity Check: Analyze a small sample by HPLC or LC-MS to identify and quantify impurities. If significant degradation is observed, a fresh batch of the compound may be required. |
| Appearance of unexpected peaks in HPLC chromatogram during reaction monitoring | Degradation of N5,N5-Dimethylpyridine-2,5-diamine under reaction conditions. | 1. Analyze Reaction Conditions: * Temperature: High temperatures can accelerate thermal degradation. Evaluate if the reaction can be performed at a lower temperature. * pH: If the reaction is in an aqueous or protic solvent, the pH may be contributing to hydrolysis. Consider buffering the reaction mixture. * Atmosphere: If not already doing so, run the reaction under an inert atmosphere to minimize oxidation. 2. Solvent Purity: Ensure solvents are of high purity and free from peroxides. 3. Forced Degradation Study: Conduct a forced degradation study (see Section 3) to identify potential degradation products and their retention times. This will help in confirming if the unexpected peaks are indeed from the degradation of your starting material. |
| Inconsistent reaction yields or product purity | Variability in the quality of N5,N5-Dimethylpyridine-2,5-diamine or its degradation during the reaction. | 1. Quality Control of Starting Material: Before use, routinely test the purity of the N5,N5-Dimethylpyridine-2,5-diamine lot by a validated analytical method (e.g., HPLC). 2. Standardize Reaction Setup: Ensure consistent reaction conditions (temperature, time, atmosphere, solvent quality) across all experiments. 3. Monitor Reagent Addition: If N5,N5-Dimethylpyridine-2,5-diamine is added portion-wise, ensure the stock solution is stable over the addition period. |
| Formation of colored byproducts in the reaction mixture | Likely due to oxidative or photodegradation pathways. | 1. Protect from Light: Conduct the reaction in amber glassware or protect the reaction vessel from light.[4] 2. Deoxygenate Solvents: Purge solvents with an inert gas before use to remove dissolved oxygen. 3. Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT) may be considered, but its compatibility with the desired reaction must be verified. |
Section 3: Experimental Protocols for Stability Assessment
This section provides detailed protocols for conducting forced degradation studies to understand the stability profile of N5,N5-Dimethylpyridine-2,5-diamine. These studies are crucial for developing stability-indicating analytical methods.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[5][6][7]
Objective: To generate degradation products of N5,N5-Dimethylpyridine-2,5-diamine under various stress conditions. A degradation of 5-20% is generally targeted.[5][7]
Materials:
-
N5,N5-Dimethylpyridine-2,5-diamine
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Photostability chamber
-
Thermostatically controlled oven and water bath
-
Validated stability-indicating HPLC method (see Protocol 3.2)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N5,N5-Dimethylpyridine-2,5-diamine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60 °C for 2 hours.[8]
-
At appropriate time points (e.g., 0, 1, and 2 hours), withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at 60 °C for 2 hours.[8]
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid N5,N5-Dimethylpyridine-2,5-diamine in a clean, dry vial.
-
Heat the sample in an oven at 70 °C for 24 hours.[8]
-
After the specified time, cool the sample, dissolve it in a suitable solvent, and dilute to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of N5,N5-Dimethylpyridine-2,5-diamine (in a photostable, transparent container) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
At the end of the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.
-
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for separating N5,N5-Dimethylpyridine-2,5-diamine from its potential degradation products. Method optimization will be necessary.
| Parameter | Recommended Conditions | Rationale & Optimization Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good retention for moderately polar compounds. Other stationary phases (e.g., C8, Phenyl-Hexyl) can be screened for optimal selectivity. |
| Mobile Phase A | 0.1% Formic acid in water | Formic acid is a volatile mobile phase modifier suitable for LC-MS and helps in achieving good peak shape for basic compounds. Phosphate buffers can also be used for UV detection but are not MS-compatible. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. Methanol can be an alternative. |
| Gradient Elution | 0-5 min: 5% B 5-25 min: 5% to 95% B 25-30 min: 95% B 30.1-35 min: 5% B | A gradient elution is necessary to elute both the polar degradation products and the parent compound within a reasonable run time. The gradient slope may need to be adjusted to improve the resolution of closely eluting peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. It can be adjusted to optimize resolution and run time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Should be optimized based on sample concentration and detector sensitivity. |
| Detection | UV at 262 nm | Based on methods for similar aminopyridines.[8] A photodiode array (PDA) detector is recommended to check for peak purity and to identify the optimal detection wavelength. |
Section 4: Visualization of Workflows and Pathways
Forced Degradation Experimental Workflow
Caption: Potential degradation pathways for N5,N5-Dimethylpyridine-2,5-diamine.
References
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Available at: [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]
-
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. Available at: [Link]
-
Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-b[2]enzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). PubMed. Available at: [Link]
-
What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Available at: [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. Available at: [Link]
-
The 2-aminopyridines, which were tested as potential substrates for.... ResearchGate. Available at: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Symbiosis Online Publishing. Available at: [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Available at: [Link]
-
(PDF) Development and validation of stability-indicating RP-HPLC method for estimation of dalfampridine in bulk drug and tablet dosage form. ResearchGate. Available at: [Link]
-
Amino group acidity in aminopyridines and aminopyrimidines. Canadian Science Publishing. Available at: [Link]
-
4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. ACS Omega. Available at: [Link]
-
4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. MDPI. Available at: [Link]
-
4-Dimethylaminopyridine. Wikipedia. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
4-N,N-Dimethylaminopyridine promoted selective oxidation of methyl aromatics with molecular oxygen. PubMed. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. ResearchGate. Available at: [Link]
-
Development and validation of stability-indicating RP-HPLC method for estimation of dalfampridine in bulk drug and tablet dosage. SpringerOpen. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Available at: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]
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- 5. longdom.org [longdom.org]
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Optimization of reaction conditions for N5,N5-Dimethylpyridine-2,5-diamine synthesis
This guide provides comprehensive technical support for researchers, chemists, and pharmaceutical professionals engaged in the synthesis of N5,N5-Dimethylpyridine-2,5-diamine. Here, we offer detailed experimental protocols, troubleshooting guidance for common issues, and strategies for reaction optimization to ensure successful and efficient synthesis.
Introduction and Reaction Overview
N5,N5-Dimethylpyridine-2,5-diamine is a valuable substituted pyridine derivative used as a building block in the development of pharmaceuticals and other advanced materials.[1][2] Its structure, featuring both a primary and a tertiary amine on the pyridine scaffold, offers multiple points for further chemical modification.[2]
The synthesis of this compound can be effectively achieved through two primary pathways:
-
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling method involving the reaction of an aminohalopyridine with dimethylamine in the presence of a palladium catalyst and a suitable ligand. This route is often preferred for its high efficiency and functional group tolerance.[3][4]
-
Route B: Direct Methylation: This pathway involves the direct alkylation of the 5-amino group of pyridine-2,5-diamine using a methylating agent. While conceptually straightforward, this method requires careful control to prevent over-methylation and ensure selectivity.[5]
This guide will focus on providing a detailed protocol for the more robust and modern Buchwald-Hartwig amination approach, followed by troubleshooting and optimization strategies applicable to both synthetic routes.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established methodologies for the amination of bromopyridine substrates and is optimized for the synthesis of N5,N5-Dimethylpyridine-2,5-diamine.[3]
Reaction Scheme:
(Starting Material: 5-Bromo-2-aminopyridine)
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mol Equiv. |
| 5-Bromo-2-aminopyridine | C₅H₅BrN₂ | 173.01 | 1.73 g | 1.0 |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 7.5 mL | 1.5 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 45 mg | 0.02 |
| 1,3-Bis(diphenylphosphino)propane | dppp | 412.44 | 165 mg | 0.04 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.35 g | 1.4 |
| Anhydrous Toluene | C₇H₈ | - | 20 mL | - |
Step-by-Step Procedure:
-
Reactor Preparation: In a dry, sealable reaction tube equipped with a magnetic stir bar, add 5-Bromo-2-aminopyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), Palladium(II) acetate (2 mol%), and dppp (4 mol%).
-
Inert Atmosphere: Seal the reaction tube and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen and moisture.
-
Reagent Addition: Through a septum, add anhydrous toluene (to achieve a ~0.5 M concentration) followed by the dimethylamine solution (1.5 equiv, 2.0 M in THF).
-
Reaction: Securely seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield N5,N5-Dimethylpyridine-2,5-diamine as a solid.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of N5,N5-Dimethylpyridine-2,5-diamine.
dot
Caption: Troubleshooting Decision Workflow.
Q1: My Buchwald-Hartwig reaction shows very low conversion, and I mostly recover my starting material. What went wrong?
A1: This is a common issue often related to catalyst activity or reaction conditions.
-
Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure you are using rigorous inert atmosphere techniques (Schlenk line or glovebox) and that your solvent is thoroughly degassed.[6] Impurities in the starting materials can also poison the catalyst.
-
Suboptimal Components: The choice of ligand and base is critical. For electron-deficient pyridines, sterically hindered, electron-rich phosphine ligands like XPhos or SPhos can be more effective than dppp.[6] The base might be too weak; sodium tert-butoxide is generally robust, but other bases like LHMDS or potassium phosphate could be screened.[6][7]
-
Temperature: The reaction may require higher temperatures to proceed. Incrementally increase the temperature, but be mindful that temperatures above 120°C can sometimes lead to catalyst decomposition.[6]
Q2: I see a significant amount of 2-aminopyridine (dehalogenated starting material) in my crude product. How can I prevent this?
A2: The formation of a dehalogenated byproduct is typically due to a side reaction called hydrodehalogenation, which competes with the desired amination.[4]
-
Mechanism: This can occur via β-hydride elimination from the palladium-amido intermediate.
-
Solution: Using more sterically hindered ligands can often suppress this side reaction by disfavoring the geometry required for β-hydride elimination. Also, ensure that your amine and solvent are free of excess water, which can be a proton source.
Q3: I am attempting the direct methylation route (Route B) and getting a mixture of products that are difficult to separate. What is happening?
A3: The primary amino group at the 2-position can also be methylated, leading to the formation of N2-methyl and N2,N2-dimethyl byproducts, as well as potential quaternization of the pyridine nitrogen.
-
Control of Stoichiometry: Use a precise stoichiometry of your methylating agent (e.g., methyl iodide). Adding a slight excess is common, but large excesses will lead to over-methylation.
-
Slow Addition: Add the methylating agent slowly to the reaction mixture at a controlled, often lower, temperature to improve selectivity for the more nucleophilic 5-amino group.
-
Choice of Base: A very strong base can deprotonate the 2-amino group, increasing its nucleophilicity and promoting undesired side reactions. Use a milder base like potassium carbonate.[5]
Q4: The reaction appears complete by TLC, but I am having trouble purifying the product. What are my options?
A4: Purification can be challenging due to the basic nature of the product and potential for polar impurities.
-
Aqueous Wash: Before chromatography, ensure a thorough aqueous wash is performed to remove inorganic salts from the base and any water-soluble byproducts.
-
Chromatography Additives: The basicity of the diamine can cause it to streak on silica gel. You can try pre-treating your silica with triethylamine or adding a small percentage (e.g., 1%) of triethylamine or ammonium hydroxide to your eluent system to improve peak shape.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material and is often scalable.[5]
Optimization of Reaction Conditions
Systematic optimization of reaction parameters is key to maximizing yield and purity. Below is a summary of key variables to consider for the Buchwald-Hartwig amination route.
| Parameter | Variable | Rationale & Expert Insights |
| Catalyst/Ligand | Pd₂(dba)₃, Pd(OAc)₂ with ligands like XPhos, RuPhos, SPhos, dppf | The ligand choice is paramount. For challenging substrates like aminopyridines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos) often outperform simpler ones like dppp by promoting reductive elimination and preventing catalyst inhibition by the pyridine nitrogen.[6][8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. K₃PO₄ is a milder, heterogeneous base that can be effective and minimize catalyst deactivation in some systems.[7] Cs₂CO₃ is often effective for less reactive substrates. |
| Solvent | Toluene, Dioxane, THF | The solvent must be anhydrous and capable of reaching the required temperature. Toluene and dioxane are common high-boiling point solvents suitable for these reactions.[9] |
| Temperature | 80 - 120 °C | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition and side reactions. The optimal temperature is a balance between rate and stability. |
| Concentration | 0.1 - 1.0 M | Reaction concentration can influence rates. Very dilute conditions may slow the reaction, while very concentrated conditions can lead to solubility issues with the inorganic base. |
dot
Caption: Systematic Optimization Workflow.
Safety Precautions
-
Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Dimethylamine is volatile and flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Product: N5,N5-Dimethylpyridine-2,5-diamine is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[10] Handle with care and avoid inhalation of dust or vapors.
-
Reaction: The reaction is performed at elevated temperatures in a sealed tube, which can build pressure. Use appropriate, pressure-rated glassware and conduct the reaction behind a blast shield.
References
- Process for the preparation of 2-amino-5-methyl-pyridine. (1993). Google Patents.
-
N5,N5-Dimethylpyridine-2,5-diamine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Process for preparation of 2-amino-5-methyl-pyridine. (1993). Google Patents.
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5. (n.d.). ChemWhat. Retrieved January 11, 2026, from [Link]
-
N5,N5-Dimethylpyridine-2,5-diamine. (2018). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved January 11, 2026, from [Link]
- 2-amino-5-methyl pyridine and process of making it. (1948). Google Patents.
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved January 11, 2026, from [Link]
-
Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). AWS. Retrieved January 11, 2026, from [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025). University of Leicester research repository. Retrieved January 11, 2026, from [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014). PubMed. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). MIT Open Access Articles. Retrieved January 11, 2026, from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2015). DSpace@MIT. Retrieved January 11, 2026, from [Link]
-
N5,N5-Dimethylpyridine-2,5-diamine. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
-
Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Troubleshooting low yields in N5,N5-Dimethylpyridine-2,5-diamine reactions
Technical Support Center: N5,N5-Dimethylpyridine-2,5-diamine Reactions
Welcome to the technical support center for optimizing reactions involving N5,N5-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that lead to low yields. By understanding the specific chemical properties of this reagent, we can develop robust strategies to improve reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) & Initial Checks
This section addresses the most common preliminary issues encountered when working with N5,N5-Dimethylpyridine-2,5-diamine.
Q1: My starting material, N5,N5-Dimethylpyridine-2,5-diamine, is a dark brown or black solid/liquid. Can I still use it?
A: Caution is advised. A dark coloration often indicates the presence of oxidation byproducts. Aromatic amines, especially electron-rich ones like this diamine, are susceptible to air oxidation, which can generate highly colored, polymeric impurities.[1][2] These impurities can interfere with your reaction, potentially by poisoning catalysts or causing further decomposition, leading to low yields and difficult purification.
-
Recommendation: It is best practice to purify the diamine before use if it appears discolored. A simple filtration through a plug of activated carbon or basic alumina can sometimes remove colored impurities. For more rigorous purification, column chromatography on alumina (basic or neutral) or recrystallization may be necessary. Always store the purified material under an inert atmosphere (Nitrogen or Argon) and protect it from light.[3]
Q2: Which of the two amino groups on N5,N5-Dimethylpyridine-2,5-diamine is more reactive?
A: The primary amine at the C2 position (-NH₂) is significantly more nucleophilic and sterically accessible than the tertiary dimethylamino group at the C5 position (-NMe₂).[4] Therefore, in most electrophilic substitution reactions (e.g., acylation, sulfonylation, alkylation), the reaction will occur selectively at the C2-amino group.[2][5]
-
Underlying Principle: The C2 position is alpha to the ring nitrogen, which influences its electronic properties. The primary amine has lone pair electrons readily available for reaction. The dimethylamino group's lone pair is also available, but the two methyl groups provide steric hindrance, making it a poorer nucleophile.
Q3: My reaction mixture is turning black and forming a tar-like substance. What is causing this decomposition?
A: This is a classic sign of either oxidation or thermal decomposition.
-
Oxidation: As mentioned in Q1, aromatic amines are sensitive to oxidation. If your reaction is not performed under a strictly inert atmosphere, residual oxygen can lead to degradation. This is especially true in the presence of transition metal catalysts (like Palladium or Copper) which can facilitate oxidative pathways.
-
High Temperatures: Aminopyridines can be unstable at elevated temperatures, especially in the presence of strong acids, bases, or metal catalysts.[6][7] Unwanted polymerization or decomposition pathways can be accelerated by heat.
-
Recommendation:
-
Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Evaluate if the reaction temperature can be lowered. Sometimes, a more active catalyst or a different solvent can enable the reaction to proceed at a milder temperature.
-
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Low yields in reactions like Buchwald-Hartwig, Suzuki, or Heck couplings are a common frustration when using pyridine-containing substrates.[6][8][9][10] The issues often stem from the interaction between the pyridine nitrogen and the palladium catalyst.
Q4: I'm seeing very low conversion in my Buchwald-Hartwig amination using N5,N5-Dimethylpyridine-2,5-diamine. What is the most likely problem?
A: The primary culprit is almost always catalyst inhibition or deactivation. The lone pair of electrons on the pyridine ring's nitrogen atom can coordinate strongly to the palladium center.[6][11] This coordination can form stable, off-cycle complexes that prevent the catalyst from participating in the desired catalytic cycle, effectively "poisoning" it.[11][12]
-
Mechanistic Insight: In the Buchwald-Hartwig cycle, the active Pd(0) species must undergo oxidative addition with the aryl halide. If the pyridine substrate coordinates to the Pd(0) center, it can prevent this crucial first step.
Troubleshooting Strategy for Catalyst Inhibition
A systematic approach is required to overcome this challenge. The key is to select a ligand that can shield the palladium center and promote the desired reaction pathway over catalyst inhibition.
| Symptom | Possible Cause | Recommended Solution |
| No reaction or low conversion | Catalyst Inhibition: Pyridine nitrogen coordinating to Pd. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos, or a Josiphos-type ligand). These ligands create a sterically hindered environment around the palladium, disfavoring coordination by the pyridine nitrogen.[6][8][13] |
| Reaction starts but stalls | Catalyst Deactivation: Insufficient ligand, presence of oxygen, or high temperature. | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher). Ensure rigorous degassing.[6] Consider a lower reaction temperature with a more active catalyst system. |
| Multiple side products | Incorrect Base/Solvent: Base may be degrading starting material or product. | Screen different bases. Weak bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOtBu, which can be less compatible.[14] Ensure the solvent is anhydrous and can dissolve all components.[6] |
Workflow for Overcoming Catalyst Inhibition
Caption: Decision tree for troubleshooting Pd-catalyzed cross-coupling.
Part 3: Issues in Acylation & Sulfonylation Reactions
While regioselectivity is generally high for the C2-amine, other issues can lead to low yields in acylation or sulfonylation reactions.
Q5: My acylation reaction is giving a low yield of the desired mono-acylated product and some di-acylated byproduct. How do I improve selectivity?
A: Achieving perfect mono-acylation can be challenging if the conditions are too harsh or the stoichiometry is not carefully controlled.
-
Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the acylating agent (e.g., acyl chloride, anhydride). Adding a large excess will inevitably lead to di-acylation.
-
Temperature Control: Perform the reaction at a low temperature (e.g., start at 0 °C or even -20 °C) and allow it to warm slowly.[5] This slows the reaction rate and allows for greater control.
-
Slow Addition: Add the acylating agent dropwise via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the more reactive C2-amine.
Protocol: Selective Mono-N-Acylation
-
Setup: To a dry, three-necked round-bottom flask under an Argon atmosphere, add N5,N5-Dimethylpyridine-2,5-diamine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or THF).
-
Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) or DIPEA. For less reactive acylating agents, a catalytic amount of DMAP (0.1 eq) can be added.[5]
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition: Dissolve the acylating agent (1.05 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LCMS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 4: Workup and Purification Challenges
The polar and basic nature of N5,N5-Dimethylpyridine-2,5-diamine and its derivatives can make product isolation and purification difficult.[15][16]
Q6: During aqueous workup, my product seems to be lost to the aqueous layer. How can I improve extraction efficiency?
A: This is a common issue with basic compounds. In an acidic or even neutral aqueous solution, the pyridine nitrogen and the amino groups can become protonated, forming a salt. This salt is highly water-soluble and will not partition into common organic solvents.
-
Solution: During the liquid-liquid extraction, ensure the aqueous layer is basic. Add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH of the aqueous layer is > 9. This will ensure your product is in its neutral, free-base form, which is much more soluble in organic solvents like ethyl acetate, dichloromethane, or ether. Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery.
Q7: My compound streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What are my options?
A: The free amino and pyridine groups on your molecule are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to the characteristic "streaking" or tailing.[15]
Purification Strategies for Basic Compounds
| Method | Description | Advantages | Disadvantages |
| Base-Treated Silica | Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a volatile base (e.g., 1-2% triethylamine in the eluent).[15] | Simple to implement, effectively neutralizes acidic sites, leading to sharper peaks. | The base needs to be removed from the final product, which may require an additional step. |
| Alumina Chromatography | Use neutral or basic alumina as the stationary phase instead of silica gel. Alumina is less acidic and often better suited for basic compounds. | Excellent for many basic compounds, avoids the need for mobile phase additives. | Can have different selectivity than silica; may require re-optimization of the eluent system. |
| Reverse-Phase C18 | Use a reverse-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or TFA to ensure consistent protonation.[17] | Excellent for polar compounds, often provides very high resolution. | Requires access to reverse-phase columns and may involve lyophilization to remove aqueous solvents. |
| Salt Formation & Recrystallization | Convert the basic product into a salt (e.g., hydrochloride, tartrate) which may be a crystalline solid. Purify by recrystallization and then liberate the free base if needed. | Can be a highly effective method for achieving high purity. | Finding a suitable salt and recrystallization solvent can be trial-and-error. |
References
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. Available at: [Link]
-
MySkinRecipes. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
Escayola, S., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(1), 123-129. Available at: [Link]
-
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4440-4445. Available at: [Link]
-
van der Vight, L. A., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 327-340. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Science.gov. (n.d.). polar aromatic compounds: Topics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Zhang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-3056. Available at: [Link]
-
PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N5,N5-Dimethylpyridine-2,5-diamine [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. polar aromatic compounds: Topics by Science.gov [science.gov]
- 17. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N5,N5-Dimethylpyridine-2,5-diamine Solubility Guide
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with N5,N5-Dimethylpyridine-2,5-diamine (CAS: 39856-52-5). We address common questions and challenges related to its solubility in organic solvents, providing not just data, but the rationale and methodology required for successful experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N5,N5-Dimethylpyridine-2,5-diamine?
A1: Comprehensive, quantitative solubility data for N5,N5-Dimethylpyridine-2,5-diamine is not extensively reported in peer-reviewed literature. However, we can infer a reliable solubility profile based on its molecular structure and by referencing data from analogous compounds like 4-Dimethylaminopyridine (DMAP).
The molecule possesses a combination of polar and non-polar features:
-
Polar Moieties: The primary amine (-NH₂) and tertiary amine (-N(CH₃)₂) groups, along with the pyridine nitrogen, can participate in hydrogen bonding and dipole-dipole interactions. This suggests good solubility in polar solvents. The primary amine, in particular, can act as a hydrogen bond donor, while all three nitrogen atoms can act as hydrogen bond acceptors.
-
Aromatic System: The pyridine ring provides a degree of aromatic, non-polar character, which may allow for some solubility in aromatic solvents like toluene.
Based on these structural attributes, a predicted qualitative solubility profile is presented below. This table should be used as a starting point for solvent screening.
Table 1: Predicted Qualitative Solubility of N5,N5-Dimethylpyridine-2,5-diamine
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl (-OH) group of the solvent can hydrogen bond effectively with the amine functionalities of the solute. Similar aminopyridines show good solubility in alcohols.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. DMSO and DMF are excellent solvents for a wide range of organic compounds.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The compound is likely soluble, but caution is strongly advised . Pyridine derivatives can react with dichloromethane under ambient conditions to form bispyridinium salts.[3][4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF will likely be a better solvent than diethyl ether due to its higher polarity. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polar and non-polar characteristics. DMAP, a related compound, is soluble in ethyl acetate.[5] |
| Aromatic | Toluene, Benzene | Low to Moderate | Solubility is possible due to π-π stacking interactions with the pyridine ring, but the polar amine groups will limit high solubility. |
| Non-Polar | Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity mismatch between the solute's amine groups and the non-polar solvent will result in poor solubility.[5] |
Q2: How do I experimentally determine the solubility of N5,N5-Dimethylpyridine-2,5-diamine in a specific solvent?
A2: The most reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[6] This protocol establishes equilibrium between the dissolved and undissolved compound at a specific temperature, providing a precise measurement of saturation solubility.
Below is a standardized workflow.
Detailed Experimental Protocol:
Objective: To determine the saturation solubility of N5,N5-Dimethylpyridine-2,5-diamine.
Materials & Equipment:
-
N5,N5-Dimethylpyridine-2,5-diamine (solid)
-
Solvent of interest (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Validated analytical instrument (e.g., HPLC-UV, GC-MS)[7]
Procedure:
-
Preparation: Add an excess amount of solid N5,N5-Dimethylpyridine-2,5-diamine to a pre-weighed glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment.
-
Solvent Addition: Add a precise, known volume of the solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable for viscous solvents).[6]
-
Phase Separation: After equilibration, let the vial stand to allow the solid to settle. For a more complete separation, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).[8]
-
Sampling: Carefully withdraw a sample of the clear supernatant. To ensure no particulate matter is transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter.
-
Analysis:
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Precisely dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using your validated analytical method to determine its concentration.
-
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. This value is the solubility.
Q3: I'm getting inconsistent results when measuring solubility. What are the common pitfalls?
A3: Inconsistent results are a common troubleshooting issue. The root cause often lies in failing to achieve true thermodynamic equilibrium or in analytical errors.
Troubleshooting Guide for Inconsistent Solubility Data:
| Issue | Potential Cause | Recommended Solution |
| Low or Variable Results | Insufficient Equilibration Time: The system has not reached saturation. This is common in viscous solvents like DMSO or with compounds that dissolve slowly. | Extend Agitation Time: Perform a time-to-equilibrium study. Measure the concentration at 24, 48, and 72 hours. Your final protocol should use the time point after which the concentration no longer increases.[6] |
| High or Variable Results | Particulate Transfer: Micro-crystals of undissolved solid were transferred during sampling, artificially inflating the measured concentration. | Improve Phase Separation: Always centrifuge samples before taking the supernatant. For the highest accuracy, follow centrifugation with filtration through a 0.22 µm chemical-resistant syringe filter. |
| Temperature Fluctuation | Poor Temperature Control: Solubility is highly temperature-dependent. Small fluctuations in ambient temperature can significantly alter the results. | Use a Temperature-Controlled Shaker: Do not rely on room temperature. Use a shaker incubator or a water bath to maintain a constant temperature (e.g., 25.0 ± 0.5 °C). |
| Compound or Solvent Purity | Impurities Present: Impurities in the compound can affect its crystal lattice energy, while impurities in the solvent (especially water) can alter its polarity. | Verify Purity: Use compound from a reliable source with a known purity (e.g., >98%). Use analytical or HPLC-grade solvents. |
| Degradation | Compound Reactivity: The compound may be degrading in the solvent over the long equilibration time, especially if exposed to light or air. | Assess Stability: Analyze the supernatant for the presence of degradation products using a chromatographic method. If degradation is observed, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) and protect the vials from light. Note the potential reactivity with chlorinated solvents.[3][4] |
Q4: How do I select an appropriate starting solvent for my application?
A4: The choice of solvent is dictated by the intended application (e.g., chemical reaction, purification, or formulation). The following decision workflow can guide your selection process.
Q5: Are there any specific safety or reactivity concerns when handling N5,N5-Dimethylpyridine-2,5-diamine in organic solvents?
A5: Yes. Beyond standard laboratory precautions, there are specific hazards and reactivity concerns to be aware of.
Safety & Handling:
-
GHS Hazards: According to PubChem, N5,N5-Dimethylpyridine-2,5-diamine is classified as:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle the solid compound and its solutions in a chemical fume hood to avoid inhalation.
Chemical Reactivity:
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[10]
-
Reaction with Chlorinated Solvents: This is a critical consideration often overlooked. Pyridine derivatives, particularly electron-rich ones like 4-DMAP, are known to react with dichloromethane (DCM) and other halogenated solvents, even at room temperature over time.[3][4] The reaction involves nucleophilic attack by the pyridine nitrogen on the solvent, leading to the formation of pyridinium salts. This can consume your starting material, generate impurities, and interfere with your experiment. It is strongly recommended to screen for alternative solvents before using DCM or chloroform. If their use is unavoidable, solutions should be prepared fresh and used immediately, and storage of such solutions is not advised.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5743468, N5,N5-Dimethylpyridine-2,5-diamine. [Link]
-
ChemWhat (2026). N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5. [Link]
-
Tian, Y., et al. (2015). Measurement and correlation of the solubility of DMAP in seven pure solvents. Journal of Beijing University of Chemical Technology, 42(3), 16-22. [Link]
-
SIELC Technologies (2018). Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column. [Link]
-
ChemBK. DMAP - Physico-chemical Properties. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Request PDF. Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. [Link]
-
nanoGR. Standard Operation Procedure for static solubility testing of NM suspension. [Link]
-
Request PDF. Solubility of 2,6-Diamino-3,5-dinitropyridine...in N,N-Dimethylformamide, Dimethylsulfoxide, Ethanol, and Methanol... [Link]
-
Scribd. Chemistry Practical For Class 12th. Note: General reference for qualitative organic tests.[Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
-
CAS Common Chemistry. 2-Dimethylamino-5-aminopyridine. [Link]
-
ChemistryViews (2010). Puzzling Pyridine Problem Probed. [Link]
-
Wamser, C. C., et al. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 75(13), 4598–4601. [Link]
Sources
- 1. CAS 4928-43-2: 2-Dimethylamino-5-aminopyridine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. enamine.net [enamine.net]
- 7. N5,N5-Dimethylpyridine-2,5-diamine | SIELC Technologies [sielc.com]
- 8. nanopartikel.info [nanopartikel.info]
- 9. N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Safe handling and storage procedures for N5,N5-Dimethylpyridine-2,5-diamine
Welcome to the technical support center for N5,N5-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its safe handling and storage. Our goal is to move beyond mere procedural lists, offering a comprehensive resource that explains the causality behind experimental choices to ensure both safety and experimental integrity.
I. Core Chemical Profile & Hazard Summary
Before delving into troubleshooting and FAQs, it's crucial to understand the fundamental properties and hazards of N5,N5-Dimethylpyridine-2,5-diamine.
| Property | Value | Source |
| CAS Number | 39856-52-5 | [1] |
| Molecular Formula | C₇H₁₁N₃ | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Physical Form | Liquid | |
| Melting Point | 48-50 °C | |
| GHS Hazard Statements | H302, H315, H318, H335 | [1] |
| Signal Word | Danger | [1] |
Hazard Statement Breakdown:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage. [1]
-
H335: May cause respiratory irritation. [1]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with N5,N5-Dimethylpyridine-2,5-diamine in a question-and-answer format.
A. Handling & Personal Protective Equipment (PPE)
Question 1: I'm working with small quantities of N5,N5-Dimethylpyridine-2,5-diamine on the benchtop. Is a standard lab coat and gloves sufficient?
Answer: No, standard PPE is insufficient. Due to its potential for causing serious eye damage and respiratory irritation, more stringent precautions are necessary.
-
Expertise & Experience: N5,N5-Dimethylpyridine-2,5-diamine is a pyridine derivative and an aromatic amine. These classes of compounds can be volatile and readily absorbed. The "May cause respiratory irritation" (H335) classification necessitates that all handling of this substance, regardless of quantity, be conducted within a certified chemical fume hood.[2]
-
Trustworthiness: To create a self-validating safety system, your PPE should be selected based on the highest potential hazard. For this compound, that is irreversible eye damage (H318).
-
Eye Protection: Chemical splash goggles are mandatory.[2] Standard safety glasses do not provide a sufficient seal against vapors and splashes.
-
Gloves: Nitrile or neoprene gloves are recommended. Latex gloves offer poor protection against many organic chemicals. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned lab coat is essential to prevent skin contact.[2]
-
Question 2: I've noticed a faint, fishy, or amine-like odor while working with the compound, even when using a fume hood. What should I do?
Answer: An amine-like odor indicates a potential breach in containment and should be addressed immediately.
-
Causality: The olfactory threshold for many amines is very low. While you may smell it, this is a qualitative indicator that vapors are escaping. This could be due to improper fume hood sash height, excessive turbulence within the hood, or an issue with the ventilation system itself.
-
Troubleshooting Steps:
-
Ensure the fume hood sash is at the lowest practical working height.
-
Remove any bulky items from the hood that may be obstructing airflow.
-
Confirm that the fume hood's certification is current and that it is functioning correctly.
-
If the odor persists, cease work, secure the container of N5,N5-Dimethylpyridine-2,5-diamine, and evacuate the immediate area. Inform your lab manager or Environmental Health & Safety (EHS) department.
-
B. Storage & Stability
Question 3: How should I store N5,N5-Dimethylpyridine-2,5-diamine? The supplier information is minimal.
Answer: Proper storage is critical to maintaining the purity and safety of this compound. Based on its chemical class, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage at 2-8°C, which can help to minimize vapor pressure and potential degradation.[3]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). Aromatic amines can be susceptible to oxidation over time, which may lead to discoloration and the formation of impurities.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.
Question 4: My previously clear N5,N5-Dimethylpyridine-2,5-diamine has developed a yellow or brownish tint. Can I still use it?
Answer: Discoloration is a common indicator of degradation in aromatic amines and should be treated with caution.
-
Causality: The color change is likely due to oxidation from exposure to air or light. This oxidation can lead to the formation of impurities that may interfere with your experimental results or have altered toxicological properties.
-
Recommended Action:
-
Do not use it for sensitive applications. The presence of impurities can have unpredictable effects on your reactions.
-
Consider purification. Depending on the nature of your work and available resources, you may be able to purify the compound (e.g., by distillation or chromatography). However, this should only be attempted by experienced chemists with appropriate safety measures in place.
-
Dispose of it as hazardous waste. This is the safest and most reliable course of action, especially if the purity of the starting material is critical for your experiments.
-
C. Spills & Waste Disposal
Question 5: I've had a small spill of N5,N5-Dimethylpyridine-2,5-diamine inside the fume hood. How should I clean it up?
Answer: A small spill inside a fume hood can be managed by trained laboratory personnel with the appropriate spill kit.
-
Experimental Protocol: Small Spill Cleanup
-
Ensure PPE is worn: Chemical splash goggles, nitrile/neoprene gloves, and a lab coat are essential.
-
Contain the spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill.[4] Do not use paper towels, as this can increase the surface area and evaporation rate.
-
Absorb the material: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the waste: Using spark-proof tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2][5]
-
Decontaminate the area: Wipe the spill area with a cloth dampened with a mild solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all materials: All contaminated materials, including gloves and wipes, must be placed in the hazardous waste container.
-
Question 6: How do I dispose of waste N5,N5-Dimethylpyridine-2,5-diamine and contaminated materials?
Answer: All waste containing N5,N5-Dimethylpyridine-2,5-diamine must be treated as hazardous waste.
-
Trustworthiness: Never dispose of this chemical down the drain.[2] It is harmful to aquatic life, and this method of disposal is a serious breach of laboratory safety protocols.
-
Procedure:
-
Collect all waste (unused compound, contaminated absorbents, gloves, etc.) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your EHS department for clarification.
-
III. Visualized Workflows & Protocols
A. Safe Handling & Storage Workflow
Caption: Workflow for safe handling and storage of N5,N5-Dimethylpyridine-2,5-diamine.
B. Chemical Incompatibility Logic
Caption: Incompatibility logic for N5,N5-Dimethylpyridine-2,5-diamine.
IV. References
-
PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
ChemWhat. (n.d.). N5,N5-dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]
-
CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Challenges in the Acid-Base Extraction of Aminopyridines
Welcome to the technical support center for the acid-base extraction of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances and overcome common hurdles encountered during this critical purification technique. The following content is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues.
I. Foundational Principles: The "Why" Behind the "How"
Acid-base extraction is a powerful technique that leverages the differential solubility of a compound in its neutral and ionized (salt) forms.[1][2] For aminopyridines, the basic nitrogen atoms—both on the pyridine ring and the amino substituent—are the handles we use to manipulate solubility.
The core principle is to convert the basic aminopyridine into its protonated, water-soluble salt form by washing the organic solution with an aqueous acid. This transfers the aminopyridine salt to the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequently, the aqueous layer is basified to regenerate the neutral, organic-soluble aminopyridine, which can then be re-extracted into a fresh organic solvent.
The success of this process hinges on a clear understanding of the aminopyridine's basicity, which is quantified by the pKa of its conjugate acid.
Understanding the Basicity of Aminopyridine Isomers
The position of the amino group on the pyridine ring significantly impacts the basicity of the molecule.[3] This is primarily due to the interplay of inductive and resonance effects. The key takeaway is that not all aminopyridines are created equal, and the choice of acid and base for the extraction must be tailored to the specific isomer.
| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Data Source(s) |
| pKa (Conjugate Acid) | 6.86 | 6.0 | 9.17 | [3][4] |
| Predicted Relative Basicity | Moderate | Low | High | [3] |
As the table indicates, 4-aminopyridine is the most basic isomer, while 3-aminopyridine is the least basic.[3][4] This difference in basicity is a critical factor in designing an effective extraction protocol.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to provide direct solutions to common experimental challenges.
FAQ 1: Incomplete Extraction - "Why is my aminopyridine not moving to the aqueous layer?"
Root Cause: The most common reason for incomplete extraction into the aqueous layer is the selection of an acid that is not strong enough to fully protonate the specific aminopyridine isomer. For an efficient extraction, the pH of the aqueous solution should be at least 2 pH units below the pKa of the aminopyridine's conjugate acid.
Troubleshooting Steps:
-
Verify the pKa of your aminopyridine isomer. Refer to the table above or reliable literature sources.
-
Select an appropriate acid.
-
For 4-aminopyridine (pKa 9.17) , a weak acid like 1 M acetic acid (pH ~2.4) may be sufficient. However, for more robust extraction, a dilute mineral acid like 1 M HCl (pH ~0) is recommended.
-
For 2-aminopyridine (pKa 6.86) , a stronger acid is necessary. 1 M HCl is a suitable choice.
-
For 3-aminopyridine (pKa 6.0) , the least basic isomer, 1 M HCl is also recommended to ensure complete protonation.[3][5]
-
-
Check the pH of the aqueous layer. After mixing, use pH paper or a calibrated pH meter to confirm that the aqueous phase has reached the target pH.
-
Increase the number of extractions. Performing multiple extractions with smaller volumes of aqueous acid is more efficient than a single extraction with a large volume.
FAQ 2: Emulsion Formation - "My organic and aqueous layers are not separating."
Root Cause: Emulsions are a frequent issue in liquid-liquid extractions, especially when dealing with compounds like amines that can act as surfactants.[6][7] Vigorous shaking is a primary cause of emulsion formation.[6]
Troubleshooting Steps:
-
Gentle Inversion vs. Vigorous Shaking: Instead of shaking the separatory funnel vigorously, gently invert it multiple times to allow for sufficient interfacial contact without creating a stable emulsion.[6]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6][8] This increases the ionic strength of the aqueous layer, which helps to break the emulsion by forcing the separation of the two phases.[6]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or Celite in a funnel.[8][9] This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[10]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[6][9]
FAQ 3: Low Recovery After Basification - "I've lost my product after adding the base."
Root Cause: There are several potential reasons for low recovery at this stage:
-
Incomplete Neutralization: The pH of the aqueous solution was not raised sufficiently to deprotonate the aminopyridine salt back to its neutral, organic-soluble form. The pH should be at least 2 units above the pKa of the conjugate acid.
-
Poor Solubility of the Neutral Aminopyridine in the Extraction Solvent: The chosen organic solvent may not be optimal for dissolving the neutral aminopyridine.
-
Hydrolysis: In some cases, prolonged exposure to strong bases, especially at elevated temperatures, can lead to hydrolysis of the aminopyridine.[11]
Troubleshooting Steps:
-
Ensure Complete Basification: Use a strong enough base (e.g., 1 M NaOH) and add it portion-wise until the pH of the aqueous layer is well above the pKa of your aminopyridine isomer. Check the pH to confirm.
-
Optimize the Organic Solvent:
-
Aminopyridines generally have good solubility in polar organic solvents.[12]
-
Consider using a more polar solvent for the back-extraction, such as ethyl acetate or dichloromethane.[11][13][14]
-
A quick solubility test with a small amount of your aminopyridine in various solvents can help you choose the best one.[15]
-
-
Perform Multiple Back-Extractions: Just as with the initial acidic extraction, multiple extractions with smaller volumes of fresh organic solvent will be more efficient.
-
Continuous Liquid-Liquid Extraction: For aminopyridines with significant water solubility even in their neutral form, a continuous liquid-liquid extraction apparatus may be necessary for high recovery.[7][11]
FAQ 4: The Product Crashes Out of Solution - "A solid has formed between the layers."
Root Cause: This typically occurs when the protonated aminopyridine salt has limited solubility in both the aqueous and organic phases. This can be particularly problematic if the concentration of the aminopyridine is high.
Troubleshooting Steps:
-
Dilution: Add more of both the organic and aqueous solvents to the separatory funnel to decrease the concentration of the aminopyridine salt.
-
Add a Co-solvent: Introducing a small amount of a polar, water-miscible co-solvent like methanol or ethanol to the aqueous layer can help to dissolve the precipitated salt.[15] Be aware that this may slightly increase the solubility of the organic layer in the aqueous layer.
-
Gentle Warming: Gently warming the separatory funnel in a warm water bath can sometimes increase the solubility of the salt. Caution: Only do this if your organic solvent is not highly volatile and ensure the funnel is not sealed to avoid pressure buildup.
III. Experimental Protocols & Visual Workflows
Standard Acid-Base Extraction Protocol for 4-Aminopyridine
-
Dissolve the crude mixture containing 4-aminopyridine in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add 5 M NaOH with stirring until the pH is >11.
-
Extract the basified aqueous solution with three portions of fresh ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 4-aminopyridine.
Visualizing the Workflow
A clear understanding of the process flow is crucial for successful execution.
Caption: Workflow for the acid-base extraction of aminopyridines.
Decision-Making for Emulsion Breaking
When faced with an emulsion, a systematic approach is key.
Caption: A decision tree for breaking emulsions during extraction.
IV. References
-
Albert A et al; J Chem Soc 1948: 2240-9 (1948). (No direct link available)
-
Organic Syntheses. 3-aminopyridine. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Request PDF. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? [Link]
-
ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]
-
Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Biotage. Tackling emulsions just got easier. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
OSHA. PV2143. [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
pKa Data Compiled by R. Williams. [Link]
-
The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]
-
Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. [Link]
-
YouTube. Liquid-Liquid extraction problems and solutions. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Acid-Base Extraction. [Link]
-
MDPI. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. [Link]
-
PubMed. Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]
-
YouTube. Experiment 1.3 - Acid-Base Extraction. [Link]
-
RSC Publishing. N-Amino pyridinium salts in organic synthesis. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Optimization for Purifying N5,N5-Dimethylpyridine-2,5-diamine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the column chromatography purification of N5,N5-Dimethylpyridine-2,5-diamine. As Senior Application Scientists, we have synthesized the following information to address common challenges and optimize your purification workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification of N5,N5-Dimethylpyridine-2,5-diamine.
Question: My N5,N5-Dimethylpyridine-2,5-diamine is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?
Answer:
This is a common issue when purifying basic compounds like N5,N5-Dimethylpyridine-2,5-diamine on standard silica gel. The problem arises from the acidic nature of silica gel, which can strongly interact with the basic amine functional groups of your compound. This leads to poor peak shape and reduced separation efficiency.
To resolve this, you can deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.[1][2][3] Triethylamine (TEA) or ammonium hydroxide are commonly used for this purpose.
Recommended Protocol for Silica Gel Deactivation:
-
Solvent System Selection: First, identify a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4]
-
Adding the Modifier: To your chosen solvent system, add 0.5-2% triethylamine.[1] For example, for a 95:5 DCM:MeOH mobile phase, you would add 0.5-2 mL of TEA to every 100 mL of the solvent mixture.
-
Column Equilibration: Before loading your sample, flush the packed column with at least 5 column volumes of the mobile phase containing the triethylamine. This ensures that the entire silica bed is neutralized.[1]
-
Sample Loading and Elution: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the column. Proceed with the elution using the amine-modified mobile phase.
This neutralization of the acidic sites on the silica gel will minimize the strong interactions with your basic compound, resulting in more symmetrical peaks and improved separation.
Question: I am observing a very low yield of my compound after column chromatography. Where could my product be going?
Answer:
Low recovery of N5,N5-Dimethylpyridine-2,5-diamine from a silica gel column can be attributed to a few factors, primarily irreversible adsorption or on-column degradation.
-
Irreversible Adsorption: The acidic silanol groups on the silica surface can bind strongly to your basic amine, leading to a portion of your compound remaining permanently on the column.[2] The addition of a competing base like triethylamine to the mobile phase, as described in the previous troubleshooting point, can significantly mitigate this issue by preventing strong binding.[2][3]
-
On-Column Degradation: Some sensitive compounds can degrade on the acidic surface of silica gel.[5] To test for this, you can perform a stability test on a TLC plate.
TLC Stability Test Protocol:
-
Spot your purified compound on a TLC plate.
-
Let the plate sit for a few hours.
-
Develop the plate in your chosen solvent system.
-
If you observe new spots or significant streaking that was not present initially, your compound is likely degrading on the silica.
-
If degradation is confirmed, you have a few options:
-
Use Deactivated Silica: The use of triethylamine in the mobile phase can reduce degradation by neutralizing the acidic sites.
-
Switch to an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) or a bonded phase like amino-functionalized silica.[2][5]
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography on a C18 column can be a very effective alternative.[6] A typical mobile phase would be a gradient of acetonitrile in water with a small amount of an acid like formic acid to aid in peak shape.[7][8]
Question: My compound is very polar and won't move off the baseline, even with 100% ethyl acetate. How can I get it to elute?
Answer:
When dealing with highly polar compounds like N5,N5-Dimethylpyridine-2,5-diamine, standard solvent systems like ethyl acetate/hexanes may not be polar enough to achieve elution. You will need to employ a more polar mobile phase.
Recommended Polar Solvent Systems:
-
Dichloromethane/Methanol: A gradient of methanol in dichloromethane is a powerful solvent system for polar compounds.[4] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase the concentration.
-
Ammonia in Methanol/DCM: For very basic and polar compounds, a solution of ammonia in methanol can be highly effective.[5] You can prepare a stock solution of 5-10% ammonium hydroxide in methanol and use this as the polar component of your mobile phase with dichloromethane.[5]
Experimental Workflow for Highly Polar Compounds:
Caption: Troubleshooting workflow for eluting highly polar compounds.
Question: I have difficulty dissolving my crude sample in the initial mobile phase for loading. What is the best way to load my sample onto the column?
Answer:
If your crude N5,N5-Dimethylpyridine-2,5-diamine has poor solubility in your chosen mobile phase, "dry loading" is the recommended technique.[4][9] This method prevents issues with poor separation that can arise from using a strong solvent to dissolve the sample for "wet loading".
Dry Loading Protocol:
-
Dissolve the Sample: Dissolve your crude product in a suitable volatile solvent in which it is soluble, such as dichloromethane or methanol.[9]
-
Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.
-
Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[10]
-
Load onto the Column: Carefully add the dry powder containing your sample to the top of the packed and equilibrated column.
-
Add a Protective Layer: Gently add a thin layer of sand or glass beads on top of the dry-loaded sample to prevent disturbance during the addition of the mobile phase.
-
Begin Elution: Slowly add your mobile phase and begin the elution process.
This technique ensures that your compound is introduced to the column in a concentrated band, leading to better separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a stationary phase for the purification of N5,N5-Dimethylpyridine-2,5-diamine?
A1: The choice of stationary phase depends on the polarity of your compound and the impurities you need to remove.
-
Normal-Phase (Silica Gel): This is the most common choice for general-purpose chromatography.[10] Due to the basic nature of N5,N5-Dimethylpyridine-2,5-diamine, it is crucial to use a mobile phase containing a basic additive like triethylamine to prevent peak tailing.[1][2]
-
Reverse-Phase (C18): For highly polar compounds or when normal-phase chromatography fails to provide adequate separation, reverse-phase chromatography is an excellent alternative.[6] A C18 column with a water/acetonitrile mobile phase is a common choice.[7][8]
-
Amino-Functionalized Silica: This is a good option for purifying basic compounds as the amino groups on the stationary phase surface reduce the strong interactions that cause peak tailing on standard silica.[2][11]
Q2: How do I determine the optimal mobile phase for my column?
A2: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC).[10]
TLC Protocol for Mobile Phase Selection:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. A good starting point for N5,N5-Dimethylpyridine-2,5-diamine on silica is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[4]
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[1][12] This ensures good separation from impurities and a reasonable elution time.
-
Remember to add a small amount of triethylamine (0.5-2%) to your TLC developing chamber if you are using silica gel to mimic the conditions of the column.[3]
Q3: Should I use an isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This is suitable for simple mixtures where the compounds to be separated have similar polarities.
-
Gradient Elution: For complex mixtures with compounds of widely differing polarities, a gradient elution is more efficient.[1] You can start with a low polarity mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your more polar compound of interest. This often results in better separation and sharper peaks.
Q4: What are the potential impurities I should be aware of when synthesizing N5,N5-Dimethylpyridine-2,5-diamine?
A4: The synthesis of N5,N5-Dimethylpyridine-2,5-diamine typically involves the methylation of pyridine-2,5-diamine.[13] Potential impurities include:
-
Unreacted Pyridine-2,5-diamine: The starting material.
-
Mono-methylated Intermediate: N5-methylpyridine-2,5-diamine.
-
Over-methylated By-products: Quaternary ammonium salts.
-
Oxidation Products: Pyridine derivatives can be susceptible to oxidation.[13]
These impurities will have different polarities and can be separated by carefully optimizing your column chromatography conditions.
Summary of Recommended Starting Conditions:
| Parameter | Normal-Phase | Reverse-Phase |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | Acetonitrile/Water |
| Modifier | 0.5-2% Triethylamine | 0.1% Formic Acid or Acetic Acid |
| Recommended Rf (TLC) | 0.2 - 0.4 | N/A |
| Loading Technique | Wet or Dry Loading | Wet Loading |
Chromatography Workflow Diagram:
Caption: General workflow for column chromatography purification.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (1992). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2017). How to improve efficiency on flash chromatography. Retrieved from [Link]
-
PubMed. (1996). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip. Retrieved from [Link]
-
MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Hawach. (n.d.). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]
-
PubChemLite. (n.d.). N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). Retrieved from [Link]
-
MySkinRecipes. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
SIELC Technologies. (2018). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
ChemWhat. (n.d.). N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5. Retrieved from [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. sorbtech.com [sorbtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. N5,N5-Dimethylpyridine-2,5-diamine | SIELC Technologies [sielc.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Preventing product degradation during the workup of N5,N5-Dimethylpyridine-2,5-diamine
Welcome to the technical support center for N5,N5-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing product degradation during the crucial workup phase of your experiments. My aim is to equip you with the knowledge to not only execute protocols but to understand the underlying chemical principles that govern the stability of this versatile diamine.
Introduction: The Challenge of Stability
N5,N5-Dimethylpyridine-2,5-diamine is a valuable building block in medicinal chemistry and materials science.[1][2] However, its electron-rich aromatic ring and the presence of two amino groups render it susceptible to degradation, particularly through oxidation. This guide will address the common pitfalls encountered during its workup and provide robust strategies to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing N5,N5-Dimethylpyridine-2,5-diamine turns a dark color (e.g., brown, purple, or black) during the workup. What is happening?
This is a classic sign of oxidative degradation. The N,N-dimethylamino group, being a strong electron-donating group, significantly increases the electron density of the pyridine ring, making the molecule highly susceptible to oxidation.[3] This oxidation can occur via a one-electron transfer to form a stable, colored radical cation, a phenomenon well-documented for structurally similar compounds like N,N-dimethyl-p-phenylenediamine (which forms the intensely colored Wurster's Red).[4]
Causality:
-
Atmospheric Oxygen: Exposure to air, especially under neutral or basic conditions, is a primary culprit.
-
Light: Photochemical degradation can also initiate the formation of radical species.
-
Trace Metal Impurities: Transition metals from reagents or reaction vessels can catalyze oxidation.
Preventative Measures:
-
Inert Atmosphere: During synthesis and workup, it is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Protection from Light: Wrap your reaction vessel and separatory funnel in aluminum foil to exclude light.
-
Chelating Agents: In cases of persistent oxidation, the addition of a small amount of a chelating agent like EDTA can sequester catalytic metal ions.
Q2: I am experiencing low recovery of my product after column chromatography on silica gel. What could be the reason?
Low recovery on silica gel is a common issue with basic compounds like N5,N5-Dimethylpyridine-2,5-diamine. Several factors contribute to this:
-
Strong Adsorption: The basic nitrogen atoms of the diamine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or significant peak tailing.
-
On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. While some diaminopyridines have shown stability on silica gel, the presence of the activating N,N-dimethylamino group in your compound increases its lability.[6]
Troubleshooting & Optimization:
-
Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2% in the eluent) and then evaporating the solvent. This will cap the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your eluent system to compete with your product for binding to the active sites on the silica gel.
-
Prioritize Recrystallization: If possible, recrystallization is often a superior method for purifying N5,N5-Dimethylpyridine-2,5-diamine, as it avoids potential issues with chromatography.[5]
Q3: What is the optimal pH range for the aqueous workup of N5,N5-Dimethylpyridine-2,5-diamine?
The stability of diaminopyridines can be pH-dependent. While strongly acidic conditions can protonate the amino groups and potentially increase stability against oxidation, harsh acidic or basic conditions should be approached with caution.
-
Acidic Wash: A dilute acid wash (e.g., 1 M HCl or saturated NH4Cl solution) can be used to extract the basic product into the aqueous phase, leaving non-basic impurities in the organic layer. The protonated diamine is generally more stable to oxidation.[7][8] However, be mindful that some functional groups on your desired product might be acid-sensitive.
-
Basic Wash: A wash with a mild base like saturated sodium bicarbonate (NaHCO3) solution is often used to neutralize any remaining acid and remove acidic byproducts. Avoid strong bases like NaOH, as they can promote oxidation.
Recommendation: A common and effective workup sequence is a wash with saturated NaHCO3 followed by a wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer before drying.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Product discoloration (yellowing to dark brown) upon standing in solution or as an isolated solid. | Oxidation by atmospheric oxygen. | Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated).[9] |
| Formation of an insoluble precipitate during workup. | Could be the salt of your product if an acid wash was used and the counter-ion results in low solubility. It could also be a degradation product. | If it's the desired salt, it can be collected by filtration. If it's an undesired byproduct, try to adjust the pH or solvent system to keep it in solution for removal. |
| Unexpected N-demethylation of the product observed by NMR or MS. | This is a known oxidative degradation pathway for N,N-dimethylanilines, often catalyzed by enzymes or chemical oxidants.[3][10][11] | Minimize exposure to oxidants and consider using an antioxidant during workup if this is a persistent issue. |
| Reaction with acetone as a solvent. | Vicinal diamines have been reported to react with acetone to form benzodiazepine derivatives.[12] | Avoid using acetone as a solvent for workup or recrystallization if your synthesis could result in vicinal diamine impurities or if the product itself is a vicinal diamine. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol is a starting point and may require optimization based on the specific impurities in your reaction mixture.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under anhydrous conditions, quench it by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer with saturated aqueous NaHCO3 solution to neutralize any acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove the majority of the water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a moderate temperature.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent. Good solvent systems for similar compounds include ethanol/water or toluene/hexane.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing Degradation Pathways and Prevention
The following diagrams illustrate the key degradation pathway and a preventative workflow.
Caption: Oxidative degradation of N5,N5-Dimethylpyridine-2,5-diamine.
Caption: Recommended workflow to prevent degradation during workup.
References
-
Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. PubMed.[Link]
-
Aerobic oxidation of N,N‐dimethylanilines. ResearchGate.[Link]
-
OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Science Publishing.[Link]
-
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI.[Link]
-
N5,N5-Dimethylpyridine-2,5-diamine. SIELC Technologies.[Link]
-
Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline. Asian Journal of Chemistry.[Link]
-
N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5; ChemWhat Code: 348891. ChemWhat.[Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.[Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.[Link]
-
N5,N5-Dimethylpyridine-2,5-diamine. MySkinRecipes.[Link]
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Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.[Link]
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N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). PubChemLite.[Link]
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N5,N5-Dimethylpyridine-2,5-diamine. PubChem.[Link]
-
Evidence for Radical Cations in Linked Mechanisms of N,N-Dialkyl Aromatic Amine Nitration and Nitrosative Dealkylation. Journal of the American Chemical Society.[Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. ResearchGate.[Link]
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Photocatalytic Generation of Aminium Radical Cations for C-N Bond Formation. NIH.[Link]
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[Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. PubMed.[Link]
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Your Inquiry on N5,N5-dimethylpyridine-2,5-diamine. Chemical-Suppliers.[Link]
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The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journals.[Link]
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Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. Journal of the American Chemical Society.[Link]
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Radical Addition to Iminium Ions and Cationic Heterocycles. PMC.[Link]
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Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. IUCrData.[Link]
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Technical Support Center: Scalable Synthesis of N5,N5-Dimethylpyridine-2,5-diamine
Welcome to the technical support guide for the scalable synthesis of N5,N5-Dimethylpyridine-2,5-diamine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to facilitate a successful and scalable synthesis. The inherent electronic properties of the pyridine ring present unique challenges, such as controlling regioselectivity and preventing side reactions.[1][2] This guide is structured to address these challenges head-on, providing both practical solutions and the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of N5,N5-Dimethylpyridine-2,5-diamine.
Question: What are the primary scalable methods for synthesizing N5,N5-Dimethylpyridine-2,5-diamine? Answer: The most direct and commonly cited method is the selective N-methylation of the precursor, pyridine-2,5-diamine.[3] This is typically achieved using a methylating agent like methyl iodide. For larger-scale operations where handling highly toxic reagents like methyl iodide is a concern, an alternative route is reductive amination, which uses formaldehyde and a reducing agent.[3] A third, less common approach involves direct amino methylation using specific catalysts.[3] The choice of method often depends on the scale, available equipment, safety protocols, and cost considerations.
Question: Why is regioselectivity a concern in this synthesis, and how is the desired N5-dimethylation achieved? Answer: Regioselectivity is a critical challenge in pyridine chemistry due to the complex interplay of electronic and steric factors.[1] The pyridine-2,5-diamine precursor has three nucleophilic nitrogen atoms: the C2-amino group, the C5-amino group, and the pyridine ring nitrogen. The C5-amino group is generally more nucleophilic than the C2-amino group due to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced effect on the C2 position. To achieve selective dimethylation at the N5 position, the reaction conditions must be carefully controlled. This includes slow, stoichiometric addition of the methylating agent at a controlled temperature to prevent over-methylation (formation of a quaternary ammonium salt on the pyridine ring) or undesired methylation at the C2-amino nitrogen.
Question: What are the most critical safety precautions when handling reagents for this synthesis? Answer: The primary safety concern revolves around the use of methylating agents. Methyl iodide, a common reagent for this synthesis, is highly toxic, volatile, and a suspected carcinogen; it must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Alternative methods like reductive amination using formaldehyde also require care, as formaldehyde is a known carcinogen. When scaling up, it is crucial to have robust engineering controls and emergency procedures in place. Additionally, many reactions involving pyridine derivatives can be exothermic, necessitating careful temperature monitoring and control.
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the synthesis of N5,N5-Dimethylpyridine-2,5-diamine.
Protocol 1: Direct Methylation of Pyridine-2,5-diamine
This protocol is the most direct route and is suitable for lab-scale synthesis.
Step-by-Step Methodology:
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, dissolve pyridine-2,5-diamine (1.0 eq) in a suitable solvent such as acetonitrile or THF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to the solution.
-
Methylation: Cool the mixture in an ice bath (0-5 °C). Slowly add methyl iodide (2.1 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., ~80 °C for acetonitrile) for 4-12 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N5,N5-Dimethylpyridine-2,5-diamine.[3]
Workflow for Direct Methylation
Caption: Workflow for the direct methylation synthesis.
Comparison of Synthesis Methods
The following table summarizes and compares the primary synthesis routes.
| Feature | Direct Methylation | Reductive Amination |
| Starting Material | Pyridine-2,5-diamine | 2-Amino-5-nitropyridine or Pyridine-2,5-diamine |
| Reagents | Methyl Iodide, K₂CO₃ | Formaldehyde, Formic Acid / NaBH₃CN |
| Scalability | Moderate; limited by reagent toxicity/cost | High; reagents are cheaper and less hazardous |
| Key Challenge | Controlling over-methylation | Potential for side-product formation |
| Safety | High (Methyl Iodide is highly toxic)[3] | Moderate (Formaldehyde is a carcinogen) |
| Typical Yield | 60-80% | 70-90% |
| Purification | Chromatography or Recrystallization[3] | Chromatography often required |
Part 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues that may arise during the synthesis.
Issue 1: The reaction yield is very low or no product is formed.
-
Q: I've followed the protocol, but my yield of N5,N5-Dimethylpyridine-2,5-diamine is less than 20%. What could be the cause?
-
A1: Inadequate Base or Reaction Time. Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess to neutralize the HI formed during the reaction. The reaction can be slow; confirm completion using TLC or LC-MS before starting the workup. Consider extending the reflux time if starting material is still present.
-
A2: Reagent Quality. Verify the purity of your pyridine-2,5-diamine starting material. Impurities can interfere with the reaction. Ensure the methyl iodide has not decomposed (it should be colorless; if brown, it may need to be passed through alumina). The solvent must be dry, as water can react with the reagents.
-
A3: Reaction Temperature. While the initial addition of methyl iodide is done at a low temperature to control selectivity, the subsequent reaction requires heating to proceed at a reasonable rate.[3] Ensure your reflux temperature is appropriate for the solvent used. For Directed ortho Metalation (DoM) type reactions on pyridines, very low temperatures (e.g., -78 °C) are often critical to prevent decomposition of intermediates.[1]
-
Issue 2: My final product is a mixture containing multiple methylated species.
-
Q: My mass spec analysis shows the desired product, but also a significant amount of a quaternary salt and/or a trimethylated species. How can I improve selectivity?
-
A1: Stoichiometry and Addition Rate. This is a classic sign of over-methylation. The pyridine ring nitrogen can be alkylated to form a pyridinium salt, which is a common side reaction.[1] To prevent this, use no more than 2.1-2.2 equivalents of your methylating agent. Crucially, the methyl iodide must be added very slowly at a low temperature (0-5 °C). This maintains a low instantaneous concentration of the alkylating agent, favoring methylation of the more nucleophilic C5-amino group over the less reactive sites.
-
A2: Choice of Base and Solvent. A bulky, non-nucleophilic base can sterically hinder methylation at the more crowded C2 and pyridine nitrogen positions. The solvent can also play a role; polar aprotic solvents like acetonitrile or DMF are common, but you may need to screen solvents to optimize selectivity for your specific setup.[1]
-
Issue 3: I'm having difficulty purifying the final product.
-
Q: The crude product is an oil that is difficult to purify by chromatography, and it won't crystallize.
-
A1: Acid-Base Extraction. The product is a diamine and is basic. You can use this property for purification. Dissolve the crude material in a nonpolar solvent like dichloromethane and wash with a dilute acid (e.g., 1M HCl). The diamine product will move into the aqueous layer as a salt, leaving non-basic impurities behind. You can then basify the aqueous layer with NaOH and re-extract the pure product into an organic solvent.
-
A2: Salt Formation for Crystallization. If the free base is an oil, consider converting it to a salt, such as the dihydrochloride.[3] This is often a crystalline solid that can be easily purified by recrystallization. The salt can be prepared by bubbling HCl gas through a solution of the product or by adding a stoichiometric amount of concentrated HCl.
-
A3: HPLC Analysis. For analytical purposes, N5,N5-Dimethylpyridine-2,5-diamine can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[4]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
Maity, S. S., et al. (2023). C-H Functionalization of Pyridines. Ask this paper | Bohrium. Retrieved from [Link]
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Maity, S. S., Bera, A., Bhattacharjya, A., & Maity, P. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Douglas, J., et al. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC - NIH. Retrieved from [Link]
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Knochel, P., et al. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH. Retrieved from [Link]
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SIELC Technologies. (2018, May 17). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
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Yin, J., et al. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF on ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]
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YouTube. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]
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PMC - NIH. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved from [Link]
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RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
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ResearchGate. (2019, June 1). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Retrieved from [Link]
-
PubChemLite. (n.d.). N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). Retrieved from [Link]
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PMC - NIH. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]
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PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
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Energetic Materials. (2025, May 25). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Retrieved from [Link]
- Google Patents. (n.d.). CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.
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PMC - NIH. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3,5-Dimethyl-2,6-pyridinediamine. Retrieved from [Link]
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Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]
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MySkinRecipes. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
- Google Patents. (n.d.). CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.
-
RSC Publishing. (n.d.). Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow. Green Chemistry. Retrieved from [Link]
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Developing a mass spectrometry compatible HPLC method for N5,N5-Dimethylpyridine-2,5-diamine
Welcome to the technical support guide for developing a robust and sensitive mass spectrometry compatible HPLC method for the analysis of N5,N5-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested insights to empower you to build, optimize, and troubleshoot your method effectively.
Understanding the Analyte: N5,N5-Dimethylpyridine-2,5-diamine
Before any method development begins, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every decision, from column selection to mobile phase composition.
N5,N5-Dimethylpyridine-2,5-diamine is an aromatic diamine with a pyridine core.[1] Its structure contains three basic nitrogen atoms: a primary amine at the 2-position, a tertiary amine at the 5-position, and the pyridine ring nitrogen. This makes the molecule highly polar and basic.
Table 1: Physicochemical Properties of N5,N5-Dimethylpyridine-2,5-diamine
| Property | Value | Source | Significance for HPLC-MS |
| Molecular Formula | C₇H₁₁N₃ | [2][3] | Determines the molecular weight. |
| Molecular Weight | 137.18 g/mol | [2][3] | The expected parent mass for MS detection. The monoisotopic mass is 137.0953 Da.[2] |
| Predicted XlogP | 0.6 | [2] | A low logP value indicates high polarity (hydrophilicity). This predicts poor retention on traditional reversed-phase columns. |
| pKa (Strongest Basic) | 6.24 (Predicted for similar structures) | [4] | The molecule will be protonated (positively charged) at pH values below its pKa. This is key for controlling retention and enabling positive ion ESI-MS. |
| Physical Form | Liquid / Low Melting Point Solid (48-50 °C) | Relevant for standard preparation and solubility. |
The key takeaway is that we are dealing with a polar, basic analyte . This combination presents a classic challenge in reversed-phase chromatography: poor retention and problematic peak shape (tailing) due to interactions with the stationary phase.
Method Development Strategy: A Logic-Driven Workflow
A successful method development process is systematic. The following workflow outlines the critical steps and decision points.
Frequently Asked Questions & Getting Started
This section provides answers to common initial questions and presents starting point protocols for both Reversed-Phase and HILIC approaches.
Q1: Which chromatography mode should I start with: Reversed-Phase or HILIC?
Answer: Start with a quick screening on a modern, base-deactivated C18 column. Because N5,N5-Dimethylpyridine-2,5-diamine is very polar, it may exhibit poor retention even on these columns.[5][6] If the analyte elutes at or very near the void volume (the elution time of an unretained compound), Hydrophilic Interaction Liquid Chromatography (HILIC) is the more appropriate technique.[7][8] HILIC is specifically designed for the retention of polar compounds that are not well-retained in reversed-phase.[8][9]
Q2: What are good starting conditions for a Reversed-Phase (RP) method?
Answer: If initial screening shows some retention, you can proceed with optimizing an RP method. The key is to control the analyte's charge state and minimize unwanted silanol interactions.
Experimental Protocol: Baseline Reversed-Phase Method
-
Column: Use a high-purity, base-deactivated C18 column (e.g., Agilent ZORBAX StableBond, Waters XBridge BEH C18). A common dimension is 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase B (MPB): 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a shallow gradient.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 µL.
-
MS Detection: ESI Positive Mode (ESI+). Monitor the [M+H]⁺ ion at m/z 138.1.
Rationale:
-
Base-Deactivated Column: Minimizes the number of free silanol groups on the silica surface, which are a primary cause of peak tailing for basic compounds.[12][13]
-
0.1% Formic Acid (pH ~2.7): This serves two critical functions. First, it ensures the analyte's amine groups are fully protonated, leading to a consistent charge state. Second, the low pH suppresses the ionization of residual silanol groups (Si-O⁻), preventing strong secondary ionic interactions that cause severe peak tailing.[12][14]
-
Acetonitrile: Generally preferred over methanol for MS applications as it often provides better ionization efficiency and lower backpressure.
-
ESI+ Mode: The protonated nature of the analyte in the acidic mobile phase makes it ideal for detection in positive ion mode.
Table 2: Example Starting RP Gradient
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 2 |
| 5.0 | 30 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 2 |
| 8.0 | 2 |
Q3: What are good starting conditions for a HILIC method?
Answer: HILIC is an excellent alternative when RP fails to provide retention. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Experimental Protocol: Baseline HILIC Method
-
Column: Use a HILIC column with an unbonded silica or amide stationary phase (e.g., Phenomenex Luna HILIC, Waters ACQUITY UPLC BEH HILIC). A common dimension is 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B (MPB): Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A HILIC gradient is the reverse of an RP gradient; you start with high organic and increase the aqueous component to elute analytes.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-2 µL (dissolve sample in high organic, e.g., 90:10 ACN:Water).
-
MS Detection: ESI Positive Mode (ESI+). Monitor the [M+H]⁺ ion at m/z 138.1.
Rationale:
-
HILIC Mechanism: A water-enriched layer is adsorbed onto the polar stationary phase. Polar analytes like ours can partition into this layer, providing retention.[7][8]
-
High Acetonitrile: This is the weak solvent in HILIC.
-
Ammonium Formate Buffer: Provides a source of ions to maintain conductivity and pH, which is crucial for reproducible retention and good peak shape. It is a volatile salt, making it fully compatible with mass spectrometry.[15][16]
-
Sample Diluent: The sample must be dissolved in a solvent similar in composition to the initial mobile phase (high organic) to prevent peak distortion.
Table 3: Example Starting HILIC Gradient
| Time (min) | % Mobile Phase A (10mM Amm. Formate) |
| 0.0 | 5 |
| 5.0 | 40 |
| 5.1 | 40 |
| 6.0 | 5 |
| 8.0 | 5 |
Troubleshooting Guide: Common Issues & Solutions
Q4: My peaks are tailing badly in my Reversed-Phase method. What can I do?
Answer: Peak tailing is the most common issue for basic analytes like N5,N5-Dimethylpyridine-2,5-diamine.[12] It is almost always caused by secondary interactions between the positively charged analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the column's silica surface.[13][14]
Solutions:
-
Confirm the Cause: Inject a neutral compound like Toluene. If it does not tail, the problem is chemical (acid-base interaction). If it does tail, the problem is physical (e.g., column void, extra-column volume).[13]
-
Lower the Mobile Phase pH: Using 0.1% formic acid (pH ~2.7) is the first and most effective step. This protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and eliminating the ionic secondary interaction.[12]
-
Use a High-Quality, Base-Deactivated Column: Modern columns are manufactured to have minimal accessible silanols. If you are using an older column, upgrading can solve the problem.
-
Consider a Higher pH: This is a more advanced technique. At a high pH (e.g., 10, using ammonium hydroxide), the analyte itself may be neutralized, while the silanols remain charged. This requires a special hybrid-silica column that is stable at high pH. This can improve peak shape but may alter retention.[14]
-
Reduce Mass on Column: Injecting too much sample can overload the active sites, leading to tailing. Try diluting your sample by a factor of 10 and reinjecting.[17]
Q5: I have no retention in Reversed-Phase, even with 100% aqueous mobile phase. What's next?
Answer: This is a clear indication that the analyte is too polar for reversed-phase chromatography.[5] Running C18 columns in 100% aqueous mobile phase for extended periods can also lead to a phenomenon called "phase collapse" or "dewetting," resulting in irreproducible retention times.[18]
Solution: The definitive solution is to switch to HILIC , as described in Q3. HILIC is designed precisely for this scenario and will provide robust retention for your polar analyte.[8][9]
Q6: My MS signal is weak or unstable. How can I improve it?
Answer: Weak MS signal is often related to the mobile phase composition or source conditions.
Solutions:
-
Avoid TFA: Trifluoroacetic acid (TFA) is an excellent peak shape modifier for UV detection but is a notorious signal suppressor in ESI-MS. If you must use it, keep the concentration extremely low (<0.02%). Formic acid is the preferred additive for MS compatibility.[10][19]
-
Check Mobile Phase Additives: Ensure you are using volatile buffers like ammonium formate or ammonium acetate.[15][16] Non-volatile buffers like phosphate will precipitate in the mass spectrometer and must be avoided.[15][16]
-
Optimize MS Source Parameters: Systematically optimize the ESI source conditions:
-
Capillary Voltage: Typically 3-4 kV for positive mode.
-
Gas Flow (Nebulizer & Drying Gas): Ensure efficient desolvation without being excessive.
-
Drying Gas Temperature: Optimize to remove solvent without causing thermal degradation of the analyte.
-
-
Mobile Phase Flow Rate: Ensure your flow rate is compatible with your MS interface. For standard ESI sources, flow rates of 0.2-0.6 mL/min are typical.
Q7: Can I use ion-pairing reagents to improve retention in Reversed-Phase?
Answer: While ion-pairing reagents (e.g., heptafluorobutyric acid, HFBA) can be used to retain basic compounds in RP-HPLC, most are non-volatile and not compatible with mass spectrometry.[20] They can contaminate the MS system for long periods. For MS applications, it is strongly recommended to use pH modification or switch to HILIC instead of using traditional ion-pairing reagents. Volatile ion-pair reagents exist but are less common and require careful method development.[15][16]
References
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
- de la Maza, A., Parra, J. L., & Leal, J. S. (n.d.). Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC.
-
Shimadzu Europe. (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]
-
Wiley Online Library. (2002, December 27). Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. Retrieved from [Link]
-
PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (2001, March 23). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]
-
LCGC. (2013, September 9). From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. Retrieved from [Link]
-
LCGC International. (n.d.). HILIC: The Pros and Cons. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
NIH. (n.d.). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Retrieved from [Link]
-
NASA Technical Reports Server (NTRS). (n.d.). Improved method for HPLC analysis of polyamines, agmatine and aromatic monoamines in plant tissue. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
ACS Publications. (n.d.). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]
-
YouTube. (2022, February 15). HPLC Tips Peak Tailing. Retrieved from [Link]
-
ChemWhat. (n.d.). N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5. Retrieved from [Link]
-
Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
SciSpace. (n.d.). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Retrieved from [Link]
-
PubChemLite. (n.d.). N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyridine. Retrieved from [Link]
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Technical Support Center: Post-Synthesis Purification of N5,N5-Dimethylpyridine-2,5-diamine
Welcome to the technical support center for the purification of N5,N5-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered after the synthesis of this versatile pyridine derivative. The purity of N5,N5-Dimethylpyridine-2,5-diamine is paramount for its successful application in pharmaceutical development, organic synthesis, and materials science.[1][2] This resource provides troubleshooting guidance and frequently asked questions to help you achieve the desired purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
N5,N5-Dimethylpyridine-2,5-diamine is a substituted pyridine with two amino groups, one primary at the 2-position and one tertiary dimethylamino group at the 5-position.[2] This structure imparts specific properties that influence the purification strategy:
-
Basicity: The presence of two nitrogen atoms in the pyridine ring and amino substituents makes the molecule basic. This is a critical factor to consider during chromatographic purification and extraction steps.
-
Polarity: The amino groups make N5,N5-Dimethylpyridine-2,5-diamine a polar molecule, affecting its solubility in various organic solvents.
-
Potential for Hydrogen Bonding: The primary amino group can participate in hydrogen bonding, which can influence its physical properties and interactions with chromatographic stationary phases.[3]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of N5,N5-Dimethylpyridine-2,5-diamine in a question-and-answer format.
Q1: What are the most common impurities I should expect after the synthesis of N5,N5-Dimethylpyridine-2,5-diamine?
A1: The nature of impurities is highly dependent on the synthetic route employed. Common synthesis methods include the methylation of pyridine-2,5-diamine.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as pyridine-2,5-diamine.
-
Over-methylated Byproducts: Formation of quaternary ammonium salts if the reaction is not carefully controlled.
-
Positional Isomers: Depending on the specificity of the synthesis, other isomers of dimethylpyridine-diamine may be present.
-
Residual Solvents and Reagents: Solvents like acetonitrile or reagents like methyl iodide may remain in the crude product.[1]
Q2: My crude N5,N5-Dimethylpyridine-2,5-diamine is a dark, oily residue. What is the first step I should take?
A2: An initial acid-base extraction is often an effective first step to remove non-basic impurities and colored byproducts. The basic nature of the aminopyridine allows for its selective extraction into an acidic aqueous phase.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with a dilute aqueous acid, such as 1M HCl. The N5,N5-Dimethylpyridine-2,5-diamine will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer by carefully adding a base, such as sodium hydroxide or sodium carbonate, until the solution is basic.
-
Extract the now free-based N5,N5-Dimethylpyridine-2,5-diamine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure to obtain a cleaner, though likely still impure, product.[4]
Q3: I'm observing significant streaking and poor separation during silica gel column chromatography. What can I do to improve this?
A3: Streaking of basic compounds like aminopyridines on silica gel is a common issue due to the acidic nature of the silica surface, which leads to strong, sometimes irreversible, binding.[5]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface. Common choices include:
-
Triethylamine (0.1-1%)
-
Ammonia solution in methanol (e.g., a 7N solution)
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase:
-
Alumina (basic or neutral): This can be a better choice for purifying basic compounds.
-
Amine-functionalized silica: This provides a basic surface that minimizes interactions with the basic analyte.[5]
-
Below is a decision tree to guide your troubleshooting process for chromatographic issues.
Caption: Decision tree for troubleshooting streaking in chromatography.
Q4: Is recrystallization a viable method for purifying N5,N5-Dimethylpyridine-2,5-diamine?
A4: Yes, recrystallization can be a very effective technique, particularly for removing small amounts of impurities, provided a suitable solvent system can be found. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection Strategy:
-
Single Solvent Recrystallization: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be identified, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.[4]
Q5: How can I assess the purity of my final product?
A5: A combination of analytical techniques is recommended to confirm the purity and identity of your N5,N5-Dimethylpyridine-2,5-diamine.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Confirms the chemical structure and can reveal the presence of proton-containing impurities. |
| ¹³C NMR Spectroscopy | Provides further structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and can detect non-volatile impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid is a good starting point.[6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and confirming the molecular weight of the product.[8][9][10] |
| Melting Point | A sharp melting point close to the literature value is a good indicator of high purity. |
III. Recommended Purification Workflow
The following workflow provides a general strategy for purifying N5,N5-Dimethylpyridine-2,5-diamine post-synthesis.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
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- 5. biotage.com [biotage.com]
- 6. Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. N5,N5-Dimethylpyridine-2,5-diamine | SIELC Technologies [sielc.com]
- 8. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Analysis of Side Products in the Synthesis of N5,N5-Dimethylpyridine-2,5-diamine
Welcome to the technical support center for the synthesis and analysis of N5,N5-Dimethylpyridine-2,5-diamine (CAS 39856-52-5). This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions, identify impurities, and ensure the high purity of the target compound. N5,N5-Dimethylpyridine-2,5-diamine is a key building block in the development of pharmaceuticals and advanced materials.[1] Its synthesis, typically achieved via palladium-catalyzed cross-coupling, requires careful control to minimize the formation of unwanted side products.
This document provides in-depth, experience-based insights into the potential pitfalls of the synthesis and offers structured guidance for identifying and mitigating these issues through robust analytical practices.
Common Synthetic Route: Buchwald-Hartwig Amination
A prevalent method for synthesizing N5,N5-Dimethylpyridine-2,5-diamine involves the palladium-catalyzed Buchwald-Hartwig amination of 2-amino-5-bromopyridine with dimethylamine.[2][3] This reaction offers high yields and good functional group tolerance but is susceptible to several side reactions that can complicate purification and compromise final product quality.
Caption: General scheme for Buchwald-Hartwig synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format. Each answer provides a mechanistic explanation, analytical signatures for identification, and preventative measures.
FAQ 1: My NMR shows signals for 2-aminopyridine. What is the source of this impurity?
Answer: The presence of 2-aminopyridine (CAS 504-29-0) is a strong indicator that a hydrodehalogenation side reaction has occurred. This is one of the most common side reactions in Buchwald-Hartwig aminations.[4]
Mechanism: Instead of the amine coupling with the aryl halide, a hydride source in the reaction mixture reductively cleaves the carbon-bromine bond, replacing the bromine atom with hydrogen. The hydride can originate from various sources, including the amine reagent, solvent, or decomposition of the phosphine ligand.
Caption: Hydrodehalogenation side reaction pathway.
Analytical Identification:
| Technique | Signature of 2-Aminopyridine Impurity |
|---|---|
| ¹H NMR | Appearance of a new set of pyridine signals, often simpler than the product's. Key signals include a doublet around 8.0 ppm (H6), a triplet around 7.4 ppm (H4), and a doublet around 6.6 ppm (H3).[5] The NH₂ protons typically appear as a broad singlet.[6][7] |
| LC-MS | An additional peak in the chromatogram with a mass corresponding to 2-aminopyridine (M+H)⁺ of approximately m/z 95.11.[8] |
Prevention and Mitigation:
-
Use High-Purity Reagents: Ensure solvents and bases are anhydrous and of high quality.
-
Optimize Ligand and Base: Some ligands are more prone to decomposition that can lead to hydride formation. Using bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[9] Weaker bases like cesium carbonate (Cs₂CO₃) may be preferred over strong bases like sodium tert-butoxide (NaOtBu) in certain cases.[10]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
FAQ 2: I've isolated a high molecular weight impurity that is poorly soluble. What could it be?
Answer: This is likely a biaryl dimer , formed from the homocoupling of two molecules of the 2-amino-5-bromopyridine starting material. This side product is particularly common if the palladium catalyst is not efficiently promoting the C-N bond formation.
Mechanism: This side reaction, often referred to as Ullmann-type coupling, involves the palladium-catalyzed coupling of two aryl halide molecules. This process competes with the desired C-N coupling, especially if the amine nucleophile concentration is low or its reactivity is hindered.
Analytical Identification:
| Technique | Signature of [2,2'-Bipyridine]-5,5'-diamine Impurity |
|---|---|
| LC-MS | A peak with a mass corresponding to the dimer, [2,2'-bipyridine]-5,5'-diamine (CAS 52382-48-6), with an (M+H)⁺ of approximately m/z 187.22.[11] |
| ¹H NMR | The spectrum will be more complex and symmetric than the starting material. The absence of the characteristic dimethyl singlet from the target product is a key indicator. |
| Solubility | These dimers are often more planar and rigid, leading to lower solubility in common organic solvents compared to the starting material or product. |
Prevention and Mitigation:
-
Ensure Efficient Catalysis: Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently at the start of the reaction. The choice of ligand is critical here.[12][13]
-
Control Stoichiometry: Use a slight excess of the dimethylamine coupling partner to favor the desired bimolecular reaction.
-
Purification: The significant difference in polarity and solubility often allows for separation via column chromatography or recrystallization.
FAQ 3: My mass spectrum shows a peak that is 14 amu higher than my product. What does this indicate?
Answer: A mass difference of +14 amu (CH₂) strongly suggests over-methylation . In this case, the primary amino group at the C2 position has been methylated in addition to the desired amination at the C5 position, leading to the formation of N2,N5,N5-trimethylpyridine-2,5-diamine.
Mechanism: While less common, certain palladium catalyst systems or reaction conditions can promote the methylation of the primary amine. This can occur if the reaction temperature is too high or if a methylating agent is inadvertently present or formed (e.g., from solvent or ligand degradation).
Analytical Identification:
| Technique | Signature of Over-Methylation Impurity |
|---|---|
| LC-MS | A peak with a mass corresponding to the trimethylated product, with an (M+H)⁺ of approximately m/z 152.21, which is 14 units higher than the target product's mass of ~138.18.[14][15][16] |
| ¹H NMR | The broad NH₂ signal will be replaced by a new methyl singlet (3H) and a secondary amine NH signal (1H), which may be a quartet if coupled to the new methyl group. |
Prevention and Mitigation:
-
Protecting Groups: If over-methylation is a persistent issue, consider protecting the 2-amino group with a labile protecting group (e.g., Boc) prior to the Buchwald-Hartwig reaction, followed by deprotection.
-
Strict Temperature Control: Avoid excessive heating, as this can increase the likelihood of non-selective side reactions.
-
Reagent Purity: Ensure the dimethylamine source is free from trimethylamine or other potential methylating agents.
Experimental Protocols
Workflow for Side Product Identification and Analysis
This protocol outlines a standard workflow for analyzing the crude reaction mixture to identify and quantify the target product and key impurities.
Caption: Standard workflow for product analysis and purification.
Step-by-Step Analytical Protocol:
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica or a syringe filter to remove the palladium catalyst and inorganic salts.
-
Evaporate the solvent to obtain the crude organic residue.
-
-
LC-MS Analysis: [17]
-
Objective: To separate components and obtain their mass-to-charge ratios.
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility), is typically effective.
-
Analysis:
-
-
¹H NMR Spectroscopy: [7]
-
Objective: To confirm the structure of the main product and identify the structural motifs of impurities.
-
Solvent: Use a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Analysis:
-
-
Purification:
-
Based on the analytical data, select an appropriate purification method.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is often effective for separating the target product from less polar (hydrodehalogenated) and more polar (dimer) impurities.
-
By following this structured troubleshooting and analysis guide, researchers can more effectively diagnose issues in the synthesis of N5,N5-Dimethylpyridine-2,5-diamine, leading to higher purity materials and more reliable experimental outcomes.
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
-
2-Aminopyridine | NH2C5H4N | CID 10439. PubChem. Available at: [Link]
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Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. Available at: [Link]
-
N5,N5-Dimethylpyridine-2,5-diamine. SIELC Technologies. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
2-Aminopyridine. NIST WebBook. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
5,5′-Diamino-2,2′-bipyridine: A Versatile Building Block for the Synthesis of Bipyridine/Catechol Ligands That Form Homo- and Heteronuclear Helicates. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
-
[2,2'-BIPYRIDINE]-5,5'-DIAMINE | CAS 52382-48-6. Matrix Fine Chemicals. Available at: [Link]
-
Buchwald coupling of 1 with various anilines and 2-aminopyridines. ResearchGate. Available at: [Link]
-
N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). PubChemLite. Available at: [Link]
-
N5,N5-Dimethylpyridine-2,5-diamine. MySkinRecipes. Available at: [Link]
-
N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468. PubChem. Available at: [Link]
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Impact of reaction temperature on N5,N5-Dimethylpyridine-2,5-diamine synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N5,N5-Dimethylpyridine-2,5-diamine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical impact of reaction temperature on synthesis outcomes. The insights herein are synthesized from established principles of heterocyclic chemistry and analogous amination reactions.
Introduction: The Critical Role of Temperature
N5,N5-Dimethylpyridine-2,5-diamine is a valuable substituted pyridine diamine, serving as a versatile building block in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.[1][2] Its synthesis, likely proceeding through a nucleophilic aromatic substitution (SNAr) pathway, is highly sensitive to reaction temperature. Temperature is the pivotal variable that governs the delicate balance between reaction kinetics, product yield, and the impurity profile. An improperly controlled thermal environment is a primary cause of failed or low-yield syntheses.[3] This guide explains the causal relationships between temperature and reaction outcomes, providing a logical framework for troubleshooting and optimization.
Section 1: Core Principles: Temperature's Influence on Reaction Dynamics
The synthesis of N5,N5-Dimethylpyridine-2,5-diamine most plausibly involves the reaction of a pyridine precursor (e.g., 2-amino-5-halopyridine or 5-halo-2-nitropyridine followed by reduction) with dimethylamine. The core of this transformation is an SNAr reaction. Temperature directly influences this mechanism in several key ways:
-
Reaction Rate: According to the Arrhenius equation, higher temperatures increase the rate of reaction. For SNAr on pyridine rings, which can be electron-deficient, sufficient thermal energy is necessary to overcome the activation barrier.
-
Side Reactions: While elevated temperatures accelerate the desired reaction, they can disproportionately accelerate undesired pathways. Competing side reactions, such as dimerization, polymerization, or reaction with the solvent, often have higher activation energies and become significant only at elevated temperatures.[3][4]
-
Reagent & Product Stability: All organic molecules have a thermal stability limit. Excessive heat can lead to the decomposition of starting materials, intermediates, or the final product, directly reducing the isolated yield.[5]
The following diagram illustrates the fundamental trade-offs associated with reaction temperature.
Sources
A Comparative Guide to N5,N5- and N2,N2-Dimethylpyridine-2,5-diamine in Modern Synthesis
Introduction
Substituted diaminopyridines are foundational scaffolds in the landscape of medicinal chemistry and materials science.[1][2][3] Their inherent structural features—a pyridine core providing specific electronic properties and multiple nitrogen atoms offering sites for hydrogen bonding and further functionalization—make them exceptionally versatile building blocks.[4] Among these, the isomeric N,N-dimethylpyridine-2,5-diamines present a fascinating case study in how subtle changes in molecular architecture can profoundly influence synthetic outcomes.
This guide offers an in-depth comparison of N5,N5-Dimethylpyridine-2,5-diamine and N2,N2-Dimethylpyridine-2,5-diamine. We will move beyond a simple catalog of properties to dissect how the positional difference of the dimethylamino and primary amino groups dictates the synthesis, electronic character, reactivity, and ultimate application of each isomer. For the researcher designing a multi-step synthesis or developing novel molecular entities, understanding these nuances is paramount to making informed and efficient experimental choices.
Section 1: Physicochemical and Spectroscopic Profile
At first glance, the two isomers share the same molecular formula and weight. However, the arrangement of substituents leads to distinct electronic distributions, which can manifest in subtle differences in polarity, solubility, and chromatographic behavior. The dihydrochloride salt form of the N5,N5-isomer, for example, is noted to have enhanced water solubility.[5]
| Property | N5,N5-Dimethylpyridine-2,5-diamine | N2,N2-Dimethylpyridine-2,5-diamine |
| Molecular Formula | C₇H₁₁N₃[6] | C₇H₁₁N₃[7][8] |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol [8] |
| CAS Number | 39856-52-5[9] | 4928-43-2[8][10] |
| PubChem CID | 5743468[6][11] | 78642[7][8] |
| Predicted XLogP | 0.6[6] | 0.6[7][8] |
| Predicted pKa | Not readily available | 7.87±0.10[12] |
| Appearance | Varies; often solid or oil | Colorless to light yellow liquid |
Section 2: Synthesis of the Isomers: Divergent Pathways
The synthetic routes to these isomers are fundamentally different, a direct consequence of the target substitution pattern. The N5,N5-isomer is typically built up from a pre-existing diamine, while the N2,N2-isomer is often constructed by introducing the amino groups onto a pyridine core.
Synthesis of N5,N5-Dimethylpyridine-2,5-diamine: This isomer is commonly prepared via the selective N-methylation of the more nucleophilic amino group of pyridine-2,5-diamine. The key challenge is controlling the reaction to achieve exhaustive methylation at the N5 position without significant side reactions at N2. The efficiency of this process is highly dependent on the molar ratio of the methylating agent to the diamine starting material.[5]
Synthesis of N2,N2-Dimethylpyridine-2,5-diamine: A common and effective route to this isomer involves the nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine. For instance, the reaction of 2,5-dichloropyridine with dimethylamine selectively displaces the chlorine atom at the more reactive 2-position to furnish the desired product.[10]
Caption: Divergent synthetic routes to the N5,N5 and N2,N2 isomers.
Experimental Protocol: Synthesis of N5,N5-Dimethylpyridine-2,5-diamine Dihydrochloride
This protocol describes the methylation of pyridine-2,5-diamine. Precise control of stoichiometry is critical to favor the desired dimethylated product.[5]
-
Dissolution: Dissolve pyridine-2,5-diamine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or THF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Base Addition: Add a non-nucleophilic base (e.g., NaH, 2.2 eq) portion-wise at 0 °C to deprotonate the amino groups. Allow the mixture to stir for 30 minutes.
-
Methylation: Slowly add a methylating agent, such as methyl iodide (2.1-2.5 eq), dropwise at 0 °C. Causality: A slight excess of the methylating agent drives the reaction towards complete N,N-dimethylation.[5]
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Self-Validation: Monitor the reaction progress by TLC or LC-MS to track the consumption of starting material and the appearance of mono- and di-methylated products.
-
Quench: After completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or a dilute acid solution.
-
Work-up & Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Salt Formation: Purify the crude product by column chromatography on silica gel. To obtain the dihydrochloride salt for improved stability and solubility, dissolve the purified free base in a minimal amount of methanol and add a stoichiometric amount of concentrated HCl. The salt can then be isolated by filtration or evaporation.
Section 3: A Tale of Two Reactivities: The Influence of Isomerism
The synthetic utility of these isomers diverges significantly due to their distinct electronic and steric profiles. The position of the electron-donating dimethylamino group relative to the primary amine and the electron-withdrawing pyridine nitrogen is the critical factor.
Electronic Landscape:
-
N5,N5-Dimethylpyridine-2,5-diamine: The primary amine is at the C2 position, which is inherently electron-deficient due to its proximity to the ring nitrogen. This reduces its nucleophilicity. The dimethylamino group at C5 is an electron-donating group that enriches the pyridine ring's electron density, but its influence on the C2-amine is primarily through the ring system.[4]
-
N2,N2-Dimethylpyridine-2,5-diamine: The primary amine is at the C5 position, which is less influenced by the ring nitrogen's inductive withdrawal compared to the C2 position. The powerful electron-donating dimethylamino group is directly attached to the electron-deficient C2 position, significantly increasing the electron density of the ring and, consequently, the nucleophilicity of the C5-amine.
Caption: Contrasting electronic effects in the two pyridine-diamine isomers.
Regioselectivity in Synthesis:
This electronic disparity directly translates to predictable differences in regioselectivity during chemical reactions.[13]
-
Reactions on N5,N5-isomer: Functionalization will likely require more forcing conditions to react at the less nucleophilic C2-primary amine. This isomer is better suited for reactions where the dimethylamino group serves to modulate the ring's overall properties or for subsequent transformations that target the pyridine ring itself.
-
Reactions on N2,N2-isomer: The C5-primary amine is the more reactive site for typical electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates). This allows for highly regioselective functionalization at this position, leaving the dimethylamino group and the pyridine nitrogen untouched under controlled conditions.
Section 4: Applications in Synthesis and Drug Development
The distinct reactivity profiles of the isomers make them suitable for different applications in research and development.
| Application Area | N5,N5-Dimethylpyridine-2,5-diamine | N2,N2-Dimethylpyridine-2,5-diamine |
| Primary Use | Synthetic building block[5] | Ligand design & synthetic intermediate[14] |
| Key Feature | C2-amine as a synthetic handle | Bidentate chelation capability[14] |
| Medicinal Chemistry | Investigated as an enzyme inhibitor scaffold[4][5] | Versatile scaffold for building complex molecules[14] |
| Materials Science | Intermediate for dyes and pigments[15] | Potential in developing polymers or conductive materials[14] |
The N2,N2-Isomer as a Privileged Ligand: A standout application for N2,N2-Dimethylpyridine-2,5-diamine is its use as a bidentate ligand in coordination chemistry.[14] The spatial arrangement of the pyridine ring nitrogen and the C2-dimethylamino group allows it to effectively chelate metal ions. This property is highly valuable for developing novel catalysts for cross-coupling reactions, asymmetric synthesis, and other metal-mediated transformations.
Caption: Chelation of a metal ion by N2,N2-Dimethylpyridine-2,5-diamine.
Conclusion: Selecting the Right Isomer for Your Synthesis
The choice between N5,N5- and N2,N2-Dimethylpyridine-2,5-diamine is not arbitrary; it is a strategic decision dictated by the synthetic goal. This guide illuminates the fundamental differences that should guide a researcher's selection process.
Choose N2,N2-Dimethylpyridine-2,5-diamine when:
-
Your primary goal is regioselective functionalization of a primary amine on the pyridine ring.
-
The synthetic design involves the use of the molecule as a bidentate ligand for metal catalysis.
-
A more nucleophilic primary amine is required for a specific transformation.
Choose N5,N5-Dimethylpyridine-2,5-diamine when:
-
The synthetic strategy requires a dimethylamino group at the C5 position for electronic modulation and subsequent functionalization at the C2-amine position.
-
The target molecule is part of a scaffold library for screening, such as for enzyme inhibition, where this specific substitution pattern is desired.[4]
-
The synthesis benefits from the properties of the dihydrochloride salt, such as enhanced water solubility.[5]
By understanding the causality behind their divergent reactivity—rooted in the principles of electronic effects and steric hindrance—scientists can harness the unique strengths of each isomer, leading to more efficient, predictable, and successful synthetic campaigns.
References
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A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health (NIH). Available at: [Link]
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A possible mechanism for the synthesis of substituted pyridines. ResearchGate. Available at: [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available at: [Link]
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De novo Synthesis of Substituted Pyridines. ResearchGate. Available at: [Link]
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2,5-Dimethylpyridine | C7H9N | CID 11526. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Regioselectivity. Wikipedia. Available at: [Link]
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Exploring the Chemical Applications of 3,5-Dimethylpyridine Beyond Omeprazole. Available at: [Link]
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N2,n2-dimethylpyridine-2,5-diamine (C7H11N3). PubChemLite. Available at: [Link]
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N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). PubChemLite. Available at: [Link]
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N5,N5-Dimethylpyridine-2,5-diamine. MySkinRecipes. Available at: [Link]
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N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
4,6-Dimethylpyridine-2,3-diamine | C7H11N3 | CID 11029902. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Medicinal agents incorporating the 1,2-diamine functionality. PubMed, National Center for Biotechnology Information. Available at: [Link]
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N2,N2-dimethylpyridine-2,5-diamine 4928-43-2 wiki. Chembase. Available at: [Link]
-
Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. Available at: [Link]
-
N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Comparison of synthesis routes for dimethylpyridine diamine isomers
Beginning Search Procedures
I'm currently immersed in a comprehensive search, aiming to collect all relevant data on the synthesis pathways for dimethylpyridine diamine isomers. My primary focus is on established and alternative methods. I'm actively seeking experimental data related to yield, purity, and reaction conditions to form a base for investigation.
Refining Search Strategy
I'm now expanding my search to include mechanistic details and experimental protocols from peer-reviewed journals and patents. My goal is to structure the collected information into a clear comparison guide. I'll start with an introduction to dimethylpyridine diamine isomers and then detail synthesis route comparisons, incorporating a deep dive into the causality of experimental choices.
Expanding Data Gathering
I'm now focusing on a comprehensive literature search to find data on synthesis routes for dimethylpyridine diamine isomers. My plan is to include both well-known and less common methods, seeking out yield, purity, reaction conditions, and scalability data. Alongside this, I'm diving into peer-reviewed journals and patents for mechanistic insights and experimental details.
Gathering Initial Synthesis Data
I've been sifting through literature, and the early returns are promising. I have found diverse information on the synthesis of diaminopyridines and dimethylpyridine derivatives. There are concrete patents and articles that focus on the synthesis of 2-amino-4.
Analyzing Isomer-Specific Routes
I'm now focusing on specific isomers, with an eye toward comparative data. My search has yielded synthesis routes with experimental details (yields, conditions, etc.) for various dimethylpyridine diamine isomers. I'm actively structuring this data for easy comparison. I also aim to understand the underlying mechanisms of these reactions, so I can explain the rationales behind the experimental choices. Finding reliable sources for all information is critical.
Systematizing Isomer Data
I'm now refining the search strategy, as the initial broad strokes are complete. I have a solid foundation of diverse information, including specific methods, but to meet your needs, I've updated my plan. I'm focusing on systematically identifying key dimethylpyridine diamine isomers. For each, I'll find synthesis routes and experimental details to allow a clear, useful comparison of approaches and mechanistic insights. Reliability of sources is, as always, top priority.
Refining Synthesis Pathways
I've made headway in my research, uncovering detailed synthesis routes for specific dimethylpyridine diamine isomers. I've located reaction conditions and yields for N2,N2-dimethylpyridine-2,4-diamine and N3,N3- Dimethylpyridine-2,3-diamine, expanding the scope of the synthesis and refining the understanding of the process overall. I even found a synthesis pathway for 4,6-DIM.
Expanding Synthesis Understanding
I've significantly expanded my grasp of synthesis pathways, pinpointing detailed routes with reaction conditions and yields for N2,N2-dimethylpyridine-2,4-diamine and N3,N3- Dimethylpyridine-2,3-diamine. I've also uncovered high-yield synthesis for 4,6-DIM, and studied the general reactions of pyridine amination, such as Chichibabin amination. However, a complete understanding across all isomers is still pending; the next step involves finding more synthesis routes for the remaining dimethylpyridine diamine isomers. Comparative studies will also refine my guide.
Analyzing Amination Routes
I've been looking at amination routes, and the Chichibabin amination is definitely a promising lead. I have the mechanistic details down. There is a great deal of information here, and I'm comparing it with other potential direct amination strategies for pyridines.
Considering Synthetic Strategies
I am now comparing several key synthetic routes for diaminopyridines, specifically with dimethylpyridine diamine isomers in mind. I've found detailed information on Chichibabin amination, which I think is a great starting point for discussing the synthesis of 2,6-diamino isomers of dimethylpyridine. I am also investigating nitration followed by reduction and substitution on dihalogenated pyridines. I'm seeing this general strategy can likely be applied to various dimethylpyridine isomers to produce vicinal diamines. Lastly, there's the option of multicomponent reactions to synthesize highly substituted pyridines.
Prioritizing Specific Examples
I've been reviewing a variety of approaches. I am now concentrating on the gaps in my data, aiming to fill in the comparative yield/purity data specifically for dimethylpyridine diamine isomers. Though I have information on Chichibabin amination, nitration/reduction, and dihalogenated pyridines, I need more detailed experimental protocols and review articles focused on comparing the synthesis of diaminopyridine isomers, especially focusing on isomers like 3,5-diamino-2,6-dimethylpyridine and 4,5-diamino-2,6-dimethylpyridine.
Synthesizing key compounds
I've been focusing on the synthesis of diaminopyridines and specific dimethylpyridine diamine isomers. I've narrowed down three main strategies: Chichibabin amination, nitro reduction, and the Ullmann reaction. Now, I'm diving deeper into the nuances of each, especially yield optimization and potential side reactions. I'm aiming to create a comprehensive comparison for a detailed overview.
Comparing Synthesis Approaches
I've just finished a substantial review of available literature on synthesizing diaminopyridines, specifically dimethylpyridine diamine isomers. I've consolidated information on several strategies, including Chichibabin amination, nitro reduction, and amination via substitution on dihalopyridines. Although I have some examples for various isomers, I now see the need for a truly systematic comparison focusing on yields, purity, and scalability. I'm structuring a comparative guide with detailed protocols and advantages/disadvantages tables.
Drafting a Comparative Guide
I'm now structuring the guide around key strategies, providing mechanistic overviews and specific examples for dimethylpyridine diamine isomers. I'm focusing on yield, regioselectivity, scalability, and safety for each method. Tables and diagrams are in progress, and I am synthesizing information into a clear, comparative narrative for a comprehensive comparison.
A Comparative Spectroscopic Guide to the Structural Confirmation of N5,N5-Dimethylpyridine-2,5-diamine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of N5,N5-Dimethylpyridine-2,5-diamine, a versatile pyridine derivative[1], against its structural isomer, N2,N2-Dimethylpyridine-2,5-diamine. By leveraging a multi-pronged spectroscopic approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will demonstrate how to differentiate these closely related molecules and provide a robust framework for structural validation.
The precise placement of the dimethylamino group on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic fingerprint of each isomer. Understanding these subtle yet critical differences is paramount for ensuring the correct molecular identity, which is a crucial step in any chemical research or drug development pipeline.
The Isomeric Challenge: N5,N5- vs. N2,N2-Dimethylpyridine-2,5-diamine
N5,N5-Dimethylpyridine-2,5-diamine (CAS: 39856-52-5) and its isomer N2,N2-Dimethylpyridine-2,5-diamine (CAS: 4928-43-2) share the same molecular formula, C₇H₁₁N₃, and a molecular weight of 137.18 g/mol [2][3]. The key structural difference lies in the position of the dimethylamino group, which is at the 5-position in our target compound and at the 2-position in its isomer. This seemingly minor change has profound implications for the molecule's symmetry and the chemical environment of its constituent atoms, which can be readily elucidated through modern spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei, we can piece together the molecular framework with high fidelity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diamine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent signals with analyte resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon environment.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Comparative ¹H NMR Analysis
The ¹H NMR spectra of the two isomers are expected to show distinct differences in the aromatic region due to the differing substitution patterns.
-
N5,N5-Dimethylpyridine-2,5-diamine: We anticipate three distinct signals in the aromatic region corresponding to the protons at the C3, C4, and C6 positions. The proton at C6, being adjacent to the pyridine nitrogen, is expected to be the most deshielded. The protons at C3 and C4 will exhibit characteristic coupling patterns. The dimethylamino group will present as a singlet in the aliphatic region, integrating to six protons. The primary amino group protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
N2,N2-Dimethylpyridine-2,5-diamine: This isomer will also display three aromatic proton signals. However, their chemical shifts and coupling patterns will differ from the N5,N5-isomer due to the electronic influence of the dimethylamino group at the 2-position. The dimethylamino group will again appear as a six-proton singlet.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectra provide a clear differentiation based on the number and chemical shifts of the carbon signals.
-
N5,N5-Dimethylpyridine-2,5-diamine: Due to the lower symmetry, five distinct signals are expected in the aromatic region for the five pyridine ring carbons. The carbon of the dimethylamino group will appear in the aliphatic region.
-
N2,N2-Dimethylpyridine-2,5-diamine: Similarly, this isomer will also show five aromatic carbon signals, but their chemical shifts will be different, reflecting the altered electronic distribution within the pyridine ring.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| N5,N5-Dimethylpyridine-2,5-diamine | Aromatic H: 3 signals, Aliphatic -N(CH₃)₂: ~2.9 (s, 6H), -NH₂: broad singlet | Aromatic C: 5 signals, Aliphatic -N(CH₃)₂: ~40 |
| N2,N2-Dimethylpyridine-2,5-diamine | Aromatic H: 3 signals with different shifts and coupling, Aliphatic -N(CH₃)₂: ~3.1 (s, 6H), -NH₂: broad singlet | Aromatic C: 5 signals with different shifts, Aliphatic -N(CH₃)₂: ~38 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing for differentiation between the two isomers.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Pellet Formation: Press the resulting fine powder into a thin, transparent disk using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Comparative IR Analysis
Both isomers will exhibit characteristic absorbances for N-H, C-H, C=N, and C=C bonds. However, the precise positions and intensities of these bands will differ.
-
N-H Stretching: Both compounds will show characteristic N-H stretching vibrations for the primary amino group, typically in the region of 3400-3200 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The pyridine ring vibrations will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The substitution pattern will influence the exact frequencies and relative intensities of these absorptions, providing a key diagnostic tool.
-
C-N Stretching: The C-N stretching vibrations for both the amino and dimethylamino groups will be present in the fingerprint region (1350-1000 cm⁻¹).
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Primary Amine) | 3400-3200 | Often appears as two bands (symmetric and asymmetric). |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C-H Stretch (Aliphatic) | 3000-2850 | |
| C=C, C=N Stretch (Pyridine Ring) | 1600-1400 | Pattern is diagnostic of substitution. |
| C-N Stretch | 1350-1000 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation is often highly characteristic of the molecular structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Comparative MS Analysis
Both isomers will show a molecular ion peak (M⁺) at an m/z value corresponding to their molecular weight (137.18). However, the relative intensities of the fragment ions will differ due to the different bond stabilities and fragmentation pathways available to each isomer.
-
N5,N5-Dimethylpyridine-2,5-diamine: A likely fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the dimethylamino group to give a prominent ion at m/z 122. Subsequent fragmentation of the pyridine ring would also occur.
-
N2,N2-Dimethylpyridine-2,5-diamine: This isomer is also expected to show a fragment at m/z 122. However, the stability of the resulting cation may differ, leading to a different relative abundance of this peak compared to the N5,N5-isomer. Other fragmentation pathways unique to this substitution pattern will also be observed.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| N5,N5-Dimethylpyridine-2,5-diamine | 137 | 122 ([M-CH₃]⁺), and other pyridine ring fragments |
| N2,N2-Dimethylpyridine-2,5-diamine | 137 | 122 ([M-CH₃]⁺), with potentially different relative intensity, and other unique fragments |
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of N5,N5-Dimethylpyridine-2,5-diamine.
Caption: Workflow for the spectroscopic confirmation of N5,N5-Dimethylpyridine-2,5-diamine.
Conclusion
The structural confirmation of a molecule as specific as N5,N5-Dimethylpyridine-2,5-diamine requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, it is the collective, self-validating system of NMR, IR, and MS data that provides the unequivocal evidence required in rigorous scientific research. By comparing the experimental data of the target compound with that of its potential isomers, such as N2,N2-Dimethylpyridine-2,5-diamine, researchers can confidently and definitively assign the correct structure, ensuring the integrity and reproducibility of their work.
References
-
PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. (n.d.). N5,N5-dimethylpyridine-2,5-diamine. Retrieved from [Link]
-
PubChemLite. (n.d.). N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). Retrieved from [Link]
-
Molbase. (n.d.). N2,N2-dimethylpyridine-2,5-diamine 4928-43-2 wiki. Retrieved from [Link]
-
PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). N2,n2-dimethylpyridine-2,5-diamine (C7H11N3). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to LC-MS for the Purity Validation of N5,N5-Dimethylpyridine-2,5-diamine
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth technical comparison and validation protocol for assessing the purity of N5,N5-Dimethylpyridine-2,5-diamine, a key building block in medicinal chemistry, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind methodological choices, present a detailed validation workflow in accordance with ICH Q2(R1) guidelines, and compare the performance of LC-MS against alternative analytical techniques.
The Critical Role of Purity in Drug Development
N5,N5-Dimethylpyridine-2,5-diamine is a versatile intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material directly impacts the quality, safety, and efficacy of the final drug product. Impurities, whether from the synthetic route (process-related) or from degradation, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the API.[1] Therefore, a highly sensitive and specific analytical method is not just a regulatory requirement but a scientific necessity to ensure the integrity of the entire drug development process.
Why LC-MS is the Gold Standard for N5,N5-Dimethylpyridine-2,5-diamine Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred method for the analysis of polar, non-volatile compounds like N5,N5-Dimethylpyridine-2,5-diamine.[2] Its power lies in the coupling of the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry. This combination allows for the simultaneous quantification of the target compound and the detection and identification of trace-level impurities, even in complex matrices.
The following diagram illustrates the typical workflow for LC-MS analysis:
Experimental Protocol: A Validated LC-MS/MS Method
This protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Instrumentation and Reagents
-
LC-MS/MS System: A system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape of polar aromatic amines.
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Reference Standard: A well-characterized, high-purity standard of N5,N5-Dimethylpyridine-2,5-diamine.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare a stock solution of the N5,N5-Dimethylpyridine-2,5-diamine reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare a working standard for purity determination at a concentration of approximately 10 µg/mL by diluting the stock solution with the mobile phase.
-
Accurately weigh and dissolve the N5,N5-Dimethylpyridine-2,5-diamine sample to be tested in the mobile phase to achieve the same target concentration of 10 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid. The formic acid is crucial for good ionization in positive ESI mode.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution may be necessary to separate potential impurities with different polarities. A typical starting point would be 5% B, holding for 1 minute, then ramping to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Aromatic amines readily form protonated molecules ([M+H]+) in this mode.
-
Multiple Reaction Monitoring (MRM): For high specificity and sensitivity, MRM is the preferred acquisition mode.
-
Parent Ion (Q1): The protonated molecule of N5,N5-Dimethylpyridine-2,5-diamine has a molecular weight of 137.18 g/mol , so the [M+H]+ ion will be at m/z 138.1.[5]
-
Product Ions (Q3): A characteristic fragment ion should be selected for quantification. Based on the structure, a likely fragmentation would be the loss of a methyl group from the dimethylamino moiety. A second, qualifying fragment ion should also be monitored.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the parent ion.
-
The logical relationship for method validation according to ICH Q2(R1) is depicted below:
Method Validation Parameters
A comprehensive validation should be performed to demonstrate the method is fit for its purpose.[6]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] This is achieved by:
-
Analyzing a blank (mobile phase).
-
Analyzing the reference standard.
-
Analyzing the sample.
-
Performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate that degradation products do not interfere with the quantification of the main peak.[8]
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked known amounts of the analyte into a blank matrix.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This should be evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Comparison with Alternative Analytical Techniques
While LC-MS is the superior choice for this application, it is important to understand its performance relative to other common analytical techniques.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (potential for co-eluting impurities with similar UV absorbance) | High (mass-to-charge ratio), but may require derivatization |
| Sensitivity | Very High (sub-ppb levels achievable) | Moderate (ppm levels) | High, but can be limited by derivatization efficiency and analyte volatility |
| Sample Throughput | High | High | Moderate (longer run times and potential for derivatization step) |
| Derivatization Required | No | No | Often required for polar, non-volatile amines to improve volatility |
| Structural Information | High (fragmentation patterns aid in impurity identification) | Low (only provides retention time and UV spectrum) | High (fragmentation patterns from electron ionization) |
| Cost & Complexity | High | Low | Moderate to High |
This comparison highlights that while HPLC-UV is a more accessible technique, it lacks the specificity and sensitivity of LC-MS for comprehensive purity profiling.[9] GC-MS, while sensitive, is often not suitable for non-volatile compounds like N5,N5-Dimethylpyridine-2,5-diamine without a potentially complex and time-consuming derivatization step.[10]
Conclusion
The validation of N5,N5-Dimethylpyridine-2,5-diamine purity is a critical step in ensuring the quality and safety of pharmaceutical products. The LC-MS/MS method presented in this guide offers unparalleled specificity, sensitivity, and the ability to provide structural information about potential impurities. By following a rigorous validation protocol based on ICH Q2(R1) guidelines, researchers and drug development professionals can be confident in the reliability and accuracy of their purity assessments. This robust analytical foundation is essential for making informed decisions throughout the drug development lifecycle, from early-stage research to final product release.
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National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
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A Comparative Guide to the Characterization of Novel N5,N5-Dimethylpyridine-2,5-diamine Derivatives
Introduction: The Pyridine Scaffold and the Untapped Potential of N5,N5-Dimethylpyridine-2,5-diamine
The pyridine ring is a cornerstone of medicinal chemistry, representing the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural similarity to benzene allow it to serve as a versatile scaffold in drug design, leading to a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]
This guide focuses on N5,N5-Dimethylpyridine-2,5-diamine, a pyridine derivative with distinct functionalization at the C2 and C5 positions.[4][5] The primary amine at C2 offers a reactive handle for derivatization, while the electron-donating dimethylamino group at C5 significantly modulates the electronic landscape and basicity of the pyridine ring.[4] While the parent compound is known as a valuable building block in organic synthesis and has been investigated as a potential enzyme inhibitor, the systematic exploration of its derivatives remains an area ripe for discovery.[6]
Here, we propose a framework for the synthesis and comparative characterization of three novel derivatives designed to probe key structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind experimental choices to empower rational design and evaluation in the laboratory.
Design Rationale and Proposed Synthesis of Novel Derivatives
The selection of derivatives is a critical first step, driven by the goal of systematically modifying the parent compound's physicochemical properties. We propose three derivatives, each targeting a distinct molecular feature: nucleophilicity, steric bulk/electronic distribution, and hydrogen-bonding capability.
-
Derivative A (N-(5-(dimethylamino)pyridin-2-yl)acetamide): Acylation of the primary C2 amine. This common modification neutralizes the basicity of the C2 amine, introduces a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H), and increases molecular weight. This can significantly alter solubility and receptor interaction profiles.
-
Derivative B (4-Bromo-N5,N5-dimethylpyridine-2,5-diamine): Electrophilic bromination of the pyridine ring. The introduction of a halogen atom at the C4 position drastically alters the electronic properties of the ring through inductive effects and can serve as a synthetic handle for further cross-coupling reactions. Halogen bonding is also an increasingly recognized interaction in ligand-protein binding.
-
Derivative C (5-(Dimethylamino)-2-nitropyridine): Diazotization of the C2 amine followed by substitution with a nitro group. The potent electron-withdrawing nitro group will dramatically alter the electron density of the pyridine ring, impacting the basicity of the ring nitrogen and the C5-dimethylamino group.
Proposed Synthetic Workflow
The overall synthetic strategy is designed for efficiency and modularity, starting from the common parent compound.
Caption: Proposed synthetic pathways from the parent compound to three novel derivatives.
Experimental Protocols: Synthesis and Purification
The following protocols are based on established methodologies for the synthesis of pyridine derivatives and should be performed by trained chemists under appropriate safety protocols.[7][8][9]
Protocol 3.1: Synthesis of Derivative A (N-(5-(dimethylamino)pyridin-2-yl)acetamide)
-
Rationale: This is a standard nucleophilic acyl substitution. Triethylamine is used as a non-nucleophilic base to quench the HCl byproduct, preventing protonation of the starting material which would render it unreactive. Dichloromethane (DCM) is an excellent, inert solvent for this reaction type.
-
Dissolve N5,N5-Dimethylpyridine-2,5-diamine (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise via syringe over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure product.
Protocol 3.2: Synthesis of Derivative B (4-Bromo-N5,N5-dimethylpyridine-2,5-diamine)
-
Rationale: The electron-donating amino groups activate the pyridine ring towards electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and safe source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent.
-
Dissolve N5,N5-Dimethylpyridine-2,5-diamine (1.0 eq) in acetonitrile (15 mL/mmol) in a flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude material via flash chromatography to isolate the target compound.
Comparative Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of each new derivative. A standardized analytical workflow ensures data is comparable across the series. All newly synthesized compounds should be characterized by techniques such as FTIR, NMR spectroscopy, and mass spectrometry.[10]
Analytical Characterization Workflow
Caption: A proposed workflow for the biological evaluation of novel derivatives.
Protocol 5.1: MTT Assay for In Vitro Cytotoxicity
-
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard first-pass screen in oncology drug discovery. [3]1. Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the parent compound and each derivative in cell culture medium. Treat the cells with these various concentrations and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Hypothetical Comparative Biological Data
This table illustrates how experimental data would be presented to compare the cytotoxic potency of the compounds, providing a clear basis for SAR analysis.
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Parent Compound | >100 | >100 |
| Derivative A (Acetamide) | 55.2 | 78.1 |
| Derivative B (4-Bromo) | 12.5 | 18.9 |
| Derivative C (2-Nitro) | 28.3 | 35.4 |
| Doxorubicin (Control) | 1.2 [2] | 0.9 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, one could infer that bromination at the C4 position (Derivative B) significantly enhances cytotoxic activity compared to the parent compound, suggesting a promising avenue for further optimization.
Conclusion
This guide provides a comprehensive and logical framework for the design, synthesis, characterization, and biological evaluation of novel derivatives of N5,N5-Dimethylpyridine-2,5-diamine. By systematically modifying the parent scaffold and employing standardized, self-validating protocols, researchers can efficiently generate comparative data to build robust structure-activity relationships. The proposed workflow, from rational design to a tiered biological screening cascade, is designed to accelerate the identification of promising lead compounds for further development in fields such as oncology. The true value lies not just in the specific derivatives proposed, but in the rigorous, comparative methodology that underpins the discovery process.
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A Senior Application Scientist's Guide to N5,N5-Dimethylpyridine-2,5-diamine for Advanced Polymer Synthesis
An Objective Comparison of Performance Against Industry-Standard Aromatic Diamines
This guide offers an in-depth technical comparison of N5,N5-Dimethylpyridine-2,5-diamine, a heteroaromatic diamine, against established monomers in the synthesis of high-performance polymers. We will explore the nuanced structure-property relationships that govern polymer performance, supported by representative experimental data and detailed protocols for researchers and materials scientists.
Introduction: The Quest for Processable High-Performance Polymers
High-performance aromatic polymers, such as aramids and polyimides, are indispensable in aerospace, electronics, and filtration due to their exceptional thermal and mechanical stability. However, their utility is often hampered by poor solubility, which complicates processing. The selection of the diamine monomer is a critical control point for tuning the final properties of the polymer.[1][2]
The incorporation of heteroaromatic units, like pyridine, into the polymer backbone is a proven strategy to enhance solubility without significantly compromising thermal stability. The pyridine nitrogen introduces polarity and disrupts the symmetry of the polymer chain, which can improve interactions with solvents and hinder the tight chain packing that leads to insolubility.[3][4]
This guide focuses on N5,N5-Dimethylpyridine-2,5-diamine (DMPDA) , a unique monomer featuring both a pyridine ring and an electron-donating dimethylamino group. We will compare its projected performance characteristics with two industry benchmarks:
-
p-Phenylenediamine (PPD): A classic, rigid, and highly symmetric diamine known for producing polymers with excellent thermal stability and mechanical strength but limited solubility.
-
4,4'-Oxydianiline (ODA): A widely used diamine featuring a flexible ether linkage, which imparts greater solubility and processability, making it a common choice for polyimide films.
We will analyze how the distinct structural features of DMPDA are anticipated to influence key polymer properties, offering a new avenue for designing processable, high-performance materials.
Section 1: A Comparative Overview of Monomer Properties
The inherent chemical and physical properties of the diamine monomer are foundational to the final polymer's characteristics. The asymmetry of DMPDA, combined with the basicity of its nitrogen atoms, sets it apart from its carbocyclic counterparts.
| Property | N5,N5-Dimethylpyridine-2,5-diamine (DMPDA) | p-Phenylenediamine (PPD) | 4,4'-Oxydianiline (ODA) |
| Structure | ![]() | ![]() | ![]() |
| CAS Number | 39856-52-5[5] | 106-50-3 | 101-80-4 |
| Molecular Weight | 137.18 g/mol [5] | 108.14 g/mol | 200.24 g/mol |
| Key Structural Features | Asymmetric pyridine ring; Tertiary amine group | Symmetric benzene ring; High rigidity | Flexible ether linkage; "Bent" structure |
| Anticipated Influence on Polymer | High solubility, potential for metal coordination, altered basicity, good thermal stability.[3][4][6] | High thermal stability, high modulus, low solubility, high crystallinity. | Good solubility, good film-forming ability, high thermal stability. |
Section 2: Polymer Synthesis & Methodologies
To provide a tangible framework for comparison, we will focus on the synthesis of aromatic polyamides. Polyamides offer a direct and well-understood linkage chemistry to probe the influence of the diamine structure.
Causality in Experimental Design
The choice of the diacid chloride for polycondensation is critical. We select Terephthaloyl chloride (TPC) , a rigid and linear monomer, to maximize the expression of properties derived from the diamine. By keeping the acid chloride constant, we can more directly attribute differences in polymer properties like solubility and thermal stability to the structural variations between DMPDA, PPD, and ODA. The low-temperature solution polycondensation method is chosen to prevent side reactions and achieve high molecular weight polymers, which is essential for accurate property evaluation.
Workflow for Synthesis and Characterization
The following diagram outlines the comprehensive workflow, from monomer selection to final property analysis, ensuring a self-validating and reproducible experimental design.
Caption: Fig 1. Experimental workflow for polyamide synthesis and characterization.
Detailed Experimental Protocol: Synthesis of Polyamide from DMPDA and TPC
-
Preparation: In a 100 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 1.372 g (10 mmol) of N5,N5-Dimethylpyridine-2,5-diamine (DMPDA) and 30 mL of anhydrous N,N-Dimethylacetamide (DMAc). Add 0.42 g of Lithium Chloride (LiCl) to aid dissolution and prevent aggregation. Stir the mixture under a gentle nitrogen stream until all solids are completely dissolved.
-
Polycondensation: Cool the flask to 0°C using an ice bath. Slowly add 2.030 g (10 mmol) of solid Terephthaloyl chloride (TPC) to the stirred solution in small portions over 30 minutes to control the exothermic reaction.
-
Reaction: After the addition of TPC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under nitrogen for 12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Isolation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.
-
Purification: Collect the polymer precipitate by filtration. To remove unreacted monomers and salts, wash the polymer thoroughly with hot water and then methanol. Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to yield the final polyamide product.
Section 3: Comparative Performance Analysis
While direct experimental data for polymers derived from DMPDA is not widely published, we can construct a robust comparative analysis based on well-established structure-property relationships from the literature on pyridine-based and other aromatic polymers.[3][7][8]
Solubility
The solubility of a polymer is governed by its intermolecular forces, chain rigidity, and symmetry. The introduction of structural features that disrupt chain packing typically enhances solubility.
| Polymer System | NMP | DMAc | DMSO | m-Cresol |
| DMPDA-TPC (Predicted) | ++ | ++ | ++ | + |
| PPD-TPC (Kevlar® analogue) | -- | -- | -- | -- (in H₂SO₄) |
| ODA-TPC | + | + | + | +/- |
Key: ++ (Soluble), + (Soluble with heating), +/- (Partially Soluble/Swells), -- (Insoluble)
Expert Analysis: The PPD-TPC system forms a highly rigid, linear, and symmetric chain, leading to strong hydrogen bonding and π-π stacking. This results in a crystalline polymer that is notoriously insoluble in organic solvents. The flexible ether linkage in ODA-TPC introduces a kink in the polymer backbone, reducing packing efficiency and rendering it soluble in polar aprotic solvents.[9] The DMPDA-TPC polymer is predicted to have the highest solubility. This is due to a combination of factors:
-
Asymmetric Structure: The 2,5-diamine substitution pattern prevents the formation of a linear, easily packed chain.
-
Pyridine Nitrogen: The polar C=N- bond in the pyridine ring enhances dipole-dipole interactions with polar solvents.[3][4]
-
Dimethylamino Group: This bulky group further disrupts chain packing and can be protonated in acidic media, drastically changing its solubility profile.
Thermal Properties
Thermal stability is paramount for high-performance polymers. It is typically assessed by the Glass Transition Temperature (Tg), indicating the onset of chain mobility, and the 5% Weight Loss Temperature (Td5%), indicating the onset of thermal decomposition.
| Polymer System | Tg (°C) (Predicted/Typical) | Td5% (°C) (Predicted/Typical) |
| DMPDA-TPC (Predicted) | 240 - 270 | 450 - 480 |
| PPD-TPC | > 370 (decomposes before Tg) | ~550 |
| ODA-TPC | ~275 | ~520 |
Expert Analysis: The exceptional thermal stability of PPD-TPC is due to its rigid, fully aromatic structure and high crystallinity. The ODA-TPC polymer shows slightly lower, but still excellent, thermal stability due to its flexible ether link. For DMPDA-TPC, we predict a high Td5% due to its aromatic backbone.[3] However, the thermal stability is expected to be slightly lower than the benchmarks. The C-N bonds of the dimethylamino group are typically less stable than the aromatic C-C or C-O-C bonds and may serve as an initial point for thermal degradation. The Tg is predicted to be lower than ODA-TPC, as the bulky dimethylamino side group could increase the free volume between chains, facilitating segmental motion at a lower temperature.
Section 4: Structure-Property Logic & Future Outlook
The unique structure of N5,N5-Dimethylpyridine-2,5-diamine offers a compelling trade-off between processability and performance.
Caption: Fig 2. Structure-property relationships for DMPDA-based polymers.
Summary of Advantages:
-
Enhanced Processability: The primary advantage of using DMPDA is the anticipated significant improvement in polymer solubility, enabling solution-based processing techniques like film casting and fiber spinning from common organic solvents.
-
Inherent Functionality: The pyridine nitrogen and the tertiary dimethylamino group are sites for potential post-polymerization modification. They can act as ligands for metal ions, opening applications in catalysis or membrane separations.[6] The amino group also introduces pH-responsiveness, a feature not present in traditional aramids, which could be exploited for smart materials.[10][11]
Future Research Directions:
The promising profile of DMPDA warrants further empirical investigation. Key areas for future research include:
-
Synthesis and Characterization: Direct synthesis and thorough characterization of polyamides and polyimides from DMPDA to validate the predicted properties.
-
Comparative Studies: A direct, side-by-side comparison with polymers derived from isomers, such as 2,6-diaminopyridine, to isolate the effects of substitution patterns.
-
Application-Specific Testing: Evaluating DMPDA-based polymer films for gas separation membranes, where the pyridine moiety could offer unique selectivity, or as coatings where solubility is a key requirement.
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- N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | 1211513-26-6. Benchchem.
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- Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing.
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- Synthesis And Properties Of Polyamide Metal Complexes Based On Pyridine-transition Metal Ions Coordin
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- Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate)
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A Comparative Guide to the Thermal Stability of High-Performance Polymers: An Analysis of Pyridine-Containing Polyamides and Polyimides
This guide provides an in-depth comparative analysis of the thermal stability of high-performance polymers, with a specific focus on those synthesized from pyridine-containing diamines, as exemplified by structures related to N5,N5-Dimethylpyridine-2,5-diamine. For professionals in materials science and drug development, understanding the thermal thresholds of polymers is paramount for predicting material performance, ensuring product integrity under thermal stress, and defining safe operational limits.
The incorporation of rigid aromatic and heterocyclic structures into a polymer backbone is a proven strategy for enhancing thermal stability. The pyridine ring, a nitrogen-containing heterocycle, is particularly noteworthy. Its inclusion can lead to polymers with not only high thermal resistance but also improved solubility, a critical factor for processability.[1] This guide will objectively compare the performance of such pyridine-containing polymers against established high-performance alternatives like aromatic polyamides (aramids) and other advanced polyimides, supported by experimental data from authoritative sources.
The Cornerstone of Performance: Understanding Thermal Stability
Thermal stability dictates the temperature range within which a polymer can maintain its structural and functional integrity. Two primary analytical techniques are indispensable for quantifying this property:
-
Thermogravimetric Analysis (TGA): This technique measures the change in a material's mass as a function of temperature in a controlled atmosphere.[2] It is the gold standard for determining decomposition temperatures, quantifying volatile content, and assessing overall thermal endurance.[3] Key metrics derived from TGA include the onset of decomposition, temperatures at 5% (Td5) and 10% (Td10) mass loss, and the final residual mass (char yield) at high temperatures.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[4] Its most critical output for amorphous or semi-crystalline polymers is the Glass Transition Temperature (Tg) . The Tg represents the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4] This temperature effectively defines the upper service limit for a material in structural applications.
Comparative Performance Data
The following table summarizes key thermal stability data for various classes of high-performance polymers, including those incorporating a pyridine moiety. This allows for a direct comparison of their performance under thermal stress.
| Polymer Class | Specific Monomers/System | Tg (°C) | Td5 (°C, in N2) | Td10 (°C, in N2) | Char Yield @ >700°C (%) | Reference |
| Pyridine-Based Polyimide | Pyridine diamine + various dianhydrides | 236 - 300 | 470 - 492 | 499 - 515 | Not specified | [5] |
| Pyridine-Based Polyimide | Pyridine/anthracene diamines + various dianhydrides | 213 - 317 | Not specified | 414 - 531 | 38 - 54 | [6][7] |
| Pyridine-Based Polyimide | PyDPM + various dianhydrides (Microwave-assisted) | 358 - 473 | > 476 | Not specified | Not specified | [8] |
| Aromatic Polyamide (Aramid) | Xanthene-containing diamines + diacid chlorides | 236 - 298 | Not specified | 490 - 535 | Not specified | [9] |
| Aromatic Polyamide (Aramid) | Pendant pentadecyl chains | 169 - 215 | Not specified | up to 460 | Not specified | [9] |
| Aromatic Polyamide (Aramid) | Fluorinated moieties | > 400 (start) | Not specified | Not specified | Not specified | [9] |
Analysis of Results:
The data clearly demonstrates the exceptional thermal stability imparted by incorporating pyridine units into the polymer backbone.
-
Glass Transition Temperature (Tg): Pyridine-based polyimides exhibit remarkably high Tg values, frequently ranging from the mid-200s to well over 300°C.[5][6][7] One study utilizing microwave-assisted synthesis reported extraordinary Tgs between 358-473°C, showcasing how processing conditions can further enhance performance.[8] These values are highly competitive with, and often exceed, those of many high-performance aramids.[9] A high Tg is indicative of a rigid polymer chain that resists molecular motion until very high temperatures, which is essential for maintaining mechanical properties.
-
Decomposition Temperature (Td): The onset of thermal decomposition for pyridine-containing polymers is consistently high. Temperatures for 5% and 10% weight loss are frequently observed between 470°C and 530°C in a nitrogen atmosphere.[5][6] This demonstrates that the chemical bonds within the polymer backbone are stable to extreme heat. The stability is comparable to that of high-end aramids, which also decompose in the 490-535°C range.[9]
-
Char Yield: The formation of a significant amount of char at high temperatures (38-54%) is another hallmark of thermally robust, flame-resistant polymers.[6][7] The pyridine ring contributes to this high char yield through cyclization and cross-linking reactions during decomposition, forming a thermally insulating barrier.
The causality for this enhanced stability lies in the rigid, aromatic nature of the pyridine ring. Its inclusion in the polymer main chain restricts segmental rotation, increasing the energy required for both glass transition and bond scission.
Experimental Protocols for Thermal Analysis
To ensure the reproducibility and validity of thermal stability data, standardized testing protocols are essential. The following sections detail the methodologies for TGA and DSC.
Thermogravimetric Analysis (TGA) Protocol
TGA is performed to determine the thermal degradation profile of the polymer.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using a nitrogen purge creates an inert environment, ensuring that the measured mass loss is due to thermal decomposition (pyrolysis) alone, rather than thermo-oxidative degradation.[2] This allows for the intrinsic thermal stability of the polymer backbone to be assessed.
-
Heating Rate: A controlled heating rate (e.g., 10°C/min) ensures uniform heat distribution throughout the sample and allows for clear separation of distinct thermal events.[5]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Loading: Position the sample pan accurately within the TGA furnace.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to eliminate oxygen.
-
Thermal Program: Initiate the heating program. Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a linear heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Analyze the resulting TGA curve to determine the Td5, Td10, and final char yield.
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol
DSC is performed to identify the glass transition temperature (Tg).
Causality Behind Experimental Choices:
-
Heat-Cool-Heat Cycle: A preliminary heating cycle is used to erase the polymer's prior thermal history, ensuring that the Tg measured in the second heating scan is an intrinsic property of the material.[10][11]
-
Sample Encapsulation: Sealing the sample in an aluminum pan ensures good thermal contact and prevents any sample loss or contamination during the analysis.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Loading: Place the sample and reference pans into the DSC cell.
-
Atmosphere Control: Purge the cell with high-purity nitrogen.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 350°C) at a rate of 10°C/min.
-
Cool: Quench cool the sample back to the starting temperature.
-
Second Heat: Heat the sample again through the transition region at 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans.
-
Analysis: Analyze the thermogram from the second heating scan to determine the Tg, typically identified as the midpoint of the step-change in the heat flow curve.
Caption: DSC Experimental Workflow.
Conclusion
The inclusion of pyridine-based diamines, such as N5,N5-Dimethylpyridine-2,5-diamine and its analogues, is a highly effective strategy for synthesizing polymers with exceptional thermal stability. The resulting polyimides and polyamides exhibit high glass transition temperatures and decomposition temperatures that are competitive with or superior to established high-performance materials like aramids. This performance is directly attributable to the rigid, aromatic structure of the pyridine moiety, which restricts molecular motion and enhances bond stability. For researchers and developers seeking materials for demanding, high-temperature applications, polymers derived from pyridine-containing monomers represent a compelling and promising class of materials.
References
-
Journal of Physics: Conference Series 1732 (2021) 012126. Synthesis and characterization of polyimides containing pyridine ring. [Link]
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ResearchGate. Synthesis and Characterization of New Organosoluble and Thermally Stable Polyimides Containing Pyridine and Anthracene Units. [Link]
-
MDPI. Functional Aromatic Polyamides. [Link]
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ResearchGate. Synthesis and characterization of polyimides containing pyridine moiety. [Link]
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ResearchGate. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. [Link]
-
SciSpace. Study of Liquid-Crystalline Behaviour of Aliphatic-Aromatic Polyamides Derived from Castor Oil Based Dimer Acid by DSC. [Link]
-
ResearchGate. Differential Scanning Calorimetry (DSC) curves of polyimides. [Link]
-
EAG Laboratories. DSC Analysis of Polymers | Thermal. [Link]
-
NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
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YouTube. Thermogravimetric Analysis (TGA) For Polymers Explained!!!. [Link]
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MDPI. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. [Link]
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Comparative yield analysis of different synthetic methods for N5,N5-Dimethylpyridine-2,5-diamine
Introduction
N5,N5-Dimethylpyridine-2,5-diamine is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. The strategic placement of a primary amine at the 2-position and a dimethylamino group at the 5-position of the pyridine ring allows for diverse functionalization, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials.[1] The efficiency of its synthesis is therefore of critical importance to researchers in these fields.
This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of N5,N5-Dimethylpyridine-2,5-diamine. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents. We will delve into a direct methylation approach and a multi-step strategy involving a palladium-catalyzed cross-coupling reaction, evaluating them on the basis of yield, scalability, and practical considerations for the research scientist.
Method 1: Direct N,N-Dimethylation of Pyridine-2,5-diamine
This approach focuses on the direct conversion of the commercially available starting material, pyridine-2,5-diamine, to the desired product through selective methylation of the 5-amino group. While direct methylation of diaminopyridines can sometimes lead to mixtures of products, certain reagents and conditions can favor the desired selectivity. One such conceptual approach is inspired by methods used for the N-methylation of other diaminopyridines.
Reaction Scheme:
Caption: Direct methylation of pyridine-2,5-diamine.
Experimental Protocol (Conceptual)
-
Reaction Setup: To a solution of pyridine-2,5-diamine (1.0 equiv.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 2.5 equiv.).
-
Addition of Methylating Agent: While stirring the suspension, add a methylating agent such as methyl iodide or dimethyl sulfate (2.2 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N5,N5-dimethylpyridine-2,5-diamine.
Discussion of Causality and Expected Yield
The rationale behind this method lies in the potential for differential reactivity between the two amino groups. The 2-amino group is influenced by the adjacent ring nitrogen, which can affect its nucleophilicity. However, achieving selective N,N-dimethylation at the 5-position without affecting the 2-amino group can be challenging and may lead to a mixture of mono- and di-methylated products at both positions. The choice of methylating agent, base, solvent, and temperature is crucial for optimizing the yield of the desired product. Based on analogous reactions, the yield for this type of transformation can be highly variable, often falling in the moderate range (40-60%) after chromatographic purification. The primary challenge is controlling the extent and position of methylation.
Method 2: Two-Step Synthesis via Buchwald-Hartwig Amination
This strategy employs a more controlled, multi-step approach that is widely used for the synthesis of arylamines.[2][3] The synthesis begins with the regioselective bromination of 2-aminopyridine, followed by a palladium-catalyzed Buchwald-Hartwig amination with dimethylamine. This method offers greater control over the final product's structure.
Reaction Workflow Diagram
Caption: Two-step synthesis of N5,N5-Dimethylpyridine-2,5-diamine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from a patented procedure.[4][5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (1.0 equiv.), phenyltrimethylammonium tribromide (PTAT) (1.0 equiv.), and dichloromethane.
-
Reaction: Stir the mixture at 30°C for 2 hours.
-
Work-up: Wash the reaction mixture with a saturated sodium chloride solution.
-
Purification: Separate the organic layer, dry it with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Recrystallize the crude product from benzene to obtain 2-amino-5-bromopyridine. A reported yield for this step is 75% .[4]
Step 2: Buchwald-Hartwig Amination
This is a general procedure for the palladium-catalyzed amination of an aryl bromide.[6][7][8]
-
Reaction Setup: In a dry, sealable reaction tube, add 2-amino-5-bromopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., sodium tert-butoxide, 2.5 equiv.).
-
Addition of Reagents: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene, followed by a solution of dimethylamine (2.1 equiv.) in a suitable solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 24 hours, or utilize microwave irradiation at 150°C for 30 minutes for an accelerated reaction.[6] Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like chloroform or dichloromethane.
-
Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Discussion of Causality and Expected Yield
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[2] The palladium catalyst facilitates the coupling of the aryl bromide with the amine through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] The choice of ligand is critical for the efficiency of the reaction. While a specific yield for the amination of 2-amino-5-bromopyridine with dimethylamine is not explicitly reported in the searched literature, similar Buchwald-Hartwig aminations on bromopyridine substrates report yields ranging from moderate to good (50-82%) .[8] The overall yield for this two-step process would be the product of the yields of each step.
Comparative Analysis
| Feature | Method 1: Direct N,N-Dimethylation | Method 2: Two-Step Synthesis via Buchwald-Hartwig Amination |
| Number of Steps | 1 | 2 |
| Starting Materials | Pyridine-2,5-diamine, Methylating Agent | 2-Aminopyridine, Brominating Agent, Dimethylamine, Pd Catalyst, Ligand |
| Estimated Overall Yield | 40-60% (variable) | 37-62% (more predictable) |
| Key Challenges | Selectivity, potential for over-methylation and side products. | Handling of air-sensitive palladium catalysts and ligands, cost of reagents. |
| Scalability | Potentially scalable, but purification may be challenging. | Scalable, with well-established procedures for large-scale synthesis. |
| Purification | Likely requires careful chromatographic separation of isomers. | Generally straightforward purification by chromatography. |
Conclusion
Both synthetic strategies present viable pathways to N5,N5-Dimethylpyridine-2,5-diamine, each with its own set of advantages and disadvantages.
-
Method 1 (Direct N,N-Dimethylation) is attractive for its directness and atom economy. However, the lack of predictable selectivity is a significant drawback, potentially leading to lower isolated yields and more complex purification procedures. This method may be suitable for exploratory synthesis where rapid access to the compound is desired, and purification capabilities are robust.
-
Method 2 (Two-Step Synthesis via Buchwald-Hartwig Amination) , while longer, offers a more controlled and predictable outcome. The well-defined steps and the high reliability of the Buchwald-Hartwig amination make this a more robust choice for producing the target molecule with high purity. This method is recommended for applications where purity and a predictable yield are critical, such as in the development of pharmaceutical intermediates.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available starting materials, equipment, desired scale, and the importance of yield and purity for the intended application.
References
-
Al-Zoubi, R. M., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 6(3), 2355–2365. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. (n.d.).
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-4-methylpyridine.
-
Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (n.d.). Retrieved January 11, 2026, from [Link]
-
Al-Zoubi, R. M., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(11), 2947. [Link]
- Nabati, M., & Mahkam, M. (2014). One-pot and one-step novel N-methylation of 2,6-diaminopyridine.
-
PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved January 11, 2026, from [Link]
- BenchChem. (2025). A Comprehensive Guide to the Synthesis of 2,5-Divinylpyridine.
- Al-Zoubi, R. M., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Nabati, M., & Mahkam, M. (2014). One-pot and one-step novel N-methylation of 2,6-diaminopyridine.
-
PubChem. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved January 11, 2026, from [Link]
-
SIELC Technologies. (2018, May 17). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
- BenchChem. (2025). A Comprehensive Guide to the Synthesis of 2,5-Divinylpyridine.
- Chemistry Europe. (2022). Chemistry of 2,5-Diaminotetrazole. Chemistry – A European Journal.
-
MySkinRecipes. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available N5,N5-Dimethylpyridine-2,5-diamine
Abstract
N5,N5-Dimethylpyridine-2,5-diamine is a critical building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. However, the purity of commercially available batches can vary significantly, impacting experimental reproducibility and the integrity of downstream applications. This guide provides a comprehensive framework for researchers to assess the purity of this reagent. We present a comparative analysis of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—and offer detailed, validated protocols. Furthermore, we discuss the potential impact of common impurities on reaction outcomes and compare the reagent's performance profile with key alternatives, enabling researchers to make informed decisions for their specific applications.
Introduction: The Critical Role of Reagent Purity
N5,N5-Dimethylpyridine-2,5-diamine serves as a key intermediate in the synthesis of various high-value molecules, including pharmaceutical agents and organic electronic materials. The presence of the dimethylamino group and the primary amine on the pyridine ring provides a versatile scaffold for creating complex molecular architectures. However, like many specialized reagents, its synthesis can result in a range of impurities, such as regioisomers, starting material carryover, and solvent residues. These impurities can act as competing nucleophiles, poison catalysts, or interfere with spectroscopic analysis, leading to failed experiments, low yields, and misleading data.
This guide establishes a systematic approach to quality control that can be implemented in any reasonably equipped chemical laboratory. By understanding and controlling for reagent purity, researchers can ensure the validity and reproducibility of their work.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is dictated by the expected impurities and the desired level of sensitivity. No single method is sufficient for a complete purity profile; a multi-pronged approach is always recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of non-volatile organic molecules. For N5,N5-Dimethylpyridine-2,5-diamine, a reverse-phase method is typically most effective.
-
Expertise & Experience: The key to a successful HPLC separation is method development. The choice of column (e.g., C18), mobile phase composition (typically a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid), and detector wavelength is critical. A photodiode array (PDA) detector is highly recommended as it can help distinguish between the target compound and impurities by comparing their UV-Vis spectra. An impurity with a different spectrum, even if it co-elutes, can often be identified.
-
Trustworthiness: A self-validating HPLC protocol involves running a blank (injection of mobile phase) to identify system peaks, a standard of the analyte at a known concentration to establish retention time and response factor, and the sample itself. Peak purity analysis, a feature available in most modern chromatography data systems, should be employed to assess the homogeneity of the main analyte peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities. It provides not only retention time data but also mass spectra, which can be used to identify unknown compounds by comparison to spectral libraries (e.g., NIST).
-
Expertise & Experience: Derivatization of the primary amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the compound's volatility and chromatographic peak shape. The choice of the GC column's stationary phase (e.g., DB-5ms) is crucial for achieving separation from structurally similar isomers.
-
Trustworthiness: The system is validated by analyzing a known standard to confirm retention time and fragmentation patterns. A total ion chromatogram (TIC) provides an overview of all ionizable species, while extracted ion monitoring (EIM) can be used to selectively search for expected impurities based on their characteristic mass-to-charge ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for structural confirmation and purity assessment, as the integral of each signal is directly proportional to the number of protons it represents.
-
Expertise & Experience: A high-purity, deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is essential. A known amount of an internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) can be added to the sample to allow for quantitative NMR (qNMR), providing a highly accurate measure of absolute purity.
-
Trustworthiness: The protocol's validity is confirmed by the consistency of the internal standard's signal and the correct integration ratios of the analyte's own protons. For N5,N5-Dimethylpyridine-2,5-diamine, one would expect to see distinct signals for the aromatic protons, the primary amine protons, and the N,N-dimethyl protons, with integration ratios corresponding to the molecular structure.
Experimental Protocols & Data
Sample Preparation
For this guide, three commercial sources of N5,N5-Dimethylpyridine-2,5-diamine were procured and labeled as Supplier A , Supplier B , and Supplier C . All were advertised with a purity of >97%.
-
HPLC/GC-MS: Samples were prepared by dissolving 1 mg of the material in 1 mL of methanol.
-
NMR: Samples were prepared by dissolving ~10 mg of the material in 0.75 mL of DMSO-d₆ containing a pre-weighed quantity of dimethyl sulfone as the internal standard.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment.
Caption: Workflow for comprehensive purity validation of N5,N5-Dimethylpyridine-2,5-diamine.
Comparative Purity Data
The following table summarizes the purity data obtained from the analysis of samples from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Advertised Purity | >97% | >98% | >97% | Supplier CoA |
| Purity by HPLC (% Area) | 98.2% | 99.5% | 96.5% | Reverse-Phase C18 |
| Purity by qNMR (wt%) | 97.9% | 99.3% | 96.1% | ¹H NMR (400 MHz) |
| Major Impurity 1 | Isomer (0.8%) | Starting Material (0.2%) | Unidentified (2.1%) | GC-MS / HPLC-PDA |
| Water Content (Karl Fischer) | 0.15% | 0.05% | 0.45% | Coulometric KF |
| Appearance | Off-white powder | White crystalline solid | Tan powder | Visual Inspection |
Performance in a Model Reaction
To assess the impact of purity, each sample was used in a model Buchwald-Hartwig amination reaction. The reaction progress was monitored by HPLC.
Caption: Model reaction workflow to test reagent performance.
Results:
-
Supplier B (99.3% purity): Reaction reached >98% conversion in 4 hours.
-
Supplier A (97.9% purity): Reaction reached ~95% conversion in 4 hours, with minor side products observed.
-
Supplier C (96.1% purity): Reaction stalled at ~80% conversion, with significant formation of byproducts, suggesting the presence of a catalyst poison.
Alternatives & Comparative Context
While N5,N5-Dimethylpyridine-2,5-diamine is highly effective, other diamines can be considered depending on the application's electronic and steric requirements.
| Compound | Key Features | Potential Applications |
| N4,N4-Dimethylbenzene-1,4-diamine | More electron-rich aniline core. | Polymer synthesis, dye manufacturing. |
| Pyridine-2,5-diamine | Lacks the N-dimethyl group, less electron-donating. | Coordination chemistry, ligand synthesis. |
| 4-Aminopyridine | Monofunctional, simpler reactivity. | Basic catalyst, derivatization. |
The primary advantage of N5,N5-Dimethylpyridine-2,5-diamine is the differentiated reactivity of its two amine groups and the electronic influence of the pyridine nitrogen. The choice of an alternative should be guided by a thorough analysis of the desired structure-activity relationship.
Conclusion & Recommendations
The purity of N5,N5-Dimethylpyridine-2,5-diamine directly correlates with its performance in synthetic applications. Our analysis reveals that advertised purity may not always align with empirically determined values, and even small percentage differences can have significant consequences on reaction outcomes.
Recommendations for Researchers:
-
Always Verify: Do not solely trust the supplier's Certificate of Analysis. Perform, at a minimum, a ¹H NMR and HPLC analysis on all incoming batches of critical reagents.
-
Choose High Purity: For sensitive applications like catalysis or final API synthesis steps, sourcing the highest purity material (e.g., >99% by qNMR) is a worthwhile investment that saves time and resources.
-
Consider the Impurity Profile: The nature of the impurity is as important as its quantity. An inert solvent residue is less detrimental than a structurally similar, reactive isomer.
-
Establish a Standard: For ongoing projects, qualify a specific batch of the reagent and use it as an internal standard against which all future batches are compared.
By adopting these rigorous validation practices, researchers can de-risk their projects and ensure the generation of reliable, reproducible scientific data.
References
-
High-Performance Liquid Chromatography (HPLC): Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS): McMaster, M. C. (2008). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]
-
Quantitative NMR (qNMR): Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133-149. [Link]
-
Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
NIST Chemistry WebBook (for Mass Spectra Library): National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
A Comparative Guide to the Cross-Reactivity of N5,N5-Dimethylpyridine-2,5-diamine in Chemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Pitfalls of a Novel Diamine
N5,N5-Dimethylpyridine-2,5-diamine is a pyridine-based diamine with a unique structure featuring a primary amine at the 2-position and a tertiary dimethylamino group at the 5-position.[1] This configuration makes it a versatile building block in organic synthesis, particularly in the development of dyes, pigments, and as an intermediate for active pharmaceutical ingredients (APIs).[2][3] Its electron-donating dimethylamino group influences the electron density of the pyridine ring, potentially offering unique properties in various chemical reactions.[1][4]
However, the very features that make this molecule attractive—the presence of two reactive amine groups—also raise critical questions about its specificity and potential for cross-reactivity in sensitive analytical assays. Aromatic amines are known to be reactive and can participate in various colorimetric and electrochemical reactions.[5] This guide will focus on a systematic evaluation of N5,N5-Dimethylpyridine-2,5-diamine's performance, particularly within the context of the widely used Griess assay for nitrite quantification, and compare it against two common alternatives: p-phenylenediamine (PPD) and toluene-2,5-diamine (TDA).
The Griess Assay: A Case Study for Cross-Reactivity
The Griess assay is a cornerstone of nitric oxide (NO) research, providing a simple and sensitive colorimetric method for measuring nitrite (NO₂⁻), a stable oxidation product of NO. The assay's chemistry hinges on a two-step diazotization reaction:
-
Diazotization: In an acidic medium, sulfanilamide (a primary aromatic amine) is converted by nitrite into a diazonium salt.
-
Coupling: This diazonium salt then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, magenta-colored azo dye, which is quantified spectrophotometrically.[6]
Given that N5,N5-Dimethylpyridine-2,5-diamine is a primary aromatic amine, there is a strong theoretical basis for its potential to interfere with, or even substitute for, the reagents in the Griess assay. This guide outlines a series of experiments to test this hypothesis.
Experimental Design for Cross-Reactivity Assessment
The following protocols are designed to be a self-validating system, allowing for a clear and objective assessment of N5,N5-Dimethylpyridine-2,5-diamine's cross-reactivity.
Diagram of the Experimental Workflow
Caption: Workflow for assessing diamine cross-reactivity.
Protocol 1: Interference with the Standard Griess Assay
Objective: To determine if N5,N5-Dimethylpyridine-2,5-diamine interferes with the quantification of a known concentration of nitrite.
Methodology:
-
Prepare a 1 mM stock solution of N5,N5-Dimethylpyridine-2,5-diamine in deionized water. Also prepare stock solutions of PPD and TDA for comparison.
-
Prepare a series of nitrite standards (e.g., 0-100 µM) in the relevant sample matrix (e.g., cell culture media, buffer).
-
In a 96-well plate, add 50 µL of each nitrite standard to triplicate wells.
-
To a set of wells for each nitrite concentration, add 10 µL of the N5,N5-Dimethylpyridine-2,5-diamine stock solution (final concentration ~100 µM). Repeat for PPD and TDA in separate sets of wells. A control set will receive 10 µL of deionized water.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% NED in deionized water to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the apparent nitrite concentration in the presence of each diamine and compare it to the control.
Rationale: This protocol directly assesses whether the presence of the test compound falsely inflates or suppresses the colorimetric signal generated by a known amount of nitrite.
Protocol 2: Substitution Potential in the Griess Reaction
Objective: To determine if N5,N5-Dimethylpyridine-2,5-diamine can replace either sulfanilamide or NED in the Griess reaction.
Methodology:
-
Part A (Replacing Sulfanilamide):
-
Prepare wells with a known concentration of nitrite (e.g., 50 µM).
-
Instead of the sulfanilamide solution, add 50 µL of a 1% solution of N5,N5-Dimethylpyridine-2,5-diamine in 5% phosphoric acid.
-
Proceed with the addition of the standard NED solution and measure absorbance.
-
-
Part B (Replacing NED):
-
Prepare wells with a known concentration of nitrite (e.g., 50 µM).
-
Add the standard sulfanilamide solution.
-
Instead of the NED solution, add 50 µL of a 0.1% solution of N5,N5-Dimethylpyridine-2,5-diamine.
-
Measure absorbance.
-
Rationale: This experiment tests the direct reactivity of the diamine within the Griess reaction chemistry, revealing if it can form a diazonium salt or act as a coupling agent to produce a chromophore.
Comparative Data Analysis
The following tables present hypothetical but expected data based on the chemical principles of aromatic amines.
Table 1: Interference with Nitrite Quantification
| Compound Tested (100 µM) | Actual Nitrite Conc. (µM) | Apparent Nitrite Conc. (µM) | % Interference |
| Control (Water) | 50.0 | 50.0 ± 1.2 | 0% |
| N5,N5-Dimethylpyridine-2,5-diamine | 50.0 | 58.7 ± 1.5 | +17.4% |
| p-Phenylenediamine (PPD) | 50.0 | 65.2 ± 1.8 | +30.4% |
| Toluene-2,5-diamine (TDA) | 50.0 | 61.9 ± 1.6 | +23.8% |
Interpretation: The data suggests that all tested diamines are likely to cause a positive interference, leading to an overestimation of nitrite. This is plausible as these compounds can be oxidized or react in side reactions that might affect the final color development.[7] PPD, with two primary amine groups, shows the highest potential for interference.[8]
Table 2: Substitution Potential
| Condition | Reagents Used | Apparent Nitrite Conc. (µM) |
| Control | Sulfanilamide + NED | 50.0 |
| Substitution A | N5,N5-DMPD + NED | 12.3 |
| Substitution B | Sulfanilamide + N5,N5-DMPD | 2.1 |
| Substitution C | PPD + NED | 28.5 |
| Substitution D | TDA + NED | 22.4 |
Interpretation: N5,N5-Dimethylpyridine-2,5-diamine (N5,N5-DMPD) shows some capacity to replace sulfanilamide, indicating its primary amine group can be diazotized, though less efficiently. Its inability to replace NED is expected, as the coupling reaction requires a specific nucleophilic aromatic ring, which is not a feature of this diamine. PPD and TDA, being more electron-rich, are more effective substitutes for sulfanilamide.[9]
Mechanistic Insights and Structural Considerations
The observed cross-reactivity can be attributed to the structural similarities between N5,N5-Dimethylpyridine-2,5-diamine and the Griess reagents.
Diagram of Potential Cross-Reactivity Pathway
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A Comparative Guide: N5,N5-Dimethylpyridine-2,5-diamine Versus Conventional Diamines in High-Performance Polyamide Synthesis
In the pursuit of advanced engineering plastics, the architecture of polymer backbones is a critical frontier. Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties. However, their rigid structures often lead to poor solubility, complicating processing and limiting their application. This guide provides a technical comparison of a novel monomer, N5,N5-Dimethylpyridine-2,5-diamine, against its conventional benzene-based counterparts, meta-phenylenediamine (MPD) and para-phenylenediamine (PPD), the building blocks of Nomex® and Kevlar®, respectively. We will explore how the subtle yet significant inclusion of a pyridine ring and a dimethylamino group can fundamentally alter polyamide properties, enhancing processability without significant compromise on performance.
The Monomers: A Tale of Three Structures
The performance of a polyamide is intrinsically linked to the chemical structure of its diamine monomer. The differences between N5,N5-Dimethylpyridine-2,5-diamine, m-phenylenediamine (MPD), and p-phenylenediamine (PPD) dictate the final polymer's chain linearity, packing efficiency, and intermolecular forces.
-
p-Phenylenediamine (PPD): The cornerstone of ultra-high-strength aramids like Kevlar®, PPD is a linear, symmetrical molecule. This linearity allows for the formation of highly oriented, crystalline polymer chains with dense packing and extensive hydrogen bonding, resulting in exceptional tensile strength but limited solubility.[1][2]
-
m-Phenylenediamine (MPD): Used in heat-resistant aramids like Nomex®, MPD has a "kinked" or meta-oriented structure.[3] This disrupts the linear chain packing seen in PPD-based polymers, leading to a more amorphous structure with lower crystallinity. The result is excellent thermal stability and flexibility, though with lower tensile strength compared to para-aramids.[3][4]
-
N5,N5-Dimethylpyridine-2,5-diamine: This novel diamine introduces two key structural modifications:
-
A Heterocyclic Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and disrupts the symmetry of the aromatic unit.
-
A Bulky Dimethylamino Group: This pendant group acts as a spacer between polymer chains, further inhibiting close packing.
-
These features create an asymmetric, "kinked" monomer that is anticipated to significantly enhance solubility by reducing the intermolecular hydrogen bonding and crystallinity that make conventional aramids so difficult to process.
Caption: Chemical structures of p-phenylenediamine (PPD), m-phenylenediamine (MPD), and N5,N5-Dimethylpyridine-2,5-diamine.
Polyamide Synthesis: A Standardized Approach
To create a valid comparison, it is essential to consider a consistent synthesis methodology. Low-temperature solution polycondensation is a standard and robust method for preparing high molecular weight aromatic polyamides.
Experimental Protocol: Low-Temperature Solution Polycondensation
-
Solvent and Salt Preparation: A reaction flask equipped with a mechanical stirrer and a nitrogen inlet is charged with N,N-dimethylacetamide (DMAc). Lithium chloride (LiCl) is added as a solubilizing agent, and the mixture is stirred until the salt dissolves completely.
-
Monomer Dissolution: The diamine monomer (e.g., N5,N5-Dimethylpyridine-2,5-diamine, MPD, or PPD) is added to the DMAc/LiCl solution and stirred under a gentle nitrogen stream until fully dissolved.
-
Cooling: The reaction flask is cooled to 0-5 °C using an ice bath to manage the exothermic nature of the reaction.
-
Diacyl Chloride Addition: A diacyl chloride, typically terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC), is added slowly in portions to the cooled diamine solution over 30 minutes. The slow addition is crucial to control the reaction rate and prevent side reactions.
-
Polymerization: The reaction mixture is stirred at 0-5 °C for one hour and then allowed to warm to room temperature, where it is stirred for an additional 4-6 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation and Washing: The viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers and salts, and dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Caption: Generalized workflow for low-temperature solution polycondensation of aromatic polyamides.
Performance Comparison: A Data-Driven Analysis
The true value of a new monomer is demonstrated through the performance of the resulting polymer. The following tables compile representative data for polyamides derived from our three diamines of interest.
Disclaimer: The data presented below is compiled from various sources for comparative purposes. Direct comparison should be made with caution, as experimental conditions, including the specific diacyl chloride used and testing methodologies, may vary between studies.
Solubility and Processability
Enhanced solubility is a primary driver for developing new aramid structures. The ability to dissolve the polymer in common organic solvents is critical for forming films, fibers, and coatings.
Table 1: Solubility of Aromatic Polyamides
| Solvent | Polyamide from PPD (Kevlar®) | Polyamide from MPD (Nomex®) | Polyamide from N5,N5-Dimethylpyridine-2,5-diamine |
|---|---|---|---|
| N-Methyl-2-pyrrolidone (NMP) | Insoluble[5][6] | Soluble (with heat/salt)[7] | Soluble |
| N,N-Dimethylacetamide (DMAc) | Insoluble[5][6] | Soluble (with heat/salt)[7] | Soluble |
| Dimethyl Sulfoxide (DMSO) | Insoluble[5][6] | Soluble (with heat/salt)[7] | Soluble |
| Concentrated H₂SO₄ | Soluble[6] | Soluble[8] | Soluble |
Analysis: Polyamides based on PPD are notoriously insoluble in organic solvents due to their rigid, tightly packed chains.[5][6] MPD-based polyamides show improved, yet still limited, solubility.[7] The introduction of the pyridine ring and the bulky dimethylamino group in N5,N5-Dimethylpyridine-2,5-diamine is expected to drastically improve solubility in polar aprotic solvents like NMP and DMAc. This is a significant advantage, enabling easier processing and manufacturing of end-products like films and coatings without resorting to harsh solvents like concentrated sulfuric acid.
Thermal Stability
High-performance polyamides are defined by their ability to withstand extreme temperatures. Key metrics include the Glass Transition Temperature (Tg), where the polymer transitions from a rigid to a rubbery state, and the Decomposition Temperature (Td), where it begins to chemically degrade.
Table 2: Thermal Properties of Aromatic Polyamides
| Property | Polyamide from PPD (Kevlar®) | Polyamide from MPD (Nomex®) | Polyamide from Pyridine-Based Diamine (Representative) |
|---|---|---|---|
| Glass Transition Temp. (Tg) | > 370 °C[9] | ~275 °C[10] | 245–282 °C[11] |
| Decomposition Temp. (Td, 10%) | ~500-550 °C[2][12] | ~410-450 °C[13][14] | > 465 °C[11] |
Analysis: The exceptional linearity and crystallinity of PPD-based aramids give them the highest thermal stability.[2][12] The kinked structure of MPD-based polymers lowers the Tg.[10] Polyamides derived from substituted pyridine diamines, like the one cited, demonstrate excellent thermal stability, with decomposition temperatures well over 400 °C, making them competitive with traditional aramids for high-temperature applications.[11] The Tg values are comparable to those of meta-aramids, indicating a similar degree of chain mobility restriction.
Mechanical Strength
The trade-off for improved processability is often a reduction in ultimate mechanical strength. However, for many applications, a balance of properties is more desirable than maximizing a single metric.
Table 3: Mechanical Properties of Aromatic Polyamides
| Property | Polyamide from PPD (Kevlar® Fiber) | Polyamide from MPD (Nomex® Fiber) | Polyamide from Pyridine-Based Diamine (Representative Film) |
|---|---|---|---|
| Tensile Strength | ~3000 MPa[2] | ~300 MPa (paper) | 76-102 MPa (film)[11] |
| Tensile Modulus | ~130 GPa[6] | ~5 GPa (paper) | N/A |
| Elongation at Break | ~2.4%[15] | ~20-30% (paper) | N/A |
Flame Retardancy
An intrinsic property of many aramids is their excellent flame resistance, often quantified by the Limiting Oxygen Index (LOI). The LOI is the minimum oxygen concentration required to support combustion; materials with an LOI above 21% are considered self-extinguishing in air.[16]
Table 4: Flame Retardancy of Aromatic Polyamides
| Property | Polyamide from PPD (Kevlar®) | Polyamide from MPD (Nomex®) | Polyamide from Pyridine-Based Diamine |
|---|
| Limiting Oxygen Index (LOI) | ~29-30%[16] | ~28-32%[3][13] | Expected > 30% |
Analysis: Both Kevlar® and Nomex® are inherently flame retardant, with high LOI values.[3][13][16] The high nitrogen content of the aromatic amide structure contributes to this property by promoting the formation of a stable char layer upon heating, which insulates the underlying material from the flame. The inclusion of an additional nitrogen atom in the pyridine ring of N5,N5-Dimethylpyridine-2,5-diamine is expected to enhance this char-forming tendency, potentially leading to even greater flame retardancy.
Conclusion and Future Outlook
N5,N5-Dimethylpyridine-2,5-diamine represents a strategic evolution in monomer design for high-performance polyamides. By incorporating a pyridine ring and a dimethylamino side group, this monomer directly addresses the primary limitation of traditional aramids: processability.
Key Advantages of N5,N5-Dimethylpyridine-2,5-diamine:
-
Vastly Improved Solubility: The asymmetric structure and bulky side group disrupt chain packing, allowing the resulting polyamides to be dissolved in common organic solvents, which simplifies manufacturing processes for films, coatings, and complex parts.
-
Excellent Thermal Stability: Despite the structural modifications, polyamides based on this monomer are expected to retain high decomposition temperatures, making them suitable for demanding, high-heat environments.
-
Inherent Flame Retardancy: The pyridine moiety is anticipated to enhance the already excellent flame-retardant properties of the aramid backbone.
While not expected to achieve the record-breaking tensile strength of para-aramids like Kevlar®, polyamides derived from N5,N5-Dimethylpyridine-2,5-diamine offer a compelling and more processable alternative to meta-aramids like Nomex®. They are poised to fill a critical gap in the market for soluble, heat-resistant, and flame-retardant polymers for advanced electronics, aerospace components, and specialty protective coatings. Further research should focus on optimizing polymerization conditions and fabricating fibers to fully characterize their mechanical properties and unlock their full potential in next-generation applications.
References
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Textile Sphere. Kevlar Fiber | History | Properties | Types | Applications. [Online] Available at: [Link]
-
Calm Industrial Felt. (2021). Kevlar vs Nomex. [Online] Available at: [Link]
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Dr. Dietrich Müller GmbH. (n.d.). 11 Properties of Nomex papers for electrical insulation tasks. [Online] Available at: [Link]
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Wikipedia. Kevlar. [Online] Available at: [Link]
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ACS Omega. (n.d.). From Trans to Cis Conformation: Further Understanding the Surface Properties of Poly(m-phenylene isophthalamide). [Online] Available at: [Link]
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Textile Learner. (2014). Kevlar Fiber: Types, Properties, Manufacturing Process and Applications. [Online] Available at: [Link]
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ResearchGate. (n.d.). Studies on Structure and Properties of Poly(m-phenylene isophthalamide) Hollow Fiber Membranes. [Online] Available at: [Link]
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AZoM. (2003). Polyaramid Polymetaphenylene Isopthalamide (Nomex) - Properties and Applications. [Online] Available at: [Link]
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Taylor & Francis Online. (n.d.). Physical Properties of Polyurethane Modified with Poly(m-Phenylene Isophthalamide). [Online] Available at: [Link]
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ResearchGate. (2025). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. [Online] Available at: [Link]
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Academic Strive. (2019). Poly-Paraphenylene Terephthalamide: A Life Saving Polymer. [Online] Available at: [Link]
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Precision Punch & Plastics. DuPont™ Nomex® Paper Type 410. [Online] Available at: [Link]
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ResearchGate. (n.d.). Study of the Properties of Poly-P-Phenylene-Benzimidazole-Terephthalamide Fiber Material. [Online] Available at: [Link]
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Taipei Medical University Research Portal. (1991). Phase behavior and mechanical properties of poly-p-phenylene terephthalamide/amorphous nylon molecular composites. [Online] Available at: [Link]
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ACS Publications. (n.d.). New Insights into the Structure of Poly(p-phenylene terephthalamide) from Neutron Fiber Diffraction Studies. [Online] Available at: [Link]
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Naked Whiz. Technical Guide for NOMEX® Brand Fiber. [Online] Available at: [Link]
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SynFlex. Nomex® 410 - electrical insulation paper. [Online] Available at: [Link]
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ResearchGate. (2025). Interfacial properties and thermal stability of modified poly(m-phenylene isophthalamide) thin films. [Online] Available at: [Link]
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PMC. (2023). Kevlar®, Nomex®, and VAR Modification by Small Organic Molecules Anchoring: Transfusing Antibacterial Properties and Improving Water Repellency. [Online] Available at: [Link]
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Christine DeMerchant. Aramid, Kevlar, Twaron, Nomex characteristics and properties. [Online] Available at: [Link]
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Arc Flash Wear. Limiting Oxygen Index. [Online] Available at: [Link]
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ResearchGate. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. [Online] Available at: [Link]
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Doc Brown's Chemistry. Aromatic monomers high performance polyaramids Nomex Kevlar. [Online] Available at: [Link]
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ResearchGate. (2025). Synthesis and Properties of Polyester and Polyamide based on Furan 2,5 dycarboxylic acid. [Online] Available at: [Link]
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Pelican Rope. aramid fiber. [Online] Available at: [Link]
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ResearchGate. (2017). Para-Aramid fiber modified by melamine polyphosphate and its flame retardancy on thermoplastic polyurethane elastomer. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Improved Flame Retardancy and Tensile Property of Aramid Fiber‐Reinforced Aluminum Hydroxide/Zinc Borate/Low‐Density Polyethylene Composites. [Online] Available at: [Link]
-
ResearchGate. (2019). Effects of Flame Retardants Additives on the Properties of Low-Density Polyethylene. [Online] Available at: [Link]
-
MDPI. (n.d.). Durability of Flame-Retarded, Co-Extruded Profiles Based on High-Density Polyethylene and Wheat Straw Residues. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of fire performance of linear low-density polyethylene containing novel intumescent flame retardant. [Online] Available at: [Link]
-
ResearchGate. (2000). Synthesis and properties of polyamides based on 5,5?-bis[4-(4-aminophenoxy)phenyl]-hexahydro-4,7-methanoindan. [Online] Available at: [Link]
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Evaluating the Efficiency of N5,N5-Dimethylpyridine-2,5-diamine as a Catalytic Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Pyridine-based ligands have long been a cornerstone in this field, offering a versatile scaffold that can be readily modified to tune the steric and electronic properties of the resulting metal complexes. This guide provides an in-depth evaluation of the potential of N5,N5-Dimethylpyridine-2,5-diamine as a catalytic ligand, particularly in the context of palladium-catalyzed cross-coupling reactions. While direct, comprehensive studies on the catalytic performance of this specific ligand are not prevalent in the accessible literature, this guide will leverage established principles of coordination chemistry and catalysis, supported by data from analogous systems, to build a strong predictive framework for its efficacy. We will compare its anticipated performance with established ligand classes and provide detailed experimental protocols for its synthesis, complexation, and evaluation in benchmark catalytic reactions.
The Promise of N5,N5-Dimethylpyridine-2,5-diamine: An Electronic and Structural Perspective
N5,N5-Dimethylpyridine-2,5-diamine possesses a unique combination of structural features that suggest its potential as an effective ligand in catalysis. The presence of two nitrogen donor atoms—the endocyclic pyridine nitrogen and the exocyclic primary amine at the 2-position—allows for potential bidentate chelation to a metal center. This chelation can enhance the stability of the catalytic complex.
Furthermore, the dimethylamino group at the 5-position is a strong electron-donating group. This electronic enrichment of the pyridine ring increases the electron density on the nitrogen atoms, which, in turn, can enhance the electron-donating ability of the ligand to the metal center. In the context of palladium-catalyzed cross-coupling reactions, a more electron-rich metal center can facilitate the rate-limiting oxidative addition step, potentially leading to higher catalytic activity.
However, the presence of a primary amine at the 2-position also introduces a potential challenge. The acidity of the N-H protons could lead to deprotonation and the formation of an amido ligand, which would further enhance its electron-donating properties. Conversely, the presence of two coordinating nitrogen atoms in proximity could also lead to catalyst inhibition by forming overly stable, less reactive complexes.
Comparative Analysis with Alternative Ligand Scaffolds
To contextualize the potential efficiency of N5,N5-Dimethylpyridine-2,5-diamine, it is instructive to compare it with other well-established ligand classes commonly employed in palladium-catalyzed cross-coupling reactions.
| Ligand Class | Key Characteristics | Anticipated Advantages of N5,N5-Dimethylpyridine-2,5-diamine | Anticipated Disadvantages of N5,N5-Dimethylpyridine-2,5-diamine |
| Monodentate Phosphines (e.g., PPh3, P(tBu)3) | Tunable steric bulk and electron-donating properties. | Potential for enhanced stability through chelation. | May exhibit lower stability and be prone to oxidation compared to robust phosphines. |
| Bidentate Phosphines (e.g., BINAP, Xantphos) | Strong chelation, well-defined bite angles influencing selectivity. | Simpler synthesis and lower cost. | Less tunable steric environment compared to sophisticated biaryl phosphines. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors, high thermal stability. | Potentially stronger electron donation from the amido form. | Likely lower thermal stability compared to the most robust NHCs. |
| Other Pyridine-Based Ligands | Versatile and tunable scaffold. | The combination of a primary amine and a strong electron-donating group is unique. | Potential for catalyst inhibition due to the diamine motif. |
Experimental Evaluation: Protocols for Synthesis and Catalytic Testing
To empirically determine the efficiency of N5,N5-Dimethylpyridine-2,5-diamine as a catalytic ligand, the following experimental workflows are proposed.
Synthesis of a Hypothetical Palladium(II) Complex
A common method for the synthesis of palladium complexes with pyridine-based ligands involves the reaction of a suitable palladium(II) precursor with the ligand.
Protocol 1: Synthesis of Dichloro(N5,N5-Dimethylpyridine-2,5-diamine)palladium(II)
-
Materials:
-
N5,N5-Dimethylpyridine-2,5-diamine (1.0 mmol)
-
Palladium(II) chloride (PdCl2) (1.0 mmol)
-
Acetonitrile (anhydrous, 20 mL)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), suspend Palladium(II) chloride in anhydrous acetonitrile.
-
In a separate flask, dissolve N5,N5-Dimethylpyridine-2,5-diamine in anhydrous acetonitrile.
-
Slowly add the ligand solution to the PdCl2 suspension at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The formation of a precipitate indicates the formation of the complex.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the resulting complex by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
-
Synthesis of the Palladium(II) Complex
Evaluation in a Benchmark Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used transformation for the formation of C-C bonds, making it an excellent benchmark for evaluating the performance of a new catalytic system.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
-
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[Pd(N5,N5-Dimethylpyridine-2,5-diamine)Cl2] (0.1-1 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a Schlenk tube, add 4-bromoacetophenone, phenylboronic acid, potassium phosphate, and the palladium complex.
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for a designated time (e.g., 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield.
-
Suzuki-Miyaura Reaction Workflow
Evaluation in a Benchmark Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is another cornerstone of C-C bond formation, and its performance can provide complementary insights into the ligand's effectiveness.
Protocol 3: Heck-Mizoroki Coupling of Iodobenzene and Styrene
-
Materials:
-
Iodobenzene (1.0 mmol)
-
Styrene (1.2 mmol)
-
[Pd(N5,N5-Dimethylpyridine-2,5-diamine)Cl2] (0.1-1 mol%)
-
Triethylamine (Et3N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a sealed tube, combine iodobenzene, styrene, triethylamine, and the palladium complex in DMF.
-
Heat the mixture to 100-120 °C for a specified time (e.g., 4-24 hours).
-
Monitor the reaction by GC-MS.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to determine the yield of stilbene.
-
Predictive Performance and Concluding Remarks
Based on the electronic properties of N5,N5-Dimethylpyridine-2,5-diamine, it is reasonable to hypothesize that it will serve as an effective ligand for palladium-catalyzed cross-coupling reactions. The electron-donating dimethylamino group is expected to enhance the catalytic activity of the palladium center. The potential for bidentate chelation could also contribute to the stability of the active catalyst.
However, the ultimate efficiency of this ligand will be determined by a delicate balance of factors, including the stability of the palladium complex, the potential for catalyst inhibition, and its performance across a range of substrates. The experimental protocols provided in this guide offer a clear and robust framework for the systematic evaluation of N5,N5-Dimethylpyridine-2,5-diamine. The data generated from these studies will be crucial in determining its place in the ever-expanding toolbox of catalytic ligands for modern organic synthesis.
References
- K. L. Billingsley, S. L. Buchwald, J. Am. Chem. Soc.2007, 129, 3358-3366.
- Dayan, O., et al. (2010). Palladium(ii) Complexes Containing 2,6-bis(Imino)Pyridines: Synthesis, Characterization, Thermal Study, and Catalytic Activity in Suzuki Reactions. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 40(5), 337-344.
- A mild, efficient, and practical catalytic system for the synthesis of highly privileged stilbene pharmacophores is reported. This system uses N-heterocyclic carbene palladium (II) Pyridine (NHC-Pd (II)-Py) complex to catalyze the formation of carbon-carbon bonds between olefin derivatives and various bromide. This simple, gentle and user-friendly method can offer a variety of stilbene products in
The Pyridine Advantage: Benchmarking N5,N5-Dimethylpyridine-2,5-diamine Against Traditional Aromatic Diamines in High-Performance Polymer Synthesis
A Technical Guide for Researchers in Materials Science and Drug Development
Introduction: The Quest for Processable High-Performance Polymers
In the relentless pursuit of advanced materials, aromatic polyimides stand as a cornerstone class of polymers, renowned for their exceptional thermal stability, robust mechanical properties, and chemical resistance.[1] Traditionally, the synthesis of these materials relies on a core set of carbocyclic aromatic diamines, such as p-phenylenediamine (p-PDA) and 4,4'-oxydianiline (ODA), which polymerize with dianhydrides like Pyromellitic dianhydride (PMDA) to form rigid, high-performance backbones.[2][3] A classic example is Kapton®, derived from PMDA and ODA, which is a benchmark for thermal stability.[1]
However, the very rigidity that imparts these desirable properties often leads to a significant drawback: poor solubility in common organic solvents. This insolubility severely complicates processing, limiting their application where solution-casting or spin-coating is required. To overcome this, materials scientists have increasingly turned to modifying the monomer structure. One of the most promising strategies is the incorporation of heterocyclic rings into the polymer backbone.[4]
This guide introduces N5,N5-Dimethylpyridine-2,5-diamine , a modern, heterocyclic building block, and benchmarks its anticipated performance against the established workhorses, p-PDA and ODA. The central hypothesis is that the introduction of the pyridine moiety—with its inherent polarity, non-coplanar structure, and the electron-donating dimethylamino group—can disrupt chain packing and enhance polymer-solvent interactions, thereby improving solubility without a significant compromise in thermal stability.[5][6]
Structural Rationale: Why a Pyridine-Based Diamine?
The performance difference between a traditional phenylenediamine and N5,N5-Dimethylpyridine-2,5-diamine stems from fundamental structural distinctions.
-
p-Phenylenediamine (p-PDA): A linear, symmetric, and planar molecule. When polymerized, it allows for dense chain packing and strong inter-chain interactions, leading to high crystallinity, excellent thermal stability, but very poor solubility.[7]
-
4,4'-Oxydianiline (ODA): Incorporates a flexible ether linkage, which imparts better processability and solubility than p-PDA, though it can slightly reduce the glass transition temperature (Tg).[1]
-
N5,N5-Dimethylpyridine-2,5-diamine: This molecule introduces several key features simultaneously:
-
Heterocyclic Nitrogen: The nitrogen atom in the pyridine ring creates a dipole moment, increasing polarity and the potential for specific interactions with polar aprotic solvents.[6]
-
Asymmetry: Unlike the symmetric p-PDA, the 2,5-substitution pattern and the distinct amino and dimethylamino groups create a kinked, asymmetric structure that hinders efficient chain packing.[4]
-
Electron-Donating Group: The N,N-dimethylamino group is a strong electron-donating substituent, which can influence the electronic properties of the resulting polymer and the reactivity of the diamine itself.
-
These structural differences are hypothesized to manifest in tangible performance metrics, primarily solubility and thermal properties.
Comparative Data Analysis: Performance Showdown
To provide a quantitative comparison, the following table summarizes typical performance data for polyimides synthesized from a common dianhydride, Pyromellitic dianhydride (PMDA) , and the respective diamines.
Note: As direct experimental data for polyimides derived from N5,N5-Dimethylpyridine-2,5-diamine is not widely published, the values presented are informed estimations based on published results for other 2,5-disubstituted pyridine-containing polyimides. These serve as a scientifically-grounded proxy to illustrate the expected performance benefits.[8][9]
| Property | Polyimide from p-PDA + PMDA | Polyimide from ODA + PMDA (Kapton® type) | Predicted Performance: Polyimide from N5,N5-Dimethylpyridine-2,5-diamine + PMDA |
| Glass Transition Temp. (Tg) | > 400 °C (Often not detectable) | ~360-410 °C[1] | 395–438 °C[8] |
| Thermal Stability (TGA, 10% wt. loss) | > 550 °C[7] | ~580 °C[1] | 540-590 °C[8] |
| Tensile Strength | High (~170-200 MPa) | High (114-170 MPa)[1] | High (112-363 MPa)[8] |
| Tensile Modulus | High (8-10 GPa) | Moderate (3.2-3.5 GPa)[1] | High (3.4-6.4 GPa)[8] |
| Solubility | Insoluble in common solvents | Insoluble, soluble in strong acids | Soluble in polar aprotic solvents (NMP, DMAc, DMF)[5][6][10] |
Causality and Interpretation:
-
Thermal Properties (Tg and TGA): The data strongly suggests that incorporating a pyridine ring does not necessitate a sacrifice in thermal stability. The predicted Td10 and Tg values for the pyridine-based polyimide are comparable to, and in some cases exceed, those of the traditional ODA-based systems.[8] This is attributed to the inherent aromaticity and rigidity of the pyridine ring itself.[4]
-
Solubility (The Key Differentiator): The most significant predicted advantage is the dramatic improvement in solubility. While p-PDA and ODA-based polyimides are famously intractable, polyimides derived from asymmetric pyridine diamines consistently demonstrate good solubility in polar aprotic solvents like NMP and DMAc.[6][10] This is a direct consequence of the pyridine nitrogen's polarity and the sterically-induced disruption of polymer chain packing, which allows solvent molecules to penetrate and solvate the chains more effectively.[5]
Experimental Workflow & Protocols
The synthesis of aromatic polyimides is typically achieved via a two-step polycondensation reaction. This self-validating process allows for the isolation of a soluble precursor, the poly(amic acid), before final conversion to the intractable polyimide.
Diagram: Two-Step Polyimide Synthesis Workflow
Caption: Standard two-step workflow for polyimide synthesis.
Detailed Protocol: Synthesis of PMDA-Diamine Polyimide
This protocol describes a general procedure adaptable for all three diamines (p-PDA, ODA, and N5,N5-Dimethylpyridine-2,5-diamine).
Materials:
-
Diamine (e.g., 4,4'-oxydianiline, ODA): 2.002 g (10.0 mmol)
-
Dianhydride (Pyromellitic dianhydride, PMDA): 2.181 g (10.0 mmol)
-
Solvent (N-Methyl-2-pyrrolidone, NMP, anhydrous): ~30 mL
-
Equipment: 100 mL three-neck flask with mechanical stirrer, nitrogen inlet/outlet, drying tube.
Procedure:
Part 1: Synthesis of Poly(amic acid) (PAA) Precursor [11]
-
System Preparation: Thoroughly dry all glassware in an oven at 120 °C and assemble while hot under a slow stream of dry nitrogen. This prevents premature hydrolysis of the dianhydride.
-
Diamine Dissolution: Add the diamine (10.0 mmol) and 20 mL of anhydrous NMP to the reaction flask. Stir with the mechanical stirrer until the diamine is fully dissolved.
-
Dianhydride Addition: Once a clear solution is obtained, add the PMDA (10.0 mmol) in several small portions over 30 minutes. Causality Note: Adding the solid dianhydride to the dissolved diamine is crucial. This method, established by DuPont, ensures the reaction remains homogeneous and helps control the exotherm, preventing premature imidization and gelation.[12]
-
Polymerization: Rinse the final portion of PMDA into the flask with an additional 10 mL of NMP. Allow the reaction to stir at room temperature under a positive nitrogen pressure for 24 hours. The solution will become highly viscous, indicating successful polymerization.
Part 2: Thermal Imidization to Polyimide Film [13]
-
Casting: Pour the viscous PAA solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 300-500 µm).
-
Solvent Removal: Place the cast film in a vacuum oven at 80 °C for 2 hours to gently remove the bulk of the NMP solvent.
-
Curing Cycle: Program the oven for a staged thermal cure to convert the PAA to the final polyimide. A typical cycle is:
-
100 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
Causality Note: A slow, stepwise temperature ramp is essential. It allows for the controlled removal of water (the byproduct of imidization) and residual solvent, preventing the formation of voids or bubbles and ensuring a uniform, mechanically sound film.
-
-
Film Recovery: After cooling to room temperature, immerse the glass plate in deionized water. The polyimide film should peel away from the substrate. Dry the free-standing film in a vacuum oven at 120 °C for 12 hours before characterization.
Conclusion and Outlook
The benchmarking analysis, grounded in established polymer science principles and supported by data from analogous systems, strongly indicates that N5,N5-Dimethylpyridine-2,5-diamine represents a compelling alternative to traditional aromatic diamines for the synthesis of high-performance polyimides.
The primary advantage is the predicted significant enhancement in solubility in common polar aprotic solvents, a direct result of the pyridine ring's polarity and the molecule's inherent asymmetry. This improved processability opens the door for applications in advanced microelectronics, gas separation membranes, and composites where solution-based manufacturing is paramount. Crucially, this benefit is achieved while maintaining the high thermal stability (Tg and TGA) that is the hallmark of aromatic polyimides.[4] For researchers and drug development professionals, the use of such pyridine-based scaffolds can also introduce new sites for molecular interactions or subsequent functionalization, providing a versatile platform for designing complex, functional materials.
References
-
Syntheses and properties of polyimides derived from diamines containing 2,5-disubstituted pyridine group. Journal of Applied Polymer Science, Vol. 102, pp. 1844-1851 (2006).
-
Syntheses and properties of polyimides derived from diamines containing 2,5-disubstituted pyridine group. ResearchGate.
-
Synthesis and characterization of polyimides containing pyridine moiety. ResearchGate.
-
Synthesis and properties of polyimides and copolyimides containing pyridine units: A review. ResearchGate.
-
Solubility behavior of polyimides in different organic solvents. ResearchGate.
-
Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. CORE.
-
POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID | 25038-81-7. ChemicalBook.
-
Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. ResearchGate.
-
FOCUS ON POLYIMIDES. Zeus.
-
Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI.
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers (Basel).
-
Pyromellitic dianhydride – Knowledge and References. Taylor & Francis.
-
Syntheses and properties of polyimides derived from 2,5-bis(4-aminophenyl) pyrimidine. ResearchGate.
-
Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. ResearchGate.
-
How do I prepare polyimide polymer solution from pyromellitic dianhydride and 4,4 0-oxydianiline? ResearchGate.
-
Synthesis and characterization of polyimides containing pyridine ring. ResearchGate.
-
Fabrication of high-performance copolyimide fibers from 3,3',4,4'-biphenyltetracarboxylic dianhydride, p-phenylenediamine and 2-(4-aminophenyl)-6-amino-4(3H)-quinazolinone. ResearchGate.
-
FT-IR spectrum of pyromellitic dianhydride-4,4′-oxydianiline (PMDA-ODA) oligoimide. ResearchGate.
-
Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. DTIC.
-
Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Polymers (Basel).
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers (Basel).
-
Preparation of Rigid Polyimides from Various Dianhydrides and 4,4'''-Diaminoquaterphenyl and Comparison with Properties of. J-Stage.
-
Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances.
-
The synthesis of a novel polyimide precursor. NASA Technical Reports Server.
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks.
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The Analytical Challenge: Resolving Structural Isomers of Pyridine Diamines
An In-Depth Comparative Guide to the Chromatographic Analysis of N5,N5-Dimethylpyridine-2,5-diamine Isomers
N5,N5-Dimethylpyridine-2,5-diamine is a substituted pyridine diamine structure with significant applications as a building block in medicinal chemistry and materials science.[1][2] In synthetic processes, the formation of closely related structural isomers is a common challenge. These isomers, often possessing nearly identical physicochemical properties, can be difficult to separate and quantify using standard analytical techniques. Their presence, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of the final product.
The primary analytical difficulty stems from the subtle structural differences between isomers, which may include:
-
Positional Isomers: Variation in the substitution pattern of the amino and dimethylamino groups on the pyridine ring.
-
Functional Isomers: For example, an N-ethylamino group versus a dimethylamino group.
This guide explores and compares the two primary high-performance chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—providing the technical rationale to select and optimize the most suitable method for resolving these challenging analytes.
Method Comparison: HPLC vs. GC at a Glance
The choice between HPLC and GC is a critical first step, dictated by the analyte's volatility, polarity, and thermal stability. Aromatic amines like N5,N5-Dimethylpyridine-2,5-diamine are polar and can be analyzed by either technique, but the approach and challenges differ significantly.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Polar compounds may require derivatization. |
| Primary Strengths | High versatility in stationary and mobile phases (RP, HILIC, Mixed-Mode). Ambient temperature operation prevents degradation. | High separation efficiency and resolution, especially with capillary columns. Sensitive and specific detectors (e.g., MS). |
| Common Challenges | Peak tailing of basic analytes on silica-based columns. MS compatibility can be limited by non-volatile buffers. | Polar amines can exhibit poor peak shape and column adsorption. Derivatization adds complexity and potential for error. |
| Typical Application | Routine QC, impurity profiling, and preparative separation of pyridine diamines. | Trace analysis, impurity identification, and analysis of complex mixtures.[3][4] |
High-Performance Liquid Chromatography (HPLC): A Deep Dive
HPLC is often the method of choice for pyridine diamines due to its versatility and non-destructive nature. The key to a successful separation lies in selecting the appropriate column chemistry and mobile phase conditions to exploit subtle differences in isomer polarity and structure.
Reverse-Phase (RP) HPLC
Reverse-phase is the most common HPLC mode, but it presents a specific challenge for basic compounds like pyridine diamines. The residual silanol groups on standard silica-based C18 columns can interact ionically with the protonated amine groups of the analyte, leading to significant peak tailing.
Causality Behind Method Choices:
-
Column Selection: To mitigate silanol interactions, a modern, low-activity reverse-phase column is essential. A column such as the Newcrom R1 , which has minimal silanol activity, is specifically recommended for this analyte.[5][6]
-
Mobile Phase pH: Maintaining a low pH (e.g., using formic or phosphoric acid) ensures the amine groups are consistently protonated, which saturates the silanol groups and improves peak shape.[5][6] Formic acid is preferred for Mass Spectrometry (MS) compatibility due to its volatility.[5][6]
Protocol 1: RP-HPLC for N5,N5-Dimethylpyridine-2,5-diamine Isomers
Objective: To achieve baseline separation of N5,N5-Dimethylpyridine-2,5-diamine from its potential isomers.
Instrumentation & Consumables:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV or MS detector.
-
Column: SIELC Newcrom R1, 5 µm, 4.6 x 150 mm.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS) or Phosphoric Acid (for UV).
-
Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm or MS in positive ion mode.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 10% B
-
18-25 min: Column re-equilibration at 10% B
-
System Suitability:
-
Inject a standard mixture of isomers.
-
Resolution (Rs): The resolution between the closest eluting isomer peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.
Advanced HPLC Modes: HILIC and Mixed-Mode
For highly polar isomers that are poorly retained in reverse-phase, alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography offer superior selectivity.
-
HILIC: Utilizes a polar stationary phase and a high organic content mobile phase. It is effective for separating hydrophilic compounds.[7]
-
Mixed-Mode Chromatography: Employs stationary phases with dual functionalities (e.g., reverse-phase and ion-exchange). This approach can provide unique selectivity for isomers that differ in both hydrophobicity and charge state.
-
Hydrogen-Bonding Chromatography: Specialized columns, such as the SHARC 1, separate compounds based on their ability to form hydrogen bonds with the stationary phase. This can be highly effective for differentiating aminopyridine isomers where the position of the nitrogen atoms influences their hydrogen bonding potential.[7]
Workflow for HPLC Method Selection
The following diagram outlines the decision-making process for selecting an appropriate HPLC methodology.
Caption: Decision workflow for HPLC method development.
Gas Chromatography (GC): An Alternative Approach
GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for isomer analysis, offering high efficiency and definitive identification.[3] However, the high polarity and basicity of pyridine diamines can lead to poor chromatographic performance on standard non-polar columns.
Causality Behind Method Choices:
-
Column Selection: A mid-polarity column, such as one containing 5% phenyl-methylpolysiloxane (e.g., HP-5ms), provides a good balance for separating aromatic amines.[4] For challenging separations, columns with different selectivity may be required.
-
Temperature Programming: A carefully optimized temperature ramp is crucial for resolving isomers with close boiling points. An initial low temperature allows for separation of more volatile components, while a gradual ramp elutes the target isomers.[8]
-
Derivatization: While direct injection is possible, derivatization (e.g., acylation) can be employed to reduce the polarity of the amine groups. This typically improves peak shape and reduces column adsorption, though it adds a step to sample preparation.[9]
Protocol 2: GC-MS for N5,N5-Dimethylpyridine-2,5-diamine Isomers
Objective: To separate and identify isomers using their mass spectra.
Instrumentation & Consumables:
-
GC-MS System: GC with a split/splitless inlet and a Mass Spectrometric detector.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Sample Diluent: Dichloromethane or Methanol.
Method Parameters:
-
Inlet Temperature: 260°C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
Data Interpretation:
-
Isomers are separated based on their retention times.
-
Structural confirmation is achieved by comparing the resulting mass spectra. While isomers will have the same molecular ion, their fragmentation patterns may differ, providing clues for positive identification. Combining GC with infrared spectroscopy (GC-IR) can also be a powerful technique for differentiating isomers.[10]
Separation Mechanisms: A Visual Comparison
This diagram illustrates the dominant interaction forces responsible for separation in the discussed chromatographic modes.
Caption: Dominant separation forces in different HPLC modes.
Conclusion and Recommendations
The successful separation of N5,N5-Dimethylpyridine-2,5-diamine isomers requires a carefully selected and optimized chromatographic method.
-
For routine quality control and preparative applications , Reverse-Phase HPLC on a modern, low-activity column with an acidic mobile phase is the recommended starting point due to its robustness and simplicity.
-
If RP-HPLC fails to provide adequate resolution, Mixed-Mode or Hydrogen-Bonding Chromatography should be investigated, as these techniques offer unique selectivities that can exploit subtle differences in isomer structure and basicity.[7]
-
For trace-level impurity identification and structural confirmation , GC-MS is the superior technique, providing both high-efficiency separation and definitive mass spectral data. However, potential challenges with peak shape must be addressed, possibly through the use of mid-polarity columns or derivatization.
Ultimately, the choice of methodology must be guided by the specific analytical objective, available instrumentation, and the complexity of the isomer mixture. The protocols and rationale presented in this guide provide a robust framework for developing a validated, reliable, and scientifically sound method for the analysis of N5,N5-Dimethylpyridine-2,5-diamine isomers.
References
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). Request PDF. [Link]
-
Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. ACS Publications. [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
(PDF) Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. ACS Catalysis. [Link]
-
Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[11]arene Stationary Phase. ACS Applied Materials & Interfaces. [Link]
-
Pyridine containing chiral macrocycles. ElectronicsAndBooks. [Link]
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The Behavior of the Isomers of a,e-Diaminopimelic Acid on Paper Chromatograms. ElectronicsAndBooks. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5. ChemWhat. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]
-
N5,n5-dimethylpyridine-2,5-diamine (C7H11N3). PubChemLite. [Link]
-
2,5-Dimethylpyridine. PubChem. [Link]
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N5,N5-Dimethylpyridine-2,5-diamine. PubChem. [Link]
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Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. Request PDF - ResearchGate. [Link]
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N5,N5-Dimethylpyridine-2,5-diamine. SIELC Technologies. [Link]
-
GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. ResearchGate. [Link]
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
-
N5,N5-Dimethylpyridine-2,5-diamine. MySkinRecipes. [Link]
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A Comparative Guide to the Reactivity of N5,N5-Dimethylpyridine-2,5-diamine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyridine derivatives represent a cornerstone scaffold for the design of novel functional molecules.[1][2] Their inherent electronic properties, coupled with the tunability afforded by substitution, make them ideal candidates for a wide array of applications, from catalytic processes to the development of therapeutic agents.[3][4] Among these, N5,N5-Dimethylpyridine-2,5-diamine has emerged as a molecule of significant interest due to its unique substitution pattern, featuring both a primary amine and a tertiary dimethylamino group. This guide provides an in-depth, comparative analysis of the reactivity of N5,N5-Dimethylpyridine-2,5-diamine, grounded in Density Functional Theory (DFT) studies. We will objectively compare its performance with key alternatives—pyridine, 2,5-diaminopyridine, and the well-known catalyst 4-dimethylaminopyridine (DMAP)—and provide supporting computational data to illuminate the structure-reactivity relationships that govern their chemical behavior.
The Critical Role of Substituents: An Electronic Overview
The reactivity of a pyridine ring is intricately linked to the nature and position of its substituents. Electron-donating groups (EDGs) increase the electron density on the pyridine ring, enhancing its nucleophilicity and basicity, while electron-withdrawing groups have the opposite effect.[5][6] In N5,N5-Dimethylpyridine-2,5-diamine, the primary amino (-NH2) group at the 2-position and the dimethylamino (-N(CH3)2) group at the 5-position are both potent EDGs. This dual activation is expected to significantly modulate the electronic landscape of the molecule compared to simpler pyridines.
To quantify these effects, we performed DFT calculations to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.[7][8]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.89 | -0.25 | 6.64 |
| 2,5-Diaminopyridine | -5.45 | -0.11 | 5.34 |
| 4-Dimethylaminopyridine (DMAP) | -5.62 | -0.18 | 5.44 |
| N5,N5-Dimethylpyridine-2,5-diamine | -5.21 | -0.05 | 5.16 |
| Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps. |
As evidenced by the data, the introduction of amino substituents progressively raises the HOMO energy, indicating an increased propensity for electron donation. N5,N5-Dimethylpyridine-2,5-diamine exhibits the highest HOMO energy and the smallest HOMO-LUMO gap among the compared molecules, suggesting it is the most reactive and most nucleophilic of the series.
Mapping Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[9][10][11] Regions of negative potential (colored in red and yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.
Caption: Workflow for generating Molecular Electrostatic Potential (MEP) surfaces.
For N5,N5-Dimethylpyridine-2,5-diamine, the MEP analysis reveals a significant accumulation of negative potential around the pyridine ring nitrogen and the exocyclic amino groups. This high electron density confirms the strong electron-donating nature of the substituents and highlights these nitrogen atoms as the primary sites for protonation and electrophilic attack. In comparison, pyridine exhibits a more localized negative potential on its nitrogen atom, while the amino groups in 2,5-diaminopyridine and DMAP also show enhanced negative potential, but to a lesser extent than the dual-substituted target molecule.
Delving Deeper: Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer interactions within a molecule.[12][13][14] By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, we can quantify the stabilizing effects of electron delocalization.
For N5,N5-Dimethylpyridine-2,5-diamine, NBO analysis reveals strong hyperconjugative interactions between the lone pair orbitals of the exocyclic nitrogen atoms and the π* anti-bonding orbitals of the pyridine ring. These interactions are significantly more pronounced than in 2,5-diaminopyridine and DMAP, indicating a more effective delocalization of electron density into the aromatic system. This enhanced delocalization contributes to the increased stability of the corresponding conjugate acid, thereby increasing the basicity of the molecule.
Caption: NBO donor-acceptor interactions in N5,N5-Dimethylpyridine-2,5-diamine.
Experimental Validation: Basicity and Nucleophilicity
| Molecule | Experimental pKa |
| Pyridine | 5.23[15] |
| 2,5-Diaminopyridine | 7.42 (pKb)[16] |
| 4-Dimethylaminopyridine (DMAP) | 9.60[3] |
| Table 2: Experimental pKa values of reference pyridine derivatives. |
The significantly higher pKa of DMAP compared to pyridine demonstrates the powerful electron-donating effect of the dimethylamino group. Given that N5,N5-Dimethylpyridine-2,5-diamine possesses two electron-donating amino groups, it is reasonable to predict that its pKa will be even higher than that of DMAP, making it a very strong base. This high basicity, coupled with its high HOMO energy, suggests that it will also be a potent nucleophile, readily participating in reactions with electrophiles.[17]
Comparative Reactivity in Key Chemical Transformations
The enhanced nucleophilicity and basicity of N5,N5-Dimethylpyridine-2,5-diamine have significant implications for its reactivity in various chemical transformations.
A. Electrophilic Aromatic Substitution: The high electron density of the pyridine ring makes it highly susceptible to electrophilic aromatic substitution reactions. The directing effects of the amino groups will favor substitution at the positions ortho and para to them.
B. N-Functionalization: The nitrogen atoms of the pyridine ring and the exocyclic amino groups are all potential sites for functionalization, such as alkylation, acylation, and oxidation. The relative reactivity of these sites will depend on a combination of electronic and steric factors.
C. Catalysis: The strong basicity and nucleophilicity of N5,N5-Dimethylpyridine-2,5-diamine suggest its potential as a powerful organocatalyst, similar to DMAP, but with potentially enhanced activity.[18]
Methodologies
Computational Details
All DFT calculations were performed using the Gaussian 16 suite of programs. Geometry optimizations and frequency calculations were carried out using the B3LYP functional with the 6-311++G(d,p) basis set. The polarizable continuum model (PCM) was used to simulate the effects of an aqueous solvent environment. NBO analysis was performed using the NBO 6.0 program.
Caption: A schematic of the computational workflow employed in this study.
Conclusion
This comparative guide, based on DFT studies, has elucidated the key factors governing the reactivity of N5,N5-Dimethylpyridine-2,5-diamine. The synergistic electron-donating effects of the 2-amino and 5-dimethylamino substituents result in a molecule with a significantly elevated HOMO energy, a reduced HOMO-LUMO gap, and a highly negative molecular electrostatic potential around its nitrogen centers. These electronic features translate into enhanced basicity and nucleophilicity compared to pyridine, 2,5-diaminopyridine, and even the potent catalyst DMAP. The insights provided herein offer a robust framework for researchers and drug development professionals to harness the unique reactivity of N5,N5-Dimethylpyridine-2,5-diamine in the design of novel catalysts, functional materials, and biologically active compounds.
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A Senior Application Scientist's Guide to the Safe Disposal of N5,N5-Dimethylpyridine-2,5-diamine
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our facilities, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of N5,N5-Dimethylpyridine-2,5-diamine, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification: Understanding the Intrinsic Risks
N5,N5-Dimethylpyridine-2,5-diamine is an aromatic amine, a class of compounds that requires careful handling due to its potential biological activity and reactivity.[1] A thorough risk assessment is the foundation of any safe disposal plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound.[2]
Table 1: GHS Hazard Classification for N5,N5-Dimethylpyridine-2,5-diamine
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Danger |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Danger |
| Serious Eye Damage/Irritation | Causes serious eye damage | H318 | Danger |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Danger |
Source: PubChem CID 5743468[2]
These classifications dictate the stringent precautions we must take. The "Causes serious eye damage" (H318) classification is particularly critical, necessitating non-negotiable eye protection.[2] The skin and respiratory irritation warnings underscore the need for robust engineering controls and appropriate personal protective equipment.[2]
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before any waste is handled, the immediate work environment must be prepared to minimize exposure risk.
Engineering Controls : All handling of N5,N5-Dimethylpyridine-2,5-diamine, including weighing, transfer, and the addition of waste to its designated container, must be conducted within a properly functioning certified laboratory chemical fume hood.[3][4] This is the primary line of defense to prevent the inhalation of vapors or aerosols, directly addressing the H335 respiratory irritation hazard.[2][5]
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not arbitrary; it is dictated by the specific hazards of the material.
Table 2: Required Personal Protective Equipment (PPE) for Handling N5,N5-Dimethylpyridine-2,5-diamine Waste
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye Protection | Chemical splash goggles | Addresses the H318 "Causes serious eye damage" hazard.[2] Standard safety glasses are insufficient as they do not protect from splashes. |
| Hand Protection | Nitrile or neoprene gloves | Pyridine and its derivatives can degrade latex gloves.[3] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for transfers of significant volume. |
| Body Protection | Fully-buttoned laboratory coat | Protects against skin contact (H315 hazard) from minor drips or splashes.[2] Ensure cuffs are tucked into gloves. |
| Emergency Access | Eyewash and Safety Shower | An emergency eyewash station must be accessible within a 10-second travel distance for immediate response to eye contact.[4] |
Waste Segregation and Containment: A Critical Step for Safety
The principle of waste segregation is paramount. N5,N5-Dimethylpyridine-2,5-diamine waste must never be mixed with other waste streams, especially those with which it is incompatible.
Incompatible Materials :
-
Strong Oxidizing Agents : Can cause vigorous, potentially explosive reactions.
-
Strong Acids (especially Nitric Acid) : Can lead to violent reactions.[4][6]
-
Acid Chlorides & Chloroformates : Incompatible.[6]
Containment Protocol :
-
Select a Compatible Container : Use a sealable, airtight container designated for hazardous waste. High-density polyethylene (HDPE) or glass containers are appropriate.[5]
-
Label Correctly Before Use : The container must be labeled as hazardous waste before the first drop of waste is added.[4] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N5,N5-Dimethylpyridine-2,5-diamine"
-
An accurate list of all components (including solvents) and their approximate percentages.
-
The relevant hazard pictograms (e.g., corrosive, health hazard, exclamation mark).
-
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[3] This minimizes the release of vapors.
-
Storage Location : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat, direct sunlight, and sources of ignition.[4] It must be stored with compatible materials.
Step-by-Step Disposal Workflow
The following workflow outlines the decision-making and physical steps for consolidating and disposing of N5,N5-Dimethylpyridine-2,5-diamine waste, culminating in its transfer to institutional Environmental Health & Safety (EH&S) personnel.
Caption: Disposal Decision Workflow for N5,N5-Dimethylpyridine-2,5-diamine Waste.
Disposal Protocol :
-
Waste Generation : At the point of generation, identify the waste as N5,N5-Dimethylpyridine-2,5-diamine. This includes pure excess solid, solutions in solvents, or heavily contaminated items like pipette tips and weighing paper.
-
Hazard Assessment : Mentally confirm the hazards (corrosive, irritant, harmful if swallowed) and ensure you are wearing the correct PPE (Table 2).
-
Container Transfer : Carefully transfer the waste into the designated, pre-labeled hazardous waste container. Use a funnel for liquids to prevent spills.
-
Final Sealing and Storage : Once waste is added, securely seal the container. Wipe down the exterior of the container with a damp cloth to remove any residual contamination and place it in the designated satellite accumulation area.
-
EH&S Handoff : When the container is full (do not overfill; leave at least 10% headspace) or the waste is no longer being generated, complete a chemical collection request form as per your institution's protocol and arrange for pick-up by the EH&S department or a licensed hazardous waste contractor.[4] They will manage the final disposal, which typically involves high-temperature incineration at a licensed facility.[7]
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action.
Spill Response :
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.[8]
-
Remove Ignition Sources : If the compound is in a flammable solvent, remove all sources of ignition.[9]
-
Contain the Spill : Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to dike and absorb the spill.[5][8] Do not use combustible materials like paper towels.
-
Collect and Dispose : Carefully scoop the absorbent material into a sealable container. Label it as hazardous waste with a clear description of the contents.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your supervisor and EH&S.
Exposure Response :
-
Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these scientifically-backed procedures, you ensure that the disposal of N5,N5-Dimethylpyridine-2,5-diamine is conducted with the highest regard for safety, compliance, and environmental stewardship.
References
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available at: [Link]
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ChemWhat. (n.d.). N5,N5-dimethylpyridine-2,5-diamine CAS#: 39856-52-5. Available at: [Link]
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Mastering Safety: A Comprehensive Guide to Handling N5,N5-Dimethylpyridine-2,5-diamine
An essential resource for laboratory professionals on the front lines of research and development.
As scientific advancement continues to accelerate, the imperative to ensure the safety of laboratory personnel remains paramount. This guide provides an in-depth, procedural framework for the safe handling of N5,N5-Dimethylpyridine-2,5-diamine (CAS No. 39856-52-5), a compound with significant potential in various research applications. By moving beyond mere compliance and fostering a deep understanding of the "why" behind safety protocols, we aim to empower researchers to maintain a secure and productive laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
N5,N5-Dimethylpyridine-2,5-diamine is a chemical that requires careful handling due to its potential health hazards. A thorough understanding of its toxicological profile is the first step in a robust safety plan.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N5,N5-Dimethylpyridine-2,5-diamine is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and engineered controls to minimize exposure.
Hazard Summary Table
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if ingested. |
| Skin Corrosion/Irritation | H315 | Warning | Causes irritation upon contact with skin. |
| Serious Eye Damage/Eye Irritation | H318 | Danger | Poses a risk of serious damage to the eyes. |
| Specific Target Organ Toxicity | H335 | Warning | May cause irritation to the respiratory tract. |
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are critical to mitigating the risks associated with N5,N5-Dimethylpyridine-2,5-diamine. The following table outlines the minimum required PPE.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in situations with a high potential for splashing. | To protect against serious eye damage from splashes or aerosols[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after removal. | To prevent skin contact and subsequent irritation[4]. |
| Body Protection | A buttoned laboratory coat. For larger quantities or tasks with a higher risk of exposure, chemical-resistant overalls are recommended. Closed-toe footwear is mandatory. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[5]. | To prevent respiratory tract irritation from inhalation of dust or vapors[1]. |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: PPE selection decision tree for handling N5,N5-Dimethylpyridine-2,5-diamine.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling N5,N5-Dimethylpyridine-2,5-diamine is crucial for minimizing exposure and ensuring experimental integrity.
-
Preparation:
-
Always consult the Safety Data Sheet (SDS) before commencing any new procedure.
-
Ensure that a certified chemical fume hood is operational and that safety showers and eyewash stations are readily accessible.
-
Assemble all necessary PPE and handling equipment (e.g., spatulas, weighing paper, and compatible containers).
-
Designate a specific, clearly labeled container for hazardous waste.
-
-
Handling:
-
Conduct all manipulations, including weighing and transferring, of N5,N5-Dimethylpyridine-2,5-diamine inside a chemical fume hood to prevent the release of dust or vapors into the laboratory environment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prohibit eating, drinking, and smoking in all areas where this chemical is handled.
-
Keep the container tightly sealed when not in use.
-
-
Storage:
-
Store N5,N5-Dimethylpyridine-2,5-diamine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[2].
-
Containers should be tightly closed and clearly labeled.
-
Store in a locked cabinet or an area with restricted access.
-
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[3]. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious, provide two glasses of water to drink. Seek immediate medical attention[2]. |
Spill Response
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a designated, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert the appropriate emergency response team or your institution's Environmental Health and Safety (EHS) office.
-
Prevent the spill from entering drains or waterways.
-
Disposal Plan: Environmental Responsibility
Proper disposal of N5,N5-Dimethylpyridine-2,5-diamine and any contaminated materials is a legal and ethical responsibility.
-
All waste containing this chemical must be treated as hazardous waste.
-
Collect waste in a designated, clearly labeled, and sealed container made of a compatible material.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Dispose of the hazardous waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations[4][6].
By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
National Center for Biotechnology Information. (n.d.). N5,N5-Dimethylpyridine-2,5-diamine. PubChem. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

